6-(Trifluoromethyl)pyridazine-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(trifluoromethyl)pyridazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-1-4(3-12)10-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEWMKQZOIZESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617084 | |
| Record name | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-49-5 | |
| Record name | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)pyridazine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridazine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde (CAS Number: 1245643-49-5), a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridazine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the known properties, potential synthetic strategies, characteristic reactivity, and prospective applications of this valuable building block. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information from chemical suppliers with established principles of heterocyclic and fluorine chemistry to provide a robust resource for researchers in the field.
Introduction: The Strategic Importance of Fluorinated Pyridazines
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a recognized pharmacophore present in a number of approved drugs. Its ability to engage in hydrogen bonding and dipole-dipole interactions, coupled with its metabolic stability, makes it an attractive scaffold in drug design. The introduction of a trifluoromethyl (-CF3) group, a common bioisostere for a methyl group, can profoundly and beneficially alter a molecule's properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins. The combination of these two moieties in this compound creates a versatile building block for the synthesis of novel and potent bioactive molecules.
Physicochemical Properties
Detailed experimentally determined physical properties for this compound are not widely available in peer-reviewed literature. The data presented below is a compilation of information from chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 1245643-49-5 | Multiple Chemical Suppliers[1][2] |
| Molecular Formula | C6H3F3N2O | PubChemLite[3] |
| Molecular Weight | 176.10 g/mol | BLD Pharm[1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted) | General knowledge |
| Predicted XlogP | 0.6 | PubChemLite[3] |
Note: The lack of experimentally verified data necessitates careful handling and characterization of this compound in any research setting.
Synthesis Strategies
While a specific, detailed synthesis protocol for this compound is not readily found in the literature, its synthesis can be envisioned through established methodologies in heterocyclic chemistry. A plausible synthetic route would likely involve the introduction of the trifluoromethyl group, followed by the formation of the pyridazine ring, and finally, the installation or unmasking of the aldehyde functionality.
A potential retrosynthetic analysis is presented below:
Caption: Key functional groups influencing the reactivity of the molecule.
Key Reactions of the Aldehyde Group:
The aldehyde group is expected to undergo a variety of classical transformations, providing access to a diverse range of derivatives. These include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl carbon to yield secondary alcohols.
-
Oxidation: Oxidation to the corresponding carboxylic acid using standard oxidizing agents.
-
Reduction: Reduction to the primary alcohol using reducing agents like sodium borohydride.
-
Condensation Reactions: Reactions with active methylene compounds, such as malonates or nitriles, in Knoevenagel or similar condensations.
The electron-withdrawing nature of the trifluoromethyl group and the pyridazine ring is expected to enhance the electrophilicity of the aldehyde carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to less electron-deficient aromatic aldehydes.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of this compound in late-stage clinical candidates or approved drugs are not prominent in the literature, its structural motifs are highly relevant to modern drug discovery.
Potential Therapeutic Areas:
The trifluoromethyl-pyridazine scaffold is being explored in various therapeutic areas, and this aldehyde serves as a key intermediate for the synthesis of libraries of compounds for screening.
-
Oncology: The pyridazine core is found in several kinase inhibitors. The aldehyde functionality allows for the introduction of various side chains that can be tailored to interact with the ATP-binding site or allosteric pockets of kinases.
-
Neuroscience: The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier, making this scaffold attractive for CNS targets.
-
Infectious Diseases: The pyridazine ring is present in some antibacterial and antiviral agents.
Role as a Chemical Building Block:
The primary utility of this compound is as a versatile starting material. The aldehyde group provides a reactive handle for the construction of more complex molecules through various carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of the chemical space around the trifluoromethyl-pyridazine core in structure-activity relationship (SAR) studies.
Safety and Handling
Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the reactivity of aldehydes and the potential biological activity of fluorinated heterocycles, inhalation, ingestion, and skin contact should be avoided.
Conclusion
This compound represents a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its unique combination of a trifluoromethyl group and a pyridazine aldehyde functionality offers a powerful platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. While a dearth of specific experimental data necessitates careful in-house validation of its properties and reactivity, the established principles of organic chemistry provide a solid foundation for its effective utilization in research and development. This guide serves as a starting point for researchers looking to leverage the potential of this promising fluorinated heterocycle.
References
- PubChemLite. This compound. [Link]
- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022. [Link]
- Google Patents. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- Google Patents. Pyridazinone compounds and uses thereof.
- Google Patents. Therapeutic pyridazine compounds and uses thereof.
- Justia Patents. Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. [Link]
Sources
The Trifluoromethyl Group's Pivotal Role in Pyridazine Scaffolds: A Deep Dive into Physicochemical Properties for Drug Discovery
Introduction: The Strategic Value of Fluorine in Pyridazine Chemistry
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, has become a cornerstone of rational drug design.[1] This is especially true for heterocyclic scaffolds like pyridazine, where the unique electronic properties of the CF₃ group can profoundly modulate the molecule's physicochemical profile, ultimately influencing its pharmacokinetic and pharmacodynamic behavior.[1][2] This guide offers an in-depth exploration of the core physicochemical properties of trifluoromethylpyridazines, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their characteristics and the experimental methodologies used for their evaluation. We will delve into the causality behind experimental choices, ensuring a robust and validated approach to characterizing these promising compounds.[3]
The trifluoromethyl group is a powerful modulator of a molecule's properties due to its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability.[4][5] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF₃ group largely resistant to metabolic degradation.[4] This inherent stability can significantly extend a compound's half-life, a critical factor in drug efficacy.[6] Furthermore, the introduction of a CF₃ group can dramatically alter the acidity (pKa) of nearby functional groups and increase lipophilicity (LogP/LogD), which in turn affects solubility, membrane permeability, and protein binding.[1][4] Understanding and quantifying these effects are paramount for the successful development of trifluoromethylpyridazine-based drug candidates.
Core Physicochemical Properties of Trifluoromethylpyridazines: A Quantitative Perspective
The introduction of a trifluoromethyl group onto the pyridazine ring induces significant and predictable shifts in its key physicochemical parameters. A thorough understanding of these changes is crucial for optimizing a compound's "drug-like" properties.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH for ionizable compounds. The trifluoromethyl group is known to be highly lipophilic, and its incorporation generally increases the LogP and LogD values of the parent pyridazine molecule.[4] This enhanced lipophilicity can improve membrane permeability, facilitating the compound's passage across biological barriers.[7] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, a careful balance must be struck.
Table 1: Representative Lipophilicity and pKa Values of Substituted Pyridazines
| Compound | R Group | cLogP | Experimental LogD₇.₄ | pKa (calculated) | Reference |
| Pyridazine | H | 0.49 | - | 2.24 | [Internal Calculation] |
| 3-Trifluoromethylpyridazine | 3-CF₃ | 1.52 | Not Available | ~0.5 | [Estimated based on literature] |
| 4-Trifluoromethylpyridazine | 4-CF₃ | 1.52 | Not Available | ~1.0 | [Estimated based on literature] |
| 3-Chloro-6-(trifluoromethyl)pyridazine | 3-Cl, 6-CF₃ | 2.55 | Not Available | <0 | [Estimated based on literature] |
Acidity and Basicity (pKa): The Influence of the Electron-Withdrawing CF₃ Group
The pKa value, which describes the tendency of a molecule to ionize at a given pH, is a fundamental property that governs a drug's solubility, absorption, and interaction with its biological target. Pyridazine itself is a weak base. The strong electron-withdrawing inductive effect of the trifluoromethyl group significantly reduces the basicity of the pyridazine ring nitrogens, resulting in a lower pKa.[4] This reduction in basicity can have profound implications for a compound's behavior in the physiological environment of the gut and bloodstream, affecting its charge state and, consequently, its solubility and ability to cross cell membranes.
Aqueous Solubility: A Critical Factor for Bioavailability
Aqueous solubility is a prerequisite for the absorption of orally administered drugs. The introduction of a lipophilic trifluoromethyl group can decrease the aqueous solubility of a pyridazine derivative.[5] However, the overall effect on solubility is complex and depends on other molecular features, such as the presence of ionizable groups and the crystal packing of the solid form. It is essential to experimentally determine the kinetic and thermodynamic solubility of drug candidates to ensure adequate bioavailability.
Table 2: Illustrative Solubility and Metabolic Stability of Pyridazine Derivatives
| Compound | R Group | Kinetic Solubility (μM at pH 7.4) | Metabolic Stability (HLM t₁/₂ min) |
| Piperazin-1-ylpyridazine Derivative 1 | (Structure not shown) | Not Available | 3 |
| Piperazin-1-ylpyridazine Derivative 29 | (Structure not shown) | Not Available | 105 |
Note: This table presents data for piperazin-1-ylpyridazines to illustrate the impact of structural modifications on metabolic stability.[7][8] Specific solubility and metabolic stability data for a simple series of trifluoromethylpyridazines is not available in the cited literature.
Metabolic Stability: The CF₃ Group as a Metabolic Blocker
The trifluoromethyl group is renowned for its ability to enhance metabolic stability. The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug clearance.[4] By strategically placing a trifluoromethyl group at a metabolically labile position on the pyridazine ring or an attached substituent, medicinal chemists can block metabolic pathways and increase the compound's in vivo half-life.[3]
Experimental Protocols for Physicochemical Profiling
The accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following are detailed, field-proven protocols for key experiments.
Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
This protocol describes the classic "shake-flask" method for determining the distribution coefficient at pH 7.4.
Step-by-Step Methodology:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Stock Solution: Prepare a stock solution of the trifluoromethylpyridazine test compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Partitioning Experiment:
-
Add 990 μL of the pre-saturated PBS (pH 7.4) and 990 μL of the pre-saturated n-octanol to a 2 mL microcentrifuge tube.
-
Add 20 μL of the 10 mM compound stock solution to the tube.
-
Cap the tube and vortex vigorously for 1 minute.
-
Place the tube on a shaker and agitate for 1 hour at room temperature to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to ensure complete separation of the aqueous and organic phases.
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the PBS layers.
-
Analyze the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation: The LogD₇.₄ is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]PBS )
Diagram 1: Workflow for Shake-Flask LogD Determination
Caption: Workflow for Shake-Flask LogD Determination.
Determination of Aqueous Solubility (Kinetic Method)
This protocol outlines a high-throughput kinetic solubility assay, which is well-suited for early-stage drug discovery.
Step-by-Step Methodology:
-
Compound Stock Solutions: Prepare serial dilutions of the trifluoromethylpyridazine test compounds in DMSO in a 96-well plate.
-
Assay Plate Preparation: Add a small volume (e.g., 2 μL) of each DMSO stock solution to the corresponding wells of a clear-bottom 96-well plate.
-
Addition of Aqueous Buffer: Add an appropriate volume (e.g., 198 μL) of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
(Optional) Direct UV/LC-MS Quantification: For more precise measurement, filter the contents of each well through a filter plate to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using UV-spectroscopy or LC-MS.
Diagram 2: Kinetic Solubility Assay Workflow
Caption: Kinetic Solubility Assay Workflow.
Determination of Metabolic Stability in Human Liver Microsomes (HLM)
This protocol describes a common in vitro assay to assess the metabolic stability of a compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the trifluoromethylpyridazine test compound (e.g., 1 µM) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of human liver microsomes (HLM) in the same buffer (e.g., 0.5 mg/mL).
-
Prepare a solution of the NADPH regenerating system (cofactor).
-
-
Incubation:
-
Pre-warm the HLM solution and the compound solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and compound mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein)
-
Diagram 3: Metabolic Stability Assay Workflow
Caption: Metabolic Stability Assay Workflow.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of pyridazine-based drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and alter basicity provides a versatile means to fine-tune the ADME profile of a molecule. A thorough and systematic evaluation of the physicochemical properties of trifluoromethylpyridazines, using the robust experimental protocols outlined in this guide, is critical for advancing these compounds through the drug discovery pipeline. As our understanding of structure-property relationships continues to grow, we can expect to see the development of even more sophisticated and effective trifluoromethylpyridazine-based therapeutics.
References
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. (2017, July 4).
- Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021, August).
- Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives. (n.d.).
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (n.d.).
- Key developments in fluorinated heterocycles. (n.d.).
- Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. (n.d.).
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.).
- Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (2008, November).
- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.).
- Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6).
- Structure-Property Relationships. (n.d.).
- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.).
- Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives - PMC. (n.d.).
- Structure property relationships of fluorinated carboxylic acid bioisosteres. (n.d.).
- Structure-Property Relationships for Fluorinated and Fluorine-Free Superhydrophobic Crack-Free Coatings. (2024, March 24).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (n.d.).
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.).
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.).
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.).
- Fundamentals of Cubic Phase Synthesis in PbF 2 –EuF 3 System. (n.d.).
- Determination of acid-base dissociation constants of very weak zwitterionic heterocyclic bases by capillary zone electrophoresis. (n.d.).
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (n.d.).
- Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (n.d.).
- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024, July 23).
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.).
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018, November 9).
- Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (n.d.).
- Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024, December 5).
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
- Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024, December 5).
- A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). (2014, May).
- Predicting the pKa of Small Molecules. (n.d.).
- Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. (2021, July 1).
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (n.d.).
- Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. (n.d.).
Sources
- 1. bdj.co.jp [bdj.co.jp]
- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjgubermanpfeffer.org - Structure-Property Relationships [mjgubermanpfeffer.org]
- 7. Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridazine-3-carbaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Heterocycles in Medicinal Chemistry
The strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. When appended to a nitrogen-containing heterocycle like pyridazine, the resulting molecule becomes a powerful and versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of one such building block: 6-(Trifluoromethyl)pyridazine-3-carbaldehyde. Its unique electronic and structural features make it a valuable intermediate in the development of pharmaceuticals targeting a range of diseases.[1][2]
Molecular Structure and Physicochemical Properties
This compound is a solid, heterocyclic compound featuring a pyridazine ring substituted with a highly electron-withdrawing trifluoromethyl group at the 6-position and a reactive carbaldehyde (aldehyde) group at the 3-position.
Molecular Structure:
Caption: 2D structure of this compound
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₃F₃N₂O | [3][4] |
| Molecular Weight | 176.10 g/mol | [3] |
| CAS Number | 1245643-49-5 | [3][4] |
| Appearance | Solid | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
| Canonical SMILES | C1=CC(=NN=C1C=O)C(F)(F)F | [5] |
| InChI | InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-1-4(3-12)10-11-5/h1-3H | [5] |
Synthesis and Reactivity
The synthesis of this compound is not widely detailed in publicly available literature, suggesting it is a specialized reagent. However, general synthetic routes to substituted pyridazines can provide insight into its probable formation.
Plausible Synthetic Pathway:
A common method for the synthesis of pyridazine rings involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[6] For this specific molecule, a plausible route could involve the cyclization of a precursor already containing the trifluoromethyl group.
Another approach could be the late-stage functionalization of a pre-formed pyridazine ring. For instance, a 3-methyl-6-(trifluoromethyl)pyridazine could be oxidized to the corresponding aldehyde.
Caption: Generalized synthetic workflow for pyridazine ring formation.
Reactivity Profile:
The chemical behavior of this compound is dominated by the interplay between the aldehyde group and the electron-deficient trifluoromethylated pyridazine ring.
-
The Aldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily undergoes nucleophilic addition, condensation reactions (e.g., with amines to form imines), and oxidation to a carboxylic acid or reduction to an alcohol. These reactions are fundamental in building more complex molecular architectures.[7]
-
The Trifluoromethylated Pyridazine Ring: The -CF3 group is a strong electron-withdrawing group, which deactivates the pyridazine ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group, should a suitable leaving group be present.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a key intermediate in the synthesis of biologically active molecules. The pyridazine core is a recognized pharmacophore, and its derivatives have been investigated for a wide range of therapeutic activities.[8][9]
Role as a Versatile Building Block:
This compound serves as a crucial starting material for introducing the 6-(trifluoromethyl)pyridazinyl moiety into a larger molecule. The aldehyde group allows for the facile connection of this heterocycle to other parts of a target molecule through various chemical linkages.
Therapeutic Areas of Interest for Pyridazine Derivatives:
-
Oncology: Pyridazine derivatives have been explored as inhibitors of various kinases, which are key targets in cancer therapy.[1]
-
Neurodegenerative Diseases: The related compound, 6-(trifluoromethyl)pyridine-3-carboxaldehyde, has been used in the preparation of piperidine derivatives as potential agents for the treatment of Alzheimer's disease.[7] This suggests that pyridazine analogs could also be of interest in this area.
-
Inflammatory Diseases: Pyridazine and pyridazinone scaffolds are known to be effective in regulating inflammatory pathways.[8]
Experimental Protocol: A Representative Condensation Reaction
Objective: To synthesize an imine derivative from this compound and a primary amine.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a more complex amine fragment)
-
Anhydrous solvent (e.g., ethanol, methanol, or toluene)
-
A catalytic amount of a weak acid (e.g., acetic acid) (optional)
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Dissolve 1 equivalent of this compound in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add 1 to 1.1 equivalents of the primary amine to the solution.
-
If desired, add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If using toluene, employ a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the imine product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography.
Self-Validation: The identity and purity of the resulting imine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal (typically around 9-10 ppm) in the ¹H NMR spectrum is a key indicator of a successful reaction.
Conclusion
This compound represents a sophisticated and highly valuable building block for medicinal chemists. The combination of a reactive aldehyde handle with a metabolically robust and electronically influential trifluoromethylated pyridazine core provides a powerful tool for the synthesis of complex and potentially therapeutic molecules. As the demand for novel drug candidates with improved pharmacological profiles continues to grow, the importance of such fluorinated heterocyclic intermediates in drug discovery pipelines is set to increase.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers.
- BLD Pharm. (n.d.). 1245643-49-5|this compound.
- Allfluoro pharmaceutical co .ltd. (n.d.). This compound,1245643-49-5.
- Combi-Blocks. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). 6-(Trifluoromethyl)pyridine-3-carboxaldehyde.
- Unknown. (n.d.). 1245643-49-5|this compound|6 ....
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- PubChemLite. (n.d.). This compound.
- Asif, M. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- MDPI. (2022, July 22). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
- MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
- PrepChem.com. (n.d.). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine.
- Cenmed Enterprises. (n.d.). This compound (C007B-302576).
- PubMed. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
- SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1).
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1245643-49-5|this compound|BLD Pharm [bldpharm.com]
- 4. cenmed.com [cenmed.com]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. nbinno.com [nbinno.com]
- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Nitro-4-(trifluoromethyl)aniline (C₆H₃F₃N₂O)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-nitro-4-(trifluoromethyl)aniline. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper, field-proven understanding of the experimental choices and data interpretation critical for researchers in drug development and related scientific fields. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of Spectroscopic Characterization
2-Nitro-4-(trifluoromethyl)aniline, with the chemical formula C₆H₃F₃N₂O, is a substituted aromatic amine containing both a nitro group and a trifluoromethyl group. These functional groups impart unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which are critical quality attributes in any research and development pipeline.[1] This guide will delve into the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 2-nitro-4-(trifluoromethyl)aniline molecule.
¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms in the molecule. For 2-nitro-4-(trifluoromethyl)aniline, the aromatic region of the spectrum is of particular interest.
Predicted ¹H NMR Data:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.5 | d | ~2 |
| H-5 | ~7.8 | dd | ~9, ~2 |
| H-6 | ~7.0 | d | ~9 |
| -NH₂ | ~6.5 | br s | - |
Note: Predicted chemical shifts can vary depending on the solvent and the prediction algorithm used. These values are estimates for a standard deuterated solvent like CDCl₃.
Interpretation:
The downfield shift of H-3 is attributed to the strong electron-withdrawing effect of the adjacent nitro group (-NO₂). The H-5 proton experiences coupling to both H-6 (ortho-coupling, larger J value) and H-3 (meta-coupling, smaller J value), resulting in a doublet of doublets. The H-6 proton appears as a doublet due to ortho-coupling with H-5. The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like 2-nitro-4-(trifluoromethyl)aniline is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay (D1) of 1-5 seconds to ensure full relaxation of the protons between scans.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal.
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| C-CF₃ | ~123 (q, ¹JCF ≈ 272 Hz) |
| C-NO₂ | ~148 |
| C-NH₂ | ~145 |
| C-H (various) | ~115 - 135 |
| CF₃ | ~125 |
Note: These are predicted values and the actual spectrum will show distinct signals for each unique carbon atom. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Interpretation:
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups are expected to be deshielded and appear at higher chemical shifts. Conversely, the carbon attached to the electron-donating amino group will be more shielded. The trifluoromethyl carbon itself will also be observable in the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to ¹H NMR, with some key differences:
-
Sample Preparation: A more concentrated sample (50-100 mg) is often required due to the lower sensitivity of the ¹³C nucleus.
-
Acquisition Parameters:
-
A wider spectral width is needed (typically 0-220 ppm).
-
A significantly larger number of scans is necessary to achieve a good signal-to-noise ratio.
-
Proton decoupling is typically employed to simplify the spectrum and provide a Nuclear Overhauser Effect (NOE) enhancement of the carbon signals.
-
¹⁹F NMR Spectroscopy
Given the presence of a trifluoromethyl group, ¹⁹F NMR is an essential technique for the characterization of 2-nitro-4-(trifluoromethyl)aniline. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies.
Predicted ¹⁹F NMR Data:
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | ~ -62 | s |
Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ (0 ppm). The trifluoromethyl group is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum.
Interpretation:
The chemical shift of the trifluoromethyl group is sensitive to its electronic environment. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the aromatic ring will influence the shielding of the fluorine nuclei. The singlet multiplicity indicates that all three fluorine atoms in the CF₃ group are chemically equivalent. In a proton-coupled ¹⁹F spectrum, this signal may show long-range coupling to the aromatic protons.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Instrumentation: An NMR spectrometer equipped with a probe capable of observing the ¹⁹F nucleus is required.
-
Acquisition Parameters:
-
The spectral width for ¹⁹F NMR is much larger than for ¹H NMR, often spanning several hundred ppm.
-
Proton decoupling is commonly used to simplify the spectrum.
-
-
Referencing: An external or internal reference standard, such as CFCl₃ or another stable fluorinated compound, is used to calibrate the chemical shift scale.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 206 | Molecular Ion [M]⁺ |
| 189 | [M - OH]⁺ |
| 176 | [M - NO]⁺ |
| 160 | [M - NO₂]⁺ |
| 137 | [M - CF₃]⁺ |
Data obtained from the NIST WebBook.[1][3][4][5]
Interpretation:
The molecular ion peak at m/z 206 confirms the molecular weight of 2-nitro-4-(trifluoromethyl)aniline. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of OH, NO, and NO₂ radicals. The loss of the trifluoromethyl radical (CF₃) is also a characteristic fragmentation pathway.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In electron ionization (EI), the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3485, 3375 | N-H stretch | Primary Amine (-NH₂) |
| 1630 | N-H bend | Primary Amine (-NH₂) |
| 1530, 1350 | Asymmetric & Symmetric N-O stretch | Nitro Group (-NO₂) |
| 1320 | C-N stretch | Aromatic Amine |
| 1250-1000 | C-F stretch | Trifluoromethyl (-CF₃) |
| ~3100 | C-H stretch | Aromatic |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
Data obtained from the NIST WebBook.[1][4][5]
Interpretation:
The two distinct peaks in the N-H stretching region are characteristic of a primary amine. The strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1250-1000 cm⁻¹ region. The presence of aromatic C-H and C=C stretching vibrations confirms the aromatic nature of the molecule.
Experimental Protocol: FTIR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid 2-nitro-4-(trifluoromethyl)aniline sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-systems and chromophores, such as the nitro-substituted aromatic ring in our molecule of interest.
Predicted UV-Vis Absorption Data:
| λmax (nm) | Electronic Transition |
| ~250-280 | π → π |
| ~380-420 | n → π (charge-transfer) |
Note: These are estimated values based on the UV-Vis spectra of similar nitroaniline compounds. The exact λmax values and molar absorptivities will depend on the solvent.
Interpretation:
The absorption in the 250-280 nm range is likely due to π → π* transitions within the aromatic ring. The longer wavelength absorption in the 380-420 nm range is characteristic of a charge-transfer band, arising from the promotion of a non-bonding electron from the amino group to an anti-bonding π* orbital of the nitro-substituted aromatic system. This charge-transfer character is responsible for the yellow color of many nitroanilines.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 2-nitro-4-(trifluoromethyl)aniline in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: The absorbance spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified.
Conclusion
The combination of NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of 2-nitro-4-(trifluoromethyl)aniline. Each technique offers a unique and complementary piece of the structural puzzle. This guide has provided not only the expected spectroscopic data but also the underlying principles of data acquisition and interpretation, empowering researchers to confidently utilize these techniques in their own work. The provided protocols serve as a robust starting point for the analysis of this and similar small organic molecules, ensuring data quality and integrity in research and development settings.
References
- Mestrelab Research S.L. (2023). Mnova NMRPredict. [Software].
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Chemaxon. (n.d.). NMR Predictor.
- University of California, Santa Barbara. (n.d.). F19 detection.
- PubChem. (n.d.). 2-nitro-4-(trifluoromethyl)aniline.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Western University. (n.d.). NMR Sample Preparation.
- nmrdb.org. (n.d.). Predict 13C carbon NMR spectra.
- ACD/Labs. (n.d.). NMR Prediction.
- ResearchGate. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.
- SpectraBase. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline.
- PubChem. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline.
- CASPRE. (n.d.). 13C NMR Predictor.
- PROSPRE. (n.d.). 1H NMR Predictor.
- Mnova. (n.d.). Download NMR Predict.
- YouTube. (2023, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai.
- nmrdb.org. (n.d.). Simulate and predict NMR spectra.
- Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra.
- National Institute of Standards and Technology. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- ResearchGate. (2018). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
- ResearchGate. (2019). 19 F-NMR analyses enabled by direct trifluoromethylation.
- ResearchGate. (2020). Computational protocol used to calculate the UV-vis spectra and....
- Reddit. (2022, October 5). Preparation of Li,19-F, 31-P NMR samples.
- National Institutes of Health. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
- National Institute of Standards and Technology. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-.
- University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants.
- ACD/Labs. (n.d.). NMR Prediction.
- ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction.
- Chemaxon. (n.d.). NMR Predictor.
- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction....
- nmrdb.org. (n.d.). Predict 13C carbon NMR spectra.
- CASPRE. (n.d.). 13C NMR Predictor.
- RSC Publishing. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
- PubChemLite. (n.d.). 2-nitro-4-(trifluoromethoxy)aniline (C7H5F3N2O3).
- National Institute of Standards and Technology. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-.
- SpectraBase. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline.
- PubChem. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline.
- National Institute of Standards and Technology. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-.
Sources
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal for transforming biologically active molecules into viable drug candidates.[1] Its unique and potent combination of electronic and steric properties allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profile.[2] This guide provides a comprehensive technical overview of the multifaceted roles of the CF3 group in drug design. We will delve into its profound impact on metabolic stability, lipophilicity, target binding interactions, and the acidity/basicity of proximal functional groups. Through an exploration of mechanistic principles, illustrative case studies of successful drugs, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage the power of trifluoromethylation in their own research endeavors.
The Unique Physicochemical Profile of the Trifluoromethyl Group
The trifluoromethyl group's utility in medicinal chemistry stems from a unique confluence of properties that distinguish it from other functional groups, most notably its hydrocarbon analogue, the methyl group.
-
High Electronegativity and Strong Electron-Withdrawing Nature: The three fluorine atoms impart a powerful inductive electron-withdrawing effect, making the CF3 group one of the most electron-withdrawing substituents used in drug design.[3] This profoundly alters the electronic landscape of the molecule, influencing the reactivity and pKa of nearby functional groups.[4]
-
Enhanced Lipophilicity: Despite the high electronegativity of fluorine, the CF3 group is significantly more lipophilic than a hydrogen atom and even a methyl group. The Hansch π value, a measure of lipophilicity, for a CF3 group is approximately +0.88.[2] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of around 485 kJ/mol.[2] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] This can lead to a longer in vivo half-life and improved bioavailability for drug candidates.[3]
-
Steric Bulk: The CF3 group is sterically larger than a methyl group, with a van der Waals volume comparable to an isopropyl group.[6][7] This steric hindrance can be strategically employed to influence molecular conformation and to shield adjacent functional groups from metabolic attack.
Strategic Applications in Drug Design
The judicious placement of a trifluoromethyl group within a drug candidate can address a multitude of challenges encountered during the lead optimization process.
Enhancing Metabolic Stability: A Shield Against Biotransformation
A primary application of the CF3 group is to block sites of metabolic oxidation.[2] Aromatic rings and benzylic positions are common "soft spots" for metabolism. Replacing a metabolically labile methyl group with a CF3 group is a well-established strategy to enhance metabolic stability and increase the drug's half-life.[1]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
"Drug_CH3" [label="Drug with\nMetabolically Labile\nMethyl Group (CH₃)"]; "CYP450" [label="Cytochrome P450\n(Oxidative Metabolism)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metabolite_CH2OH" [label="Hydroxylated Metabolite\n(Inactive/Toxic)"]; "Excretion" [label="Rapid Excretion"]; "Drug_CF3" [label="Drug with\nTrifluoromethyl Group (CF₃)"]; "Blocked_Metabolism" [label="Metabolism Blocked", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Increased_Exposure" [label="Increased Systemic\nExposure & Half-Life"];
"Drug_CH3" -> "CYP450" [label="Metabolic Attack"]; "CYP450" -> "Metabolite_CH2OH"; "Metabolite_CH2OH" -> "Excretion"; "Drug_CF3" -> "Blocked_Metabolism"; "Blocked_Metabolism" -> "Increased_Exposure"; } "Metabolic Shielding by the CF3 Group"
Case Study: Fluoxetine (Prozac®)
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a classic example of the successful application of a CF3 group.[2] The para-trifluoromethyl group on the phenoxy ring is critical to its pharmacological activity and metabolic profile.[8][9] This group enhances the molecule's lipophilicity, facilitating its passage across the blood-brain barrier, and importantly, it blocks a potential site of aromatic hydroxylation, contributing to its long half-life.[4][8] The presence of the trifluoromethyl group leads to a six-fold increase in potency for inhibiting serotonin uptake compared to its non-fluorinated counterpart.[4]
Modulating Lipophilicity and Bioavailability
The CF3 group's contribution to lipophilicity is a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] By increasing a molecule's lipophilicity, the CF3 group can improve its partitioning into lipid bilayers, thereby enhancing membrane permeability and oral bioavailability.[1][5]
Table 1: Impact of Trifluoromethyl Substitution on Lipophilicity (LogP)
| Parent Molecule | LogP of Parent | Trifluoromethylated Analogue | LogP of Analogue | Change in LogP (ΔLogP) |
| Toluene | 2.73 | Benzotrifluoride | 2.86 | +0.13 |
| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.59 | +1.69 |
| Phenol | 1.46 | 4-(Trifluoromethyl)phenol | 2.58 | +1.12 |
Note: LogP values are experimentally determined or calculated estimates and can vary with measurement conditions.
Altering Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the CF3 group can significantly influence the pKa of nearby acidic or basic functional groups.[4] Placing a CF3 group on an aromatic ring, for instance, will decrease the pKa of a phenolic hydroxyl group (making it more acidic) and decrease the pKa of an aniline nitrogen (making it less basic). This modulation of pKa can be crucial for optimizing a drug's solubility, ionization state at physiological pH, and its ability to interact with its biological target.
Table 2: Influence of Trifluoromethyl Substitution on pKa
| Parent Molecule | Functional Group | pKa of Parent | Trifluoromethylated Analogue | pKa of Analogue | Change in pKa (ΔpKa) |
| Benzoic Acid | Carboxylic Acid | 4.20 | 4-(Trifluoromethyl)benzoic Acid | 3.77 | -0.43 |
| Aniline | Amine | 4.63 | 4-(Trifluoromethyl)aniline | 2.76 | -1.87 |
| Phenol | Hydroxyl | 9.95 | 4-(Trifluoromethyl)phenol | 9.07 | -0.88 |
Note: pKa values can vary depending on the experimental method and conditions.
Case Study: Celecoxib (Celebrex®)
Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group on one of its phenyl rings.[10] This group's electron-withdrawing properties are thought to contribute to the acidity of the sulfonamide moiety, which is important for its binding to the COX-2 enzyme. The CF3 group also enhances the molecule's lipophilicity, contributing to its overall pharmacokinetic profile.
Directing Binding Interactions with Protein Targets
Beyond its influence on physicochemical properties, the CF3 group can directly participate in favorable interactions within a protein's binding pocket, thereby enhancing binding affinity and selectivity.[3] These interactions can include:
-
Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to engage in favorable hydrophobic interactions with nonpolar amino acid residues.
-
Multipolar Interactions: The polarized C-F bonds can participate in short-range, non-covalent interactions with backbone carbonyls (C-F···C=O) and other polar groups within the binding site.[11] These interactions, while individually weak, can be additive and contribute significantly to binding affinity.[11]
-
Orthogonal Dipole Interactions: The CF3 group can engage in favorable dipole-dipole interactions with aromatic residues in the binding pocket.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
"Drug_CF3" [label="Trifluoromethylated\nLigand (CF₃)"]; "Binding_Pocket" [label="Protein Binding Pocket", shape=component, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydrophobic_Interaction" [label="Hydrophobic\nInteraction\n(with Leucine, Valine, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Multipolar_Interaction" [label="Multipolar Interaction\n(C-F···C=O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Orthogonal_Dipole" [label="Orthogonal Dipole\nInteraction\n(with Phenylalanine, Tyrosine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Enhanced_Affinity" [label="Enhanced Binding\nAffinity & Selectivity"];
"Drug_CF3" -> "Binding_Pocket" [label="Binds to"]; "Binding_Pocket" -> "Hydrophobic_Interaction" [style=dashed]; "Binding_Pocket" -> "Multipolar_Interaction" [style=dashed]; "Binding_Pocket" -> "Orthogonal_Dipole" [style=dashed]; "Hydrophobic_Interaction" -> "Enhanced_Affinity"; "Multipolar_Interaction" -> "Enhanced_Affinity"; "Orthogonal_Dipole" -> "Enhanced_Affinity"; } "CF3 Group Interactions within a Protein Binding Pocket"
Case Study: Sitagliptin (Januvia®)
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[12][13] Its structure includes a trifluoromethyl group attached to a triazolopiperazine core.[12][14] This CF3 group is crucial for the drug's high potency and selectivity. It occupies a hydrophobic pocket in the DPP-4 enzyme and is believed to form key interactions that contribute to its tight binding. The metabolic stability conferred by the CF3 group is also a key feature of its pharmacokinetic profile.[14]
Experimental Protocols
The successful incorporation and evaluation of a trifluoromethyl group in a drug discovery program requires robust synthetic methodologies and reliable analytical assays.
Synthetic Methodologies for Trifluoromethylation
A variety of reagents and methods have been developed for the introduction of the CF3 group into organic molecules.[4][15] The choice of method depends on the substrate, desired position of trifluoromethylation, and scale of the reaction.
Protocol 1: Copper-Mediated Trifluoromethylation of Aryl Halides
This protocol describes a general procedure for the trifluoromethylation of an aryl iodide using a copper catalyst.
-
Reagent Preparation: In a nitrogen-filled glovebox, add aryl iodide (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium fluoride (2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (2.0 mL) to the vial.
-
Trifluoromethylating Agent: Add a solution of trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol) in DMF (1.0 mL) to the reaction mixture.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, quench the reaction with aqueous HCl (1 M). Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
In Vitro Metabolic Stability Assay
Evaluating the metabolic stability of a new chemical entity is a critical step in drug discovery.[16][17] The liver microsomal stability assay is a common in vitro method to assess the susceptibility of a compound to phase I metabolism.[18][19]
Protocol 2: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL), and NADPH regenerating system (e.g., G6P, G6PDH, NADP+) in phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (final concentration 1 µM) to the incubation mixture. Include positive control (a compound with known high clearance, e.g., verapamil) and negative control (a compound with known low clearance, e.g., warfarin) wells.
-
Initiation of Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Determination of Lipophilicity (LogP) and pKa
Experimental determination of LogP and pKa provides crucial data for understanding a compound's ADME properties.[20][21]
Protocol 3: Shake-Flask Method for LogP Determination
-
System Preparation: Prepare a biphasic system of n-octanol and phosphate buffer (pH 7.4). Pre-saturate the n-octanol with buffer and the buffer with n-octanol by shaking them together overnight and then separating the layers.
-
Compound Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Protocol 4: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water, methanol/water mixture).
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
pKa Determination: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in medicinal chemistry, offering a reliable strategy to enhance the drug-like properties of lead compounds. Its ability to improve metabolic stability, modulate lipophilicity and pKa, and participate in direct binding interactions makes it a feature of numerous successful drugs on the market.[1][10] A thorough understanding of the fundamental principles governing the effects of the CF3 group, coupled with robust experimental validation, is essential for its rational and effective application in the design and development of the next generation of therapeutics. As synthetic methodologies for trifluoromethylation continue to evolve, the strategic incorporation of this unique functional group will undoubtedly remain a cornerstone of modern drug discovery.
References
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Novás, M., & Matos, M. J. (2025).
- Eurofins Discovery. Metabolic Stability Services.
- Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs.
- Frontage Laboratories. Metabolic Stability.
- Tej Chem. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- Pharmaffiliates. (n.d.). The Synthesis of Sitagliptin: Understanding the Key Intermediate Role.
- Kumadaki, I. (1986). New Methods for Synthesis of Trifluoromethyl Compounds Directed for Medicinal Applications. Journal of Synthetic Organic Chemistry, Japan, 44(2), 116-126. [Link]
- StudyGuides.com. (2026, January 7). Fluoxetine (Drug) – Study Guide.
- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 7035. [Link]
- Novás, M., & Matos, M. J. (2025).
- Novás, M., & Matos, M. J. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Slideshare. (n.d.). pKa and log p determination.
- ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups (highlighted in green)....
- Wikipedia. (n.d.). Trifluoromethyl group.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.
- Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270-279. [Link]
- ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups.
- Wikipedia. (n.d.). Trifluoromethylation.
- Greig, I. R., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 63(10), 5373-5392. [Link]
- ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs.
- Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols.
- Panknin, O., et al. (2018). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 9(9), 920-924. [Link]
- Sodeoka, M., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 438-446. [Link]
- ResearchGate. (2025, August 6). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- ResearchGate. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).
- Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of the American Chemical Society, 137(34), 11028-11034. [Link]
- Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
- ResearchGate. (n.d.). Figure 7. Trifluoromethylphenyl moiety of fluoxetine is essential in....
- Bentham Science Publisher. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
- Schiesser, S., et al. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Chemistry – A European Journal, 22(52), 18837-18841. [Link]
- Isenegger, P. G., et al. (2020). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 60(12), 6242-6250. [Link]
- ResearchGate. (2025, August 8). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
- The Solubility Company. (n.d.). pKa & LogP Analysis Services.
- Niccoli, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 748. [Link]
- National Center for Biotechnology Information. (n.d.). Fluoxetine.
- Isenegger, P. G., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society, 140(3), 963-966. [Link]
- Lai, C., et al. (2024). Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry. Chemical Science, 15(5), 1735-1743. [Link]
- All About Drugs. (n.d.). SITAGLIPTIN.
- National Center for Biotechnology Information. (n.d.). Sitagliptin.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. annualreviews.org [annualreviews.org]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. studyguides.com [studyguides.com]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 20. pKa and log p determination | PPTX [slideshare.net]
- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridazine Derivatives: Versatile Heterocyclic Building Blocks in Modern Drug Discovery
Abstract
The pyridazine core, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, has solidified its position as a privileged scaffold in the field of medicinal chemistry. Its distinct electronic characteristics, capacity for hydrogen bonding, and inherent structural rigidity make it an exceptionally versatile building block for designing novel therapeutic agents. This in-depth technical guide explores the synthesis, functionalization, and application of pyridazine derivatives, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals. This guide will delve into the strategic rationale behind synthetic choices and the mechanistic details of key chemical transformations, providing a solid framework for the rational design of next-generation pyridazine-based drug candidates.
Introduction: The Enduring Significance of the Pyridazine Nucleus
The pyridazine moiety is a key structural feature in a wide array of biologically active compounds, which are used to treat a broad spectrum of diseases, including cancer, microbial infections, cardiovascular disorders, and inflammatory conditions.[1][2][3][4] Its prevalence is due to a unique combination of physicochemical properties that are highly advantageous in drug design.[5]
-
Dipole Moment and Solubility: The presence of two adjacent nitrogen atoms creates a significant dipole moment. This often leads to improved aqueous solubility and facilitates crucial interactions with biological targets.[5]
-
Hydrogen Bonding: The nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, a critical feature for molecular recognition and binding at receptor sites.[5][6]
-
π-Deficient Nature: The electron-withdrawing effect of the nitrogen atoms makes the pyridazine ring π-deficient. This characteristic influences its reactivity, enabling specific C-H functionalization and nucleophilic substitution reactions.[7]
-
Metabolic Stability: The pyridazine core is generally robust against metabolic degradation, contributing to a more favorable pharmacokinetic profile.[5]
-
Scaffold Rigidity: The inherent planarity and rigidity of the pyridazine ring help to minimize the entropic penalty upon binding to a biological target, which can result in higher binding affinity.
This unique combination of properties makes pyridazine a valuable "pharmacophoric" scaffold that medicinal chemists can strategically utilize to enhance the potency, selectivity, and overall drug-like properties of a molecule.[8]
Strategic Synthesis of the Pyridazine Core
The construction of the pyridazine ring is a fundamental step in accessing novel derivatives. The choice of synthetic strategy is primarily determined by the desired substitution pattern on the ring and the availability of suitable starting materials. One of the most reliable and widely used methods is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[9][10][11][12]
The Paal-Knorr Synthesis: A Classic and Versatile Approach
The reaction of a γ-dicarbonyl compound, such as succinaldehyde or a 1,4-diketone, with hydrazine or its derivatives is a cornerstone method for constructing the dihydropyridazine ring. This intermediate can then be oxidized to form the aromatic pyridazine.[13]
Experimental Protocol: Synthesis of 3,6-diphenylpyridazine
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-dibenzoylethane (1,4-diphenyl-1,4-butanedione) (1.0 g, 4.2 mmol) in 20 mL of glacial acetic acid. To this solution, add hydrazine hydrate (0.21 mL, 4.2 mmol).
-
Reflux: Heat the reaction mixture to reflux for a period of 4 hours. The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).
-
Work-up: After allowing the reaction mixture to cool to room temperature, pour it into 100 mL of ice-water.
-
Isolation: Collect the precipitate that forms by vacuum filtration. Wash the solid with cold water and allow it to dry completely.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3,6-diphenylpyridazine as a white solid.
The versatility of this method is a key advantage, as a wide variety of 1,4-dicarbonyl precursors are readily accessible. This allows for the synthesis of a diverse range of pyridazine derivatives with different substitution patterns.
Post-Synthetic Functionalization: Tailoring the Scaffold for Optimal Performance
Once the pyridazine core has been synthesized, further functionalization is crucial for exploring the available chemical space and optimizing biological activity. The π-deficient nature of the pyridazine ring dictates its reactivity, making it susceptible to nucleophilic attack and an ideal substrate for metal-catalyzed cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are indispensable tools for forming C-C and C-N bonds on halogenated pyridazines.[14][15][16][17] Dihalopyridazines, particularly the commercially available 3,6-dichloropyridazine, are common starting materials due to their differential reactivity.
Experimental Protocol: Suzuki Coupling of 3-chloro-6-phenylpyridazine [18]
-
Reagent Preparation: In a Schlenk flask, dissolve 3-chloro-6-phenylpyridazine (1.0 g, 5.2 mmol), phenylboronic acid (0.77 g, 6.3 mmol), and sodium carbonate (1.65 g, 15.6 mmol) in a solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Degassing: To remove dissolved oxygen, bubble argon gas through the solution for 15 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.30 g, 0.26 mmol) to the reaction mixture.
-
Reaction: Heat the mixture at 80 °C for 12 hours under an argon atmosphere.
-
Extraction: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate (50 mL). Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure. Purify the resulting residue by column chromatography on silica gel (using a hexane/ethyl acetate eluent) to yield 3,6-diphenylpyridazine.
This selective functionalization allows for the stepwise introduction of different substituents, enabling the synthesis of complex and unsymmetrically substituted pyridazines.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring makes it highly activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogens (positions 3, 4, 5, and 6).[19][20][21] Halogenated pyridazines are excellent substrates for SNAr reactions with a wide variety of nucleophiles, including amines, alkoxides, and thiolates.
Workflow: SNAr on Dichloropyridazines
Caption: Sequential SNAr on 3,6-dichloropyridazine.
The differential reactivity of the two chlorine atoms in 3,6-dichloropyridazine can often be exploited to achieve selective monosubstitution. This is followed by a second, different substitution, which leads to a diverse array of 3,6-disubstituted pyridazine derivatives.
Pyridazine Derivatives in Drug Discovery: Illustrative Case Studies
The immense utility of the pyridazine scaffold is best demonstrated by its presence in numerous clinically approved drugs and late-stage clinical candidates.[22][23]
| Drug | Therapeutic Area | Mechanism of Action | Role of Pyridazine |
| Minaprine [1] | Antidepressant | Serotonin receptor agonist | Core scaffold |
| Cadralazine [1] | Antihypertensive | Vasodilator | Pharmacophoric element |
| Levosimendan [2] | Heart Failure | Calcium sensitizer and KATP channel opener | Central structural component |
| Relugolix [5] | Advanced Prostate Cancer | Gonadotropin-releasing hormone (GnRH) receptor antagonist | Core scaffolding element |
| Deucravacitinib [5] | Plaque Psoriasis | Allosteric inhibitor of tyrosine kinase 2 (TYK2) | Core scaffolding element |
Levosimendan, for instance, is a prime example of the successful integration of the pyridazine core into a therapeutic agent. Its pyridazinone-phenylhydrazone structure is essential for its dual mechanism of action, which involves sensitizing cardiac troponin C to calcium and opening ATP-sensitive potassium channels in vascular smooth muscle.
Conclusion and Future Perspectives
Pyridazine derivatives continue to be a highly promising area for the discovery of new bioactive molecules. Their synthetic tractability, combined with their favorable physicochemical properties, ensures their ongoing importance in the field of medicinal chemistry.[24] Future research in this area is likely to focus on several key directions:
-
Novel Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis and functionalization of pyridazines, including the use of C-H activation strategies.
-
Bioisosteric Replacement: The use of the pyridazine ring as a bioisostere for other aromatic systems to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]
-
Fragment-Based Drug Design: The utilization of simple pyridazine fragments as starting points for the construction of more complex and potent drug candidates.
The strategic application of the principles and protocols detailed in this guide will empower researchers to effectively harness the vast potential of the pyridazine scaffold in the continuous pursuit of novel and life-saving therapeutics.
References
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(8), 1853–1921. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2017). Pyridazine derivatives as a scaffold for the discovery of new therapeutic agents. Future Medicinal Chemistry, 9(13), 1541–1575.
- Haider, S., & Alam, M. S. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 118-128.
- Asif, M. (2014). A review on diverse biological activities of pyridazine analogues. Journal of Chemical and Pharmaceutical Research, 6(1), 265-276.
- Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911.
- Li, Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]
- Kumar, A., et al. (2019). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 11(4), 45-53.
- Abdel-Wahab, B. F., et al. (2018). The Chemistry and Biological Importance of Pyridazines. Current Organic Chemistry, 22(12), 1166-1198.
- Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
- El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini-Reviews in Medicinal Chemistry, 25(11), 1009-1029. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Pyridazine in Modern Drug Discovery. [Link]
- Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds, 20(7), 20-49. [Link]
- Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
- Kaur, N., & Kishore, D. (2014). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 25(12), 1631-1645.
- Sharma, V., et al. (2017). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
- Bakos, J., & Czugler, M. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(33), 8985-9011. [Link]
- Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds, 20(7), 20-49. [Link]
- Kumar, A., & Rawat, M. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 47-67. [Link]
- Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2977. [Link]
- Grokipedia. (n.d.). Paal–Knorr synthesis. [Link]
- University of Minho. (n.d.).
- Kumar, A., & Rawat, M. (2024). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections.
- Request PDF. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
- Kumar, A., & Rawat, M. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
- Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
- Kumar, A., & Rawat, M. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(3), 1581-1600. [Link]
- ResearchGate. (2025). Recent advances in pyridazine chemistry. [Link]
- Khaghaninejad, S., & Heravi, M. (2014). Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 112, 1-105. [Link]
- YouTube. (2019).
- YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]
- Wikipedia. (n.d.).
- YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
- RSC Publishing. (n.d.).
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. sarpublication.com [sarpublication.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. ijcrt.org [ijcrt.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for it...: Ingenta Connect [ingentaconnect.com]
- 24. researchgate.net [researchgate.net]
The Pyridazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyridazine ring, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical attributes—including a significant dipole moment, robust hydrogen bonding capabilities, and improved polarity—confer distinct advantages in drug design.[1][2] These properties allow for potent and selective interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3] This guide provides an in-depth analysis of the pyridazine core's biological significance, exploring its role in modulating key signaling pathways across oncology, cardiovascular disease, and neuroscience. We will dissect the structure-activity relationships of notable pyridazine-based drugs, present detailed experimental protocols for their synthesis and evaluation, and offer insights into future applications of this versatile pharmacophore.
Introduction: The Unique Physicochemical Landscape of Pyridazine
The pyridazine nucleus is more than a simple bioisosteric replacement for a phenyl ring; its electronic properties offer distinct advantages for optimizing drug candidates.[1] The two adjacent nitrogen atoms create a dipole moment that influences π-π stacking interactions and can enhance solubility and metabolic stability compared to carbocyclic analogs.[1][2]
Key Physicochemical Properties:
-
Hydrogen Bonding: The lone pairs on the adjacent nitrogen atoms act as potent hydrogen bond acceptors, enabling strong, dual interactions with target proteins, a feature critical for high-affinity binding.[1][2]
-
Polarity and Solubility: The inherent polarity of the diazine ring often improves aqueous solubility, a crucial parameter for favorable pharmacokinetics.[2]
-
Metabolic Stability: The pyridazine core can influence a molecule's metabolic profile, in some cases demonstrating low cytochrome P450 inhibitory effects.[1][2]
-
Reduced hERG Liability: Judicious incorporation of the pyridazine scaffold has been shown to mitigate the risk of cardiac hERG potassium channel interactions, a common cause of drug candidate failure.[1]
These combined features have led to the successful development of several approved drugs and a multitude of clinical candidates, validating the scaffold's "privileged" status.[1][4]
Therapeutic Applications & Mechanisms of Action
The versatility of the pyridazine scaffold is evident in its wide range of therapeutic applications. Its ability to serve as a core structural element allows for precise orientation of pharmacophoric groups to engage with diverse biological targets.
Oncology: Targeting Aberrant Cell Signaling
In oncology, the pyridazine scaffold is a cornerstone in the design of kinase inhibitors.[5] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[4] Pyridazine derivatives have been successfully developed to target these enzymes with high potency and selectivity.
Case Study: Ponatinib (Imidazo[1,2-b]pyridazine Core)
Ponatinib (Iclusig®) is a powerful multi-targeted tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6] Its design was a landmark achievement, specifically engineered to overcome resistance to other inhibitors, including the formidable T315I "gatekeeper" mutation in the BCR-ABL kinase.[4]
-
Mechanism of Action: Ponatinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the BCR-ABL kinase.[4] This action blocks the phosphorylation of downstream substrates, thereby shutting down the signaling cascades that drive cancer cell proliferation and survival.[7][8] The fused imidazo[1,2-b]pyridazine core serves as a rigid scaffold, optimally positioning the rest of the molecule within the kinase domain.
Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis
Many pyridazine-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels essential for tumor growth.[2] By blocking VEGFR-2, these inhibitors prevent the downstream signaling that leads to endothelial cell proliferation, migration, and survival.[1][6][9]
Quantitative Data: Kinase Inhibition Profile of Ponatinib
The potency of Ponatinib is demonstrated by its low half-maximal inhibitory concentration (IC50) values against a range of clinically relevant kinases.
| Kinase Target | IC50 (nM) | Disease Relevance |
| BCR-ABL (native) | 0.37 | CML, Ph+ ALL |
| BCR-ABL (T315I) | 2.0 | Resistant CML, Ph+ ALL |
| VEGFR-2 | 1.5 | Angiogenesis |
| FGFR1 | 2.2 | Various Cancers |
| PDGFRα | 1.1 | Various Cancers |
| SRC | 5.4 | Solid Tumors |
| KIT | 7.0 | GIST, Melanoma |
| Data sourced from in vitro biochemical assays.[2] |
Cardiovascular Disease: Vasodilation and Blood Pressure Control
Pyridazinone derivatives, a subset of pyridazines with a carbonyl group, have been extensively explored as cardiovascular agents.[3][10] Their primary mechanism often involves vasodilation (the widening of blood vessels), which leads to a reduction in blood pressure.
-
Mechanism of Action: While various specific mechanisms exist, a prominent strategy involves inhibiting phosphodiesterase 3 (PDE3) or modulating ion channels in vascular smooth muscle cells.[1] Some pyridazinone derivatives exhibit potent vasorelaxant activity by mechanisms that may involve the nitric oxide (NO) pathway, leading to smooth muscle relaxation.[11] Zibotentan, a pyridazine-containing molecule, acts as a selective endothelin A (ETA) receptor antagonist.[12][13] By blocking the ETA receptor on smooth muscle cells, it prevents the potent vasoconstriction caused by endothelin-1.[14]
Signaling Pathway: Endothelin A Receptor Antagonism
Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to ETA receptors on vascular smooth muscle cells.[13] This binding activates a Gq-protein-coupled pathway, leading to an increase in intracellular calcium and subsequent muscle contraction.[13] Pyridazine-based ETA antagonists block this initial binding step.
Quantitative Data: Vasorelaxant Activity of Pyridazinone Derivatives
The following table presents the half-maximal effective concentration (EC50) values for various pyridazin-3(2H)-one derivatives, demonstrating their potency in relaxing pre-constricted rat thoracic aorta.
| Compound ID | R Group (Substitution) | EC50 (µM) |
| Hydralazine (Standard) | - | 18.210 |
| Compound 4 | -COOCH2CH3 | 1.225 |
| Compound 5 | -COOH | 0.339 |
| Compound 10c | -CONHNH-(p-OCH3-Ph) | 1.204 |
| Compound 2j | 4-nitro-phenyl at C6 | 0.029 |
| Data sourced from ex vivo vasorelaxation assays.[12][15] |
Neuroscience: Modulating Neuronal Excitability
The pyridazine scaffold has also found application in targeting central nervous system (CNS) disorders. Its ability to act as a bioisostere for other heterocyclic systems has been key to its success in this area.[1]
-
Mechanism of Action: Certain pyridazine derivatives act as modulators of the γ-aminobutyric acid A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the brain.[1] These compounds can bind to the benzodiazepine site on the GABAA receptor, acting as positive allosteric modulators (PAMs) that enhance the effect of GABA.[1] This enhancement leads to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability, producing anxiolytic effects.[10][15]
The former antidepressant drug Minaprine, a 3-aminopyridazine derivative, exhibited a complex pharmacological profile, acting as a serotonin and dopamine reuptake inhibitor and a reversible inhibitor of monoamine oxidase A (MAO-A).[7][16][17]
Signaling Pathway: GABA-A Receptor Modulation
GABA binding to the GABA-A receptor opens an intrinsic chloride channel.[10] Pyridazine-based PAMs bind to an allosteric site, increasing the channel's affinity for GABA or the frequency of channel opening. This enhances the influx of Cl- ions, leading to hyperpolarization and neuronal inhibition.[16]
Drug Design & Experimental Workflows
The rational design of pyridazine-based drugs relies on understanding both the target biology and the synthetic chemistry required to create optimized molecules. A common and versatile starting material for many pyridazine derivatives is 3,6-dichloropyridazine.[18]
Causality in Synthetic Strategy: The Utility of 3,6-Dichloropyridazine
The choice of 3,6-dichloropyridazine as a precursor is a strategic one rooted in its chemical reactivity. The two chlorine atoms are susceptible to nucleophilic aromatic substitution, but they exhibit differential reactivity. This allows for sequential and regioselective introduction of different substituents at the C3 and C6 positions, making it an ideal scaffold for building molecular diversity and performing structure-activity relationship (SAR) studies.[17]
Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine Derivative
This protocol provides a generalized, two-step method for synthesizing a 3,6-disubstituted pyridazine from 3,6-dichloropyridazine, a foundational sequence in many discovery campaigns.
Step 1: Monosubstitution via Nucleophilic Aromatic Substitution
-
Reagents & Equipment: 3,6-dichloropyridazine, Nucleophile 1 (e.g., an amine or alcohol), a suitable solvent (e.g., Dioxane, DMF), a base (e.g., K2CO3, DIPEA), round-bottom flask, magnetic stirrer, condenser, heating mantle.
-
Procedure:
-
Dissolve 3,6-dichloropyridazine (1.0 eq) in the chosen solvent in the round-bottom flask.
-
Add the base (1.1 eq) and Nucleophile 1 (1.0 eq).
-
Heat the reaction mixture under reflux (e.g., 80-100 °C) for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the 3-substituted-6-chloropyridazine intermediate.
-
Step 2: Disubstitution via Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
-
Reagents & Equipment: 3-substituted-6-chloropyridazine intermediate, Nucleophile 2 (e.g., a boronic acid), Palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3), solvent system (e.g., Toluene/Ethanol/Water), reaction vessel suitable for inert atmosphere.
-
Procedure:
-
To the reaction vessel, add the 3-substituted-6-chloropyridazine (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Degas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes, then add it to the reaction vessel.
-
Heat the mixture under an inert atmosphere (e.g., 90-110 °C) for 4-12 hours, monitoring for completion.
-
Cool the reaction and perform an aqueous workup as described in Step 1.
-
Purify the final 3,6-disubstituted pyridazine product by column chromatography or recrystallization.
-
Experimental Workflow: From Synthesis to Lead Optimization
The drug discovery process is an iterative cycle of design, synthesis, and testing. The following workflow illustrates a typical path for a pyridazine-based kinase inhibitor program.
Conclusion and Future Perspectives
The pyridazine scaffold has proven its merit in drug discovery, transitioning from a mere heterocyclic curiosity to a validated, privileged structure. Its unique electronic and steric properties provide medicinal chemists with a powerful tool to address challenges in potency, selectivity, and pharmacokinetics.[1][2] The success of drugs like Ponatinib demonstrates the scaffold's utility in tackling complex challenges such as drug resistance. Future research will likely focus on exploring novel substitution patterns, developing pyridazine-based proteolysis-targeting chimeras (PROTACs), and applying this versatile core to an even broader range of therapeutic targets. The continued exploration of the pyridazine chemical space promises to yield the next generation of innovative therapeutics.
References
- G. W. Rewcastle, "The pyridazine heterocycle in molecular recognition and drug discovery," Springer Nature, 2023. URL: https://link.springer.com/article/10.1007/s00044-023-03035-w
- BenchChem, "The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide," BenchChem, 2025. URL: https://www.benchchem.com/blog/the-pivotal-role-of-pyridazine-based-heterocycles-in-modern-medicinal-chemistry-an-in-depth-technical-guide/
- M. Asif, "Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold," SAR Publication, 2018. URL: https://sarpublication.com/media/articles/SAR_J_Med_Case_Rep_Rev_1_3_38-48.pdf
- Z. X. He et al., "Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review," Bioorganic & Medicinal Chemistry, 2024. URL: https://pubmed.ncbi.nlm.nih.gov/39121679/
- IUPHAR/BPS Guide to PHARMACOLOGY, "ponatinib," IUPHAR/BPS, 2023. URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5890
- Takeda, "ICLUSIG® (ponatinib) Mechanism of Action," Takeda Oncology, 2023. URL: https://www.iclusighcp.com/cml/moa
- PubChem, "Minaprine," National Center for Biotechnology Information, 2023. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Minaprine
- H. A. Allam et al., "Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds," Future Medicinal Chemistry, 2020. URL: https://pubmed.ncbi.nlm.nih.gov/31710239/
- ResearchGate, "Ponatinib's mechanism of action," ResearchGate, 2016. URL: https://www.researchgate.net/figure/Ponatinibs-mechanism-of-action-Ponatinib-a-novel-tyrosine-kinase-inhibitor-acts-by_fig1_311497171
- M. Y. Jaballah et al., "Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy," Drug Research (Stuttgart), 2017. URL: https://pubmed.ncbi.nlm.nih.gov/28073115/
- P. K. K. Raju et al., "A VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis," Journal of Cell Communication and Signaling, 2016. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5023727/
- S. J. Moss and T. G. Smart, "Depolarising and hyperpolarising actions of GABAA receptor activation on GnRH neurons: towards an emerging consensus," Journal of Neuroendocrinology, 2001. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1933109/
- Z. X. He et al., "Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules," European Journal of Medicinal Chemistry, 2021. URL: https://www.researchgate.net/publication/344893111_Pyridazine_as_a_privileged_structure_An_updated_review_on_anticancer_activity_of_pyridazine_containing_bioactive_molecules
- J. P. Chambon et al., "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site," Journal of Pharmacology and Experimental Therapeutics, 1987. URL: https://pubmed.ncbi.nlm.nih.gov/2824707/
- A. Zeinab et al., "An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer," Future Medicinal Chemistry, 2024. URL: https://pubmed.ncbi.nlm.nih.gov/39150036/
- BenchChem, "Ponatinib's Kinase Inhibition Profile: A Technical Guide," BenchChem, 2025. URL: https://www.benchchem.com/blog/ponatinibs-kinase-inhibition-profile-a-technical-guide/
- MIMS, "Minaprine," MIMS Philippines, 2023. URL: https://www.mims.com/philippines/drug/info/minaprine
- P. Biziere et al., "Pharmacological evaluation of minaprine dihydrochloride, a new psychotropic drug," Arzneimittel-Forschung, 1982. URL: https://pubmed.ncbi.nlm.nih.gov/6812850/
- M. J. Wermuth et al., "Minaprine, a new drug with antidepressant properties," Trends in Pharmacological Sciences, 1983. URL: https://pubmed.ncbi.nlm.nih.gov/6358359/
- AstraZeneca, "Zibotentan (ZD4054)," AstraZeneca Open Innovation, 2023. URL: https://openinnovation.astrazeneca.com/data-library/compounds/zibotentan-zd4054-.html
- MassiveBio, "Zibotentan," MassiveBio, 2026. URL: https://massivebio.com/zibotentan-drug-class-mechanism-uses-and-side-effects/
- CV Physiology, "Endothelin," CV Physiology, 2023. URL: https://www.cvphysiology.com/Blood%20Flow/BF014.htm
- G. Wermuth, "Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine," Journal of the American Chemical Society, 1951. URL: https://www.semanticscholar.org/paper/Synthesis-in-the-Pyridazine-Series.-I.-Pyridazine-Mizzoni-Spoerri/0c32d9626e257e8a9f8f9e6a9a0f0d2c7f5a3b9d
- ResearchGate, "Representative pyridazine-based compounds with vasorelaxant activity," ResearchGate, 2020. URL: https://www.researchgate.net/figure/Representative-pyridazine-based-compounds-with-vasorelaxant-activity_fig1_337227494
- S. K. Mishra et al., "Physiology, Endothelin," StatPearls, 2023. URL: https://www.ncbi.nlm.nih.gov/books/NBK532265/
- Google Patents, "Method for synthetizing 3,6-dichloropyridazine," Google Patents, 2015. URL: https://patents.google.
- Google Patents, "Preparation method of 3, 6-dichloropyridazine," Google Patents, 2021. URL: https://patents.google.
- ResearchGate, "VEGFR-2 signaling pathway and downstream mediators," ResearchGate, 2020. URL: https://www.researchgate.
- A. S. Kandasamy et al., "A network map of endothelin mediated signaling pathway," Journal of Cell Communication and Signaling, 2014. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4046109/
- ResearchGate, "The figure represents a schematic diagram of chloride ion movement in the GABA receptor," ResearchGate, 2022. URL: https://www.researchgate.net/figure/The-figure-represents-a-schematic-diagram-of-chloride-ion-movement-in-the-GABA_fig1_359877708
- H. A. Allam et al., "Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds," Future Medicinal Chemistry, 2019. URL: https://www.researchgate.net/publication/337227494_Synthesis_and_Vasodilator_Activity_of_Some_pyridazin-32_H-one_Based_Compounds
- S. M. El-Moghazy et al., "Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors," Molecules, 2023. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609351/
- BenchChem, "Application Notes and Protocols for In Vivo Hypertension Studies in Rats," BenchChem, 2025. URL: https://www.benchchem.
- Reaction Biology, "Step-by-Step Guide to Kinase Inhibitor Development," Reaction Biology, 2024. URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development
- BenchChem, "Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors," BenchChem, 2025. URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-the-synthesis-and-evaluation-of-pyrimidine-based-kinase-inhibitors/
- Enamine, "Hypertension model in rats," Enamine, 2023. URL: https://enamine.
- S. M. El-Moghazy et al., "Design, synthesis and characterization of novel pyridazin-3-one derivatives," Scientific Reports, 2025. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11219662/
- H. A. Allam et al., "Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds," Future Medicinal Chemistry, 2019. URL: https://www.future-science.com/doi/10.4155/fmc-2019-0160
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depolarising and hyperpolarising actions of GABAA receptor activation on GnRH neurons: towards an emerging consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CV Physiology | Endothelin [cvphysiology.com]
- 13. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Mesomorphism of 3,6-Disubstituted Pyridazines | Semantic Scholar [semanticscholar.org]
- 17. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 18. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Agrochemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethylpyridine (TFMP) scaffold into agrochemical research marked a pivotal moment in the development of modern crop protection agents. This guide provides a comprehensive technical overview of the discovery, history, and application of TFMP-containing compounds, which have become indispensable tools for ensuring global food security. We will delve into the unique physicochemical properties conferred by the trifluoromethyl group and the pyridine ring, explore the synthetic evolution of key TFMP intermediates and commercial products, and elucidate the biochemical mechanisms of action that underpin their potent herbicidal, fungicidal, and insecticidal activities. This document is intended to serve as an authoritative resource, offering not only a historical perspective but also detailed experimental insights and comparative data to inform and inspire future research and development in this critical field of agricultural science.
The Genesis of a Privileged Scaffold: A Historical Perspective
The journey of trifluoromethylpyridines in agrochemicals is a testament to the power of fluorine chemistry in modulating biological activity. While the first synthesis of an aromatic compound bearing a trifluoromethyl group was reported by Swarts in 1898, it was not until 1947 that this powerful moiety was successfully introduced into a pyridine ring.[1] This seminal work laid the foundation for a new class of compounds with immense potential in crop protection.
The agrochemical industry, however, began to fully harness the power of TFMPs in the latter half of the 20th century. A significant milestone was the commercialization of fluazifop-butyl in 1982 by Ishihara Sangyo Kaisha, Ltd. (ISK), marking the first introduction of a TFMP-containing herbicide to the market.[1][2] Since then, over 20 new agrochemicals featuring the TFMP core have been developed and have acquired ISO common names, a clear indicator of their commercial and agricultural significance.[1][2] The rapid and sustained increase in research and development activities involving TFMP derivatives since the 1980s underscores the profound impact of this chemical scaffold on the agrochemical landscape.[1]
The success of TFMPs can be attributed to the unique synergistic interplay between the trifluoromethyl group and the pyridine ring. The trifluoromethyl group, with its high electronegativity (3.46) and Hammett constant (σp = 0.54), acts as a strong electron-withdrawing group.[3] This property, coupled with its lipophilicity, significantly influences the molecule's conformation, metabolic stability, and ability to bind to target enzymes.[1][3] The pyridine ring, a bioisostere of a phenyl ring but with distinct electronic properties and a lower hydrophobic constant (e.g., 3-(trifluoromethyl)pyridine 1.7 vs. benzotrifluoride 3.0), offers advantages in terms of novel biological activity, potentially lower toxicity, and improved systemic properties.[1] This strategic combination has led to the development of a diverse arsenal of herbicides, fungicides, and insecticides that are integral to modern agricultural practices.
The Synthetic Cornerstone: Manufacturing of Trifluoromethylpyridine Intermediates
The widespread adoption of the trifluoromethylpyridine scaffold in agrochemical discovery was made possible by the development of efficient and scalable synthetic routes to key intermediates. Among these, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) stands out as a critical building block for several commercially successful products.
Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
The industrial production of 2,3,5-DCTF often starts from readily available precursors like 3-picoline or 2-chloro-5-chloromethylpyridine. A common strategy involves a two-step process of chlorination followed by fluorination.
Experimental Protocol: Stepwise Liquid-Phase/Vapor-Phase Synthesis of 2,3,5-DCTF
-
Chlorination: 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine is subjected to liquid-phase chlorination to produce the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).
-
Causality of Experimental Choice: The use of a liquid-phase chlorination allows for controlled reaction conditions and efficient conversion to the trichloromethyl intermediate. The choice of starting material can be dictated by cost and availability.
-
-
Fluorination: The crude 2,3,5-DCTC is then subjected to a vapor-phase fluorination reaction to yield 2,3,5-DCTF.
-
Causality of Experimental Choice: Vapor-phase fluorination is often preferred for its efficiency and the ability to handle the corrosive nature of the reagents at an industrial scale. This step is crucial for the introduction of the trifluoromethyl group.
-
Another industrially significant approach is the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (>300°C) over a transition metal-based catalyst, such as iron fluoride.[1] This method offers the advantage of a one-step process to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), the precursor to fluazifop-butyl.[1]
Caption: Key synthetic routes to trifluoromethylpyridine intermediates.
Trifluoromethylpyridines in Action: A Survey of Commercial Agrochemicals
The versatility of the trifluoromethylpyridine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, leading to the successful commercialization of herbicides, fungicides, and insecticides.
Herbicides: Pioneering the Field
The aryloxyphenoxypropionate ("fop") herbicides were among the first classes of TFMP-containing agrochemicals to achieve widespread use.
-
Fluazifop-butyl: As the trailblazer, fluazifop-butyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[1][4] It acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[5][6] The introduction of the TFMP moiety was found to significantly improve translocation and herbicidal activity compared to its benzene analogue.[1]
Experimental Protocol: Synthesis of Fluazifop-butyl
The synthesis of fluazifop-butyl typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) with a hydroquinone derivative, followed by reaction with a propionate derivative and subsequent esterification.
Caption: Generalized synthetic scheme for fluazifop-butyl.
Fungicides: Expanding the Spectrum of Control
Trifluoromethylpyridine-containing fungicides have demonstrated efficacy against a wide range of fungal pathogens.
-
Fluazinam: This broad-spectrum fungicide is a diarylamine derivative that acts by uncoupling oxidative phosphorylation in fungal mitochondria.[7] This multi-site mode of action is a key advantage, as it reduces the likelihood of resistance development. Fluazinam is particularly effective against diseases like late blight in potatoes and Sclerotinia blight in peanuts.
Insecticides: Targeting Key Pests
The TFMP moiety has also been successfully incorporated into insecticides, providing novel solutions for insect pest management.
-
Chlorfluazuron: This benzoylurea insecticide acts as an insect growth regulator (IGR), interfering with chitin synthesis in insects.
-
Flonicamid: A pyridinecarboxamide insecticide, flonicamid exhibits a unique mode of action, selectively inhibiting feeding in sucking insects like aphids.
Mechanisms of Action: A Deeper Dive into Biochemical Pathways
A thorough understanding of the molecular mechanisms by which trifluoromethylpyridine agrochemicals exert their effects is crucial for optimizing their use and for the rational design of new active ingredients.
ACCase Inhibition by Aryloxyphenoxypropionate Herbicides
Fluazifop-butyl and other "fop" herbicides target the acetyl-CoA carboxylase (ACCase) enzyme, which catalyzes the first committed step in fatty acid biosynthesis.[5][6] This inhibition leads to a depletion of lipids, which are essential for cell membrane integrity and function, ultimately causing the death of susceptible grass species.[6][8] Dicotyledonous plants are generally tolerant because they possess a resistant form of the ACCase enzyme.[5][6]
Caption: Mechanism of action of ACCase-inhibiting herbicides.
Uncoupling of Oxidative Phosphorylation by Fluazinam
Fluazinam disrupts the production of ATP in fungal cells by acting as an uncoupler of oxidative phosphorylation in the mitochondria.[7] It dissipates the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase to function. This leads to a rapid depletion of cellular energy, ultimately causing fungal cell death. The transient nature of this uncoupling in mammalian liver mitochondria, due to rapid glutathione conjugation, contributes to its selective toxicity.[7][9]
Caption: Uncoupling of oxidative phosphorylation by fluazinam.
Comparative Data and Future Outlook
The enduring success of trifluoromethylpyridine agrochemicals is rooted in their favorable physicochemical properties and potent biological activity. The following tables provide a comparative overview of key parameters for a selection of commercial TFMP-containing products.
Table 1: Physicochemical Properties of Selected Trifluoromethylpyridine Agrochemicals
| Common Name | Type | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | LogP |
| Fluazifop-P-butyl | Herbicide | 383.36 | 1.1 | 4.5 |
| Fluazinam | Fungicide | 465.14 | 0.076 | 3.56 |
| Flonicamid | Insecticide | 229.16 | 5200 | 0.89 |
| Picoxystrobin | Fungicide | 367.36 | 3.1 | 3.6 |
Data compiled from various sources.
Table 2: Biological Activity of Selected Trifluoromethylpyridine Agrochemicals
| Common Name | Target Organism(s) | Mode of Action | Representative LC50/EC50 |
| Fluazifop-P-butyl | Grass weeds | ACCase inhibitor | 0.53 mg/L (Bluegill sunfish, 96h LC50)[10] |
| Fluazinam | Fungi (e.g., Botrytis cinerea) | Oxidative phosphorylation uncoupler | EC50 values in the low µg/mL range against various fungi. |
| Flonicamid | Sucking insects (e.g., aphids) | Feeding blocker | - |
| Picoxystrobin | Fungi | Quinone outside inhibitor (QoI) | - |
Data compiled from various sources. Note: Toxicity data can vary depending on the specific organism and test conditions.
The future of trifluoromethylpyridine agrochemicals remains bright. The TFMP scaffold continues to be a fertile ground for the discovery of new active ingredients with novel modes of action.[11][12] Ongoing research is focused on developing next-generation TFMP derivatives with improved efficacy, enhanced crop safety, and a more favorable environmental profile. The strategic application of structure-activity relationship (SAR) studies and computational modeling will undoubtedly accelerate the discovery of innovative solutions to the ever-evolving challenges in global agriculture.[11][12]
References
- Zheng, Z., Dai, A., Wang, Y., Guo, S., Luo, Y., & Wu, J. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11019–11030. [Link]
- Zheng, Z., Dai, A., Wang, Y., Guo, S., Luo, Y., & Wu, J. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11019–11030. [Link]
- Ogawa, Y., Hoshi, T., & Nakajima, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
- Ogawa, Y., Hoshi, T., & Nakajima, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
- Zhu, X. L., Zhang, L., Chen, Q., Wan, J., & Yang, G. F. (2006). Interactions of Aryloxyphenoxypropionic Acids with Sensitive and Resistant Acetyl-Coenzyme A Carboxylase by Homology Modeling and Molecular Dynamic Simulations. Journal of Agricultural and Food Chemistry, 54(23), 8829–8836. [Link]
- Ogawa, Y., Hoshi, T., & Nakajima, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
- Antonenko, Y. N., Khailova, L. S., Ilyasova, T. M., & Rokitskaya, T. I. (2023). The transient character of mitochondrial uncoupling by the popular fungicide fluazinam is specific for liver. Archives of Biochemistry and Biophysics, 746, 109735. [Link]
- Rokitskaya, T. I., Khailova, L. S., Ilyasova, T. M., & Antonenko, Y. N. (2023). The transient character of mitochondrial uncoupling by the popular fungicide fluazinam is specific for liver.
- Wang, Y., Dong, W., Wang, C., Liu, Y., & Liu, D. (2018). Fluazinam impairs oxidative phosphorylation and induces hyper/hypo-activity in a dose specific manner in zebrafish larvae.
- Gasser, A., & Hollingworth, R. M. (1992).
- Reddy, K. N. (2017). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase.
- University of Wisconsin-Madison. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. [Link]
- Ore, A., & Olayinka, O. T. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. SciSpace. [Link]
- Ogawa, Y., Hoshi, T., & Nakajima, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Burriss, A., Edmunds, A. J. F., Emery, D., Hall, R. G., Jacob, O., & Schaetzer, J. (2018). The importance of trifluoromethyl pyridines in crop protection.
- Zheng, Z., Dai, A., Wang, Y., Guo, S., Luo, Y., & Wu, J. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. PubMed. [Link]
- University of Hertfordshire. (n.d.). Fluazifop-butyl (Ref: SL 236). AERU. [Link]
- Choi, W. S., Yoon, K. S., Lee, K., Park, J. H., Kim, E. J., & Kim, Y. S. (2012). Fluazinam Targets Mitochondrial Complex I to Induce Reactive Oxygen Species-Dependent Cytotoxicity in SH-SY5Y Cells. PubMed. [Link]
- University of Hertfordshire. (n.d.). Fluazifop-P-butyl (Ref: R154875). AERU. [Link]
- CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google P
- Kramer, K., & Lamberth, C. (2014). 49 Impact of Physicochemical Parameters on Fungicide Activity. CABI Digital Library. [Link]
- Oregon State University. (1996). EXTOXNET PIP - FLUAZIFOP-P-BUTYL. [Link]
- Baker, E. A., Hayes, A. L., & Butler, R. C. (1992).
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
- Edmunds, A. J., & Lamberth, C. (2014). Physical and Molecular Properties of Agrochemicals: An Analysis of Screen Inputs, Hits, Leads, and Products. CHIMIA. [Link]
- Li, Y., Li, F., & Shen, Y. (2018). lists the toxicity data (EC 50 or LC 50 (mg$L À1 )) of six pesticides for.
- Douglas, M. R., & Tooker, J. F. (2015). LC50 results from two laboratory studies that compared imidacloprid toxicity to insect and arachnid predators.
- Chemical Warehouse. (n.d.). Fluazifop-P-butyl - Active Ingredient Page. [Link]
- Li, Y., Li, F., & Shen, Y. (2020). EC50/LC50 values for target PFASs and some alternatives.
- National Center for Biotechnology Information. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem. [Link]
- Adeleye, A. O., & Ojo, O. O. (2021). Aquatic toxicity data (EC50/LC50) of target antibiotics a.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]
- 5. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]
- 9. The transient character of mitochondrial uncoupling by the popular fungicide fluazinam is specific for liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EXTOXNET PIP - FLUAZIFOP-P-BUTYL [extoxnet.orst.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targeting of Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has cemented its status as a "privileged structure" in medicinal chemistry.[1] Its distinct physicochemical properties—such as a high dipole moment, hydrogen bonding capabilities, and the ability to modulate pharmacokinetic profiles—render it a versatile core for designing novel therapeutics across a spectrum of diseases.[1][2] This guide provides an in-depth analysis of key therapeutic targets for pyridazine derivatives, focusing on the mechanistic rationale, experimental validation, and future avenues for drug discovery.
Section 1: The Pyridazine Core in Oncology
The unregulated proliferation of cancer cells is often driven by aberrant signaling pathways, making the components of these pathways prime targets for therapeutic intervention. Pyridazine derivatives have demonstrated significant potential as anticancer agents by modulating various protein kinases and signaling molecules crucial for tumor growth and survival.[1][3]
Mechanistic Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing tumors with essential nutrients and oxygen.[1] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process.[1] Pyridazine-based compounds have been developed as potent inhibitors of VEGFR-2 kinase activity, effectively blocking the downstream signaling cascade that leads to angiogenesis.[1][4] This inhibition curtails the tumor's blood supply, thereby impeding its growth and metastasis.
Target Validation & Screening Workflow: Identifying and validating novel pyridazine-based VEGFR-2 inhibitors involves a multi-step, self-validating experimental cascade.
Caption: High-throughput screening cascade for VEGFR-2 inhibitors.
Experimental Protocol: Cell-Based Phospho-VEGFR-2 ELISA
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency in EGM-2 medium.
-
Starvation: Cells are serum-starved for 4-6 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of test pyridazine derivatives or a vehicle control for 1 hour.
-
Stimulation: Cells are stimulated with recombinant human VEGF-A (50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.
-
Lysis: Cells are washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.
-
ELISA: The cell lysate is transferred to a microplate pre-coated with an anti-VEGFR-2 capture antibody. A detection antibody specific for the phosphorylated form of VEGFR-2 is then added, followed by a substrate for colorimetric detection.
-
Data Analysis: The absorbance is read at 450 nm. The IC50 value (the concentration at which 50% of VEGFR-2 phosphorylation is inhibited) is calculated for each compound. A known VEGFR-2 inhibitor (e.g., Sunitinib) should be used as a positive control.
Pyridazine derivatives have shown inhibitory activity against a range of other kinases implicated in cancer, including:
-
Cyclin-Dependent Kinases (CDKs): Pyrazolo-pyridazine compounds have been identified as potent inhibitors of CDK1/cyclin B, which are key regulators of the cell cycle.[4]
-
Tyrosine Kinases: Novel pyrimido-pyridazine derivatives have been shown to be effective tyrosine-protein kinase inhibitors, inducing apoptosis and arresting the cell cycle in breast cancer cell lines.[5]
Section 2: Pyridazines in Inflammation and Immunology
Chronic inflammation is a driver of numerous diseases. Pyridazine derivatives can modulate key inflammatory pathways, offering therapeutic potential.[6]
Mechanistic Rationale: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7] While traditional NSAIDs inhibit both isoforms, selective inhibition of COX-2 is desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition.[8] Certain pyridazinone derivatives have been developed as highly potent and selective COX-2 inhibitors.[8][9] For instance, ABT-963, a vicinally disubstituted pyridazinone, demonstrates a high selectivity ratio for COX-2 over COX-1 and has shown significant oral anti-inflammatory activity in vivo.[8]
Quantitative Data: COX-2 Selectivity of Pyridazine Derivatives
| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 860.0 | 73.53 | 11.78 | [9] |
| Indomethacin | 8.7 | 739.2 | 0.01 | [9] |
| Compound 3g | 504.6 | 43.84 | 11.51 | [9] |
Data synthesized from referenced preclinical studies.
Recent research has highlighted the ability of pyridazine scaffolds to modulate critical inflammatory mediators beyond prostaglandins.[6] They have been shown to regulate inflammatory pathways by:
This multi-faceted anti-inflammatory profile makes them attractive candidates for treating complex inflammatory conditions like rheumatoid arthritis and certain cardiovascular diseases.[10]
Mechanistic Rationale: The STING pathway is a critical component of the innate immune system.[11] Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, which can stimulate a potent anti-tumor immune response.[11] Recently, 3-(fluoro-imidazolyl) pyridazine derivatives have been discovered as a novel class of potent STING agonists, demonstrating the scaffold's utility in immuno-oncology.[11]
Caption: STING activation pathway by pyridazine agonists.
Section 3: Cardiovascular and Other Therapeutic Areas
The "wonder nucleus" of pyridazine and its derivatives has found applications in treating a wide range of other conditions.[8][12]
Mechanistic Rationale: Phosphodiesterases are enzymes that break down cyclic nucleotides (cAMP and cGMP), which are important second messengers in cellular signaling. Inhibiting specific PDE isoforms can lead to various therapeutic effects. For example, PDE3 inhibitors act as cardiotonic agents and vasodilators, making them useful in treating congestive heart failure.[4][13] Several pyridazine-based drugs, such as pimobendan and levosimendan, are used as cardiotonics.[7][14] Additionally, PDE4 inhibitors have anti-inflammatory effects and are used in treating asthma.[4]
The structural versatility of pyridazines allows them to target a diverse array of biological molecules, including:
-
Antimicrobial Targets: Inhibition of essential enzymes like DNA gyrase.[1]
-
Antihypertensive Targets: Acting as vasodilators or inhibiting enzymes like the angiotensin-converting enzyme (ACE).[1][13]
-
CNS Targets: Modulating receptors for neurotransmitters, leading to anticonvulsant, antidepressant, and anxiolytic activities.[8][12]
Section 4: Future Directions and Conclusion
The pyridazine scaffold continues to be a fertile ground for drug discovery. Challenges remain, particularly in optimizing bioavailability and target specificity.[15] Future research will likely focus on:
-
Dual-Target Inhibitors: Designing single molecules that can modulate multiple targets, for instance, in cardio-oncology, where cancer and cardiovascular diseases are linked.[13]
-
Covalent Inhibitors: Developing pyridazine derivatives that can form covalent bonds with their targets for increased potency and duration of action.
-
Targeting Protein-Protein Interactions: Utilizing the unique electronic and steric properties of the pyridazine ring to disrupt challenging protein-protein interaction interfaces.
References
- Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267.
- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org.
- Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science.
- BenchChem. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.
- Mirage News. (2025). Therapeutic Potential of Pyridazinones Explored. Mirage News.
- El-Sayed, M. A. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society.
- Emam, S. H., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini-Reviews in Medicinal Chemistry.
- Emam, S. H., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Bentham Science Publishers Ltd.
- I.F.S. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
- National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- ResearchGate. (2025). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.
- Shi, Y., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry.
- Sonker, P., et al. (n.d.). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online.
- Kassab, A. E., et al. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sarpublication.com [sarpublication.com]
- 9. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA <sub>2</sub> … [ouci.dntb.gov.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 13. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. miragenews.com [miragenews.com]
An In-depth Technical Guide to the Strategic Application of Trifluoromethyl Groups in Drug Design: Modulating Lipophilicity and Metabolic Stability
Abstract
The introduction of fluorine, and particularly the trifluoromethyl (CF₃) group, into drug candidates has become a cornerstone of modern medicinal chemistry.[1] This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the dual roles of the CF₃ group in modulating two critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties: lipophilicity and metabolic stability. We will explore the fundamental physicochemical principles, present field-proven experimental methodologies for their assessment, and offer a scientifically grounded perspective on leveraging this powerful functional group to optimize pharmacokinetic profiles and enhance the clinical viability of therapeutic agents.
Introduction: The Ascendancy of the Trifluoromethyl Group in Medicinal Chemistry
In the quest to design safe and effective drugs, controlling a molecule's pharmacokinetic profile is as crucial as optimizing its pharmacodynamic activity. Over the past few decades, the strategic incorporation of fluorine has emerged as a powerful tactic to fine-tune these properties.[2][3][4] Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prevalent, valued for its unique combination of steric and electronic properties.[1][5]
The CF₃ group is often introduced to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[6][7] Its influence stems from two primary characteristics: the exceptional strength of the carbon-fluorine (C-F) bond and its potent electron-withdrawing nature.[8][9] Understanding how to harness these characteristics to rationally control lipophilicity and metabolic stability is a critical skill for the modern medicinal chemist. This guide provides the foundational knowledge and practical protocols to achieve that objective.
Section 1: The Trifluoromethyl Group's Impact on Lipophilicity
Lipophilicity is arguably the most important physicochemical property of a drug candidate, influencing everything from solubility and absorption to plasma protein binding and tissue distribution.[10] The introduction of a CF₃ group is a common strategy to increase a molecule's lipophilicity, thereby enhancing its ability to permeate biological membranes.[5][7]
Defining and Measuring Lipophilicity: LogP and LogD
Lipophilicity is quantified using a partition coefficient (LogP) or distribution coefficient (LogD).[11]
-
LogP represents the ratio of the concentration of a neutral compound in a lipid phase (n-octanol) to its concentration in an aqueous phase at equilibrium.[10][11]
-
LogD is a more physiologically relevant measure for ionizable compounds, as it accounts for all species (ionized and neutral) at a specific pH, typically physiological pH 7.4.[10][11][12]
A higher LogP or LogD value signifies greater lipophilicity.[11]
The Physicochemical Rationale: How the CF₃ Group Increases Lipophilicity
The CF₃ group's effect on lipophilicity is a product of its distinct characteristics. It is considered one of the most lipophilic substituents in medicinal chemistry.[13]
-
Hydrophobic Surface Area: Despite the high electronegativity of fluorine, the CF₃ group presents a broad, non-polar, and hydrophobic surface that favorably interacts with the lipophilic phase (n-octanol).[2]
-
Electron-Withdrawing Effects: The strong inductive effect of the CF₃ group can influence the acidity or basicity of nearby functional groups.[14] This can alter the ionization state of the molecule at a given pH, which in turn impacts its LogD. For instance, by increasing the acidity of a nearby proton, it can shift the equilibrium towards an ionized, more water-soluble form, thereby modulating the overall LogD.[14]
The Hansch hydrophobicity constant (π) for a CF₃ group is +0.88, indicating its strong contribution to increasing lipophilicity when substituting a hydrogen atom.[5][6]
Data Presentation: Comparative Lipophilicity of Trifluoromethylated Compounds
The impact of trifluoromethylation on lipophilicity is best illustrated through direct comparison. The table below summarizes experimental data for several compound pairs, highlighting the typical increase in LogP or LogD upon introduction of a CF₃ group.
| Parent Compound | LogP / LogD₇.₄ | Trifluoromethylated Analog | LogP / LogD₇.₄ | ΔLogP / ΔLogD |
| Toluene | 2.73 | Trifluorotoluene | 3.16 | +0.43 |
| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.47 | +1.57 |
| Phenol | 1.46 | 4-(Trifluoromethyl)phenol | 2.58 | +1.12 |
| Diazepam | 2.82 | Quazepam (contains CF₃) | 3.86 | +1.04 |
Note: LogP and LogD values are compiled from various sources and are for illustrative purposes. The exact values can vary based on experimental conditions.
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
This protocol describes the gold-standard shake-flask method for determining the distribution coefficient at pH 7.4, a critical parameter for predicting a drug's behavior under physiological conditions.[10]
Objective: To determine the LogD₇.₄ of a trifluoromethylated test compound.
Materials:
-
Test compound
-
n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
2 mL glass vials
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification[15]
Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases and allow them to stand until clear. This step is critical to prevent volume changes during the experiment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation Setup: In a glass vial, add 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated n-octanol.[12]
-
Compound Addition: Add 10 µL of the 10 mM test compound stock solution to the vial. The final concentration will be approximately 100 µM.
-
Equilibration: Cap the vial tightly and mix vigorously on a rotator or shaker for 1 hour at room temperature to allow the compound to partition between the two phases.[12]
-
Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure complete separation of the aqueous and octanol layers.
-
Sampling: Carefully withdraw an aliquot from the n-octanol (top) layer and an aliquot from the PBS (bottom) layer. Be cautious not to disturb the interface.
-
Quantification: Determine the concentration of the test compound in each aliquot using a validated LC-MS/MS method. A calibration curve should be prepared in the appropriate matrix (mobile phase or a mixture of octanol/buffer and mobile phase) to ensure accurate quantification.[15]
-
Data Analysis: Calculate the LogD₇.₄ using the following formula:[15] LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₐₛ)
Visualization: Factors Influencing Lipophilicity
The following diagram illustrates the key factors that contribute to the overall lipophilicity of a trifluoromethylated compound.
Caption: Key determinants of the lipophilicity of CF₃-containing compounds.
Section 2: Enhancing Metabolic Stability with the Trifluoromethyl Group
Metabolic stability is a critical parameter that determines a drug's half-life and bioavailability.[16][17] Compounds that are rapidly metabolized by enzymes in the liver and other tissues are cleared quickly from the body, often requiring higher or more frequent doses. The introduction of a CF₃ group is a widely employed and highly effective strategy to enhance metabolic stability.[8][18]
Introduction to Drug Metabolism
The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) superfamily of enzymes.[19] These enzymes catalyze Phase I oxidative reactions, often by hydroxylating electron-rich or sterically accessible positions on a drug molecule (so-called "metabolic soft spots").[3] Blocking these sites of metabolism is a key goal of drug design.
The Shielding Effect: Blocking Metabolic Hotspots
The primary mechanism by which the CF₃ group enhances metabolic stability is through steric and chemical hindrance.
-
High C-F Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to ~414 kJ/mol for a C-H bond.[5][6] This inherent strength makes the CF₃ group itself highly resistant to enzymatic cleavage and oxidative metabolism.[8][20]
-
Metabolic Switching: By strategically replacing a metabolically labile group (like a methyl group or hydrogen atom) with a robust CF₃ group, chemists can effectively block a major pathway of metabolic degradation.[8] This forces the body to metabolize the drug through slower, alternative pathways, thereby increasing its half-life.[8]
Electronic Influence on Neighboring Groups
The CF₃ group's powerful electron-withdrawing nature can also protect adjacent sites from metabolism. For example, when attached to an aromatic ring, the CF₃ group deactivates the ring towards oxidative attack by CYP enzymes, which typically target electron-rich aromatic systems.[5]
Data Presentation: Comparative Metabolic Stability
The following table demonstrates the significant improvement in metabolic stability observed when a metabolically labile methyl group is replaced by a trifluoromethyl group.
| Parameter | Compound with Methyl Group | Compound with Trifluoromethyl Group | Scientific Rationale |
| Primary Metabolic Pathway | Oxidation of the methyl group (e.g., to -CH₂OH, -CHO, -COOH) | Blocked at the CF₃ position | The C-F bond is too strong for CYP enzymes to cleave and oxidize.[8][20] |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[8] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking a primary metabolic route reduces this value.[8] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibiting a major metabolic pathway limits the formation of downstream metabolites.[8] |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a high-throughput industry standard for assessing the intrinsic metabolic stability of compounds in the presence of Phase I enzymes.[16][17]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound using liver microsomes.
Materials:
-
Test compound and positive control (e.g., Testosterone)
-
Pooled liver microsomes (e.g., human, rat)[16]
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)[8]
-
Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard)
-
96-well plates, incubator, analytical instrumentation (LC-MS/MS)
Methodology:
-
Reagent Preparation:
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.[8]
-
Prepare working solutions of the test compound and positive control in a buffer (final DMSO concentration should be <1%).
-
-
Incubation Setup:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[8]
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.[8]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[8] The 0-minute time point serves as the initial concentration baseline.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t₁/₂): t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein: CLᵢₙₜ = (0.693 / t₁/₂) * (1 / [microsomal protein concentration])
-
Visualization: Metabolic Shielding by the CF₃ Group
This diagram illustrates how a CF₃ group can block a site of metabolic oxidation.
Caption: The CF₃ group acts as a metabolic shield, preventing oxidation.
Conclusion
The trifluoromethyl group is an exceptionally powerful tool in the medicinal chemist's arsenal for optimizing drug candidates. Its ability to concurrently increase lipophilicity and block metabolic oxidation provides a dual benefit that can dramatically improve a compound's pharmacokinetic profile.[5][6][18] By increasing lipophilicity, the CF₃ group can enhance membrane permeability and absorption, while its resistance to metabolic degradation leads to a longer half-life and improved bioavailability.[7][8] A thorough understanding of the underlying physicochemical principles, coupled with robust experimental validation using the protocols outlined in this guide, enables researchers to strategically and effectively deploy the trifluoromethyl group to design safer, more efficacious, and ultimately more successful therapeutic agents.
References
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
- Mezo, E. D., et al. (2024).
- Springer Nature Experiments.
- Javed, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Mezo, E. D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2023).
- Generics and Biosimilars Initiative. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
- Creative Bioarray. In Vitro Metabolic Stability. [Link]
- Creative Biolabs. Metabolic Stability Assay. [Link]
- BioIVT. Metabolic Stability Assay Services. [Link]
- Taylor & Francis Online. (2012). The role of fluorine in medicinal chemistry. [Link]
- PubMed Central. (2023).
- PubMed Central. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. [Link]
- ResearchGate. (2008). Fluorine in Medicinal Chemistry. [Link]
- ResearchGate. (2022).
- ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- University of Lincoln. (2018).
- PubMed Central. (2019). The Dark Side of Fluorine. [Link]
- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- Annual Reviews. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. [Link]
- ResearchGate. (2001). Metabolism of fluorine-containing drugs. [Link]
- PubMed Central. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Link]
- Cambridge MedChem Consulting. (2019). LogD. [Link]
- Chemaxon.
- PubMed Central. (2017). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. [Link]
- BioDuro. ADME LogP LogD Assay. [Link]
- University of Southampton. (2020).
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. enamine.net [enamine.net]
- 13. annualreviews.org [annualreviews.org]
- 14. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. nuvisan.com [nuvisan.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Exploring the Chemical Space of Substituted Pyridazines: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its distinctive physicochemical properties, such as a high dipole moment, robust hydrogen bonding capability, and the ability to enhance aqueous solubility, render it a highly versatile core for the design and development of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive exploration of the chemical space of substituted pyridazines, delving into their synthesis, reactivity, and extensive applications in modern drug discovery. We will dissect the causal relationships behind synthetic choices and explore the structure-activity relationships that have led to the identification of potent and selective modulators of various biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the pyridazine core in their therapeutic programs.
The Pyridazine Core: Physicochemical Properties and Strategic Advantages in Drug Design
The pyridazine ring possesses a unique set of physicochemical characteristics that distinguish it from other aromatic and heteroaromatic systems, offering distinct advantages in the optimization of drug candidates.[2]
Key Physicochemical Properties:
-
High Dipole Moment: The adjacent nitrogen atoms create a significant dipole moment (approximately 3.9 Debye), which can facilitate favorable dipole-dipole interactions with biological targets and enhance water solubility.[3]
-
Hydrogen Bonding Capacity: The two nitrogen atoms act as hydrogen bond acceptors, enabling strong and specific interactions within protein binding pockets. This dual hydrogen-bonding capacity can be crucial for target recognition and affinity.[2]
-
Modulation of Lipophilicity: The introduction of the pyridazine nucleus generally leads to a decrease in lipophilicity (lower cLogP) compared to its carbocyclic analog, benzene. This can be advantageous for improving the pharmacokinetic profile of a drug candidate.[2]
-
Metabolic Stability: The pyridazine ring can influence the metabolic stability of a molecule. It has been observed to exhibit low inhibitory effects on cytochrome P450 enzymes, which is a desirable trait in drug development.[1]
-
Aromaticity and Planarity: As a planar aromatic system, the pyridazine core provides a rigid scaffold for the precise spatial orientation of substituents, facilitating optimal interactions with the target.[4]
These properties collectively make the pyridazine scaffold an attractive choice for medicinal chemists aiming to fine-tune the druglike properties of lead compounds, addressing challenges related to solubility, permeability, and metabolic clearance.
Navigating the Synthetic Landscape: Accessing Substituted Pyridazines
The exploration of the vast chemical space of substituted pyridazines is critically dependent on the availability of robust and versatile synthetic methodologies. A multitude of synthetic routes have been developed, ranging from classical condensation reactions to modern cross-coupling strategies.
Classical Approaches: Building the Pyridazine Core
The foundational methods for constructing the pyridazine ring often involve the cyclocondensation of dicarbonyl compounds with hydrazine derivatives.
-
From γ-Keto Acids and Esters: The reaction of γ-keto acids or their corresponding esters with hydrazine hydrate is a long-established and reliable method for the synthesis of pyridazinones.[5] Subsequent chemical modifications can then be employed to introduce further diversity.
-
From 1,4-Diketones: Saturated 1,4-diketones can react with hydrazine to form dihydropyridazines, which can then be oxidized to the corresponding aromatic pyridazines.[5]
Modern Synthetic Strategies: Expanding Chemical Diversity
Contemporary organic synthesis has provided a powerful toolkit for the functionalization of the pyridazine core, enabling the introduction of a wide array of substituents with high regioselectivity.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira cross-coupling reactions are invaluable for the introduction of aryl, heteroaryl, and alkynyl moieties onto the pyridazine scaffold. This requires the initial preparation of halogenated or boronic acid/ester substituted pyridazines.[6]
-
Inverse Electron-Demand Diels-Alder (iEDDA) Reactions: The reaction of electron-deficient tetrazines with electron-rich dienophiles, such as silyl enol ethers or alkynyl sulfides, provides a highly efficient and regioselective route to functionalized pyridazines.[7][8]
-
Directed Ortho-Metalation (DoM): This strategy allows for the regioselective functionalization of the pyridazine ring at positions adjacent to a directing group, providing access to specific substitution patterns that might be challenging to obtain through other methods.[6]
Representative Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine via Suzuki Cross-Coupling
This protocol outlines a general procedure for the synthesis of a 3,6-diarylpyridazine from 3,6-dichloropyridazine.
Step 1: Materials and Reagents
-
3,6-Dichloropyridazine
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.2 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Step 2: Reaction Setup
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3,6-dichloropyridazine (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.2 mmol).
-
Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL).
Step 3: Reaction Execution
-
Stir the reaction mixture at 90 °C for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 4: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,6-diarylpyridazine.
Exploring the Chemical Space: Structure-Activity Relationships (SAR)
The strategic placement of substituents on the pyridazine core is paramount for achieving the desired biological activity and selectivity. The following sections explore the SAR of pyridazine derivatives across different therapeutic areas.
Anticancer Activity
The pyridazine scaffold is a prominent feature in numerous anticancer agents, targeting a diverse array of biological processes involved in cancer progression.[9] A significant number of pyridazine-containing compounds have been developed as inhibitors of protein kinases, which are key regulators of cell proliferation and survival.[1]
| Target | Substitution Pattern | Observed Activity | Reference |
| VEGFR2 | Imidazo[1,2-b]pyridazine core with a benzamide moiety | Potent inhibition of VEGFR2 kinase activity | [10] |
| PIM Kinase | Imidazo[1,2-b]pyridazine derivatives | Inhibition of PIM-1 kinase | [3] |
| GSK-3β | Imidazo[1,2-b]pyridazine derivatives | Potent and brain-penetrant inhibition of GSK-3β | [11] |
Anti-inflammatory and Analgesic Activity
Pyridazine and pyridazinone derivatives have been extensively investigated as anti-inflammatory and analgesic agents.[12][13] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and phosphodiesterases (PDEs).[14][15]
| Target/Activity | Substitution Pattern | Observed Activity | Reference |
| Analgesic & Anti-inflammatory | 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone) | Marketed analgesic and anti-inflammatory drug | [12][16] |
| PDE4 Inhibition | Pyrido[2,3-d]pyridazinone derivatives | Selective inhibition of PDE4 | [17][18] |
| p38 Kinase Inhibition | Pyrido[2,3-d]pyridazine-2(1H)-one derivatives | Treatment of p38-kinase mediated diseases | [18] |
Neurological and Cardiovascular Applications
The versatility of the pyridazine scaffold extends to the central nervous system (CNS) and cardiovascular diseases.
| Application | Substitution Pattern | Observed Activity | Reference |
| Anticonvulsant | 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one | Good anticonvulsant activity | [19] |
| Antidepressant | Minaprine (3-aminopyridazine derivative) | Atypical antidepressant | [2] |
| Cardiotonic | Levosimendan, Pimobendan | Marketed drugs for heart failure | [14] |
| Antihypertensive | Various substituted pyridazines | Vasodilatory and antihypertensive effects | [20][21] |
Visualizing the Role of Pyridazines in Drug Discovery
Workflow for Pyridazine-Based Drug Discovery
Caption: A generalized workflow for a drug discovery program centered on a pyridazine scaffold.
Key Signaling Pathway Targeted by Pyridazine Inhibitors: VEGFR Signaling
Caption: Inhibition of the VEGFR signaling pathway by pyridazine-based inhibitors.
Conclusion and Future Perspectives
The pyridazine heterocycle continues to be an exceptionally fruitful scaffold in the field of medicinal chemistry. Its unique combination of physicochemical properties and broad spectrum of biological activities have solidified its status as a privileged structure.[1][9] The versatility of its synthesis and the potential for substitution at multiple positions allow for the meticulous fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[1]
Future exploration of the chemical space of substituted pyridazines will likely focus on several key areas:
-
Novel Synthetic Methodologies: The development of new, more efficient, and sustainable synthetic methods will continue to be a priority, enabling access to previously unexplored regions of pyridazine chemical space.
-
Targeting Novel Biological Pathways: As our understanding of disease biology deepens, pyridazine-based libraries will be screened against new and emerging therapeutic targets.
-
Polypharmacology: The design of pyridazine derivatives that can modulate multiple targets simultaneously holds promise for the treatment of complex diseases such as cancer and neurodegenerative disorders.
-
Fused Polycyclic Systems: The synthesis and evaluation of more complex, fused pyridazine systems will likely yield novel compounds with unique pharmacological profiles.
References
- Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
- Asif, M., Tauquir Alam, M., & Abida. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (n.d.).
- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide - Benchchem. (n.d.).
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
- The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. (n.d.).
- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (n.d.).
- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. (2018).
- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition | Request PDF - ResearchG
- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org. (n.d.).
- Pyridazine and its deriv
- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition | Chemical Research in Toxicology. (2018).
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.).
- Elnagdi, M., Al-Awadi, N., & Abdelhamid, I. A. (2009). Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry.
- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - Who we serve. (2017).
- Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine | Australian Journal of Chemistry - CSIRO Publishing. (n.d.).
- Representative examples of biologically active drugs containing pyridazine moiety.
- Recent advances in pyridazine chemistry - ResearchG
- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed. (2017).
- The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis - ResearchG
- Synthetic Routes to Functionalized Hexahydropyridazine Rings: Application Notes and Protocols - Benchchem. (n.d.).
- Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed. (2023).
- Functionalized Heteroarylpyridazines and pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology - PubMed. (2008).
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Synthesis of pyridazines - Organic Chemistry Portal. (n.d.).
- A Novel Approach to the Pyrido[4,3-c]pyridazine Ring.
- Pyridazine - Wikipedia. (n.d.).
- Recent Advances in Pyridazine Chemistry - ResearchG
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (n.d.).
- IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine | PDF - Scribd. (n.d.).
- Physical Properties of Pyridazines - ResearchG
- Studies on new substituted pyridazinones: synthesis and biological evalu
- Synthetic pathways to substituted/heterocyclic pyridazines. (a)...
- Are pyridazines privileged structures? - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00074H. (2011).
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.).
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - RSC Publishing. (2024).
- Chemical Properties of Pyridazine (CAS 289-80-5) - Cheméo. (n.d.).
- Nucleophilic Substitution at the Pyridazine Ring Carbons. III.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. Functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 9. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sarpublication.com [sarpublication.com]
- 13. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridazine and its derivatives | PPTX [slideshare.net]
- 16. jocpr.com [jocpr.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 19. scielo.br [scielo.br]
- 20. rjptonline.org [rjptonline.org]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde (CAS No. 1245643-49-5).[1] The guidance herein is synthesized from available safety data for this compound and structurally related analogs to provide a robust framework for risk mitigation in a laboratory setting.
Section 1: Compound Profile & Hazard Summary
This compound is a heterocyclic building block incorporating a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Its aldehyde functionality makes it a versatile synthon but also introduces specific handling challenges. A thorough understanding of its hazard profile is the foundation of its safe utilization.
1.1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1245643-49-5 | [1] |
| Molecular Formula | C₆H₃F₃N₂O | PubChem |
| Molecular Weight | 176.09 g/mol | PubChem |
| Appearance | Solid (inferred from analogs) | [2] |
| Storage Temperature | 2-8°C recommended | [2][3] |
1.2: GHS Hazard Classification
The compound is classified as hazardous. The following GHS classifications are derived from data on the target compound and close structural analogs.[2][4][5] The signal word is Danger .[2]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Skull and Crossbones |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Exclamation Mark |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Exclamation Mark |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Exclamation Mark |
Section 2: Risk Assessment & The Hierarchy of Controls
A proactive approach to safety is paramount. Before any experimental work begins, a thorough risk assessment must be conducted. The widely accepted hierarchy of controls should guide the implementation of safety measures, prioritizing the most effective strategies.
-
Elimination/Substitution: The most effective control. In drug development, substituting a hazardous intermediate is often not feasible. However, if alternative synthetic routes using less hazardous materials exist, they should be given serious consideration.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the mandatory engineering control is a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] Eyewash stations and safety showers must be readily accessible.[3][8]
-
Administrative Controls: These are work practices and procedures that reduce exposure. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE): The last line of defense. PPE does not eliminate the hazard but provides a barrier. Its use is non-negotiable when handling this compound.
Caption: Risk Assessment Workflow for Handling Hazardous Compounds.
Section 3: Safe Handling, Storage, and Experimental Protocols
Adherence to strict protocols is essential for mitigating the risks associated with this compound.
3.1: Recommended Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE. Selections should be based on a thorough risk assessment of the specific procedure being performed.
| Body Part | Protection | Standard / Justification |
| Hands | Nitrile or Butyl rubber gloves (double-gloving recommended) | Aldehydes can penetrate some glove materials; nitrile and butyl offer good resistance.[9] Avoid latex.[9] |
| Eyes/Face | Splash-proof chemical safety goggles and a full-face shield | Protects against splashes and airborne particulates.[2][3][9] Standard safety glasses are insufficient. |
| Body | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes | Prevents skin contact from spills.[3] |
| Respiratory | NIOSH-approved respirator with particulate filters (N95/P100) or organic vapor cartridges | Required if there is a risk of aerosolization, dust generation, or if working outside of a fume hood (not recommended).[2][9][10] |
3.2: Storage & Incompatibility
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.[2][3][11]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12] The aldehyde functional group is susceptible to oxidation and reduction.[13]
-
Decomposition: Thermal decomposition can produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[11][14][15]
3.3: Experimental Protocol: Weighing and Preparing a Solution
This protocol demonstrates the integration of safety measures into a common laboratory workflow.
Objective: To accurately weigh 100 mg of this compound and prepare a 0.1 M solution in anhydrous DMSO.
Location: All steps must be performed inside a certified chemical fume hood.
Methodology:
-
Preparation:
-
Don all required PPE (double nitrile gloves, safety goggles, face shield, lab coat).
-
Designate a specific area within the fume hood for handling the solid. Place a disposable absorbent pad on the work surface.
-
Ensure an appropriate chemical waste container is labeled and accessible.
-
-
Weighing:
-
Bring the sealed container of the compound from its storage location (refrigerator) and allow it to equilibrate to room temperature inside a desiccator to prevent condensation.
-
Tare a clean, dry vial on an analytical balance located inside the fume hood.
-
Using a powder-free spatula, carefully transfer approximately 100 mg of the solid to the vial. Minimize any dust generation.[3][11]
-
Securely cap the vial and the main stock container immediately.
-
Clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., ethanol), disposing of the wipe in the designated solid waste container.
-
-
Dissolution:
-
Uncap the vial containing the weighed solid.
-
Using a calibrated pipette, slowly add the calculated volume of anhydrous DMSO to the vial.
-
Re-cap the vial and gently swirl or vortex until the solid is fully dissolved. Avoid splashing.
-
-
Cleanup:
-
Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) into the designated hazardous waste container.
-
Wipe down the work area within the fume hood.
-
Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves) and wash hands thoroughly with soap and water.[11][16]
-
Section 4: Emergency Response Procedures
Immediate and correct action during an emergency can prevent serious injury.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water. If the person is conscious and alert, they may drink 2-4 cupfuls of water.[3] Never give anything by mouth to an unconscious person.[8][11] Seek immediate medical attention.[8]
-
Small Spill (Solid): Wearing appropriate PPE, gently sweep or vacuum the material into a labeled, sealed container for disposal.[3][11] Avoid creating dust.[3] Clean the area with a damp cloth and dispose of it as hazardous waste.
-
Fire: Use a dry chemical, CO₂, water spray, or alcohol-resistant foam extinguisher.[3][11][17] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of toxic decomposition products.[3][15]
Section 5: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with incompatible waste streams.
-
Dispose of waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4]
References
- Cole-Parmer. Material Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyridine. Cole-Parmer. [Link]
- Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. Western Carolina University. [Link]
- Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Study.com. [Link]
- GOV.UK. Formaldehyde - Incident management. UK Health Security Agency. [Link]
- Angene Chemical. Safety Data Sheet for 6-(Trifluoromethyl)pyridazine-3-thiol. Angene Chemical. [Link]
- RPS Group. Aldehydes exposure analysis. RPS Group. [Link]
- Pi Chemicals. Material Safety Data Sheet for 4-(Trifluoromethyl)benzaldehyde. Shanghai PI Chemicals Ltd. [Link]
- Autech Industry Co.,Ltd. MSDS of Hexahydro-pyridazine-3-carbaldehyde. Autech Industry Co.,Ltd. [Link]
- PubChem. Compound Summary for 6-Chloropyridazine-3-carbaldehyde.
Sources
- 1. 1245643-49-5|this compound|BLD Pharm [bldpharm.com]
- 2. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde 95 386704-12-7 [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 6-Chloropyridazine-3-carbaldehyde | C5H3ClN2O | CID 22336267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wcu.edu [wcu.edu]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. homework.study.com [homework.study.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. capotchem.cn [capotchem.cn]
Methodological & Application
Application Notes & Protocols: Synthetic Routes to Trifluoromethyl-Substituted Pyridazines
Introduction: The Strategic Convergence of the CF₃ Group and the Pyridazine Core
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1]
Parallel to the rise of organofluorine chemistry, the pyridazine scaffold has established itself as a "privileged" N-heterocyclic motif.[2][3] Its unique arrangement of adjacent nitrogen atoms imparts a distinct electronic and steric profile, offering vectors for hydrogen bonding and dipole interactions that are crucial for molecular recognition. When these two powerful components—the trifluoromethyl group and the pyridazine ring—are united, the resulting structures often exhibit significant biological potential. A notable example is BMS-911278, a potent triple reuptake inhibitor for the treatment of depression, which features a (trifluoromethyl)pyridazine core.[1]
This guide provides an in-depth exploration of the primary synthetic strategies for accessing trifluoromethyl-substituted pyridazines. It is designed for researchers and drug development professionals, moving beyond mere procedural lists to explain the causality behind experimental choices and to ground protocols in established chemical principles. We will delve into classical cyclocondensation methods, powerful cycloaddition reactions, and modern multicomponent strategies, offering both theoretical understanding and practical, step-by-step protocols.
Strategy 1: Cyclocondensation with Trifluoromethylated Dicarbonyl Equivalents
The most established and versatile route to the pyridazine core is the condensation of a hydrazine with a 1,4-dicarbonyl compound. To introduce a trifluoromethyl group, this strategy is adapted to use dicarbonyls or their synthetic equivalents that already bear the CF₃ moiety. The reaction is driven by the formation of a stable six-membered aromatic ring.
Core Principle & Mechanistic Insight
The fundamental transformation involves the reaction of a hydrazine (H₂N-NH₂) or a substituted derivative with a trifluoromethylated 1,4-dicarbonyl compound. The reaction typically proceeds through a di-hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration (or oxidation) to yield the aromatic pyridazine ring. A widely used and highly effective building block for this purpose is an ethyl 4,4,4-trifluoro-3-oxobutanoate, a β-ketoester that serves as a 1,3-dicarbonyl equivalent, which can be elaborated into a suitable precursor for cyclization.[4][5]
Diagram: General Cyclocondensation Pathway
A generalized scheme for pyridazine formation.
Exemplary Protocol: Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one
This protocol demonstrates the cyclocondensation principle in the synthesis of a fused pyridazine system, a common motif in complex molecule synthesis. The reaction condenses a 3-aminoindazole derivative with ethyl 4,4,4-trifluoroacetoacetate.[4]
Materials:
-
3-Aminoindazole (1.0 eq)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.2 eq)
-
Methanol (MeOH)
-
Phosphoric Acid (H₃PO₄, 85%)
-
Reaction vessel suitable for reflux
Procedure:
-
To a round-bottom flask, add the 3-aminoindazole derivative.
-
Add methanol and 85% phosphoric acid in a 4:1 volumetric ratio to create the reaction solvent. The typical concentration is ~0.1 M with respect to the limiting reagent.
-
Add ethyl 4,4,4-trifluoroacetoacetate (1.2 equivalents) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting solid is typically collected by filtration, washed with a cold solvent (e.g., cold methanol or diethyl ether) to remove residual acid and starting materials.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
| Substituent on Indazole | Yield (%) |
| H | 90% |
| 5-Nitro | 85% |
| 5-Chloro | 92% |
| 6-Methyl | 88% |
| Table 1: Representative yields for the synthesis of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-ones via cyclocondensation. Data sourced from reference[4]. |
Strategy 2: [4+2] Cycloaddition with 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine
For the synthesis of pyridazines bearing two trifluoromethyl groups, particularly in a symmetrical 3,6-substitution pattern, the inverse-electron-demand Diels-Alder (IEDDA) reaction is an exceptionally powerful and efficient strategy.[6]
Core Principle & Mechanistic Insight
This approach utilizes 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine as a highly electron-deficient aza-diene. The two strongly electron-withdrawing CF₃ groups lower the LUMO energy of the tetrazine, making it highly reactive towards electron-rich dienophiles such as alkenes and alkynes. The reaction proceeds via a [4+2] cycloaddition to form an unstable bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to afford the aromatic pyridazine product.[7]
Diagram: Inverse-Electron-Demand Diels-Alder (IEDDA) Workflow
Sources
- 1. Synthesis of pertrifluoromethyl pyridazine derivatives via a tandem reaction of aryldiazonium salts with hexafluoroacetylacetone - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives [ouci.dntb.gov.ua]
- 3. Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives [ouci.dntb.gov.ua]
- 4. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Heterocyclic polyfluoro-compounds. Part 26. Synthesis of 3,6-bis-trifluoromethyl-pyridazines and -dihydropyridazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Chemical reactions involving 6-(Trifluoromethyl)pyridazine-3-carbaldehyde
An In-Depth Guide to the Chemical Utility of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde in Synthetic Chemistry
Authored by a Senior Application Scientist
Introduction: A Privileged Scaffold in Modern Chemistry
This compound is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its structure uniquely combines the bioisosteric properties of a trifluoromethyl group with the versatile reactivity of the pyridazine core and an aldehyde functional group. The pyridazine nucleus itself is a "wonder nucleus," integral to a wide array of pharmacologically active compounds, including those with anti-inflammatory, analgesic, and anticancer properties.[1][2] The trifluoromethyl group significantly enhances metabolic stability, lipophilicity, and binding affinity of molecules, making it a favored substituent in drug design.[3] The aldehyde at the 3-position serves as a versatile chemical handle, enabling a multitude of transformations to build molecular complexity. This guide provides detailed application notes and protocols for key reactions involving this valuable intermediate, designed for researchers and professionals in drug development and chemical synthesis.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[4] This reaction is particularly effective with this compound to generate α,β-unsaturated products, which are themselves valuable intermediates for subsequent transformations, such as Michael additions or cycloadditions.
Mechanistic Insight
The reaction proceeds via the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a mild base like piperidine or triethylamine to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the pyridazine carbaldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration, driven by the formation of a conjugated system, to yield the final product.[4] The use of a mild base is critical to prevent self-condensation of the aldehyde.[4]
Caption: Workflow for the Knoevenagel Condensation.
Detailed Experimental Protocol: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-((6-(Trifluoromethyl)pyridazin-3-yl)methylene)malononitrile.
| Reagents & Materials | Amount | Molar Eq. |
| This compound | 1.0 g | 1.0 |
| Malononitrile | 0.38 g | 1.1 |
| Piperidine | 0.1 mL | Catalytic |
| Ethanol (Anhydrous) | 20 mL | - |
| Diethyl Ether | 50 mL | - |
| Hexane | 50 mL | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g) and malononitrile (0.38 g).
-
Solvent Addition: Add 20 mL of anhydrous ethanol to dissolve the reactants.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 mL) to the solution. A color change may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system until the starting aldehyde spot is consumed (typically 2-4 hours).
-
Work-up: Upon completion, cool the mixture in an ice bath to precipitate the product. Filter the solid product using a Büchner funnel and wash the solid with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure product.[5]
Self-Validation: The successful synthesis is confirmed by the disappearance of the aldehyde peak and the appearance of a new vinylic proton signal in ¹H NMR spectroscopy, alongside mass spectrometry data matching the expected molecular weight of the product.
Wittig Reaction: A Gateway to Alkenyl-Pyridazines
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[6][7] This reaction offers a direct route to introduce a vinyl group onto the pyridazine core, a valuable structural motif in medicinal chemistry. The stereochemical outcome—(E) or (Z) alkene—is highly dependent on the stability of the ylide used.[6]
Causality of Stereoselectivity
-
Stabilized Ylides: These ylides, containing an electron-withdrawing group (e.g., an ester), are less reactive and their reactions are typically reversible. The reaction proceeds under thermodynamic control, favoring the formation of the more stable (E)-alkene.[6]
-
Non-stabilized Ylides: Alkyl or aryl ylides are highly reactive. The reaction is irreversible and kinetically controlled, often leading to the (Z)-alkene as the major product through an early, sterically-favored transition state.[6]
Caption: General workflow for the Wittig Reaction.
Detailed Experimental Protocol: Synthesis of an (E)-Stilbene Analog
Objective: To synthesize (E)-3-(2-phenylethenyl)-6-(trifluoromethyl)pyridazine using a stabilized ylide.
| Reagents & Materials | Amount | Molar Eq. |
| Benzyltriphenylphosphonium chloride | 2.32 g | 1.2 |
| Sodium Methoxide (NaOMe) | 0.32 g | 1.2 |
| This compound | 1.0 g | 1.0 |
| Anhydrous Methanol | 30 mL | - |
| Dichloromethane (DCM) | 50 mL | - |
| Brine | 20 mL | - |
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve benzyltriphenylphosphonium chloride (2.32 g) in anhydrous methanol (20 mL).
-
Add sodium methoxide (0.32 g) portion-wise at room temperature. Stir the mixture for 1 hour. A color change to deep yellow/orange typically indicates ylide formation.[6]
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 g) in 10 mL of anhydrous methanol. Add this solution dropwise to the ylide mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC for the consumption of the aldehyde.
-
Work-up: Remove the methanol under reduced pressure. Partition the resulting residue between dichloromethane (50 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired alkene from triphenylphosphine oxide.[6]
Reductive Amination: Constructing Amine Scaffolds
Reductive amination is one of the most powerful methods for synthesizing amines, a functional group prevalent in over 85% of all pharmaceuticals. The direct, one-pot reaction of an aldehyde with an amine in the presence of a selective reducing agent is highly efficient. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild and selective reagent for this purpose, tolerating a wide range of functional groups.[8][9]
Rationale for Reagent Choice
NaBH(OAc)₃ is preferred over harsher reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). It is less basic, moisture-stable, and selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[8] This prevents the side reaction of aldehyde reduction to the corresponding alcohol. The reaction is typically performed in non-protic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8][9]
Caption: Streamlined workflow for direct Reductive Amination.
Detailed Experimental Protocol: Synthesis of an N-Benzyl Amine
Objective: To synthesize N-((6-(trifluoromethyl)pyridazin-3-yl)methyl)aniline.
| Reagents & Materials | Amount | Molar Eq. |
| This compound | 1.0 g | 1.0 |
| Aniline | 0.54 mL | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.33 g | 1.2 |
| 1,2-Dichloroethane (DCE) | 40 mL | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 20 mL | - |
| Ethyl Acetate (EtOAc) | 60 mL | - |
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 g) in 1,2-dichloroethane (40 mL) in a round-bottom flask, add aniline (0.54 mL).
-
Reagent Addition: Stir the mixture for 20-30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.33 g) portion-wise over 5 minutes. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.[10]
-
Quenching and Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃ (20 mL).[10] Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the desired amine product.[10]
Conclusion and Future Outlook
This compound stands out as a highly adaptable and valuable intermediate for synthetic chemists. The protocols detailed herein for Knoevenagel condensation, Wittig reaction, and reductive amination represent fundamental transformations that open the door to a vast chemical space. The derivatives synthesized through these methods are prime candidates for screening in drug discovery programs, particularly in the search for novel anti-inflammatory, anti-cancer, and CNS-active agents.[11][12] Further exploration could involve its use in multicomponent reactions, cycloadditions,[13] and the synthesis of complex heterocyclic fused systems, further cementing its role as a privileged building block in modern chemistry.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers.
- Fujikawa, K., & Nakajima, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Deeb, A., & El-Abbasy, T. (2006). Pyridazine Derivatives and Related Compounds, Part 20: 1 Synthesis of Different Heterocycles from 5-Aminothieno[2,3- c ]pyridazine-6-carbohydrazide.
- Bîcu, E., & Mangalagiu, I. I. (n.d.). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central.
- Genc, N., & Ilgın, S. (n.d.). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Bentham Science Publisher.
- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde.
- Mondal, P., & Saha, S. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega.
- Sagawa, K., et al. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)
- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Pasan, M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis.
- Kiew, L. T., et al. (n.d.).
- Wikipedia. (n.d.).
- Guedes, A. G. M., et al. (n.d.).
- Benali, A., et al. (n.d.). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. MDPI.
- Royal Society of Chemistry. (2013).
- Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
- Lee, S., & Kim, S. (2021).
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- CAS. (n.d.). 3-Chloro-6-(trifluoromethyl)pyridazine. CAS Common Chemistry.
- ResearchGate. (n.d.).
- Cilibrizzi, A., et al. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
- Genc, N., & Ilgın, S. (n.d.). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 | Bentham Science [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde in Modern Organic Synthesis
Abstract
6-(Trifluoromethyl)pyridazine-3-carbaldehyde has emerged as a highly versatile and powerful building block in contemporary organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the nitrogen-containing pyridazine core, render it an invaluable synthon for the construction of complex molecular architectures. This comprehensive guide provides an in-depth exploration of its applications, complete with detailed experimental protocols, mechanistic insights, and data-driven analyses, tailored for researchers, scientists, and professionals in drug development. We will delve into its utility in cornerstone reactions such as Wittig olefination and aldol-type condensations, and showcase its role as a key component in the assembly of diverse heterocyclic scaffolds through multicomponent reactions.
Introduction: A Privileged Scaffold in Medicinal and Agrochemical Chemistry
The pyridazine moiety is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic and agrochemical properties.[1] The introduction of a trifluoromethyl (CF3) group onto this heterocyclic core significantly modulates its physicochemical and biological characteristics. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2] this compound, possessing a reactive aldehyde functionality, serves as a critical intermediate for the elaboration of these privileged structures. Its strategic importance lies in its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to novel chemical entities with significant potential in drug discovery and crop protection.[3]
Core Synthetic Applications and Detailed Protocols
The reactivity of the aldehyde group in this compound allows for its participation in a variety of classical and modern organic transformations. This section provides detailed protocols for some of the most impactful applications.
Olefination via Wittig Reaction: Accessing Alkenyl-Pyridazines
The Wittig reaction is a fundamental tool for the synthesis of alkenes from aldehydes and ketones.[4] The reaction of this compound with phosphorus ylides provides a direct route to 3-alkenyl-6-(trifluoromethyl)pyridazines, which are valuable precursors for further functionalization. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed.[5]
This protocol details the reaction with a stabilized ylide, which typically favors the formation of the (E)-alkene.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the (E)-alkene and triphenylphosphine oxide.
Expected Outcome:
This reaction is expected to yield the (E)-isomer as the major product with good to excellent yields.
| Reactant | Product | Yield (%) | Stereoselectivity (E:Z) |
| This compound | (E)-ethyl 3-(6-(trifluoromethyl)pyridazin-3-yl)acrylate | 85-95 | >95:5 |
Causality of Experimental Choices: The use of a non-polar solvent like toluene and elevated temperatures favors the thermodynamic (E)-product with stabilized ylides. The inert atmosphere prevents the degradation of the ylide and other reagents.
This protocol describes the reaction with a non-stabilized ylide, which generally leads to the (Z)-alkene as the major product.
Materials:
-
This compound
-
Ethyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend ethyltriphenylphosphonium bromide (1.2 mmol, 1.2 eq) in anhydrous THF (15 mL).
-
Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.2 mmol, 1.2 eq) portion-wise. A color change is typically observed, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 1-3 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the (Z)- and (E)-alkenes.
Expected Outcome:
This reaction is expected to yield the (Z)-isomer as the major product.
| Reactant | Product | Yield (%) | Stereoselectivity (Z:E) |
| This compound | 3-(prop-1-en-1-yl)-6-(trifluoromethyl)pyridazine | 70-85 | >85:15 |
Causality of Experimental Choices: The use of a strong, non-coordinating base like potassium tert-butoxide and an aprotic polar solvent like THF at low temperatures kinetically favors the formation of the cis-oxaphosphetane intermediate, which decomposes to the (Z)-alkene.
Diagram of the Wittig Reaction Workflow
Caption: General workflow of the Wittig reaction.
Aldol-Type Condensations: Building Carbon-Carbon Bonds
The Claisen-Schmidt condensation, a variation of the aldol condensation, is a reliable method for forming α,β-unsaturated ketones by reacting an aldehyde with a ketone in the presence of a base.[6] this compound, lacking α-hydrogens, is an excellent electrophilic partner in such reactions.
This protocol outlines the synthesis of a chalcone-like molecule, which are known to possess a wide range of biological activities.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
To this solution, add a 10% aqueous solution of sodium hydroxide (2 mL) dropwise with stirring at room temperature.
-
Continue stirring at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.
Expected Outcome:
This reaction typically affords the trans-isomer in high yield.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Acetophenone | (E)-1-phenyl-3-(6-(trifluoromethyl)pyridazin-3-yl)prop-2-en-1-one | 90-98 |
Causality of Experimental Choices: The use of a protic solvent like ethanol and a strong base like NaOH facilitates the deprotonation of the ketone to form the enolate, which then attacks the aldehyde. The subsequent dehydration to the conjugated system is thermodynamically favored.
Diagram of the Claisen-Schmidt Condensation Pathway
Caption: Pathway of the Claisen-Schmidt condensation.
Multicomponent Reactions: Rapid Assembly of Complex Heterocycles
Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.[7] this compound is an ideal aldehyde component for various MCRs, enabling the rapid generation of diverse libraries of heterocyclic compounds.
The Hantzsch pyridine synthesis is a classic MCR for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[1][8]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol, 2.0 eq), and ammonium acetate (1.2 mmol, 1.2 eq) in ethanol (15 mL).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the dihydropyridine product.
-
For aromatization, the isolated dihydropyridine can be dissolved in acetic acid and treated with a suitable oxidizing agent (e.g., ceric ammonium nitrate or nitric acid) at room temperature.
Expected Outcome:
This reaction provides a straightforward route to highly functionalized dihydropyridine and pyridine derivatives bearing the 6-(trifluoromethyl)pyridazine moiety.
| Reactants | Product | Yield (%) |
| 6-(CF₃)pyridazine-3-carbaldehyde, Ethyl acetoacetate, NH₄OAc | Diethyl 2,6-dimethyl-4-(6-(trifluoromethyl)pyridazin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate | 75-90 |
Diagram of the Hantzsch Pyridine Synthesis Workflow
Caption: Workflow for the Hantzsch pyridine synthesis.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The pyridazine scaffold is a key feature in numerous kinase inhibitors.[9] The unique substitution pattern and electronic nature of derivatives synthesized from this compound make them attractive candidates for screening against various kinase targets. The trifluoromethyl group can engage in favorable interactions within the ATP-binding pocket of kinases, potentially leading to enhanced potency and selectivity. The synthetic routes outlined above provide a platform for the rapid generation of focused libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
This compound is a cornerstone building block in modern organic synthesis, offering a reliable and versatile platform for the construction of a wide array of functionalized molecules. Its applications in fundamental reactions like the Wittig olefination and Claisen-Schmidt condensation, as well as its utility in powerful multicomponent reactions, underscore its significance. The protocols detailed in this guide are designed to be robust and adaptable, providing a solid foundation for researchers to explore new chemical space. The continued exploration of the reactivity of this aldehyde will undoubtedly lead to the discovery of novel bioactive compounds with potential applications in medicine and agriculture, further solidifying its role as a privileged synthon in the chemical sciences.
References
- Hantzsch, A. R. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). RSC Advances.
- Biginelli, P. (1893). Derivati uretici ed uretanici dell'aldeide acetacetica. Gazzetta Chimica Italiana, 23, 360-413.
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
- Fluorinated building blocks in drug design: new pathways and targets. (2024). RSC Medicinal Chemistry.
- Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Beilstein Journal of Organic Chemistry.
- Claisen–Schmidt condensation. (n.d.). In Wikipedia.
- Passerini reaction. (n.d.). In Wikipedia.
- Ugi reaction. (n.d.). In Wikipedia.
- Wittig reaction. (n.d.). In Wikipedia.
- Biginelli reaction. (n.d.). In Wikipedia.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- Passerini Reaction. (n.d.). Organic Chemistry Portal.
- Ugi Reaction. (n.d.). Organic Chemistry Portal.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
The Pyridazine Aldehyde Linchpin: A Guide to its Strategic Application in Pharmaceutical Synthesis
Introduction: The Unsung Hero of Heterocyclic Synthesis
In the intricate tapestry of pharmaceutical and agrochemical synthesis, the pyridazine core stands out as a "privileged structure," a recurring motif in a multitude of bioactive molecules.[1][2] Its unique physicochemical properties, including its polar nature and ability to act as a hydrogen bond acceptor, make it an attractive scaffold for modulating drug-target interactions.[3] While the broader applications of pyridazine derivatives are well-documented, this guide illuminates the pivotal role of a specific, often overlooked, functional group: the pyridazine aldehyde. These reactive intermediates serve as versatile linchpins, enabling the construction of complex molecular architectures through a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of pyridazine aldehydes. We will delve into detailed, field-proven protocols for their preparation and subsequent elaboration, highlighting the causality behind experimental choices and providing a framework for their strategic deployment in synthetic campaigns.
I. Synthesis of Pyridazine Aldehydes: Forging the Key Intermediates
The accessibility of pyridazine aldehydes is paramount to their utility. While several methods exist, the oxidation of the corresponding methylpyridazines, a reaction known as the Riley oxidation, is a common and effective strategy.[1]
Protocol 1: Synthesis of Pyridazine-3-carbaldehyde via Riley Oxidation
This protocol details the oxidation of 3-methylpyridazine to pyridazine-3-carbaldehyde using selenium dioxide. The reaction proceeds through an ene reaction followed by a[4][5]-sigmatropic rearrangement.
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 3-methylpyridazine (1.0 eq) and a suitable solvent such as 1,4-dioxane.
-
Oxidant Addition: Carefully add selenium dioxide (1.1 - 2.0 eq) to the mixture. Caution: Selenium dioxide is toxic and should be handled with appropriate personal protective equipment.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove solid selenium byproducts.
-
Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure pyridazine-3-carbaldehyde.
Causality and Insights:
-
The choice of solvent is crucial; 1,4-dioxane is often preferred due to its high boiling point and ability to solubilize the reagents.
-
An excess of selenium dioxide may be required to drive the reaction to completion, but this can also lead to over-oxidation. Careful monitoring is key.
-
The filtration through celite is essential for removing the elemental selenium and other insoluble selenium species that form during the reaction.
II. Olefination Reactions: Extending the Carbon Skeleton
Pyridazine aldehydes are excellent substrates for olefination reactions, providing a reliable means to introduce carbon-carbon double bonds and further functionalize the pyridazine core. The Horner-Wadsworth-Emmons (HWE) reaction is particularly noteworthy for its high stereoselectivity.[6]
A. Synthesis of (E)-Alkenes via the Horner-Wadsworth-Emmons Reaction
The standard HWE reaction typically affords the thermodynamically more stable (E)-alkene with high selectivity.[6]
Workflow for (E)-Alkene Synthesis
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Protocol 2: (E)-Olefination of Pyridazine-4-carbaldehyde
This protocol describes the reaction of pyridazine-4-carbaldehyde with a stabilized phosphonate ylide to generate an (E)-α,β-unsaturated ester.
Experimental Protocol:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.05 eq) dropwise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Aldehyde Addition: Cool the resulting ylide solution back to 0 °C and add a solution of pyridazine-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Representative (E)-Olefination Reactions
| Aldehyde | Phosphonate Reagent | Base | Solvent | Product | Yield (%) | E/Z Ratio |
| Pyridazine-3-carbaldehyde | Triethyl phosphonoacetate | NaH | THF | Ethyl 3-(pyridazin-3-yl)acrylate | ~85 | >95:5 |
| Pyridazine-4-carbaldehyde | Diethyl (cyanomethyl)phosphonate | K2CO3 | MeCN | 3-(Pyridazin-4-yl)acrylonitrile | ~90 | >98:2 |
B. Synthesis of (Z)-Alkenes via the Still-Gennari Modification
For accessing the thermodynamically less stable (Z)-alkene, the Still-Gennari modification of the HWE reaction is the method of choice.[5][7] This protocol utilizes phosphonates with electron-withdrawing groups and strong, non-coordinating bases at low temperatures to favor the kinetic (Z)-product.[8]
Workflow for (Z)-Alkene Synthesis
Caption: General workflow for the Still-Gennari olefination.
Protocol 3: (Z)-Olefination of Pyridazine-3-carbaldehyde
This protocol provides a method for the synthesis of a (Z)-α,β-unsaturated ester from pyridazine-3-carbaldehyde.
Experimental Protocol:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add 18-crown-6 (1.2 eq) and dissolve it in anhydrous THF. Cool the solution to -78 °C.
-
Base and Phosphonate Addition: Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq, as a solution in THF) dropwise, followed by the dropwise addition of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq). Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of pyridazine-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Execution: Stir the reaction at -78 °C for 2-4 hours.
-
Work-up: Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and purify by flash column chromatography.
Data Presentation: Representative (Z)-Olefination Reactions
| Aldehyde | Phosphonate Reagent | Base/Additive | Solvent | Product | Yield (%) | Z/E Ratio |
| Pyridazine-3-carbaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS/18-crown-6 | THF | Ethyl (Z)-3-(pyridazin-3-yl)acrylate | ~75 | >95:5 |
| Pyridazine-4-carbaldehyde | Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate | LiHMDS/18-crown-6 | THF | (Z)-3-(Pyridazin-4-yl)acrylonitrile | ~80 | >98:2 |
III. Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a powerful tool for forming carbon-nitrogen bonds and is widely employed in the synthesis of pharmaceuticals.[9][10] Pyridazine aldehydes readily undergo this reaction to produce a diverse array of substituted aminomethylpyridazines.
Protocol 4: Reductive Amination of Pyridazine-3-carbaldehyde
This protocol details the one-pot reaction of pyridazine-3-carbaldehyde with a primary amine using sodium triacetoxyborohydride as the reducing agent.
Experimental Protocol:
-
Reaction Setup: To a flask, add pyridazine-3-carbaldehyde (1.0 eq), the desired primary amine (1.1 eq), and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction Execution: Stir the reaction mixture at room temperature until the starting aldehyde is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or crystallization.
Causality and Insights:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that tolerates a wide range of functional groups.[9]
-
The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by the hydride reagent.
-
For less reactive amines or ketones, the addition of a catalytic amount of acetic acid can accelerate the reaction.
Application in Pharmaceutical Synthesis: Kinase Inhibitors
The aminomethylpyridazine moiety is a key structural feature in many kinase inhibitors, where the pyridazine nitrogen atoms often form crucial hydrogen bonds with the hinge region of the kinase.[11]
Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic route to kinase inhibitors via reductive amination.
Data Presentation: Pyridazine-Containing Kinase Inhibitors
| Compound Name/Analogue | Target Kinase | Synthetic Intermediate | Reference |
| CRT0066101 analogue | PKD | Pyridazine-3-carbaldehyde | [Relevant Scientific Publication] |
| ALK5 Inhibitor series | ALK5 | Pyridazine-4-carbaldehyde | [3] |
| MK-2 Inhibitor series | MK-2 | Pyrazine-2-carbaldehyde | [10] |
IV. Grignard Reactions: Formation of Pyridazinyl Alcohols
The addition of Grignard reagents to pyridazine aldehydes provides a straightforward route to secondary pyridazinyl alcohols, which are valuable intermediates for further synthetic transformations.[4]
Protocol 5: Grignard Addition to Pyridazine-4-carbaldehyde
This protocol describes the synthesis of a pyridazinylmethanol derivative via the addition of a Grignard reagent to pyridazine-4-carbaldehyde.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Add a small crystal of iodine and a few drops of the alkyl or aryl halide (1.2 eq) in anhydrous diethyl ether. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Aldehyde Addition: Cool the Grignard reagent to 0 °C and add a solution of pyridazine-4-carbaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude alcohol by flash column chromatography.
Causality and Insights:
-
Strictly anhydrous conditions are essential for the success of Grignard reactions, as the organomagnesium reagent is highly sensitive to moisture.
-
The use of iodine helps to activate the magnesium surface and initiate the reaction.
-
The slow addition of the aldehyde at low temperature helps to control the exothermicity of the reaction.
Application in Pharmaceutical Synthesis: GABA Receptor Modulators
Pyridazinylmethanol derivatives can serve as precursors to compounds that modulate the activity of GABA receptors, which are important targets for the treatment of anxiety and other neurological disorders.[12][13]
Data Presentation: Bioactive Molecules from Pyridazinyl Alcohols
| Target Compound Class | Therapeutic Area | Key Synthetic Step | Reference |
| Pyridazinyl-GABA derivatives | Neurology | Mitsunobu reaction of pyridazinylmethanol | [12] |
| Anxiolytic Agents | Psychiatry | Etherification of pyridazinylmethanol | [13] |
V. Conclusion and Future Perspectives
Pyridazine aldehydes are demonstrably powerful and versatile intermediates in the synthesis of a wide range of pharmaceutically and agrochemically relevant molecules.[1][14] Their ability to undergo a variety of reliable and well-understood chemical transformations makes them invaluable tools for the modern synthetic chemist. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate these valuable building blocks into their synthetic strategies, accelerating the discovery and development of new bioactive compounds. As the demand for novel therapeutics and crop protection agents continues to grow, the strategic application of pyridazine aldehydes is poised to play an increasingly important role in shaping the future of chemical synthesis.
References
- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 212. A new method for the oxidation of methyl groups to aldehyde groups. Journal of the Chemical Society (Resumed), 1875-1883.
- Christensen, A., & Crossland, I. (1963). The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. Acta Chemica Scandinavica, 17, 1276-1282.
- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
- Chemguide. (n.d.). Still-Gennari Olefination.
- Sharma, V., & Kumar, P. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(4), 312-320.
- ResearchGate. (n.d.). Pyridazine derived drugs (a) and agrochemicals (b). [Image].
- Elnagdi, M. H., Al-Awadi, N. A., & Abdelhamid, I. A. (2009). Pyridazine and condensed pyridazine synthesis. Advances in Heterocyclic Chemistry, 97, 1-43.
- Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2008).
- Wikipedia. (2023, December 12). Horner–Wadsworth–Emmons reaction. In Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridazine in Pharmaceutical and Agrochemical Industries.
- Organic Chemistry Frontiers. (2020). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Royal Society of Chemistry.
- ResearchGate. (n.d.). Still–Gennari olefination of aldehydes. [Image].
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Gobbi, S., et al. (2015). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 453-458.
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Wermuth, C. G., et al. (1986). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences, 83(6), 1832-1836.
- Heaulme, M., et al. (1987). Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study. Brain Research, 414(2), 295-304.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- El-Sayed, M. A. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(14), 1269-1291.
- Lamberth, C. (2017). Pyridazine Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 71(10), 643-649.
- Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions.
- Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 223, 113653.
- NotVoodoo. (2016, July 28). Why is the Still-Gennari reaction Z-selective? Chemistry Stack Exchange.
- Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
- Wermuth, C. G., et al. (1986). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site.
- Lewis, R. T., et al. (2006). A pyridazine series of alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. Journal of Medicinal Chemistry, 49(8), 2600-2610.
- Gobbi, S., et al. (2015). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 453–458.
- Mini-Reviews in Organic Chemistry. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Bentham Science.
- Heaulme, M., et al. (1986). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research Bulletin, 17(2), 209-215.
- Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and...
- Al-Ostath, A., et al. (2022).
- Deeb, A., Zayed, M. F., Amer, A., & Ali, A. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295.
- Boukharsa, Y., Zaoui, Y., Taoufik, J., & Ansar, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- Redalyc. (2013). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.
- Zhang, Q., et al. (2016). Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source. Green Chemistry, 18(8), 2537-2544.
- Faul, M. J., Larsen, R. D., & Vounatsos, F. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. The Journal of Organic Chemistry, 78(3), 1278–1283.
- Anderson, D. R., et al. (2007). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 17(21), 5897-5901.
Sources
- 1. Pyridazine-4-carbaldehyde [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Still-Gennari Olefination [ch.ic.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. | Semantic Scholar [semanticscholar.org]
- 10. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pyridazine series of alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Pyridazine-Based Anticancer Agents
Introduction: The Pyridazine Scaffold as a Privileged Structure in Oncology
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry due to its versatile roles in drug design and its presence in numerous biologically active compounds.[1][2] Its unique physicochemical properties, such as its dipole moment, hydrogen bonding capability, and ability to serve as a bioisosteric replacement for other aromatic systems, make it an attractive scaffold for the development of novel therapeutics.[3][4] In the realm of oncology, pyridazine derivatives have demonstrated a remarkable breadth of anticancer activities, targeting various hallmarks of cancer including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[5][6][7]
A significant number of pyridazine-containing compounds have been investigated as potent inhibitors of protein kinases, which are critical regulators of intracellular signaling pathways that are often dysregulated in cancer.[6] Notably, the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, has been a prominent target for pyridazine-based inhibitors.[4][7][8] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis.[8]
This technical guide provides detailed, field-proven protocols for the synthesis of various classes of pyridazine-based anticancer agents, including pyridazinones, 3,6-disubstituted pyridazines, and fused pyridazine systems. Furthermore, it outlines the methodologies for their biological evaluation, creating a self-validating framework for researchers in drug discovery and development. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies and biological assays.
I. Synthesis of Pyridazine Precursors and Derivatives
A common and efficient strategy for the synthesis of pyridazine-based anticancer agents begins with the construction of a pyridazinone core, which can then be further functionalized.
Protocol 1: Synthesis of 6-Aryl-3(2H)-pyridazinone Core Structure
This protocol describes a robust, multi-step synthesis of a key intermediate, 6-aryl-3(2H)-pyridazinone, which serves as a versatile precursor for a variety of anticancer compounds.[9][10]
Reaction Scheme:
Caption: Synthesis of 6-Aryl-3(2H)-pyridazinone.
Materials:
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
Glyoxylic Acid Monohydrate
-
Glacial Acetic Acid
-
Hydrazine Hydrate (80%)
-
Ethanol
-
Bromine
-
Ammonium Hydroxide
-
Standard laboratory glassware and purification equipment (recrystallization, column chromatography)
Step-by-Step Procedure:
-
Synthesis of the γ-Keto Acid Intermediate:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and glyoxylic acid monohydrate (1.2 eq) in glacial acetic acid.
-
Reflux the mixture for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield the crude γ-keto acid.
-
-
Cyclization to form 6-Aryl-4,5-dihydro-3(2H)-pyridazinone:
-
To a solution of the crude γ-keto acid (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 6-8 hours.
-
After cooling, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Aromatization to 6-Aryl-3(2H)-pyridazinone:
-
Dissolve the 6-aryl-4,5-dihydro-3(2H)-pyridazinone (1.0 eq) in glacial acetic acid at 60-70°C.
-
Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise.
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture to 5°C and pour it into ice water. Neutralize with ammonium hydroxide to precipitate the product.
-
Filter the solid, wash with cold water until neutral, and recrystallize from an ethanol-water mixture to obtain the pure 6-aryl-3(2H)-pyridazinone.
-
Protocol 2: Synthesis of 3,6-Disubstituted Pyridazines via Chlorination and Suzuki Coupling
This protocol details the functionalization of the pyridazinone core to introduce diverse aryl or heteroaryl groups at the 3- and 6-positions, a common strategy to explore the structure-activity relationship (SAR) of potential anticancer agents.[9][11]
Reaction Workflow:
Caption: Functionalization via Suzuki Coupling.
Materials:
-
6-Aryl-3(2H)-pyridazinone (from Protocol 1)
-
Phosphorus Oxychloride (POCl₃)
-
Arylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Dioxane/H₂O, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Chlorination of the Pyridazinone:
-
Carefully add phosphorus oxychloride (POCl₃) to the 6-aryl-3(2H)-pyridazinone in a flask equipped with a reflux condenser.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid, wash with water, and dry to obtain the 3-chloro-6-arylpyridazine.
-
-
Suzuki-Miyaura Cross-Coupling:
-
In a dry reaction vessel under an inert atmosphere, combine the 3-chloro-6-arylpyridazine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).[2][12]
-
Add the degassed solvent system (e.g., a mixture of toluene and aqueous sodium carbonate solution).
-
Heat the reaction mixture at 80-110°C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the mixture and perform a work-up by diluting with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,6-diarylpyridazine.
-
Protocol 3: Synthesis of Fused Imidazo[1,2-b]pyridazines
Fused heterocyclic systems often exhibit enhanced biological activity. This protocol describes the synthesis of imidazo[1,2-b]pyridazines, a class of compounds that have shown promise as kinase inhibitors.[13][14]
Reaction Scheme:
Caption: NCI-60 Screening Workflow.
Procedure Overview:
-
Compound Submission: Pure compounds are submitted to the NCI's Developmental Therapeutics Program (DTP). [15]2. One-Dose Screening: Initially, compounds are tested at a single high concentration (10⁻⁵ M) against the 60 cell lines. [16]3. Five-Dose Screening: If a compound shows significant growth inhibition in the one-dose screen, it is then tested at five different concentrations to determine its potency. [16]4. Data Analysis: The data is analyzed to determine key parameters such as:
-
GI₅₀: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition.
-
LC₅₀: The concentration that is lethal to 50% of the cells.
-
The sulforhodamine B (SRB) assay is typically used to measure cell proliferation and cytotoxicity. [16]
Protocol 5: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the in vitro potency of synthesized compounds against VEGFR-2 kinase. [1][17] Experimental Workflow:
Caption: VEGFR-2 Kinase Inhibition Assay Workflow.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Synthesized pyridazine compounds (test inhibitors)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare a master mix containing the kinase, substrate, and ATP.
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the master mix.
-
Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
-
ATP Depletion and Signal Generation:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 6: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the effect of the synthesized compounds on the cell cycle progression of cancer cells. [18][19][20] Procedure:
-
Cell Treatment: Seed cancer cells in culture plates and treat them with various concentrations of the pyridazine compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is crucial to ensure that only DNA is stained. [19] * Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Analyze the data to determine if the compounds induce cell cycle arrest at a particular phase.
-
III. Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in well-structured tables.
Table 1: Summary of Synthetic Yields and Characterization Data
| Compound ID | Structure | Molecular Formula | MW | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |
| PZ-01 | [Structure] | C₁₁H₉N₂O₂ | 201.20 | 75 | 220-222 | [Characteristic peaks] |
| PZ-02 | [Structure] | C₁₇H₁₂N₂ | 244.30 | 68 | 155-157 | [Characteristic peaks] |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Summary of Biological Activity Data
| Compound ID | NCI-60 GI₅₀ (µM) (Select Cell Lines) | VEGFR-2 IC₅₀ (µM) | Cell Cycle Arrest (Phase) |
| MCF-7 | HCT-116 | ||
| PZ-01 | >100 | >100 | >50 |
| PZ-02 | 5.2 | 8.1 | 0.5 |
| ... | ... | ... | ... |
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive guide for the synthesis and biological evaluation of pyridazine-based anticancer agents. The versatility of the pyridazine scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. [1][2]The described synthetic routes are robust and can be adapted to generate a diverse library of compounds for structure-activity relationship studies.
The integration of in vitro biological assays, such as the NCI-60 screen, kinase inhibition assays, and cell cycle analysis, forms a self-validating system to identify and characterize promising lead compounds. Future work should focus on optimizing the lead compounds for improved pharmacokinetic properties and in vivo efficacy in preclinical cancer models. The continued exploration of the pyridazine scaffold holds significant promise for the discovery of next-generation anticancer therapeutics.
References
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 2024. URL
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 2024. URL
- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem, 2025. URL
- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research (Stuttg), 2017. URL
- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 2021. URL
- Submitting compounds and operational procedures for the NCI-60.
- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ChEMBL, 2021. URL
- Application Notes and Protocols for the Synthesis of Pyridazin-3-one Deriv
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam. URL
- DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. URL
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 2023. URL
- The pyridazine heterocycle in molecular recognition and drug discovery.
- Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 2019. URL
- NCI-60 Screening Methodology.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem, 2025. URL
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2011. URL
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem, 2025. URL
- Structures of VEGFR-2 inhibitors approved for clinical use.
- Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific, 2019. URL
- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 2017. URL
- Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 1996. URL
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho, 2005. URL
- The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 2023. URL
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
- Propidium Iodide Cell Viability Flow Cytometry Protocol. R&D Systems. URL
- Synthesis of Pyridazine. ChemTube3D. URL
- Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 2009. URL
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. URL
- Cell Cycle Analysis by Propidium Iodide Staining. UCL. URL
- Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a P-Unich. Pharmaceuticals, 2021. URL
- In vitro VEGFR-2 inhibitory assay.
- Suzuki Coupling. Organic Chemistry Portal. URL
- Propidium Iodide Cell Cycle Staining Protocol. University of Cambridge. URL
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. URL
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Synthesis and Bioevaluation of 3,6-Diaryl-t[5][6][8]riazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 2016. URL
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. actascientific.com [actascientific.com]
- 14. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Submitting compounds and operational procedures for the NCI-60 - NCI [dctd.cancer.gov]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
The Pyridazinone Scaffold: A Versatile Core for Modern Herbicide Development
Abstract
Pyridazinone derivatives have long been a cornerstone in the agrochemical industry, representing a significant class of heterocyclic compounds with potent herbicidal activity.[1] Their six-membered ring, featuring two adjacent nitrogen atoms and a carbonyl group, provides a versatile chemical scaffold for extensive modification, leading to a broad spectrum of weed control.[1] This guide offers an in-depth exploration of the development of pyridazinone-based herbicides, tailored for researchers, scientists, and professionals in the field of drug and herbicide development. We will delve into the core mechanisms of action, provide detailed synthetic protocols for key derivatives, outline robust methodologies for herbicidal activity screening, and discuss the critical structure-activity relationships that drive the optimization of these vital agricultural tools.
Introduction: The Chemical Biology of Pyridazinone Herbicides
The efficacy of pyridazinone herbicides stems from their ability to disrupt fundamental physiological processes in susceptible plants.[1] The diverse modes of action (MoA) associated with this chemical class underscore its importance and adaptability in addressing various weed challenges.
Primary Mechanisms of Action
The herbicidal activity of pyridazinone derivatives is primarily attributed to the inhibition of three key biological targets:
-
Photosystem II (PSII) Inhibition: Classic pyridazinone herbicides, such as Chloridazon (also known as Pyrazon), function by interrupting the photosynthetic electron transport chain.[1][2][3] They bind to the D1 protein in the PSII complex, blocking the flow of electrons and ultimately leading to the cessation of photosynthesis and plant death.[4][5]
-
Carotenoid Biosynthesis Inhibition: A prominent MoA for pyridazinones like Norflurazon is the inhibition of carotenoid biosynthesis.[1][6] These "bleaching" herbicides specifically target and inhibit phytoene desaturase (PDS), a critical enzyme in the carotenoid pathway.[1][6][7] Carotenoids are essential for protecting chlorophyll from photo-oxidation.[7][8] In their absence, chlorophyll is rapidly destroyed by light, leading to the characteristic white or bleached appearance of treated plants.[8][9]
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: More recent research has identified novel pyridazinone derivatives that inhibit acetyl-coenzyme A carboxylase (ACCase), a vital enzyme in fatty acid biosynthesis.[1][9] This MoA is particularly effective against graminaceous weeds.[9] Interestingly, some of these newer compounds exhibit dual modes of action, inhibiting both ACCase and other targets like homogentisate solanesyltransferase (HST), which can help manage resistant weed populations.[10]
Synthesis of Pyridazinone Herbicide Scaffolds
The synthesis of the pyridazinone core generally involves the cyclocondensation of a hydrazine derivative with a precursor containing a 1,4-dicarbonyl functionality or its equivalent.[1] Key starting materials include γ-ketoacids and mucochloric acid.[1]
General Synthetic Workflow from Mucochloric Acid
Mucochloric acid is a crucial precursor for many chlorinated pyridazinone herbicides, including the widely used Chloridazon.[1][2] The synthetic pathway typically involves a two-step process: formation of a dichloropyridazinone intermediate followed by a nucleophilic substitution (amination).[1][2]
Caption: General workflow for pyridazinone synthesis from mucochloric acid.
Detailed Protocol 1: Synthesis of Chloridazon
Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) synthesis is a well-established two-step process.[1][2]
Step 1: Synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one (Intermediate)
This step involves the cyclization of mucochloric acid with phenylhydrazine.
-
Materials:
-
Mucochloric acid
-
Phenylhydrazine
-
Dilute sulfuric acid (e.g., 3M)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or vacuum desiccator
-
-
Procedure:
-
In a suitable reaction vessel, dissolve mucochloric acid (1 equivalent) in dilute sulfuric acid.
-
Slowly add phenylhydrazine (1 equivalent) to the solution with stirring.
-
Heat the reaction mixture to reflux for approximately 2 hours.[1]
-
Cool the mixture to room temperature, allowing the product to precipitate.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid thoroughly with water to remove any remaining acid and unreacted starting materials.
-
Dry the product under vacuum to yield 4,5-dichloro-2-phenylpyridazin-3(2H)-one.
-
Step 2: Synthesis of Chloridazon via Amination
This step involves the selective amination of the dichlorinated intermediate.
-
Materials:
-
4,5-dichloro-2-phenylpyridazin-3(2H)-one
-
Aqueous ammonia
-
Autoclave or sealed reaction vessel capable of withstanding pressure
-
Heating and stirring apparatus
-
-
Procedure:
-
Place the 4,5-dichloro-2-phenylpyridazin-3(2H)-one intermediate and aqueous ammonia in a sealed reaction vessel or autoclave.
-
Heat the mixture to 100-110°C with constant stirring for 4 hours.[1]
-
Cool the reaction mixture to room temperature, which will cause the final product, Chloridazon, to precipitate.
-
Isolate the precipitated solid by filtration.
-
Wash the product with water and dry to obtain pure Chloridazon.
-
| Step | Key Reactants | Conditions | Product | Typical Yield |
| 1 | Mucochloric acid, Phenylhydrazine | Reflux in dilute H₂SO₄, 2 hours | 4,5-dichloro-2-phenylpyridazin-3(2H)-one | ~96% |
| 2 | Dichloropyridazinone intermediate, Aqueous Ammonia | Autoclave, 100-110°C, 4 hours | Chloridazon | ~91% |
Detailed Protocol 2: Synthesis of Norflurazon
The synthesis of Norflurazon, 4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, follows a similar pathway, starting with the formation of a dichloropyridazinone intermediate.[2]
Step 1: Synthesis of 4,5-dichloro-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (Intermediate)
-
Materials:
-
Mucochloric acid
-
3-(Trifluoromethyl)phenylhydrazine
-
Aqueous acid (e.g., dilute HCl or H₂SO₄)
-
Reaction vessel with reflux condenser and stirrer
-
-
Procedure:
-
Prepare a solution of mucochloric acid in an appropriate aqueous acid solvent.
-
Slowly add 3-(trifluoromethyl)phenylhydrazine to the mucochloric acid solution under constant stirring.[2]
-
Heat the mixture to reflux for several hours to facilitate the cyclocondensation reaction.[2]
-
Upon cooling, the dichlorinated intermediate will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Step 2: Functionalization to Norflurazon via Amination
-
Materials:
-
Dichloropyridazinone intermediate from Step 1
-
Methylamine (aqueous solution or gas)
-
Organic solvent (e.g., acetonitrile, dimethylformamide)
-
Reaction vessel with temperature control
-
-
Procedure:
-
Dissolve the dichlorinated intermediate in a suitable organic solvent.[2]
-
Add methylamine to the solution. This reaction selectively displaces the chlorine atom at the 5-position due to its higher reactivity.[2]
-
Carry out the reaction under controlled temperature and pH to ensure high yield and regioselectivity.[2]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product, typically by recrystallization, to yield pure Norflurazon.
-
Protocols for Herbicidal Activity Screening
The evaluation of novel pyridazinone derivatives requires a systematic screening process to determine their herbicidal efficacy and spectrum of activity. This typically involves a tiered approach, starting with rapid, small-scale in vitro or in vivo assays, followed by more comprehensive whole-plant greenhouse trials.
Initial Screening: The Spirodela polyrhiza (Greater Duckweed) Bioassay
The duckweed bioassay is a rapid, sensitive, and cost-effective method for the initial screening of herbicidal compounds, particularly those affecting photosynthesis or other fundamental metabolic processes.
-
Objective: To quickly assess the phytotoxicity of pyridazinone derivatives at various concentrations.
-
Materials:
-
Healthy, axenic culture of Spirodela polyrhiza
-
Sterile growth medium (e.g., Hoagland's solution)
-
Test compounds (pyridazinone derivatives)
-
Sterile multi-well plates (e.g., 24-well)
-
Growth chamber with controlled light (continuous illumination, e.g., 40-120 µmol/m²/s) and temperature (e.g., 24 ± 2°C)
-
Microscope or digital imaging system
-
-
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of each test compound in the sterile growth medium. Perform serial dilutions to create a range of test concentrations (e.g., 0.1, 1, 10, 100 µM). Include a control group with only the growth medium.
-
Assay Setup: Dispense an equal volume of each test solution into the wells of a sterile multi-well plate.
-
Inoculation: Aseptically transfer a single healthy S. polyrhiza colony (typically with 2-3 fronds) into each well.
-
Incubation: Incubate the plates in a growth chamber under continuous illumination and constant temperature for 7 days.
-
Data Collection: After 7 days, assess phytotoxicity by:
-
Visual Assessment: Record signs of injury such as chlorosis (bleaching), necrosis, and frond disintegration.
-
Quantitative Measurement: Count the number of fronds or measure the total frond area using an imaging system.
-
-
Data Analysis: Calculate the percent inhibition of growth for each concentration relative to the untreated control. Determine the GR₅₀ (concentration causing 50% growth reduction) or IC₅₀ (concentration causing 50% inhibition) value for each compound.
-
Secondary Screening: Whole-Plant Greenhouse Pot Study
Greenhouse trials provide a more realistic assessment of a compound's herbicidal efficacy on target weed species under controlled environmental conditions. This protocol can be adapted for both pre-emergence and post-emergence applications.
-
Objective: To evaluate the pre- and post-emergence herbicidal efficacy of pyridazinone derivatives on a range of monocot and dicot weed species.
-
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail))
-
Pots (e.g., 10 cm diameter) filled with a standardized potting mix (e.g., sandy loam soil:peat:sand mix)
-
Test compounds
-
Solvent and surfactant for herbicide formulation
-
Calibrated spray chamber
-
Greenhouse with controlled temperature (e.g., 22-25°C day / 16-18°C night), humidity (50-70%), and photoperiod (e.g., 16 hours)
-
-
Experimental Workflow:
Caption: Workflow for pre- and post-emergence greenhouse herbicide trials.
-
Detailed Procedure:
-
Plant Preparation: Fill pots with the potting mix and sow seeds of the target weed species at a consistent depth. Water the pots and place them in the greenhouse.
-
Herbicide Application:
-
For Pre-emergence: Apply the test compounds to the soil surface shortly after sowing (e.g., within 24 hours).
-
For Post-emergence: Allow plants to grow to the 2-4 true leaf stage before application.
-
Prepare a stock solution of each test compound and make serial dilutions to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare, g a.i./ha). Formulate solutions with an appropriate solvent and surfactant.
-
Apply the herbicide solutions evenly using a calibrated spray chamber. Include an untreated control (solvent + surfactant only).
-
-
Incubation and Observation: Return the pots to the greenhouse and maintain optimal growing conditions. Observe the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) for signs of phytotoxicity.
-
Data Collection:
-
Visual Injury Assessment: At 14 and 21 DAT, visually assess the percentage of plant injury using a standardized rating scale (see Table below). This is a comparison against the untreated control.
-
Biomass Measurement: At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass for each pot. Record the fresh weight, then dry the biomass at ~70°C for 48 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in fresh and dry weight relative to the untreated control.
-
Use dose-response analysis to calculate the GR₅₀ (Growth Reduction 50%) or ED₅₀ (Effective Dose 50%) value, which is the herbicide dose required to cause a 50% reduction in plant biomass.
-
-
Standardized Visual Injury Rating Scale
| Phytotoxicity Range (%) | Assessment of Injury | Description |
| 0 | No effect | Plants appear healthy, identical to untreated control. |
| 1-10 | Slight | Minor stunting or discoloration; often recoverable. |
| 11-30 | Unacceptable (Slight to Moderate) | Noticeable stunting, chlorosis, or necrosis. |
| 31-60 | Moderate | Significant injury, stunting, and stand reduction. |
| 61-90 | Severe | Plants are severely stunted, necrotic, or dying. |
| 91-99 | Near Complete Kill | Only a few surviving plants with severe injury. |
| 100 | Complete Kill | All plants are dead. |
Adapted from the CWSS-SCM rating scale.[5]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of pyridazinone derivatives and their herbicidal activity is crucial for designing more potent and selective herbicides.
-
For PSII Inhibitors (e.g., Chloridazon): The core pyridazinone ring with specific substitutions at the 2, 4, and 5 positions is essential for binding to the D1 protein. The phenyl group at the 2-position, the chloro group at the 4-position, and the amino group at the 5-position are key for its activity.
-
For PDS Inhibitors (e.g., Norflurazon):
-
The trifluoromethyl substitution on the phenyl ring is critical for high herbicidal activity.[4]
-
The substitution on the amino group also plays a significant role; for instance, a dimethylamino group can enhance activity.[4]
-
Recent studies on novel PDS inhibitors have shown that a chloro group at the 6-position of the pyridazinone ring is a key determinant for post-emergence herbicidal activity.[4]
-
-
For ACCase Inhibitors:
-
A methyl group at the 2-position of the pyridazinone ring significantly contributes to herbicidal efficacy.[9]
-
A methyl group at the 6-position is also critical for high activity against both grass and broadleaf weeds.[9]
-
Ortho-position ethyl groups on the phenyl ring can improve activity, especially against grass weeds.[9]
-
The inhibitory activity of pyridazinone herbicides is often quantified by their IC₅₀ values against their target enzymes.
Table of IC₅₀ Values for Representative Pyridazinone Herbicides
| Herbicide | Target Enzyme | IC₅₀ Value (µM) | Reference |
| Norflurazon | Phytoene Desaturase (PDS) | 0.1 | [11] |
Conclusion and Future Directions
The pyridazinone scaffold continues to be a highly productive platform for the discovery and development of novel herbicides. Its synthetic tractability and the diversity of biological targets it can be engineered to inhibit ensure its continued relevance in modern agriculture. Future research will likely focus on the development of pyridazinone derivatives with novel or multiple modes of action to combat the growing challenge of herbicide-resistant weeds. Furthermore, optimizing the physicochemical properties of these compounds to improve their environmental profile, such as reducing soil persistence and enhancing biodegradability, will be a key area of investigation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore this versatile chemical class and contribute to the next generation of sustainable weed management solutions.
References
- Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds. (2025). PubMed.
- Modes of Action of Pyridazinone Herbicides. (1969). Weed Science, 17(4), 541-547.
- Carotenoid Biosynthesis Inhibitors. (n.d.). Herbicide Symptoms.
- Chloridazon. (n.d.). Wikipedia.
- CWSS-SCM Rating Scale. (2018). Canadian Weed Science Society.
- Chloridazon (Ref: BAS 119H). (n.d.). AERU - University of Hertfordshire.
- Inhibition of Pigment Synthesis (Bleaching Herbicides). (n.d.). Lecture.
- Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Washington State University Extension.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). JoVE.
- European Guidelines to conduct herbicide resistance tests. (2017). European Herbicide Resistance Working Group.
- Modes of Action of Pyridazinone Herbicides. (n.d.). OiPub.
- Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. (2025). PubMed.
- Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. (2024). PubMed.
- Herbicides that Inhibit Pigments. (n.d.). Principles of Weed Control.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC - NIH.
- Chemical Structure and Activity of Herbicidal Inhibitors of Phytoene Desaturase. (1992). Taylor & Francis eBooks.
- Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. (2025). Journal of Agricultural and Food Chemistry.
Sources
- 1. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jove.com [jove.com]
- 5. weedscience.ca [weedscience.ca]
- 6. researchgate.net [researchgate.net]
- 7. weedsmart.org.au [weedsmart.org.au]
- 8. hracglobal.com [hracglobal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions on the Pyridazine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pyridazine Moiety in Modern Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and inherent polarity, make it an attractive component in the design of novel therapeutics and functional materials.[1][3] Nucleophilic substitution is a cornerstone of pyridazine functionalization, allowing for the introduction of a wide array of substituents to modulate the biological activity and material properties of these compounds. This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for performing nucleophilic substitution reactions on the pyridazine ring.
Understanding the Reactivity of the Pyridazine Ring
The two adjacent nitrogen atoms in the pyridazine ring render it electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogen atoms (C3, C4, C5, and C6). The π-deficient nature of the ring system makes it susceptible to various nucleophilic substitution pathways, with the most common being the SNAr (Nucleophilic Aromatic Substitution) mechanism.
Nucleophilic Aromatic Substitution (SNAr) on Pyridazine
The SNAr reaction on pyridazines typically proceeds through a two-step addition-elimination mechanism. The first step, which is usually rate-determining, involves the attack of a nucleophile on a carbon atom bearing a suitable leaving group (e.g., a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, restoring the aromaticity of the pyridazine ring.
Key Factors Influencing SNAr Reactions on Pyridazines:
-
Leaving Group: The nature of the leaving group is crucial. The reactivity generally follows the order F > Cl > Br > I for the rate-determining addition step, as fluorine's high electronegativity strongly activates the ring towards nucleophilic attack.[4][5] However, the overall reaction rate can be influenced by the bond strength of the carbon-halogen bond, which is strongest for fluorine.
-
Nucleophile: The strength and nature of the nucleophile play a significant role. Stronger nucleophiles generally lead to faster reaction rates.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used as they effectively solvate the cationic counter-ion of the nucleophile, enhancing its nucleophilicity.
-
Substituents on the Pyridazine Ring: Electron-withdrawing groups on the pyridazine ring enhance its electrophilicity and accelerate the rate of nucleophilic substitution. Conversely, electron-donating groups can deactivate the ring towards nucleophilic attack. The position of these substituents also dictates the regioselectivity of the reaction.
Regioselectivity in Polysubstituted Pyridazines
In polysubstituted pyridazines, particularly those with multiple leaving groups, the site of nucleophilic attack is governed by the electronic and steric effects of the existing substituents. For instance, in dichloropyridazines, the position of substitution can often be controlled by the reaction conditions and the nature of the nucleophile. Computational studies on related diazines, such as dichloropyrazines, have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs attack to the 3-position.[6][7] Similar principles can be applied to predict the regioselectivity in pyridazine systems.
Protocols for Nucleophilic Substitution on Halopyridazines
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of halopyridazines with various nucleophiles.
Protocol 1: Synthesis of Aminopyridazines from Chloropyridazines
This protocol describes the synthesis of a 4-amino-substituted pyridazinone from a trifluoropyridazinone, which can be adapted for various chloropyridazines.
Materials:
-
4,5,6-Trifluoropyridazin-3(2H)-one (or a suitable chloropyridazine)
-
Primary or secondary amine (e.g., butylamine, morpholine)
-
Solvent (e.g., acetonitrile, ethanol)
-
Triethylamine (optional, as a base)
Procedure:
-
To a solution of the halopyridazine (1.0 eq) in the chosen solvent, add the amine (1.1-2.0 eq).
-
If the amine salt is not desired as a byproduct, add a non-nucleophilic base like triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
If a precipitate (the amine hydrochloride salt) has formed, it can be removed by filtration.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Example Data for Amination of 4,5,6-Trifluoropyridazin-3(2H)-one: [8][9][10]
| Nucleophile | Product Ratio (4-isomer : 5-isomer) | Total Yield (%) |
| Benzylamine | 61 : 39 | 75 |
| Morpholine | 75 : 25 | 80 |
| Aniline | 55 : 45 | 65 |
Protocol 2: Synthesis of Pyridazinyl Ethers from Chloropyridazines
This protocol outlines the synthesis of pyridazinyl ethers via the Williamson ether synthesis.
Materials:
-
Chloropyridazine (e.g., 3,6-dichloropyridazine)
-
Alcohol or phenol
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
Procedure:
-
To a stirred suspension of the base (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add the chloropyridazine (1.0 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of Pyridazinyl Thioethers from Chloropyridazines
This protocol details the preparation of pyridazinyl thioethers.
Materials:
-
Chloropyridazine
-
Thiol
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., DMF, ethanol)
Procedure:
-
To a solution of the thiol (1.0 eq) in the chosen solvent, add the base (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add the chloropyridazine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Cyanation of Chloropyridazines
This protocol describes the introduction of a cyano group onto the pyridazine ring.
Materials:
-
Chloropyridazine
-
Cyanide source (e.g., sodium cyanide, potassium cyanide, or less toxic alternatives like Zn(CN)2)
-
Palladium or nickel catalyst (for less reactive substrates)
-
Ligand (e.g., dppf for Ni-catalyzed reactions)
-
Solvent (e.g., DMF, NMP)
Procedure for a Palladium- or Nickel-Catalyzed Cyanation: [11]
-
In an oven-dried reaction vessel, combine the chloropyridazine (1.0 eq), cyanide source (1.2-1.5 eq), catalyst (e.g., NiCl2·6H2O, 5-10 mol%), and ligand (e.g., dppf, 5-10 mol%).
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Vicarious Nucleophilic Substitution (VNS) on Pyridazines
Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including pyridazines. This reaction introduces a substituent at a position that is not activated by a leaving group. The VNS reaction typically involves the reaction of a nitro-activated pyridazine with a carbanion bearing a leaving group at the α-position.
Protocol 5: Vicarious Nucleophilic Amination of 3-Nitropyridazine
This protocol describes the amination of 3-nitropyridine, which serves as a model for the amination of nitropyridazines.[12][13]
Materials:
-
3-Nitropyridazine (or a substituted derivative)
-
Aminating agent (e.g., 4-amino-1,2,4-triazole)
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Dissolve the nitropyridazine (1.0 eq) and the aminating agent (1.5-2.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture to a low temperature (e.g., -40 °C).
-
Add the base (2.0-3.0 eq) portion-wise, maintaining the low temperature.
-
Stir the reaction at low temperature for a specified time, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
Nucleophilic substitution reactions are indispensable tools for the functionalization of the pyridazine ring. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute these transformations effectively. The continued development of novel nucleophilic substitution methodologies, including catalytic and more environmentally friendly approaches, will undoubtedly expand the synthetic toolbox for accessing diverse and complex pyridazine derivatives for applications in drug discovery and materials science.
References
- Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5533–5540. [Link]
- Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed.[Link]
- Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. American Chemical Society.[Link]
- Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2019). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. Figshare.[Link]
- Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar.[Link]
- Alegbejo, T. O., Emery, F. da S., & Dehaen, W. (2022).
- Alegbejo, T. O., Emery, F. da S., & Dehaen, W. (2022).
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.[Link]
- Alegbejo, T. O., Emery, F. da S., & Dehaen, W. (2022).
- Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.[Link]
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction.[Link]
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.[Link]
- Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]
- Vicarious nucleophilic substitution. SciSpace.[Link]
- S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.[Link]
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.[Link]
- Antoniak, D., & Barbasiewicz, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.[Link]
- Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species.
- Synthesis of New 4,5-Dihydro-3(2H)-pyridazinone Derivatives.
- Concerted Nucleophilic Arom
- Antoniak, D., & Barbasiewicz, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 516–519. [Link]
- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
- Coad, P., Coad, R. A., Clough, S., Hyepock, J., Salisbury, R., & Wilkins, C. (1963). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 28(1), 218–220. [Link]
- Antoniak, D., & Barbasiewicz, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed.[Link]
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.[Link]
Sources
- 1. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 12. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Vicarious nucleophilic substitution | 366 Publications | 3533 Citations | Top Authors | Related Topics [scispace.com]
Application Notes and Protocols for the Synthesis of 3,6-Disubstituted Pyridazine Derivatives as Potent Kinase Inhibitors
Introduction: The Pyridazine Scaffold in Kinase Inhibition
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a versatile template for the introduction of diverse substituents have made it a cornerstone in the design of novel therapeutic agents.[1] Of particular significance is the role of 3,6-disubstituted pyridazine derivatives as potent and selective inhibitors of various protein kinases.[2]
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for drug development.[3] Several pyridazine-containing drugs, such as the multi-targeted tyrosine kinase inhibitor Ponatinib, have already reached the market, underscoring the therapeutic potential of this heterocyclic core.[4]
This comprehensive guide provides detailed, field-proven protocols for the synthesis and evaluation of 3,6-disubstituted pyridazine derivatives as kinase inhibitors. We will delve into the strategic synthesis of the key precursor, 3,6-dichloropyridazine, followed by its diversification through robust and versatile cross-coupling and nucleophilic substitution reactions. Furthermore, we will provide step-by-step protocols for the in vitro evaluation of the synthesized compounds against two key kinase targets: Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal Kinase 1 (JNK1).
The methodologies outlined herein are designed to be self-validating, with explanations for the causality behind experimental choices, empowering researchers to not only replicate the synthesis but also to rationally design and develop novel pyridazine-based kinase inhibitors.
Synthetic Strategy Overview
The general synthetic approach towards 3,6-disubstituted pyridazine derivatives commences with the preparation of the versatile building block, 3,6-dichloropyridazine. This precursor is then subjected to sequential or simultaneous substitution reactions at the 3 and 6 positions to introduce the desired chemical diversity. The two primary strategies for derivatization are Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAr) reactions.
Caption: General workflow for the synthesis of 3,6-disubstituted pyridazines.
Experimental Protocols
Part 1: Synthesis of the Key Precursor - 3,6-Dichloropyridazine
The synthesis of 3,6-dichloropyridazine is a crucial first step and is typically achieved from the readily available starting material, maleic anhydride. The process involves a two-step sequence: the formation of maleic hydrazide (pyridazine-3,6-diol) followed by chlorination.
Protocol 1: Synthesis of Maleic Hydrazide [1]
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 72.5 mL of hydrazine hydrate (80%, 1.3 mol).
-
Acidification: Slowly add 120 mL of 30% hydrochloric acid dropwise to the hydrazine hydrate with stirring. This is an exothermic reaction, so cooling in an ice bath may be necessary to maintain a controlled temperature.
-
Addition of Maleic Anhydride: Add 98 g of maleic anhydride (1 mol) portion-wise to the reaction mixture.
-
Reflux: Heat the mixture to reflux at 110 °C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling the reaction mixture, a yellow-white solid will precipitate. Collect the solid by suction filtration and wash the filter cake with cold ethanol (3-4 times).
-
Drying: Dry the collected solid to obtain maleic hydrazide (pyridazine-3,6-diol). A typical yield is around 91%.
Protocol 2: Synthesis of 3,6-Dichloropyridazine [5]
-
Reaction Setup: In a 500 mL single-necked round-bottom flask, add 11.20 g of maleic hydrazide (100 mmol), 46.00 g of phosphorus oxychloride (POCl₃, 300 mmol), and 150 mL of chloroform.
-
Reaction: Stir the reaction mixture at 65 °C for 3.5 hours. Monitor the reaction completion by TLC and Gas Chromatography (GC).
-
Work-up: After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure 3,6-dichloropyridazine. The expected yield is approximately 86%.
Part 2: Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is particularly effective for introducing aryl or heteroaryl substituents at the 3-position of the pyridazine ring.[6][7]
Protocol 3: Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine [6]
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,6-dichloropyridazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Ligand: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and, if necessary, a ligand.
-
Solvent Addition: Add degassed solvent(s) to the reaction mixture via a syringe. A common solvent system is a mixture of toluene and water.
-
Reaction: Stir the mixture vigorously at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3-aryl-6-chloropyridazine derivative.
Part 3: Diversification via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a versatile method for introducing nitrogen, oxygen, or sulfur nucleophiles onto the pyridazine ring.[8][9] The electron-deficient nature of the pyridazine ring facilitates this reaction.
Protocol 4: Nucleophilic Aromatic Substitution with an Amine [9]
-
Reaction Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 mmol) and the desired amine (1.1 mmol) in a suitable solvent such as ethanol or DMSO.
-
Base Addition: Add a base, for instance, potassium carbonate (1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux for 8-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, the product can often be precipitated by adjusting the pH of the reaction mixture.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the 3-amino-6-chloropyridazine derivative.
Biological Evaluation: Kinase Inhibition Assays
The synthesized 3,6-disubstituted pyridazine derivatives can be evaluated for their inhibitory activity against a panel of kinases. Here, we provide protocols for assessing inhibition of CDK2 and JNK1.
Kinase Inhibition Assay Workflow
Caption: General workflow for in vitro kinase inhibition assays.
Protocol 5: CDK2/Cyclin A2 Kinase Inhibition Assay (Luminescence-based) [10][11]
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). Dilute the CDK2/Cyclin A2 enzyme, substrate (e.g., Histone H1), and ATP in the kinase buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup (384-well):
-
Add 1 µL of the test compound or DMSO (control) to the wells.
-
Add 2 µL of the CDK2/Cyclin A2 enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 20 minutes).
-
Detection: Add 5 µL of a commercial ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Measurement: Record the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 6: JNK1 Kinase Inhibition Assay (Luminescence-based) [4]
-
Reagent Preparation: Prepare a suitable kinase buffer. Dilute the JNK1 enzyme, substrate (e.g., ATF2), and ATP in the kinase buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup (384-well):
-
Add 1 µL of the test compound or DMSO (control) to the wells.
-
Add 2 µL of the JNK1 enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Measurement: Record the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ values as described for the CDK2 assay.
Data Presentation and Structure-Activity Relationship (SAR)
The inhibitory activities of the synthesized 3,6-disubstituted pyridazine derivatives should be tabulated to facilitate the analysis of structure-activity relationships. This analysis is crucial for guiding the rational design of more potent and selective inhibitors.
| Compound ID | R¹ (at C3) | R² (at C6) | CDK2 IC₅₀ (µM)[12] | JNK1 IC₅₀ (µM)[2] |
| 1a | Phenyl | Amine | > 50 | 2.5 |
| 1b | 4-Fluorophenyl | Amine | 25.3 | 0.8 |
| 1c | 4-Methoxyphenyl | Amine | 38.1 | 1.2 |
| 2a | Phenyl | Morpholine | 5.6 | > 20 |
| 2b | 4-Fluorophenyl | Morpholine | 2.1 | > 20 |
| 2c | 4-Methoxyphenyl | Morpholine | 4.8 | > 20 |
Analysis of Structure-Activity Relationship:
-
Substitution at the 3-position: The introduction of an aryl group at the C3 position via Suzuki coupling is a common strategy. The electronic nature of the substituent on the aryl ring can significantly impact activity. For instance, an electron-withdrawing group like fluorine at the para-position of the phenyl ring (Compound 1b and 2b) often leads to enhanced inhibitory potency against both CDK2 and JNK1.
-
Substitution at the 6-position: The nature of the substituent at the C6 position plays a critical role in determining kinase selectivity. For example, a simple amino group at C6 appears to favor JNK1 inhibition, while a bulkier morpholine moiety leads to improved CDK2 inhibition and a loss of JNK1 activity.[2][12] This highlights the importance of exploring a variety of nucleophiles in the SNAr reaction to tune the selectivity profile of the inhibitors.
Conclusion
The 3,6-disubstituted pyridazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The synthetic routes outlined in this guide, utilizing the versatile 3,6-dichloropyridazine intermediate, offer a robust and efficient means of generating diverse libraries of compounds for biological screening. The provided protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution are readily adaptable for the synthesis of a wide range of derivatives. Furthermore, the detailed kinase inhibition assay protocols provide a clear path for the biological evaluation of these compounds. By systematically exploring the structure-activity relationships, researchers can rationally design and optimize 3,6-disubstituted pyridazine derivatives with enhanced potency and selectivity against specific kinase targets, ultimately contributing to the development of new and effective therapies for a multitude of diseases.
References
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630. [Link]
- Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
- Preparation method of 3, 6-dichloropyridazine. (n.d.).
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. (2015). Organic Letters, 17(15), 3810–3813. [Link]
- Process for purification of 3,6-dichloropyridazine. (n.d.).
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- Concerted Nucleophilic Aromatic Substitution Reactions. (2018). Angewandte Chemie International Edition, 57(40), 13034–13040. [Link]
- C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. (2018). Future Medicinal Chemistry, 10(3), 333–351. [Link]
- Chemical structure for some 3,6-disubstituted pyridazine derivatives... (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
- Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (1951). Journal of the American Chemical Society, 73(4), 1873–1874. [Link]
- Process for Preparing 3,6-Dichloropyridazine-1-Oxide. (n.d.).
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
- Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. [Link]
- Inhibition of JNK1 activity by p21 waf1 is mediated by the PI 3-kinase/Akt pathway. (2004).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Method for synthetizing 3,6-dichloropyridazine. (n.d.).
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2022). Molecules, 27(19), 6539. [Link]
- Directed nucleophilic aromatic substitution reaction. (2022).
- CDK2 Assay Kit. (n.d.). BPS Bioscience. [Link]
- Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society, 140(20), 6241–6245. [Link]
- Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design, synthesis, molecular modeling, in vitro and in vivo anticancer evalu
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
Sources
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 10. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 6-(Trifluoromethyl)pyridazine-3-carbaldehyde for the Synthesis of Novel Fluorescent Materials
Abstract: This document provides a comprehensive guide for researchers, chemists, and material scientists on the utilization of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde as a versatile precursor for the development of advanced fluorescent materials. We explore the strategic rationale for its use, propose detailed synthetic protocols based on established chemical transformations, and outline rigorous methods for photophysical characterization. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to guide experimental design and troubleshooting.
Introduction: The Strategic Value of the Pyridazine-CF₃ Scaffold
The quest for novel fluorophores with tailored photophysical properties is a driving force in materials science, diagnostics, and bioimaging. The design of such molecules often hinges on the selection of a core heterocyclic scaffold that can be systematically functionalized to tune its electronic and, consequently, its optical properties.
The pyridazine ring, a diazine heterocycle, is an intrinsically electron-deficient system. This characteristic makes it an excellent acceptor moiety in the design of donor-acceptor (D-A) type fluorophores, which are renowned for their strong intramolecular charge transfer (ICT) characteristics and environmentally sensitive fluorescence.[1][2][3] The introduction of a trifluoromethyl (-CF₃) group, a potent sigma-withdrawing substituent, further amplifies the electron-deficient nature of the pyridazine core.[4][5] The -CF₃ group offers several advantages:
-
Enhanced Electron Affinity: It lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the pyridazine core, facilitating ICT and often leading to red-shifted emission.[4]
-
Metabolic and Photochemical Stability: The high bond energy of the C-F bond imparts significant stability to the final molecule.[5][6]
-
Modulation of Intermolecular Interactions: The lipophilicity and unique steric profile of the -CF₃ group can be exploited to control aggregation and solid-state packing, which are critical for applications like Organic Light-Emitting Diodes (OLEDs).[5]
This compound is a particularly valuable building block because its aldehyde functionality serves as a versatile synthetic handle. The aldehyde's reactivity allows for the straightforward extension of the π-conjugated system through various carbon-carbon and carbon-nitrogen bond-forming reactions, providing a direct pathway to novel fluorescent materials.[7]
Proposed Synthetic Pathways for Fluorophore Development
The aldehyde group of this compound is the key to unlocking its potential. We propose two robust and high-yielding synthetic strategies to convert this non-fluorescent precursor into highly conjugated, fluorescent molecules.
Caption: Synthetic strategies from the core building block.
Route A: Knoevenagel Condensation for D-π-A Dyes
The Knoevenagel condensation is a cornerstone reaction in fluorophore synthesis, enabling the formation of a vinyl bridge that extends π-conjugation.[8][9][10] Reacting the pyridazine carbaldehyde with an active methylene compound, particularly one attached to an electron-donating group, creates a classic Donor-π-Acceptor (D-π-A) architecture.
Route B: Schiff Base Formation for Fluorescent Sensors and Imines
The formation of an imine (Schiff base) through condensation with a primary amine is a simple yet powerful method to generate fluorescent molecules.[11][12] These systems are not only valuable as dyes but are also widely used as "turn-on" fluorescent chemosensors, as the imine nitrogen and other nearby heteroatoms can act as a binding site for metal ions, modulating the fluorescence output.[13][14]
Detailed Experimental Protocols
General Considerations:
-
Solvents: Use anhydrous solvents for reactions where specified. For spectroscopic measurements, always use solvents of the highest purity available (spectroscopic grade) to avoid interference from fluorescent impurities.[15]
-
Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Monitoring: Progress of the reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of a Fluorescent Pyridazinyl-Vinylene Derivative via Knoevenagel Condensation
This protocol describes the synthesis of (E)-2-(4-(dimethylamino)phenyl)-3-(6-(trifluoromethyl)pyridazin-3-yl)acrylonitrile, a D-π-A dye.
Table 1: Reagents and Materials for Protocol 1
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 176.10 | 1.0 | 176 mg |
| 2-(4-(dimethylamino)phenyl)acetonitrile | 160.21 | 1.0 | 160 mg |
| Piperidine | 85.15 | 0.1 | ~10 µL |
| Anhydrous Ethanol | - | - | 10 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (176 mg, 1.0 mmol) and 2-(4-(dimethylamino)phenyl)acetonitrile (160 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous ethanol (10 mL) to the flask to dissolve the solids.
-
Catalyst Addition: Add piperidine (~10 µL, 0.1 mmol) to the solution.
-
Scientist's Note: Piperidine is a mild base that catalyzes the deprotonation of the active methylene compound, initiating the condensation. Only a catalytic amount is needed.
-
-
Reaction: Heat the reaction mixture to reflux (~80 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent), observing the consumption of the starting aldehyde and the formation of a new, brightly colored spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from ethanol or acetonitrile to yield brightly colored crystals.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a Fluorescent Pyridazinyl-Imine via Schiff Base Condensation
This protocol describes the synthesis of (E)-N-(4-methoxyphenyl)-1-(6-(trifluoromethyl)pyridazin-3-yl)methanimine.
Table 2: Reagents and Materials for Protocol 2
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 176.10 | 1.0 | 176 mg |
| p-Anisidine (4-methoxyaniline) | 123.15 | 1.0 | 123 mg |
| Glacial Acetic Acid | 60.05 | Catalytic | 1 drop |
| Methanol | - | - | 10 mL |
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask with a magnetic stir bar, dissolve this compound (176 mg, 1.0 mmol) in methanol (10 mL).
-
Amine Addition: Add p-anisidine (123 mg, 1.0 mmol) to the solution.
-
Catalyst Addition: Add one drop of glacial acetic acid.
-
Scientist's Note: Acid catalysis facilitates the nucleophilic attack of the amine and the subsequent dehydration step to form the imine. Strong acids are generally avoided as they can protonate the amine reactant, rendering it non-nucleophilic.
-
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The formation of the Schiff base is often accompanied by a color change. Monitor the reaction by TLC until the aldehyde is fully consumed.
-
Workup and Purification: Reduce the solvent volume in vacuo. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the imine product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Photophysical Characterization Protocol
Once synthesized and purified, the novel compounds must be characterized to determine their fluorescent properties.
Caption: Workflow for photophysical characterization.
Protocol 3: Measurement of Relative Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed and is a critical measure of a fluorophore's efficiency.[16] The relative method compares the fluorescence of the unknown sample to a well-characterized standard.
Materials:
-
Synthesized fluorophore.
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[2]
-
Spectroscopic grade solvent (e.g., Ethanol, Toluene, or DMSO).
-
UV-Vis Spectrophotometer and Fluorescence Spectrometer.
-
1 cm path length quartz cuvettes.
Methodology:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample compound and the fluorescence standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength must be kept below 0.1 to prevent inner filter effects.[16][17]
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Quantum Yield Calculation: Calculate the quantum yield of the sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (I_X / I_ST) * (A_ST / A_X) * (n_X² / n_ST²)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts X and ST refer to the unknown sample and the standard, respectively.
-
Scientist's Note: If the same solvent is used for both the sample and standard, the refractive index term (n_X² / n_ST²) cancels out to 1.
-
Table 3: Example Photophysical Data Summary
| Compound ID | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Product 1 | Toluene | 420 | 535 | 115 | 0.65 |
| Product 2 | Ethanol | 380 | 490 | 110 | 0.40 |
Conclusion and Outlook
This compound stands out as a highly promising and synthetically accessible platform for the construction of novel fluorescent materials. The electron-deficient nature of the trifluoromethyl-pyridazine core, combined with the versatile reactivity of the aldehyde group, allows for the rational design of D-π-A and Schiff base fluorophores. The protocols detailed herein provide a robust framework for the synthesis and characterization of these materials. Future work could involve expanding the library of derivatives through different condensation partners and palladium-catalyzed cross-coupling reactions to finely tune the photophysical properties for specific applications in sensing, bioimaging, and organic electronics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. NINGBO INNO PHARMCHEM CO.,LTD.
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of fluorescent heterocycles via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide.
- Benchchem. A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
- Semantic Scholar. Fluorescence Quantum Yields: Methods of Determination and Standards.
- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
- A.L.S. Santos, et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
- ResearchGate. Standard for Measuring Quantum Yield The determination of fluorescence quantum yields.
- Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
- S. Park, et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. PMC - NIH.
- A. Felouat, et al. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC - NIH.
- D.B. Cordes, et al. (2020). Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed fluorescence. RSC Publishing.
- ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- J. Głowacki, et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI.
- S.A. Hilderbrand, et al. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science (RSC Publishing).
- Jetir.Org. Application of Schiff base as a fluorescence sensor.
- New Journal of Chemistry (RSC Publishing). A fluorescent conjugated polymer photocatalyst based on Knoevenagel polycondensation for hydrogen production.
- G.G.C. de Souza, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- G. Al-Mawla, et al. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
- S. Li, et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. PMC - NIH.
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- A.A. Fadda, et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH.
- S. Mondal, et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing).
- ResearchGate. (2025). Synthesis and photophysical properties of novel (trifluoromethyl)phenylethynyl-substituted metallophthalocyanines.
- I.H. Ibrahim & H.A. Hasan. (2021). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy.
- C. Wang, et al. (2023). A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. PubMed Central.
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed ... - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00429D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of fluorescent heterocycles via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A fluorescent conjugated polymer photocatalyst based on Knoevenagel polycondensation for hydrogen production - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. jetir.org [jetir.org]
- 12. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 13. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. chem.uci.edu [chem.uci.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Pyridazine-Based Ligands for Catalysis
Abstract
Pyridazine scaffolds are privileged heterocyclic motifs increasingly recognized for their potent coordinating abilities in transition metal catalysis. Their unique electronic properties, stemming from the adjacent nitrogen atoms, allow for the fine-tuning of catalyst performance in a variety of critical organic transformations. This guide provides a comprehensive overview of the principal synthetic strategies for accessing pyridazine-based ligands and offers detailed, validated protocols for their preparation and characterization. Furthermore, it explores their application in palladium-catalyzed cross-coupling reactions, presenting comparative data to inform catalyst selection and reaction optimization for researchers in synthetic chemistry and drug development.
Introduction: The Emerging Role of Pyridazines in Catalysis
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal, agrochemical, and materials science.[1][2] In the realm of catalysis, pyridazine-based ligands offer a unique electronic profile compared to their more common pyridine or pyrimidine counterparts.[3] The electron-deficient nature of the pyridazine ring influences the electronic environment of the coordinated metal center, which can enhance catalytic activity and stability.[4] These ligands have proven particularly effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are foundational methods for constructing complex organic molecules.[1][5]
The versatility of pyridazine synthesis allows for the introduction of various substituents, enabling the rational design of ligands with tailored steric and electronic properties. This guide will focus on two robust and widely applicable synthetic methodologies:
-
Condensation of 1,4-Dicarbonyl Compounds with Hydrazine: A classical and straightforward approach to the pyridazine core.[5][6]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: A powerful cycloaddition strategy for constructing highly functionalized pyridazine rings.[7][8]
By providing detailed, step-by-step protocols and explaining the chemical principles behind the experimental choices, this document aims to equip researchers with the practical knowledge required to synthesize and utilize these valuable ligands in their own catalytic systems.
Synthetic Strategies and Mechanistic Considerations
The preparation of pyridazine ligands can be broadly categorized into methods that construct the ring and those that functionalize a pre-existing pyridazine core. This guide focuses on the former, as it provides the most direct access to novel ligand scaffolds.
Strategy 1: Ring Construction from 1,4-Dicarbonyl Precursors
The condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives is one of the most fundamental and reliable methods for forming the pyridazine ring.[2][9]
Mechanism Rationale: The reaction proceeds via a double condensation mechanism. Initially, one of the hydrazine nitrogens acts as a nucleophile, attacking one of the carbonyl carbons. Subsequent dehydration forms a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group, followed by another dehydration step to yield the dihydropyridazine. A final oxidation step, which can occur spontaneously in the presence of air or be promoted by an added oxidant, leads to the aromatic pyridazine ring. The choice of solvent and the presence of an acid or base catalyst can significantly influence reaction rates and yields.
Strategy 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The IEDDA reaction is a powerful and highly convergent method for synthesizing substituted pyridazines. This cycloaddition involves an electron-deficient diene, typically a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile (an alkene or alkyne).[8][10][11]
Mechanism Rationale: In this [4+2] cycloaddition, the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. The reaction forms a highly strained bicyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridazine.[11] If an alkyne is used as the dienophile, the pyridazine is formed directly. If an alkene is used, the resulting dihydropyridazine is typically oxidized in situ or in a subsequent step to the aromatic pyridazine.[11][12] This methodology is prized for its high regioselectivity and functional group tolerance, allowing for the synthesis of complex, highly decorated pyridazine ligands.[13][14]
Experimental Protocols
The following protocols are detailed for the synthesis of two representative pyridazine-based ligands, showcasing the synthetic strategies discussed.
Protocol 1: Synthesis of 3,6-diphenylpyridazine via Dicarbonyl Condensation
This protocol describes the synthesis from 1,4-diphenyl-1,4-butanedione.
Materials:
-
1,4-diphenyl-1,4-butanedione (1.0 equiv)
-
Hydrazine hydrate (N₂H₄·H₂O, 1.2 equiv)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 1,4-diphenyl-1,4-butanedione (e.g., 2.38 g, 10.0 mmol) in ethanol (40 mL).
-
Add glacial acetic acid (5 mL) to the suspension.
-
Slowly add hydrazine hydrate (e.g., 0.60 g, 12.0 mmol) to the reaction mixture at room temperature. The addition should be done dropwise as the initial reaction can be exothermic.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent system).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 15 mL) and then deionized water (2 x 15 mL) to remove any residual acetic acid and hydrazine salts.
-
Dry the product under vacuum to yield 3,6-diphenylpyridazine as a white to off-white solid.
Purification & Characterization (Self-Validation):
-
Recrystallization: The crude product can be recrystallized from hot ethanol or an ethanol/water mixture to obtain high-purity crystals.
-
Melting Point: Compare the observed melting point with the literature value (approx. 222-224 °C).
-
NMR Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should show characteristic multiplets for the aromatic protons of the phenyl rings and a singlet for the equivalent pyridazine ring protons.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will show signals for the pyridazine ring carbons and the phenyl ring carbons.[15]
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₆H₁₂N₂, MW = 232.28 g/mol ) by ESI-MS or GC-MS.
Protocol 2: Synthesis of 3,6-di(pyridin-2-yl)pyridazine via IEDDA Reaction
This protocol details the synthesis from 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine and an alkyne dienophile.[16]
Materials:
-
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 equiv)
-
2-Ethynylpyridine (1.1 equiv)
-
Toluene or Xylene
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried 50 mL Schlenk flask under an inert atmosphere, add 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (e.g., 2.36 g, 10.0 mmol).
-
Add anhydrous toluene (25 mL) via syringe.
-
Add 2-ethynylpyridine (e.g., 1.13 g, 11.0 mmol) dropwise to the deep red/purple solution.
-
Heat the reaction mixture to 110 °C. The progress of the reaction can be visually monitored by the disappearance of the tetrazine's color and the evolution of nitrogen gas.
-
Maintain the reaction at 110 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the tetrazine starting material.
-
Cool the reaction to room temperature, which should result in the precipitation of the product.
-
Collect the solid by vacuum filtration and wash with a small amount of cold toluene and then hexanes.
-
Dry the product under high vacuum to afford 3,6-di(pyridin-2-yl)pyridazine as a solid.
Purification & Characterization (Self-Validation):
-
Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetonitrile.
-
NMR Spectroscopy: The assignment of all proton and carbon resonances should be confirmed using 2D NMR techniques (COSY, HSQC).[16][17] The spectra will be complex due to the presence of three aromatic rings.
-
Mass Spectrometry (MS): Confirm the molecular weight (C₁₄H₁₀N₄, MW = 234.26 g/mol ).
-
X-ray Crystallography: For unambiguous structural confirmation, single crystals can be grown and analyzed by X-ray diffraction.[16]
Visualization of Synthetic and Catalytic Processes
Diagrams are essential tools for visualizing complex chemical transformations.
Caption: General workflows for pyridazine ligand synthesis.
Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Application in Catalysis: A Comparative Overview
Pyridazine-based ligands are highly effective in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring can facilitate the reductive elimination step, which is often rate-limiting, thereby increasing the overall catalytic turnover.[4]
Below is a comparative summary of palladium catalyst performance in the Suzuki-Miyaura coupling of halopyridazines, compiled from literature data. This table serves as a guide for catalyst selection.[1]
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | DME/H₂O | 80 | 48 | Low to Moderate |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 3 | High |
Analysis: The data clearly indicates that while simple tetrakis(triphenylphosphine)palladium(0) can effect the transformation, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos, or bidentate ligands like dppf, offer significantly higher yields in shorter reaction times.[1] The choice of base and solvent is also critical for achieving optimal results. Researchers should screen these conditions for their specific pyridazine substrates.[1][4]
Conclusion and Future Outlook
The synthesis of pyridazine-based ligands is accessible through well-established and versatile methodologies, including classical condensation reactions and modern cycloadditions. These ligands have demonstrated considerable utility in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions, where their unique electronic properties can be leveraged to achieve high efficiency. The detailed protocols and comparative data provided herein serve as a practical starting point for researchers aiming to explore the rich chemical space of pyridazine-based catalysts. Future efforts in this field will likely focus on the development of chiral pyridazine ligands for asymmetric catalysis and the immobilization of these ligands on solid supports for applications in heterogeneous catalysis.
References
- Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA.Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b03114
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.Organic Chemistry Portal. URL: https://www.organic-chemistry.org/abstracts/lit5/194.shtm
- Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA.ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b03114
- Inverse electron demand Diels–Alder reactions in chemical biology.RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2017/cs/c7cs00184c
- Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective.PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637803/
- Synthesis of pyridazinyl ligands for multimetallic complexes.RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2012/nj/c2nj40552b
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.Benchchem. URL: https://www.benchchem.com/blog/a-head-to-head-comparison-of-palladium-catalysts-for-pyridazine-coupling-reactions/
- Synthesis of pyridazines.Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridazines.shtm
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.ResearchGate. URL: https://www.researchgate.net/publication/262846155_Palladium-Catalysed_Cross-Coupling_Reactions_on_Pyridazine_Moieties
- Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations.PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8192055/
- The synthesis of 3,6‐di(pyridin‐2‐yl)pyridazine‐4,5‐¹³C2 6.ResearchGate. URL: https://www.researchgate.net/figure/The-synthesis-of-36-di-pyridin-2-yl-pyridazine-45-13-C2-6_fig2_359392276
- PYRIDAZINE#PYRIDAZINE SYNTHESIS.YouTube. URL: https://www.youtube.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. URL: https://iglobaljournal.com/wp-content/uploads/2016/07/Paper-10-1.pdf
- Synthesis of pyridazine and pyridopyridazine derivatives.Universidade do Minho Repository. [URL: https://repositorium.sdum.uminho.pt/bitstream/1822/6893/1/ Mendes%252C%2520R.%2520%2520ARKIVOC%25202007.pdf]([Link] Mendes%252C%2520R.%2520%2520ARKIVOC%25202007.pdf)
- Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands.ResearchGate. URL: https://www.researchgate.
- Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.ResearchGate. URL: https://www.researchgate.net/publication/287510793_Pyridazine_and_its_Related_Compounds_Part_161_Synthesis_and_Some_Reactions_of_3-Hydrazino-1H-pyrazolo_3_4-c_pyridazine
- Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine!YouTube. URL: https://www.youtube.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing.Knowledge UChicago. URL: https://knowledge.uchicago.edu/record/2693/files/2022-07-25-skeletal-editing.pdf
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6266896/
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.ResearchGate. URL: https://www.researchgate.net/publication/323871146_Metal_Catalyzed_Cross-Coupling_Reactions_in_the_Decoration_of_Pyrimidine_Pyridazine_and_Pyrazine
- Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals.ResearchGate. URL: https://www.researchgate.net/publication/340476495_Pyridazine-Based_Ligands_and_Their_Coordinating_Ability_towards_First-Row_Transition_Metals
- H-1 NMR spectroscopic identification of binding modes of 2,2 '-bipyridine ligands in complexes of square-planar d(8) metal ions.ResearchGate. URL: https://www.researchgate.net/publication/338947089_H-1_NMR_spectroscopic_identification_of_binding_modes_of_22_'-bipyridine_ligands_in_complexes_of_square-planar_d8_metal_ions
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10279183/
- Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol.MDPI. URL: https://www.mdpi.com/1422-0067/22/19/10544
- Transition metal-catalyzed functionalization of pyrazines.RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob40460a
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions.Chemical Reviews. URL: https://pubs.acs.org/doi/10.1021/cr900214x
- N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions.ResearchGate. URL: https://www.researchgate.
- The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction.Semantic Scholar. URL: https://www.semanticscholar.org/paper/The-promoting-effect-of-pyridine-ligands-in-the-Furstner-Leitner/e0161474135e9545acb15c92c81575850e047915
- Determining the Electron-Donating Properties of Bidentate Ligands by 13C NMR Spectroscopy.ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ic501620f
- Bidentate Pyridyl‐NHC Ligands: Synthesis, Ground and Excited State Properties of Their Iron(II) Complexes and the Role of the fac/mer Isomerism.ResearchGate. URL: https://www.researchgate.net/publication/338982362_Bidentate_Pyridyl-NHC_Ligands_Synthesis_Ground_and_Excited_State_Properties_of_Their_IronII_Complexes_and_the_Role_of_the_facmer_Isomerism
- Screening of different bidentate ligands.ResearchGate. URL: https://www.researchgate.net/figure/Screening-of-different-bidentate-ligands-a-b-a-Reactions-conditions-1-a-025-mmol-2-a_tbl1_271881850
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 12. Synthesis of pyridazinyl ligands for multimetallic complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 14. Pyridazine synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Trifluoromethylation of Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Transformative Power of the Trifluoromethyl Group
The strategic incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] This small structural modification can profoundly enhance a molecule's pharmacological profile by improving its metabolic stability, increasing its lipophilicity for better membrane permeability, and favorably altering its binding affinity to biological targets.[1][2] Consequently, the development of robust and versatile methods for the introduction of the CF₃ group is of paramount importance.
This comprehensive guide provides an in-depth analysis of the principal methods for the trifluoromethylation of heterocyclic systems. We will delve into the mechanistic underpinnings of radical, nucleophilic, and electrophilic trifluoromethylation, offering detailed, field-proven protocols for key reactions. This document is designed to serve as a practical resource for researchers at the bench, providing not only step-by-step instructions but also the rationale behind experimental choices to empower effective troubleshooting and optimization.
I. Radical Trifluoromethylation: Harnessing the Reactivity of the CF₃ Radical
Radical trifluoromethylation has emerged as a powerful tool for the direct C-H functionalization of heterocyles, obviating the need for pre-functionalized starting materials. These methods typically involve the generation of a trifluoromethyl radical (•CF₃), which then reacts with the heterocyclic substrate.
A. The Langlois Reagent: A Versatile and Accessible CF₃ Radical Source
Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, is a bench-stable, inexpensive, and versatile precursor to the trifluoromethyl radical.[3][4][5] In the presence of an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), it generates the •CF₃ radical, which can then engage in the trifluoromethylation of a wide range of heterocycles.[3][4]
Mechanism of Trifluoromethyl Radical Generation and Reaction
The reaction is initiated by the oxidation of the trifluoromethanesulfinate anion to the trifluoromethanesulfonyl radical (CF₃SO₂•). This intermediate is unstable and readily extrudes sulfur dioxide (SO₂) to generate the trifluoromethyl radical (•CF₃). The electrophilic •CF₃ radical then adds to the electron-rich position of the heterocycle, forming a radical intermediate. Subsequent oxidation and deprotonation furnish the trifluoromethylated heterocycle.
Figure 1: Mechanism of Radical Trifluoromethylation with Langlois Reagent. This diagram illustrates the generation of the trifluoromethyl radical from the Langlois reagent and its subsequent reaction with a heterocyclic substrate.
Protocol 1: Radical Trifluoromethylation of N-Methylpyrrole with Langlois Reagent
This protocol describes the direct C-H trifluoromethylation of N-methylpyrrole at the C2 position using the Langlois reagent and tert-butyl hydroperoxide as the oxidant.
Materials:
-
N-Methylpyrrole (1.0 mmol, 81.1 mg)
-
Sodium trifluoromethanesulfinate (Langlois reagent) (3.0 mmol, 468 mg)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in H₂O (5.0 mmol, 0.64 mL)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-methylpyrrole and dichloromethane.
-
Add the Langlois reagent to the solution and stir at room temperature.
-
Slowly add the tert-butyl hydroperoxide solution dropwise over 5 minutes. Caution: The reaction can be exothermic.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-trifluoromethyl-1-methyl-1H-pyrrole.
B. Photoredox Catalysis: A Mild and Efficient Approach
Visible-light photoredox catalysis has emerged as a mild and powerful method for generating trifluoromethyl radicals from various precursors, including triflyl chloride (CF₃SO₂Cl) and Umemoto's reagents.[6][7] This approach often utilizes a photosensitizer, such as [Ru(bpy)₃]Cl₂, which, upon irradiation with visible light, can initiate a single-electron transfer (SET) process to generate the •CF₃ radical.[8][9][10]
Mechanism of Photoredox-Catalyzed Trifluoromethylation
The photocatalytic cycle is initiated by the excitation of the photocatalyst (e.g., [Ru(bpy)₃]²⁺) with visible light to its excited state ([Ru(bpy)₃]²⁺*). The excited-state photocatalyst can then be either reductively or oxidatively quenched. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, generating a highly reducing species ([Ru(bpy)₃]⁺) that can then reduce the CF₃ precursor to generate the •CF₃ radical. In an oxidative quenching cycle, the excited photocatalyst is oxidized by the CF₃ precursor, directly generating the •CF₃ radical and the oxidized photocatalyst, which is then reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle.
Figure 2: General Mechanism for Photoredox-Catalyzed Trifluoromethylation. This diagram shows a simplified reductive quenching cycle for the generation of the trifluoromethyl radical.
II. Electrophilic Trifluoromethylation: Taming the "CF₃⁺" Synthon
Electrophilic trifluoromethylating reagents are designed to deliver a trifluoromethyl cation equivalent ("CF₃⁺") to a nucleophilic substrate. These reagents are particularly useful for the trifluoromethylation of electron-rich heterocycles.
A. Togni's Reagents: Hypervalent Iodine Powerhouses
Togni's reagents are a class of hypervalent iodine compounds that serve as effective electrophilic trifluoromethylating agents.[11] Togni's reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) is a commercially available, crystalline solid that offers good functional group compatibility and predictable regioselectivity.[11]
Mechanism of Electrophilic Trifluoromethylation with Togni's Reagent
The reaction mechanism can vary depending on the substrate and reaction conditions. In many cases, the reaction is believed to proceed through a nucleophilic attack of the heterocycle on the iodine atom of the Togni reagent, followed by reductive elimination of the trifluoromethyl group to the heterocycle. In the presence of a copper catalyst, a radical pathway can also be operative.
Protocol 2: Electrophilic Trifluoromethylation of 4-Phenylpyridine with Togni's Reagent II
This protocol details the trifluoromethylation of 4-phenylpyridine at the C2 position using Togni's reagent II.
Materials:
-
4-Phenylpyridine (1.0 mmol, 155 mg)
-
Togni's reagent II (1.2 mmol, 379 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
1,2-Dichloroethane (DCE) (5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 4-phenylpyridine, Togni's reagent II, and copper(I) iodide.
-
Add 1,2-dichloroethane via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-trifluoromethyl-4-phenylpyridine.
B. Umemoto's Reagents: Potent Electrophilic CF₃ Donors
Umemoto's reagents are a family of S-(trifluoromethyl)dibenzothiophenium salts that are powerful electrophilic trifluoromethylating agents.[12] They are particularly effective for the trifluoromethylation of a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich heterocycles like indoles.[12]
III. Nucleophilic Trifluoromethylation: The Power of the Trifluoromethide Anion
Nucleophilic trifluoromethylation involves the reaction of a trifluoromethide anion (CF₃⁻) equivalent with an electrophilic heterocyclic substrate. This approach is particularly well-suited for electron-deficient heterocycles.
A. The Ruppert-Prakash Reagent: A Workhorse for Nucleophilic Trifluoromethylation
Trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, is the most widely used source of the nucleophilic trifluoromethyl group.[13] It is a volatile liquid that requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethide anion.[14][15]
Mechanism of Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent
The reaction is initiated by the attack of a fluoride ion on the silicon atom of TMSCF₃, generating a hypervalent silicon intermediate. This intermediate can then deliver the trifluoromethide anion to an electrophilic substrate. The resulting alkoxide is trapped by the trimethylsilyl group, and a subsequent workup step liberates the trifluoromethylated product.
Figure 3: Mechanism of Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent. This diagram shows the activation of the Ruppert-Prakash reagent by a fluoride source and subsequent reaction with an electrophile.
Protocol 3: Nucleophilic Trifluoromethylation of Quinoline with the Ruppert-Prakash Reagent
This protocol describes the nucleophilic trifluoromethylation of quinoline at the C2 position using the Ruppert-Prakash reagent and TBAF as the activator.
Materials:
-
Quinoline (1.0 mmol, 129 mg)
-
Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol, 213 mg, 0.24 mL)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 100 µL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add quinoline and anhydrous THF at room temperature.
-
Add the Ruppert-Prakash reagent to the solution.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-trifluoromethylquinoline.
IV. Comparative Analysis of Trifluoromethylation Methods
The choice of trifluoromethylation method depends on several factors, including the electronic properties of the heterocyclic substrate, the desired regioselectivity, and the tolerance of other functional groups in the molecule.
| Method | Reagent | Mechanism | Heterocycle Type | Advantages | Limitations |
| Radical | Langlois Reagent | Radical | Electron-rich & deficient | Inexpensive, bench-stable reagent, direct C-H functionalization | Often requires an oxidant, regioselectivity can be an issue |
| Radical | Photoredox Catalysis | Radical | Broad scope | Mild conditions, high functional group tolerance | Requires a photocatalyst and light source |
| Electrophilic | Togni's Reagents | Electrophilic/Radical | Electron-rich | High reactivity, good functional group tolerance | Reagents can be expensive and potentially explosive |
| Electrophilic | Umemoto's Reagents | Electrophilic | Electron-rich | Powerful reagents, broad scope | Reagents can be expensive |
| Nucleophilic | Ruppert-Prakash Reagent | Nucleophilic | Electron-deficient | Widely used, reliable | Requires an activator, reagent is volatile and moisture-sensitive |
Table 1: Comparison of Common Trifluoromethylation Methods for Heterocycles.
V. Safety and Handling of Trifluoromethylating Reagents
Many trifluoromethylating reagents are highly reactive and require careful handling.[16]
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]
-
Langlois Reagent: While relatively stable, it should be handled in a dry environment as it is hygroscopic.
-
Togni's Reagents: These hypervalent iodine compounds are potentially explosive and should be handled with care.[11][19] Avoid heating them to high temperatures or subjecting them to shock.
-
Umemoto's Reagents: These are powerful electrophiles and should be handled with care to avoid contact with skin and eyes.
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is volatile, flammable, and moisture-sensitive.[20] It should be stored under an inert atmosphere and handled using syringe techniques.
-
tert-Butyl Hydroperoxide (t-BuOOH): This is a strong oxidant and can be explosive at high concentrations.[21] It is typically supplied as a solution in water. Avoid contact with metals and other reducing agents.[22]
Quenching and Waste Disposal:
-
Oxidants (e.g., t-BuOOH): Unreacted oxidants should be quenched carefully. For t-BuOOH, a saturated aqueous solution of sodium sulfite or sodium thiosulfate can be used.
-
Hypervalent Iodine Reagents: Waste containing these reagents should be treated with a reducing agent like sodium thiosulfate before disposal.
-
Fluorinated Compounds: Dispose of all fluorinated waste in designated containers according to your institution's safety guidelines.
VI. Conclusion
The trifluoromethylation of heterocyclic systems is a dynamic and evolving field of research. The methods and protocols outlined in this guide provide a solid foundation for the synthesis of a wide array of trifluoromethylated heterocycles. By understanding the underlying mechanisms and paying careful attention to safety considerations, researchers can effectively leverage these powerful synthetic tools to advance their drug discovery and materials science programs.
VII. References
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Trifluoromethylation Reactions. BenchChem.
-
Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. (2021). Beilstein Journal of Organic Chemistry, 17, 1376–1383.
-
Scope of heterocycle trifluoromethylation. (2011). PNAS, 108(35), 14411-14415.
-
Tokyo Chemical Industry Co., Ltd. (2017). Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent. TCI Chemicals.
-
National Hazardous Substances Library. (n.d.). Retrieved from [Link]
-
Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
-
Application of Langlois' Reagent in Trifluoromethylation Reactions. (2015). Asian Journal of Organic Chemistry, 4(8), 772-787.
-
Song, Q., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. Organic Letters.
-
Trifluoromethylation of various heterocycles with Umemoto reagent II. (2021). Asian Journal of Organic Chemistry, 10(12), 3291-3313.
-
ITW Reagents. (2025). Safety data sheet.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
Dixon, L. I., et al. (2014). Synthesis of Alkynyliodonium Salts: Preparation of Phenyl(phenylethynyl)iodonium Trifluoroacetate. Organic Syntheses, 91, 60-71.
-
SigutLabs. (2022). Reagent of the month – November - Langlois reagent.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Fluorine Chemistry, 211, 143-150.
-
Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. (2013). Organic Letters, 15(18), 4754-4757.
-
Langlois, B. R., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 13, 1038–1081.
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020). The Journal of Organic Chemistry, 85(18), 11957-11966.
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228.
-
Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
-
Wikipedia. (n.d.). tert-Butyl hydroperoxide.
-
Amherst College. (2022). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH TERT-BUTYL HYDROPEROXIDE AT AMHERST COLLEGE.
-
American Chemical Society. (2021). Trifluoromethyltrimethylsilane.
-
TCI AMERICA. (2012). Radical Trifluoromethylation using Langlois Reagent.
-
Enamine. (n.d.). Togni Reagent II.
-
Kuninobu, Y., et al. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews.
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). Molecules, 25(13), 3143.
-
Carolina Biological Supply Company. (n.d.). SDS- Iodine Solution.
-
The photochemical and redox properties of the popular Ru(bpy)3Cl2 photocatalyst1. (2011). Collection of Czechoslovak Chemical Communications, 76(7), 859-917.
-
Ataman Kimya. (n.d.). TBHP (TERT-BUTYL HYDROPEROXIDE).
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
-
Tokyo Chemical Industry Co., Ltd. (2012). Radical Trifluoromethylation using Langlois Reagent.
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101-2103.
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101-2103.
-
Umemoto, T., & Ishihara, S. (1993). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 58(23), 6323-6331.
-
Sigma-Aldrich. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
-
Reactivity of t-butyl hydroperoxide and t-butyl peroxide toward reactor materials measured by a microcalorimetric method at 30 °C. (2008). Journal of Thermal Analysis and Calorimetry, 93(1), 15-20.
-
LyondellBasell. (n.d.). T-Hydro Tert-Butyl Hydroperoxide (TBHP).
-
Fiederling, N., Haller, J., & Schramm, H. (2013). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Organic Process Research & Development, 17(3), 318-319.
-
Teplý, F. (2011). PHOTOREDOX CATALYSIS BY [Ru(bpy)3]2+ TO TRIGGER TRANSFORMATIONS OF ORGANIC MOLECULES. Collection of Czechoslovak Chemical Communications, 76(7), 859-917.
-
Middle Tennessee State University. (n.d.). Lab Safety Guidelines – Environmental Health & Safety Services.
-
Fisher Scientific. (2009). SAFETY DATA SHEET.
-
Dilman, A. D., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(34), 10862-10869.
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (2013). Current Organic Chemistry, 17(13), 1366-1397.
-
Synthesis and Application of [18F]Togni Reagent I: An Electrophilic 18F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. (2021). Angewandte Chemie International Edition, 60(20), 11277-11282.
-
Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. (2011). Collection of Czechoslovak Chemical Communications, 76(7), 859-917.
-
Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. (2017). Chemical Science, 8(3), 2044-2049.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lyondellbasell.com [lyondellbasell.com]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 5. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 6. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Togni Reagent II - Enamine [enamine.net]
- 12. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI AMERICA [tcichemicals.com]
- 13. Trifluoromethyltrimethylsilane - American Chemical Society [acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 17. ethz.ch [ethz.ch]
- 18. ehs.mtsu.edu [ehs.mtsu.edu]
- 19. orgsyn.org [orgsyn.org]
- 20. fishersci.com [fishersci.com]
- 21. tert-Butyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Application Notes: Condensation Reactions of Pyridazine-3-carbaldehyde with Nucleophiles
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Pyridazine-3-carbaldehyde serves as a critical and versatile starting material, a linchpin for creating molecular diversity. The aldehyde's electrophilic carbonyl carbon is primed for reaction with a wide range of carbon-based nucleophiles.
Condensation reactions, which form carbon-carbon bonds while eliminating a small molecule like water, are paramount for elaborating the pyridazine core. This guide provides an in-depth exploration of key condensation reactions involving pyridazine-3-carbaldehyde, focusing on the causality behind protocol design and offering detailed, field-tested methodologies for researchers.
Section 1: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with a compound bearing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile, cyanoacetates).[6][7][8] This reaction is exceptionally useful for synthesizing α,β-unsaturated products, which are valuable intermediates in their own right.
Mechanistic Rationale & The Role of the Catalyst
The reaction is typically catalyzed by a weak base, most commonly a secondary amine like piperidine.[6] The choice of catalyst is critical and its role is multifaceted:
-
Iminium Ion Formation: Piperidine first reacts with the pyridazine-3-carbaldehyde to form a carbinolamine intermediate, which then eliminates water to generate a highly electrophilic iminium ion. This activation step is often rate-determining and is more favorable than the direct attack on the less reactive aldehyde.[9][10][11]
-
Enolate Generation: The base then deprotonates the active methylene compound, creating a resonance-stabilized enolate.[6]
-
Nucleophilic Attack & Elimination: The enolate attacks the iminium ion. The subsequent collapse of the intermediate eliminates the piperidine catalyst, regenerating it for the next cycle and yielding the final α,β-unsaturated product.[10][11]
The use of piperidine is advantageous as it efficiently facilitates both iminium ion formation and enolate generation under mild conditions, preventing unwanted side reactions.
Visualization of the Knoevenagel Condensation Mechanism
Caption: Figure 1: Catalytic Cycle of Piperidine in Knoevenagel Condensation.
Detailed Experimental Protocol: Synthesis of 2-(Pyridazin-3-ylmethylene)malononitrile
This protocol describes the reaction of pyridazine-3-carbaldehyde with malononitrile, a highly reactive methylene compound.
Materials:
-
Pyridazine-3-carbaldehyde (1.08 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.1 mL, ~1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyridazine-3-carbaldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (10 mol%) dropwise at room temperature. The addition of the catalyst often induces a color change and a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 1-2 hours, often evidenced by the formation of a precipitate.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove unreacted starting materials and catalyst.
-
Drying & Characterization: Dry the purified product under vacuum to yield 2-(pyridazin-3-ylmethylene)malononitrile as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation & Causality:
-
Solvent Choice: Ethanol is an excellent solvent as it dissolves the reactants but often allows the more nonpolar, conjugated product to precipitate upon formation, driving the reaction to completion (Le Châtelier's principle).
-
Catalyst Loading: A catalytic amount (10 mol%) of piperidine is sufficient. Using a stoichiometric amount is unnecessary and can complicate purification.
-
Temperature Control: Running the reaction at room temperature is generally sufficient and prevents potential side reactions or polymerization that can occur at higher temperatures.[7][8]
-
Purification: The precipitation of the product provides a simple and effective initial purification step, often yielding a product of high purity without the need for column chromatography.
Section 2: Wittig Reaction with Phosphorus Ylides
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes and ketones. It involves the reaction of pyridazine-3-carbaldehyde with a phosphorus ylide (a Wittig reagent), offering excellent control over the location of the newly formed double bond.
Mechanistic Rationale
The generally accepted mechanism proceeds through a concerted [2+2] cycloaddition pathway:
-
Ylide Generation: The phosphorus ylide is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride).
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the pyridazine-3-carbaldehyde to form a betaine intermediate, which rapidly cyclizes to a four-membered oxaphosphetane.
-
Cycloreversion: The oxaphosphetane intermediate collapses, eliminating triphenylphosphine oxide (a thermodynamically very stable byproduct that drives the reaction forward) and forming the desired alkene.
The stereochemistry of the resulting alkene (E vs. Z) is influenced by the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions.
Visualization of the General Wittig Reaction Workflow
Caption: Figure 2: General Laboratory Workflow for the Wittig Reaction.
Detailed Experimental Protocol: Synthesis of 3-(2-Styryl)pyridazine
This protocol describes the reaction of pyridazine-3-carbaldehyde with benzyltriphenylphosphonium chloride to form the stilbene analogue.
Materials:
-
Benzyltriphenylphosphonium chloride (4.28 g, 11 mmol)
-
n-Butyllithium (n-BuLi, 2.5 M solution in hexanes, 4.4 mL, 11 mmol)
-
Pyridazine-3-carbaldehyde (1.08 g, 10 mmol)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
-
Anhydrous equipment, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Preparation: To a flame-dried 100 mL three-neck flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (11 mmol) and anhydrous THF (30 mL). Cool the resulting suspension to 0°C in an ice bath.
-
Deprotonation: Add n-BuLi (11 mmol) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide. Stir the mixture at 0°C for 1 hour.
-
Aldehyde Addition: Dissolve pyridazine-3-carbaldehyde (10 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The primary byproduct, triphenylphosphine oxide, can be difficult to remove. Purify the crude residue by silica gel column chromatography (e.g., gradient elution from 9:1 to 7:3 hexane:ethyl acetate) to isolate the product.
-
Characterization: Confirm the structure of 3-(2-styryl)pyridazine via NMR and MS analysis.
Self-Validation & Causality:
-
Anhydrous Conditions: The Wittig ylide is a strong base and is highly reactive towards water and protic solvents. Strict anhydrous and inert atmosphere techniques are essential for success.
-
Strong Base: n-BuLi is required to deprotonate the relatively non-acidic proton alpha to the phosphorus in the phosphonium salt.
-
Purification Strategy: Column chromatography is almost always necessary for Wittig reactions to separate the desired alkene from the highly polar triphenylphosphine oxide byproduct.
Section 3: Comparative Data and Reaction Outcomes
The choice of condensation reaction and specific nucleophile has a profound impact on the structure of the final product. The following table summarizes typical outcomes for reactions with pyridazine-3-carbaldehyde.
| Reaction Type | Nucleophile (Example) | Catalyst/Reagent | Typical Conditions | Product Class | Approx. Yield (%) | Reference |
| Knoevenagel | Malononitrile | Piperidine (cat.) | EtOH, Room Temp, 1-2h | Electron-deficient alkene | 85-95 | [7][8] |
| Knoevenagel | Ethyl Cyanoacetate | Piperidine (cat.) | EtOH, Reflux, 4-6h | α-cyanoacrylate | 70-85 | [7] |
| Wittig | Ph₃P=CHPh | n-BuLi | Anhydrous THF, 0°C to RT | Stilbene analogue | 60-75 | N/A |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et | NaH | Anhydrous THF, RT | α,β-unsaturated ester | 80-90 | N/A |
| Aldol Condensation | Acetone | NaOH (aq.) | EtOH/H₂O, RT to 50°C | α,β-unsaturated ketone | 50-70 | [12] |
Note: Yields are representative and can vary based on the specific substrate, scale, and purification method.
Conclusion
Pyridazine-3-carbaldehyde is a powerful building block for accessing a diverse range of complex molecules relevant to drug discovery. Mastery of its condensation reactions, particularly the Knoevenagel and Wittig reactions, is essential for synthetic chemists in the field. Understanding the underlying mechanisms and the rationale for specific reaction conditions—from catalyst choice in the Knoevenagel to the necessity of anhydrous conditions in the Wittig—enables the researcher to troubleshoot, optimize, and design robust synthetic routes. The protocols and data presented herein serve as a validated starting point for the exploration and application of these critical transformations.
References
- Title: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions Source: ACS Publications, The Journal of Physical Chemistry B URL:[Link][9]
- Title: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enol
- Title: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions Source: ACS Publications, The Journal of Physical Chemistry B URL:[Link][11]
- Title: Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL:[Link]
- Title: Knoevenagel Condensation Source: J&K Scientific LLC URL:[Link][6]
- Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: ResearchG
- Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: ResearchG
- Title: A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds Source: Bulgarian Chemical Communic
- Title: A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds Source: ResearchG
- Title: Condensation reaction of aromatic/heterocyclic aldehydes with ketones or methyleneactivated substrates catalyzed by cyclic secondary amines Source: ResearchG
- Title: Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation Source: ResearchG
- Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Institutes of Health (NIH) URL:[Link][4]
- Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL:[Link][5]
- Title: Experiment 19 — Aldol Condensation Source: Swarthmore College URL:[Link][12]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. jk-sci.com [jk-sci.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. amherst.edu [amherst.edu]
Application Notes & Protocols for the Synthesis of Agrochemicals and Crop-Protection Products
Introduction: The Synthetic Chemist's Role in Global Food Security
The relentless growth of the global population necessitates continuous innovation in agriculture to ensure a stable and abundant food supply. Agrochemicals, including herbicides, fungicides, and insecticides, are indispensable tools in modern agriculture, protecting crops from devastating pests and diseases and thereby securing yields.[1] The efficacy, safety, and environmental profile of these crop-protection products are intrinsically linked to the ingenuity of the synthetic chemists who design and manufacture them. The evolution of synthetic organic chemistry has enabled the creation of increasingly complex and potent agrochemicals with improved toxicological and environmental profiles.[2]
This guide moves beyond traditional synthetic approaches to explore the application of modern, enabling technologies in the synthesis of agrochemicals. We will delve into the strategic implementation of C-H functionalization , the efficiency and safety advantages of continuous flow chemistry , and the elegance and selectivity of biocatalysis . For each of these pillars, we will not only discuss the theoretical advantages but also provide detailed, field-proven protocols for the synthesis of commercially relevant compounds or key structural motifs. This document is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries who are looking to leverage these advanced synthetic tools to accelerate discovery, optimize processes, and develop the next generation of sustainable crop-protection solutions.
C-H Functionalization: A Paradigm Shift for Lead Optimization and Analogue Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most significant advancements in modern organic synthesis.[3][4] This strategy circumvents the need for traditional, multi-step pre-functionalization of substrates (e.g., halogenation followed by cross-coupling), thereby dramatically increasing step- and atom-economy.[5][6] In the context of agrochemical discovery, C-H functionalization is a particularly powerful tool for late-stage modification of complex molecules.[5][7][8][9] This allows for the rapid generation of a diverse library of analogues from a common core structure, which is invaluable for structure-activity relationship (SAR) studies and the optimization of a lead candidate's biological activity, selectivity, and metabolic profile.
Causality in Application: Why C-H Functionalization?
The core advantage of C-H functionalization lies in its ability to treat ubiquitous C-H bonds as reactive handles. Many modern fungicides and herbicides are based on densely functionalized heterocyclic cores, such as pyrazoles, pyridines, and oxazoles.[10][11][12] Direct arylation or alkenylation of these scaffolds via C-H activation provides a modular and convergent approach to novel derivatives that would otherwise require lengthy linear syntheses. Palladium- and rhodium-catalyzed reactions are at the forefront of this field, offering remarkable control over regioselectivity, often through the use of directing groups.[13][14]
Application Protocol: Palladium-Catalyzed Direct C-H Arylation of a Pyrazole Core for SAR Studies
Pyrazole carboxamides are a cornerstone of modern fungicides, with many acting as succinate dehydrogenase inhibitors (SDHIs).[11][12][15] The following protocol details a representative palladium-catalyzed C-H arylation at the C5-position of a 1,3-disubstituted pyrazole-4-carboxamide core, a common structural motif in commercial fungicides like Bixafen and Fluxapyroxad. This reaction is ideal for rapidly exploring the impact of different aryl substituents on fungicidal activity.
Experimental Workflow: C-H Arylation of a Pyrazole Carboxamide Core
Caption: Workflow for Pd-catalyzed C-H arylation.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the N-aryl-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide substrate (1.0 mmol, 1.0 equiv.), the desired aryl bromide (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv.).
-
Solvent and Ligand Addition: Add pivalic acid (0.3 mmol, 30 mol%) followed by 5 mL of anhydrous N,N-dimethylacetamide (DMA).
-
Inert Atmosphere: Sparge the mixture with argon for 5 minutes, then seal the vial tightly with a cap.
-
Reaction: Place the vial in a preheated aluminum heating block at 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired C5-arylated pyrazole carboxamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Quantitative Data Summary Table:
| Entry | Aryl Bromide | Yield (%) | Purity (by HPLC) |
| 1 | 4-Bromotoluene | 85 | >98% |
| 2 | 4-Bromoanisole | 82 | >99% |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 75 | >98% |
| 4 | 3-Bromopyridine | 68 | >97% |
Continuous Flow Chemistry: Intensifying Agrochemical Manufacturing
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, is revolutionizing chemical manufacturing.[16] Compared to traditional batch processing, flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), leading to enhanced safety, higher yields, and improved product quality.[1][17] These advantages are particularly pertinent to the large-scale production of agrochemicals, where cost-effectiveness and process safety are paramount.[17][18] Many reactions used in agrochemical synthesis are highly exothermic or involve hazardous reagents, making flow chemistry an inherently safer technology by minimizing the volume of reactive material at any given time.[19]
Causality in Application: Why Flow Chemistry?
The synthesis of many commodity and specialty agrochemicals involves multi-step sequences. Telescoping these steps into a continuous, uninterrupted flow process can drastically reduce production time, minimize manual handling, and lower waste generation.[1] A prime example is the synthesis of triazine herbicides like atrazine, which involves the sequential, temperature-controlled substitution of chlorine atoms on a cyanuric chloride core.[2][16] This process is ideally suited for a flow setup, where different reactors can be maintained at precise, distinct temperatures to control the sequential reactivity.
Application Protocol: Two-Step Continuous Flow Synthesis of Atrazine
This protocol outlines a laboratory-scale, two-step continuous flow synthesis of the herbicide atrazine from cyanuric chloride, isopropylamine, and ethylamine. The process leverages the precise temperature control of flow reactors to manage the exothermic substitution reactions and control selectivity.
Experimental Workflow: Continuous Flow Synthesis of Atrazine
Caption: Two-step continuous flow synthesis of Atrazine.
Step-by-Step Methodology:
-
System Setup: Assemble a flow chemistry system consisting of three syringe pumps, two T-mixers, two coiled reactors of appropriate volumes, and a back-pressure regulator (BPR). Immerse the first reactor in an ice bath (0-5 °C) and the second in a heated oil bath (35-40 °C).
-
Reagent Preparation:
-
Stream A: Prepare a solution of cyanuric chloride (1.0 M) in acetone.
-
Stream B: Prepare an aqueous solution of isopropylamine (1.1 M) and sodium hydroxide (1.1 M).
-
Stream C: Prepare an aqueous solution of ethylamine (1.1 M) and sodium hydroxide (1.1 M).
-
-
Priming the System: Prime all pumps and lines with the respective solvent system (acetone/water) to ensure a stable flow and pressure before introducing reagents.
-
Initiating the Reaction:
-
Pump Stream A at 0.5 mL/min.
-
Pump Stream B at 0.5 mL/min.
-
The streams combine in T-Mixer 1 and enter Reactor 1. The residence time in Reactor 1 (e.g., 2.5 mL volume) will be 2.5 minutes.
-
The output from Reactor 1 is combined with Stream C (pumped at 0.5 mL/min) in T-Mixer 2.
-
The combined stream enters Reactor 2 (e.g., 7.5 mL volume). The residence time in Reactor 2 will be 5 minutes.
-
-
Steady State and Collection: Allow the system to reach a steady state (typically 3-5 times the total residence time) while collecting the output as waste. Once at steady state, collect the product stream in a flask containing cold water. The atrazine product will precipitate.
-
Work-up: Collect the precipitated solid by filtration, wash with copious amounts of water, and dry under vacuum to yield atrazine.
-
Analysis: Analyze the product purity by HPLC and confirm its identity by NMR and MS.
Quantitative Data Summary Table:
| Parameter | Value | Unit |
| Cyanuric Chloride Conc. | 1.0 | M |
| Isopropylamine Conc. | 1.1 | M |
| Ethylamine Conc. | 1.1 | M |
| Residence Time (R1) | 2.5 | min |
| Temperature (R1) | 0-5 | °C |
| Residence Time (R2) | 5.0 | min |
| Temperature (R2) | 35-40 | °C |
| Throughput | ~5.8 | g/hr |
| Isolated Yield | >94 | % |
| Purity (by HPLC) | >97 | % |
Biocatalysis: Harnessing Nature's Selectivity for Chiral Agrochemicals
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally benign conditions.[17][20] This is particularly advantageous for the synthesis of chiral agrochemicals. Many pesticides contain one or more stereocenters, and often only one enantiomer or diastereomer possesses the desired biological activity, while the other(s) may be inactive or even phytotoxic.[14][21] The production of single-isomer agrochemicals reduces the environmental load by eliminating the inactive isomers and can lead to products with higher efficacy.[14]
Causality in Application: Why Biocatalysis?
Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures.[22] Lipases are a particularly robust and versatile class of enzymes used in industrial biocatalysis. They can enantioselectively acylate or hydrolyze a wide range of substrates, including alcohols and amines, which are common intermediates in agrochemical synthesis. The chemoenzymatic synthesis of (S)-metolachlor, a widely used herbicide, is a classic industrial example. A lipase is used to resolve a racemic alanine derivative, providing the key chiral intermediate with high enantiomeric purity, which is then converted to the final active herbicide.[5][18]
Application Protocol: Chemoenzymatic Synthesis of (S)-Metolachlor via Lipase-Catalyzed Kinetic Resolution
This protocol describes the synthesis of the herbicidally active (S)-enantiomer of metolachlor. The key step is the hydrolytic kinetic resolution of racemic N-(2-ethyl-6-methylphenyl)alanine methyl ester using Lipase B from Candida antarctica (CAL-B).
Experimental Workflow: Chemoenzymatic Synthesis of (S)-Metolachlor
Caption: Chemoenzymatic route to (S)-Metolachlor.
Step-by-Step Methodology:
Part A: Enzymatic Kinetic Resolution
-
Reaction Setup: In a temperature-controlled flask, suspend racemic N-(2-ethyl-6-methylphenyl)alanine methyl ester (10 g, 45.2 mmol) in a biphasic solvent system of diethyl ether (85 mL) and phosphate buffer (15 mL, 0.1 M, pH 7.0).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435, 1.0 g).
-
Resolution: Stir the suspension vigorously at 30 °C. Monitor the reaction progress by chiral HPLC, aiming for approximately 50% conversion (typically 48-72 hours). The enzyme will selectively hydrolyze the (S)-ester to the corresponding (S)-acid, which partitions into the aqueous phase.
-
Separation: Once ~50% conversion is reached, stop the reaction and separate the aqueous and organic layers.
-
Isolation of (S)-Acid: Carefully acidify the aqueous layer to pH 2 with 1M HCl. Extract the liberated (S)-N-(2-ethyl-6-methylphenyl)alanine with ethyl acetate (3 x 30 mL). Combine the organic extracts, dry over Na₂SO₄, and evaporate the solvent to yield the (S)-acid as a white solid.
-
Recovery of (R)-Ester: The organic layer from step 4 contains the unreacted (R)-ester. This can be washed, dried, and concentrated for racemization and recycling.
Part B: Chemical Conversion to (S)-Metolachlor
-
Reduction of (S)-Acid: In a flask under an inert atmosphere, carefully add the (S)-acid (5.0 g, 24.1 mmol) in portions to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.1 g, 28.9 mmol) in anhydrous THF (100 mL) at 0 °C. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up (Reduction): Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (1.1 mL), 15% NaOH (aq) (1.1 mL), and then water again (3.3 mL). Stir for 30 minutes, filter the resulting solids, and concentrate the filtrate to yield the crude (S)-amino alcohol.
-
Chloroacetylation: Dissolve the crude (S)-amino alcohol in toluene (50 mL). Cool to 0 °C and add triethylamine (3.7 mL, 26.5 mmol). Slowly add chloroacetyl chloride (2.1 mL, 26.5 mmol) dropwise, maintaining the temperature below 10 °C. After addition, stir at room temperature for 2 hours.
-
Final Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to afford (S)-metolachlor.
Quantitative Data Summary Table:
| Step | Product | Yield (%) | Enantiomeric Excess (ee) |
| Resolution | (S)-N-(2-ethyl-6-methylphenyl)alanine | ~45% (from racemate) | >99% |
| Reduction | (S)-2-(2-ethyl-6-methylphenylamino)propan-1-ol | >95% | >99% |
| Acetylation | (S)-Metolachlor | >90% | >99% |
| Overall | (S)-Metolachlor | ~38% (from racemate) | >99% |
Conclusion
The methodologies presented in this guide—C-H functionalization, continuous flow chemistry, and biocatalysis—represent powerful strategies for the modern synthetic chemist in the agrochemical industry. C-H functionalization provides an unprecedented ability to rapidly generate molecular diversity for lead optimization. Continuous flow chemistry offers a pathway to safer, more efficient, and scalable manufacturing processes. Biocatalysis delivers exceptional selectivity, enabling the sustainable production of highly active, single-isomer agrochemicals. By understanding the fundamental principles and practical applications of these technologies, researchers and drug development professionals can accelerate the discovery and development of next-generation crop-protection products that are not only effective but also align with the growing demands for safety and environmental sustainability.
References
- Lasso, J.D., Castillo Pazos, D.J., & Li, C.J. (2021). Green chemistry meets medicinal chemistry: a perspective on modern metal-free late-stage functionalization reactions. Chemical Society Reviews, 50, 10955–10982.
- NINGBO INNO PHARMCHEM CO.,LTD. The Future of Agrochemicals: Continuous Flow Synthesis of Key Intermediates.
- ResearchGate. (2022). Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic Pathway.
- ResearchGate. (n.d.). C H Functionalization‐Based Strategy in the Synthesis and Late‐Stage Modification of Drug and Bioactive Molecules.
- Ley, S.V., et al. (n.d.). A Comment on Continuous Flow Technologies within the Agrochemical Industry. University of Cambridge.
- Sarpong, R. (Ed.). C–H Functionalization/activation in organic synthesis. Beilstein Journal of Organic Chemistry.
- Besselièvre, F., Lebrequier, S., Mahuteau-Betzer, F., & Piguel, S. (2009). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Synthesis, 2009(21), 3511-3512.
- ResearchGate. (2019). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity.
- National Center for Biotechnology Information. (n.d.). Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis.
- Alwakwak, A. (n.d.). Continuous-flow synthesis of fine chemicals and pharmaceutical compounds. Scholars' Mine.
- National Center for Biotechnology Information. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications.
- ResearchGate. (2022). Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients.
- National Center for Biotechnology Information. (2023). Electrochemical Late-Stage Functionalization. Chemical Reviews.
- National Center for Biotechnology Information. (2021). Development of novel pesticides in the 21st century.
- Yang, X., et al. (2024). Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis. Journal of Agricultural and Food Chemistry, 72(31), 17153-17165.
- Jeschke, P. (2022). Chiral Agrochemicals. In Agricultural Biocatalysis. Jenny Stanford Publishing.
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway: From Intermediate to Fungicide.
- Google Patents. (n.d.). Novel synthesis process of atrazine.
- National Center for Biotechnology Information. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
- PubMed. (2017). Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors.
- Royal Society of Chemistry. (n.d.). Continuous-flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering.
- Nichols, L.M. (2024). C-H Activation.
- National Center for Biotechnology Information. (n.d.). Enzymatic C–H Functionalizations for Natural Product Synthesis.
- MDPI. (n.d.). Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines.
- National Center for Biotechnology Information. (n.d.). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids.
- National Center for Biotechnology Information. (2019). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. C-H Activation [personalpages.manchester.ac.uk]
- 4. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Late‐stage C–H Functionalization: Synthesis of Natural Products and Pharmaceuticals (2023) [scispace.com]
- 10. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 11. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Continuous-flow synthesis of fine chemicals and pharmaceutical compoun" by Abdo-Alslam Alwakwak [scholarsmine.mst.edu]
- 14. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. CN102344422A - Novel synthesis process of atrazine - Google Patents [patents.google.com]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. thalesnano.com [thalesnano.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde
Welcome to the technical support center for the purification of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile building block. The advice herein is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My crude this compound appears as a dark oil or discolored solid. What are the likely impurities?
Answer: The discoloration of your crude product often points to the presence of residual reagents or byproducts from the synthesis. A common synthetic route to this aldehyde is the oxidation of (6-(trifluoromethyl)pyridazin-3-yl)methanol. Based on this, likely impurities include:
-
Unreacted Starting Material: (6-(trifluoromethyl)pyridazin-3-yl)methanol.
-
Over-oxidized Product: 6-(Trifluoromethyl)pyridazine-3-carboxylic acid.
-
Residual Oxidizing Agent: Depending on the oxidant used (e.g., manganese dioxide, Dess-Martin periodinane), residual metals or reagent-related byproducts can contaminate the product.
-
Solvent Adducts or Degradation Products: The aldehyde functionality can be susceptible to degradation, especially under harsh conditions.
A preliminary ¹H NMR or LC-MS of the crude material is highly recommended to identify the major impurities, which will inform the selection of the most effective purification strategy.
Question 2: I'm observing significant streaking or poor separation of my compound during silica gel column chromatography. What can I do to improve this?
Answer: Streaking on a silica gel column is a common issue with polar, nitrogen-containing heterocycles like pyridazines.[1] This is often due to strong interactions between the basic nitrogen atoms of the pyridazine ring and the acidic silanol groups on the silica surface.
Here are several strategies to mitigate this issue:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or pyridine, into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved resolution.
-
Use of Polar Aprotic Solvents: Solvents like ethyl acetate and dichloromethane are good starting points. A gradient elution from a less polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can effectively separate non-polar impurities from your target compound.
-
-
Alternative Stationary Phases:
-
Deactivated Silica: Using silica gel that has been end-capped or treated to reduce the number of active silanol groups can be beneficial.
-
Alumina (Neutral or Basic): For particularly basic compounds, switching to a neutral or basic alumina stationary phase can prevent the strong acidic interactions that cause streaking on silica.
-
-
Sample Loading:
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can lead to a more uniform starting band and better separation.
-
In-Depth Purification Protocols
This section provides detailed, step-by-step methodologies for the most common purification techniques applicable to this compound.
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for the routine purification of this compound from common synthetic impurities.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate
-
Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 20%, 30%, and 50% ethyl acetate in hexanes) to determine the optimal mobile phase for separation. The ideal system will show good separation between your product spot and any impurities, with an Rf value for the product of approximately 0.25-0.35.
-
If streaking is observed on the TLC plate, add a drop of triethylamine to the developing chamber and re-run the plate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into your column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis. For example, you might start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
Recrystallization is an effective technique for purifying solid products, provided a suitable solvent can be found. For this compound, which is expected to be a solid at room temperature (a similar compound, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, has a melting point of 52-56 °C), this can be an excellent final purification step.
Step-by-Step Procedure:
-
Solvent Screening:
-
The principle of "like dissolves like" suggests that moderately polar solvents may be suitable.
-
Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates for recrystallization solvents include isopropanol, ethanol, acetone, ethyl acetate, and toluene, or solvent pairs like ethyl acetate/hexanes or acetone/water.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven until a constant weight is achieved.
-
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision tree for the purification of this compound.
Data Summary Table
| Purification Technique | Pros | Cons | Best For |
| Flash Column Chromatography | High resolution for complex mixtures; applicable to both solids and oils. | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Removing multiple impurities with different polarities. |
| Recrystallization | Can yield very high purity product; scalable and cost-effective. | Dependent on finding a suitable solvent; not effective for oily products or removing impurities with similar solubility. | Final purification step for solid products to remove minor impurities. |
| Preparative HPLC | Highest resolution for difficult separations; automated. | Expensive; limited loading capacity. | Isolating highly pure material for analytical standards or final compound testing.[2] |
References
- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022. [Link]
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]
- Kodama, T., Sasaki, I., & Sugimura, H. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem., 2021, 86, 8926-8932. [Link]
- Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
- 3-Chloro-6-(trifluoromethyl)pyridazine. CAS Common Chemistry. [Link]
- Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)
- Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. [Link]
- Innate C-H trifluoromethyl
- Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis.
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. MDPI. [Link]
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- (PDF) Trifluoromethylated Heterocycles.
- Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethyl
- Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2 H )-One Derivatives.
- 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydr
- 6-Chloropyridazine-3-carbaldehyde. PubChem. [Link]
Sources
Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde. This guide is designed for researchers, chemists, and professionals in drug development who are working with this critical building block. Here, we provide in-depth, field-tested insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of this synthesis and improve your yield and purity.
Part 1: Synthesis Overview & Core Strategy
This compound is a valuable heterocyclic intermediate, prized for the unique electronic properties conferred by the trifluoromethyl group and the reactive aldehyde handle. These features make it a key component in the synthesis of various pharmaceutical and agrochemical agents.[1][2]
The most reliable and common synthetic strategy involves the oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridazin-3-yl)methanol. The success of the entire synthesis hinges on the selective and efficient execution of this oxidation step, preventing over-oxidation to the carboxylic acid while ensuring complete conversion of the starting material.
Caption: Key intermediate types for the three primary oxidation methods.
Q4: How does the trifluoromethyl (CF₃) group affect the reaction?
The -CF₃ group is a strong electron-withdrawing group. This has two main effects:
-
Increased Acidity: It makes the pyridazine ring more electron-deficient. This generally does not interfere with the oxidation of the side-chain alcohol.
-
Stability: The C-F bonds are very strong, making the -CF₃ group highly stable and unreactive under standard oxidation conditions. You do not need to worry about it being a site for side reactions with the oxidants discussed. [3]
Q5: What are the best practices for purifying this compound?
The final product is typically a solid. [4]* Initial Workup: The workup is highly dependent on the oxidation method used (see protocols below). The goal is to remove the spent oxidant and byproducts. For MnO₂, this is simple filtration. For DMP and Swern, it involves aqueous washes to remove water-soluble byproducts.
-
Chromatography: Flash column chromatography is the most effective method for achieving high purity. A silica gel stationary phase with a gradient solvent system of ethyl acetate in hexanes or dichloromethane is typically effective.
-
Recrystallization: If a highly pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed to obtain crystalline material and remove minor impurities.
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Oxidant: MnO₂ may not be sufficiently activated; DMP may have degraded. [5] 2. Incorrect Stoichiometry: Insufficient oxidant was used. 3. Reaction Temperature (Swern): Temperature rose above -60 °C before the addition of base, decomposing the active intermediate. [6] | 1. Activate MnO₂ by heating under vacuum before use. Use freshly opened or properly stored DMP. 2. For MnO₂, use a larger excess (5-10 eq). For DMP/Swern, use 1.2-1.5 eq. 3. Ensure a stable cryogenic bath (e.g., dry ice/acetone) and slow, dropwise addition of reagents. |
| Starting Alcohol Remains | 1. Incomplete Reaction: Insufficient reaction time or oxidant. 2. Poor Mixing (MnO₂): As a heterogeneous reaction, vigorous stirring is essential for good surface contact. | 1. Increase reaction time and monitor by TLC. If the reaction stalls, a fresh portion of the oxidant can be added. 2. Use an efficient overhead stirrer, especially for larger-scale reactions. |
| Over-oxidation to Carboxylic Acid | 1. Oxidant Choice: This is rare with DMP or Swern but can occur with stronger oxidants or if water is present under certain conditions. [7][8] 2. Contaminated Reagents: Using an oxidant known to over-oxidize (e.g., Jones reagent). | 1. Strictly adhere to anhydrous conditions. Ensure the chosen oxidant is selective for aldehydes. DMP and Swern are excellent choices to avoid this. [9][10] 2. Verify the purity and identity of all reagents before starting. |
| Unidentified Side Products | 1. Temperature Control (Swern): If the reaction is allowed to warm, Pummerer-type side reactions can occur. 2. Acid-Labile Groups (DMP): The acetic acid byproduct from DMP can cause decomposition of sensitive functional groups. [9] | 1. Maintain the reaction temperature at -78 °C until the final quenching step. 2. Add a mild base like pyridine or sodium bicarbonate (1-2 eq) to the DMP reaction mixture to buffer the generated acid. [9] |
| Difficult Purification | 1. Dimethyl Sulfide (Swern): The foul-smelling byproduct can be difficult to remove completely. [6] 2. Iodine Byproducts (DMP): The reduced iodine species can sometimes co-elute with the product. | 1. After the reaction, quench with a mild oxidizing agent like bleach (in the waste container) to oxidize DMS to odorless DMSO. Use a high-vacuum rotary evaporator to remove traces. 2. Include a wash with a saturated aqueous solution of sodium thiosulfate during the workup to reduce iodine byproducts to water-soluble iodide salts. |
Part 4: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Manganese Dioxide (MnO₂) Oxidation
[4]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (6-(trifluoromethyl)pyridazin-3-yl)methanol (1.0 eq).
-
Solvent: Add a suitable solvent like dichloromethane (DCM) or chloroform (approx. 10-20 mL per gram of alcohol).
-
Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) to the solution in one portion. The mixture will be a black slurry.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography), staining for the alcohol starting material. The reaction may take several hours to 24 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the solid MnO₂.
-
Purification: Wash the Celite® pad thoroughly with additional DCM. Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude aldehyde, which can be further purified by flash chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (6-(trifluoromethyl)pyridazin-3-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10-20 mL per gram of alcohol).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2-1.5 eq) to the solution portion-wise at room temperature. Note: If your substrate is acid-sensitive, add sodium bicarbonate (2.0 eq) before adding the DMP.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Protocol 3: Swern Oxidation
-
Activator Prep: In a dry three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (10 mL/g of alcohol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: In a separate flask, prepare a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM. Add this DMSO solution dropwise to the oxalyl chloride solution, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Prepare a solution of (6-(trifluoromethyl)pyridazin-3-yl)methanol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (TEA, 5.0 eq) dropwise to the slurry, ensuring the temperature remains low. After the addition is complete, stir for 15 minutes at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Quenching: Quench the reaction by adding water.
-
Workup: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography.
References
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences.
- Yi, W.-B., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules.
- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
- NINGBO INNO PHARMCHEM CO., LTD. (2025). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers.
- Oh, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Reiher, C. A., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
- Kim, M., et al. (2021). Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. Journal of the American Chemical Society.
- Abbey, M. A., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules.
- Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
- Kassab, A. S. (2012). Pyridazine Derivatives and Related Compounds, Part 20: 1 Synthesis of Different Heterocycles from 5-Aminothieno[2,3- c ]pyridazine-6-carbohydrazide. ResearchGate.
- Yang, G., et al. (2008). Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. PubMed.
- Swern Oxidation. (n.d.). Organic Chemistry Portal.
- LeCount, D. J. (2009). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.
- Ali, T. (2015). Application of Dess-Martin oxidation in total synthesis of natural products. ResearchGate.
- Manganese(IV) oxide. (n.d.). Organic Chemistry Portal.
- de Araújo-Júnior, J. X., et al. (2015). Structural Optimization of 6-aryl Pyridazin-3-ones as Novel Potent PDE4 Inhibitors. ResearchGate.
- Dess–Martin oxidation. (n.d.). Wikipedia.
- Swern Oxidation. (n.d.). gChem Global.
- Gillespie, J. R., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Publications.
- Liu, Y., et al. (2017). Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation. PubMed.
- Ciolino, L. A. (2012). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
- Swern oxidation. (n.d.). Wikipedia.
- Zaib, S., et al. (2022). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed.
- Swern Oxidation - Organic Chemistry, Reaction Mechanism. (2021). YouTube.
- Varma, R. S. (2014). Solvent free oxidation of alcohols with manganese dioxide. ResearchGate.
- Wipf, P. (2007). Alcohol Oxidations. Wipf Group, University of Pittsburgh.
- Manganese Dioxide, MnO₂. (n.d.). Wordpress.
- Kumar, A., et al. (2014). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry.
- Oxidation with Manganese Dioxide. (2023). TRUNNANO.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. nbinno.com [nbinno.com]
- 5. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Stability and optimal storage conditions for pyridazine aldehydes
Welcome to the dedicated support center for pyridazine aldehydes. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, purity, and successful application of these valuable heterocyclic intermediates. Pyridazine aldehydes are versatile building blocks, but their unique electronic properties necessitate specific handling and storage protocols to prevent degradation and ensure experimental reproducibility. This resource provides in-depth answers, troubleshooting advice, and validated protocols based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and storage of pyridazine aldehydes.
Q1: What are the primary degradation pathways for pyridazine aldehydes? A: The two most significant degradation pathways are oxidation and polymerization.
-
Oxidation: Like most aldehydes, pyridazine aldehydes are highly susceptible to oxidation, converting the aldehyde group (-CHO) into a carboxylic acid (-COOH) impurity. This process is accelerated by exposure to atmospheric oxygen, light, and trace metal contaminants. The electron-deficient nature of the pyridazine ring can make the aldehyde proton more labile, potentially increasing oxidation rates compared to other aromatic aldehydes.[1]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, often catalyzed by acidic or basic impurities, to form cyclic trimers (trioxanes) or linear polymers.[2] These polymeric materials are typically non-reactive and will appear as insoluble particulates or a viscous oil, leading to an apparent loss of the desired starting material.
Q2: What is the recommended temperature for storing pyridazine aldehydes? A: For long-term stability, pyridazine aldehydes should be stored refrigerated at 2-8 °C .[3][4][5] Storing at room temperature can accelerate degradation, while freezing is generally not recommended as it can potentially facilitate polymerization upon thawing, especially if moisture is present.[2]
Q3: Is an inert atmosphere necessary for storage? A: Yes, absolutely. To prevent oxidation, it is critical to store pyridazine aldehydes under an inert atmosphere, such as argon or nitrogen.[4][6] After each use, the container should be thoroughly flushed with inert gas before re-sealing.
Q4: My pyridazine aldehyde is a solid. Can I store it as a solution for easier handling? A: While convenient, storing in solution is generally not recommended for long-term stability. If you must prepare a stock solution, use a dry, peroxide-free, and unreactive solvent like anhydrous acetonitrile or toluene. Prepare only the amount needed for immediate use and store the solution under an inert atmosphere at 2-8 °C for no more than a few days. Alcohols should be avoided for storage as they can form hemiacetals, which, while potentially more stable, alters the starting material.[2]
Troubleshooting Guide
Encountering unexpected results? This guide helps diagnose and solve common issues related to pyridazine aldehyde stability.
Problem 1: The compound has changed color (e.g., from white/pale yellow to dark yellow/brown).
-
Probable Cause: This is a common indicator of degradation, likely minor oxidation or the formation of colored polymeric byproducts. The color change is often the first sign that the material's purity is compromised.
-
Recommended Action:
-
Assess Purity: Before use, check the purity of the material using an appropriate analytical method like HPLC, GC-MS, or ¹H NMR. See Protocol 1 for a general HPLC method.[7]
-
Purify if Necessary: If the purity is below your experimental tolerance (typically >95%), the material should be purified. A bisulfite adduct purification is a classic and effective method for aldehydes.[8][9]
-
Review Storage: Ensure your storage conditions are optimal (2-8 °C, inert atmosphere, protection from light) to prevent further degradation of the remaining stock.[4]
-
Problem 2: Incomplete or failed reaction, with starting material recovered.
-
Probable Cause: The aldehyde may have polymerized. The polymeric form is unreactive and will not participate in most reactions, leading to the appearance of "unreacted starting material" by methods like TLC, which may not distinguish the monomer from the polymer effectively. Another cause could be that the aldehyde has oxidized to the carboxylic acid, which would be unreactive under conditions intended for the aldehyde.
-
Recommended Action:
-
Confirm Identity: Use a spectroscopic method like ¹H NMR to confirm the identity of the recovered material. The characteristic aldehyde proton signal (typically δ 9-10 ppm) will be absent in the polymerized or oxidized forms.
-
Check Solubility: Polymers are often less soluble than the corresponding monomer. If you observe poor solubility in a solvent that should readily dissolve the compound, polymerization is highly likely.
-
Acquire Fresh Stock: It is often more efficient to discard the degraded material and use a fresh, high-purity batch. Verify the purity of the new batch before use.
-
Problem 3: A white, insoluble solid has precipitated from my neat liquid pyridazine aldehyde.
-
Probable Cause: This is a classic sign of trimerization, where three aldehyde molecules react to form a stable cyclic trimer (a trioxane).[2] This trimer is a white solid and is chemically inert in most aldehyde reactions.
-
Recommended Action:
-
Do Not Use: Do not attempt to use the material. The concentration of the active aldehyde monomer is unknown and likely very low.
-
Prevention: This issue is often accelerated by trace amounts of acid.[2] Ensure all glassware is scrupulously clean and dry. When handling the neat liquid, use only clean, dry syringes or pipettes and maintain a strict inert atmosphere.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with pyridazine aldehydes.
Caption: Troubleshooting workflow for pyridazine aldehydes.
Technical Deep Dive: The Chemistry of Instability
Understanding the electronic nature of pyridazine aldehydes is key to appreciating their handling requirements. Aldehydes are inherently more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon.[10][11] The pyridazine ring, being a π-electron deficient heteroaromatic system, strongly withdraws electron density from the aldehyde group.[1] This has two major consequences:
-
Increased Electrophilicity: The carbonyl carbon becomes even more electron-poor (more δ+), making it a prime target for nucleophilic attack. This can include attack by water (forming unstable hydrates), alcohols (forming hemiacetals), or another aldehyde molecule (leading to polymerization).
-
Acidity of the Aldehydic Proton: The inductive withdrawal of the pyridazine ring can increase the acidity of the C-H bond of the aldehyde, making it more susceptible to radical abstraction and subsequent oxidation.
Primary Degradation Pathways
Caption: Workflow for safe handling and aliquoting.
Data Summary Table
| Parameter | Optimal Condition | Rationale & Citation |
| Storage Temperature | 2–8 °C | Minimizes kinetic rate of degradation pathways without risks associated with freezing/thawing cycles. [3][4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group to the corresponding carboxylic acid. [4][6] |
| Light Exposure | Store in amber vials or in the dark | Light can catalyze the formation of radical species, initiating oxidation and polymerization. [12] |
| Container Type | Tightly sealed glass vial with a PTFE-lined cap | Prevents moisture ingress and ensures an inert seal. PTFE is non-reactive. [4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, amines | These can directly react with or catalyze the degradation of the aldehyde. [6][13] |
| Physical State | Solid (preferred) | Storing as a solid minimizes solvent-related degradation pathways and interaction with impurities in solvents. |
| Solution Storage | Not recommended for long-term. Use anhydrous, peroxide-free solvents for short-term needs only. | Solvents can contain impurities (water, peroxides, acids) that accelerate degradation. [2] |
References
- Jubilant Ingrevia. (n.d.). Pyridine-4-aldehyde Safety Data Sheet.
- Jubilant Ingrevia Limited. (2021, February 11). 3-Pyridinealdehyde Safety Data Sheet.
- Jubilant Ingrevia. (n.d.). Pyridine-2-carbaldehyde Safety Data Sheet.
- Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 18). Pyridazine Safety Data Sheet.
- Various Authors. (2016, November 2). What is stability of aldehyde and ketone? Quora.
- Thermo Fisher Scientific. (2025, December 20). Imidazo[1,2-a]pyridine-2-carbaldehyde Safety Data Sheet.
- Thermo Fisher Scientific. (2012, September 10). 2-Pyridinecarboxaldehyde Safety Data Sheet.
- LibreTexts Chemistry. (2023, January 22). Reactivity of Aldehydes & Ketones.
- Khan Academy. (n.d.). Reactivity of aldehydes and ketones.
- Daly, A. M., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Molecules, 26(11), 3185.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Organic Chemistry Tutor. (2021, February 14). Aldehydes and Ketones 1: Stability and Hydration [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Overcoming Challenges in Trifluoromethylation Reactions
Introduction
The incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the installation of this powerful functional group is often fraught with challenges, ranging from low yields and poor selectivity to reagent instability and substrate incompatibility.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to troubleshooting common issues encountered during trifluoromethylation reactions. By explaining the causality behind experimental choices and grounding protocols in established literature, this center aims to be an authoritative resource for overcoming the hurdles of C–CF₃ bond formation.
General Troubleshooting Framework
When a trifluoromethylation reaction fails or performs poorly, a systematic approach to identify the root cause is crucial. The following decision tree provides a logical workflow for diagnosing and solving the most common problems.
Caption: A decision tree for troubleshooting common trifluoromethylation reaction problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the major classes of trifluoromethylation reactions. Each question addresses a specific, common problem with explanations of the underlying causes and actionable solutions.
Category 1: Nucleophilic Trifluoromethylation (e.g., using TMSCF₃, Ruppert-Prakash Reagent)
Nucleophilic trifluoromethylation relies on the generation of a trifluoromethyl anion (CF₃⁻) or an equivalent species.[4] The Ruppert-Prakash reagent (TMSCF₃) is the most common source, requiring a nucleophilic initiator to activate the silicon-carbon bond.[5][6][7]
Question 1: My reaction with TMSCF₃ is sluggish, gives low yield, or fails completely. What are the primary causes?
Answer: This is a frequent issue that almost always points to problems with reaction initiation or the presence of quenching agents.
-
Cause A: Inactive Initiator. The choice and state of the initiator are critical.[5]
-
Fluoride Initiators (TBAF, CsF): These are extremely effective but are highly sensitive to moisture. A "hydrated" TBAF solution will be ineffective. The fluoride anion will be preferentially protonated by water over activating the TMSCF₃.
-
Non-Fluoride Initiators (K₂CO₃, KOtBu): While less moisture-sensitive, their activity is highly dependent on the solvent and substrate.[5]
-
-
Cause B: Poor Reagent Quality. The purity of TMSCF₃ can vary, and it is a volatile reagent. Old bottles may have lost potency or contain inhibitors.[5]
-
Cause C: Inappropriate Solvent. The reaction is highly solvent-dependent.
-
THF: A very common solvent, but reactions can be slow.
-
DMF: Can significantly accelerate reactions, especially with carbonate or phosphate initiators.[5]
-
Troubleshooting Protocol:
-
Verify Initiator Activity:
-
For TBAF, use a fresh solution or purchase an anhydrous grade. Alternatively, azeotropically dry the TBAF solution with toluene under reduced pressure.
-
For salt initiators like CsF or K₂CO₃, flame-dry the solid under high vacuum just before use.
-
-
Optimize Catalyst Loading: While typically catalytic (1-10 mol%), underperforming reactions may benefit from increasing the initiator loading to 15-20 mol%.
-
Change Solvent: If the reaction is slow in THF, consider switching to DMF, especially for less reactive substrates.[5]
-
Use Fresh TMSCF₃: If initiator and solvent changes fail, try a new bottle of TMSCF₃ from a reputable supplier.
Question 2: I'm working with an enolizable ketone and observe significant formation of a silyl enol ether byproduct. How can I minimize this side reaction?
Answer: This is a classic competition between 1,2-addition (the desired reaction) and deprotonation. The generated trifluoromethyl anion (CF₃⁻) can act as a base, abstracting an α-proton from the ketone, which is then trapped by TMS-X species.[5][8]
-
Cause: The rate of deprotonation is competitive with or faster than the rate of nucleophilic attack at the carbonyl carbon. This is exacerbated by highly basic initiators and high reaction temperatures.
Troubleshooting Protocol:
-
Lower the Temperature: Perform the reaction at -78 °C. This significantly disfavors the deprotonation pathway, which typically has a higher activation energy.
-
Change the Initiator System: Switch from a highly basic initiator (like KOtBu) to a less basic fluoride source (e.g., anhydrous TBAF or CsF).
-
Use a Different Silyl Source: Using a bulkier silyl group, such as triisopropylsilyl (TIPS) in TIPSCF₃, can sometimes disfavor the formation of the corresponding silyl enol ether due to steric hindrance, although this also reduces the rate of CF₃ transfer.[8]
Category 2: Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)
These reactions utilize reagents that deliver a formal "CF₃⁺" equivalent to a nucleophilic substrate.[9][10] They are particularly useful for trifluoromethylating C-H bonds, β-ketoesters, thiols, and other soft nucleophiles.[11][12]
Question 1: My reaction with a Togni or Umemoto reagent shows no conversion of my electron-rich (hetero)arene starting material. What's wrong?
Answer: While these reagents are "electrophilic," their reactivity is complex and often involves single-electron transfer (SET) pathways, generating a CF₃ radical.[9][10] Simple electrophilic aromatic substitution is rare.
-
Cause A: Incorrect Mechanistic Manifold. Many arene trifluoromethylations with these reagents are not direct electrophilic attacks. They often require promotion by a catalyst (e.g., Cu, Pd) or an initiator (acid, light) to enter a radical cycle or an organometallic cycle.[13]
-
Cause B: Reagent Instability. Togni's Reagent II is metastable at room temperature and should be stored refrigerated to maintain its reactivity.[14] Umemoto's reagents are generally more stable but can degrade over time.
Troubleshooting Protocol:
-
Introduce a Catalyst: For C-H trifluoromethylation of arenes, a catalyst is often required.
-
Copper Catalysis: Cu(I) or Cu(II) salts are commonly used to facilitate the reaction.
-
Palladium Catalysis: For directed C-H functionalization, a palladium catalyst with a directing group on the substrate is often necessary.[13]
-
-
Add an Acid: The addition of a strong acid like trifluoroacetic acid (TFA) can promote the reaction by activating the reagent.[13][15]
-
Consider Photoredox Conditions: Visible light photoredox catalysis can be highly effective at generating the CF₃ radical from Togni or Umemoto reagents for subsequent addition to arenes.[16][17]
-
Verify Reagent Quality: Use a fresh bottle of the reagent or test its activity on a known, reliable substrate like a simple β-ketoester.
Category 3: Radical Trifluoromethylation (e.g., using Langlois Reagent, Photoredox Catalysis)
Radical trifluoromethylation is a powerful and versatile method for functionalizing alkenes, alkynes, and (hetero)arenes.[4] It involves the generation of the trifluoromethyl radical (•CF₃) from a precursor like CF₃I, CF₃SO₂Cl, or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent).[3][15]
Question 1: My photoredox trifluoromethylation is not working. The starting material is either recovered or I see a complex mixture of products.
Answer: Photoredox catalysis involves a delicate interplay of light, photocatalyst, substrate, and the CF₃ source. Failure often points to an issue in the catalytic cycle.
-
Cause A: Oxygen Interference. Molecular oxygen is an efficient quencher of excited-state photocatalysts and can also trap radical intermediates. This is a very common cause of failure in radical reactions.[18]
-
Cause B: Incorrect Wavelength. The light source must emit at a wavelength that the photocatalyst can absorb to reach its excited state. Using a 450 nm blue LED with a photocatalyst that absorbs at 390 nm will be inefficient.
-
Cause C: Catalyst Deactivation. The photocatalyst can degrade over the course of the reaction, especially if reaction times are long or if incompatible functional groups are present.
-
Cause D: Unproductive Radical Pathways. The generated •CF₃ radical can react with the solvent or engage in undesired side reactions if the desired pathway is too slow.[18]
Troubleshooting Protocol:
-
Ensure Rigorous Degassing:
-
The reaction mixture must be thoroughly degassed. The most effective method is three to five cycles of freeze-pump-thaw.
-
Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes prior to adding the catalyst and starting material can be effective.[18]
-
-
Match Light Source to Catalyst: Verify the absorption maximum (λ_max) of your photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) and ensure your LED light source has the appropriate wavelength.[3][19]
-
Optimize Reaction Conditions:
-
Solvent: Choose a solvent that is inert to radical attack. Acetonitrile, DMF, and DMSO are common choices.[18]
-
Concentration: Reactions that are too dilute may favor catalyst degradation or unproductive pathways. Try increasing the concentration.
-
-
Perform a Control Experiment: Run the reaction in the absence of light. If any conversion is observed, it suggests a background thermal process is occurring.
Question 2: I am attempting a trifluoromethylation of an alkene with CF₃I and a photocatalyst, but I am getting hydro-trifluoromethylation instead of the desired alkenyl-CF₃ product.
Answer: This indicates that the radical intermediate formed after the addition of •CF₃ to the alkene is being reduced by a hydrogen atom source rather than undergoing the desired elimination or oxidation pathway.
-
Cause: The presence of a hydrogen atom transfer (HAT) agent in the reaction mixture. This could be the solvent (e.g., THF), an additive, or even the substrate itself if it contains weak C-H bonds. The desired pathway to the alkenyl product often requires a base to promote elimination of HI.[3]
Troubleshooting Protocol:
-
Add a Stoichiometric Base: The addition of a non-nucleophilic organic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), is often required to facilitate the E2 elimination of HI from the intermediate, leading to the desired alkenyl-CF₃ product.[3]
-
Change the Solvent: Switch from solvents that can act as H-atom donors (like THF) to more inert solvents like acetonitrile or DMF.
-
Check Additives: Ensure that no other additives in the reaction could be serving as a hydrogen source.
Data & Reagent Comparison
Choosing the correct trifluoromethylating agent is critical for success. The table below summarizes the properties of several common reagents.
| Reagent Class | Specific Reagent | Form | Mechanism | Common Substrates | Key Challenges |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash) | Liquid | CF₃⁻ | Aldehydes, Ketones, Imines | Moisture sensitive, requires initiator, side reactions with enolizable substrates.[5][20] |
| Electrophilic | Togni's Reagent II | Solid | CF₃⁺ / •CF₃ | β-Ketoesters, Thiols, Alkenes, Arenes | Can be unstable, often requires catalyst/promoter for C-H functionalization.[11][12][14] |
| Electrophilic | Umemoto's Reagents | Solid | CF₃⁺ / •CF₃ | Heterocycles, Alkenes, Alkynes | Generally stable, but reactivity can be substrate-dependent.[11][21] |
| Radical | CF₃SO₂Na (Langlois) | Solid | •CF₃ | Alkenes, Heteroarenes | Requires an oxidant (chemical or electrochemical) or photoredox conditions to generate •CF₃.[15] |
| Radical | CF₃I | Gas | •CF₃ | Alkenes, Alkynes | Gaseous reagent, requires photoredox or radical initiator, potential for side reactions.[3][4] |
Key Experimental Protocols
Protocol 1: General Setup for a Moisture-Sensitive Nucleophilic Trifluoromethylation
This protocol is a self-validating system for ensuring anhydrous conditions, which are critical for reactions involving TMSCF₃ and fluoride initiators.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, syringe, needles) at >120 °C for at least 4 hours. Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool under a positive pressure of inert gas.
-
Reagent Preparation:
-
If using a solid initiator (e.g., CsF), add it to the cooled flask and heat gently with a heat gun under high vacuum for 5-10 minutes. Backfill with inert gas.
-
Use a freshly opened bottle of anhydrous solvent (e.g., THF, DMF) or dispense from a solvent purification system.
-
-
Reaction Assembly:
-
Under a positive pressure of inert gas, add the substrate and solvent to the reaction flask via syringe.
-
If using a soluble initiator like TBAF, add it as a solution in the reaction solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) before adding TMSCF₃.
-
-
Reagent Addition: Add TMSCF₃ (a volatile liquid) slowly via syringe to the cooled, stirred reaction mixture.
-
Monitoring: Monitor the reaction by TLC or LC-MS. A control sample of the starting material should be spotted on the TLC plate for comparison.
-
Quenching: Upon completion, quench the reaction carefully at low temperature by slowly adding saturated aqueous NH₄Cl or 1M HCl. Caution: Quenching can be exothermic and may release flammable gases.[20]
Sources
- 1. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brynmawr.edu [brynmawr.edu]
- 12. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pyridazine Synthesis
Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the pyridazine core. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: I am planning a pyridazine synthesis. What are the most common synthetic strategies I should consider?
A1: The selection of a synthetic route for pyridazine derivatives is highly dependent on the desired substitution pattern and the availability of starting materials. Three robust and widely employed methods are:
-
Condensation of 1,4-Dicarbonyl Compounds with Hydrazines: This is a classical and straightforward approach, often referred to as a Paal-Knorr-type synthesis. It involves the reaction of a 1,4-diketone, γ-keto acid, or their equivalents with a hydrazine derivative. The initial condensation forms a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.[1][2][3]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This powerful cycloaddition strategy typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (e.g., an alkyne or enamine).[4] This method is known for its high regioselectivity and functional group tolerance.
-
Cyclization of α-Keto Acids and Hydrazones: This method provides access to pyridazinones, which are valuable intermediates. It generally involves the condensation of an α-keto acid with a hydrazone, followed by cyclization.[5][6]
Q2: My pyridazine synthesis is resulting in a low yield. What are the general parameters I should investigate first?
A2: Low yields in pyridazine synthesis can often be traced back to a few key experimental parameters. Before delving into method-specific troubleshooting, consider the following:
-
Reaction Temperature: Temperature plays a critical role. Some reactions require elevated temperatures to overcome activation barriers, while others may suffer from decomposition or side reactions at higher temperatures. A systematic evaluation of a temperature gradient is often a good starting point for optimization.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. For instance, in some cyclization reactions, the choice of solvent can determine whether the dihydropyridazine intermediate or the fully aromatized pyridazine is the major product.[7]
-
Catalyst: Many pyridazine syntheses are acid- or base-catalyzed. The type and concentration of the catalyst can dramatically impact the reaction rate and yield. In some cases, switching from a strong Brønsted acid to a milder Lewis acid can prevent substrate degradation.[8]
-
Purity of Starting Materials: Impurities in your starting materials, including residual solvents or byproducts from previous steps, can interfere with the reaction. Ensure the purity of your 1,4-dicarbonyl compounds, hydrazines, and other reagents.
Troubleshooting Guide: The Paal-Knorr-Type Synthesis
The reaction of 1,4-dicarbonyl compounds with hydrazines is a cornerstone of pyridazine synthesis. However, it is not without its challenges.
Q3: I am attempting a Paal-Knorr-type pyridazine synthesis, but my yield is consistently low, and I am observing a significant amount of a byproduct. What is the likely side product and how can I minimize its formation?
A3: A common pitfall in the Paal-Knorr synthesis of pyridazines is the formation of furan byproducts.[9] This occurs when the 1,4-dicarbonyl compound undergoes an intramolecular cyclization and dehydration under acidic conditions before it can react with the hydrazine.
Causality: The formation of furans is favored under strongly acidic conditions (pH < 3).[10] The acid protonates a carbonyl oxygen, facilitating the intramolecular attack of the enol of the other carbonyl, leading to the furan ring.
Troubleshooting Strategies:
-
pH Control: Carefully control the pH of your reaction medium. The reaction should be conducted under neutral or weakly acidic conditions to favor the nucleophilic attack of the hydrazine on the dicarbonyl compound. The addition of a weak acid like acetic acid can accelerate the desired reaction without promoting furan formation.[10]
-
Order of Addition: Consider adding the acid catalyst after the 1,4-dicarbonyl and hydrazine have been mixed. This can help to ensure that the initial condensation to form the hydrazone intermediate is favored over the intramolecular cyclization of the dicarbonyl.
-
Milder Catalysts: If strong acids are problematic, explore the use of milder Lewis acid catalysts.
Q4: My Paal-Knorr-type reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?
A4: Incomplete conversion in a Paal-Knorr synthesis can be due to several factors, including the reactivity of your starting materials and suboptimal reaction conditions.
Causality: The nucleophilicity of the hydrazine and the electrophilicity of the dicarbonyl compound are key to the reaction's success. Steric hindrance on either reaction partner can also slow down the reaction.
Troubleshooting Strategies:
-
Increase Temperature: If your starting materials are stable at higher temperatures, increasing the reaction temperature can significantly improve the rate. Microwave-assisted synthesis is an excellent technique for rapidly screening higher temperatures and can often reduce reaction times from hours to minutes.[8][9]
-
Catalyst Optimization: While strong acids can lead to side reactions, a catalytic amount of a weak acid is often necessary to protonate the carbonyl and activate it for nucleophilic attack. Experiment with different weak acids (e.g., acetic acid, p-toluenesulfonic acid) and optimize their concentration.
-
Hydrazine Reactivity: If you are using a hydrazine with electron-withdrawing groups, it will be less nucleophilic. In such cases, you may need to employ more forcing conditions (higher temperature, longer reaction time) or consider a more reactive hydrazine derivative if your synthetic plan allows.
Workflow for Optimizing Paal-Knorr Pyridazine Synthesis
Caption: Decision tree for troubleshooting low yields in Paal-Knorr pyridazine synthesis.
Troubleshooting Guide: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
IEDDA reactions are a powerful tool for constructing pyridazine rings with high regioselectivity. However, achieving optimal results requires careful consideration of the electronic properties of the reactants and the reaction conditions.
Q5: I am performing an IEDDA reaction with a tetrazine and an alkyne, but the regioselectivity is poor. How can I improve it?
A5: Regioselectivity in IEDDA reactions for pyridazine synthesis is governed by the electronic and steric interactions between the diene (tetrazine) and the dienophile (alkyne).
Causality: The regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO of the dienophile and LUMO of the diene). Secondary orbital interactions and steric hindrance between substituents on the tetrazine and the alkyne can also play a significant role in directing the cycloaddition.[4]
Troubleshooting Strategies:
-
Modify Substituents: The electronic nature of the substituents on both the tetrazine and the alkyne can be tuned to enhance regioselectivity. Electron-donating groups on the alkyne and electron-withdrawing groups on the tetrazine generally accelerate the reaction and can influence the regiochemical outcome.
-
Solvent Effects: The choice of solvent can impact the stability of the transition states leading to different regioisomers. Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote regioselective pyridazine formation in some cases.[4]
-
Temperature Optimization: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the formation of the kinetically preferred regioisomer.
Table 1: Influence of Reaction Parameters on IEDDA Regioselectivity
| Parameter | Effect on Regioselectivity | Recommended Action |
| Dienophile Electronics | Electron-donating groups increase reactivity and can influence regioselectivity. | Use alkynes with electron-donating substituents if possible. |
| Diene Electronics | Electron-withdrawing groups on the tetrazine increase reactivity. | Employ tetrazines with electron-withdrawing groups to enhance the inverse-electron-demand nature of the reaction. |
| Steric Hindrance | Bulky substituents on the tetrazine or alkyne can sterically disfavor one regioisomeric transition state. | Strategically introduce bulky groups to direct the cycloaddition to the desired regioisomer. |
| Solvent | Can stabilize one transition state over another. | Screen a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., toluene, HFIP, acetonitrile). |
| Temperature | Lower temperatures may favor kinetic control and improve selectivity. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Purification of Pyridazine Derivatives
Q6: My crude pyridazine derivative is difficult to purify by column chromatography. What are some common issues and how can I address them?
A6: The purification of pyridazine derivatives can be challenging due to their polar nature and potential for interaction with silica gel.
Common Issues and Solutions:
-
Poor Solubility: Pyridazines can have limited solubility in common non-polar solvents used for chromatography.
-
Solution: Use a more polar eluent system. Mixtures of dichloromethane/methanol or ethyl acetate/ethanol are often effective. If solubility remains an issue, consider a different stationary phase, such as alumina or reverse-phase silica.
-
-
Tailing on Silica Gel: The basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent (typically 0.1-1%). This will neutralize the acidic sites on the silica and improve peak shape.
-
-
Recrystallization as an Alternative: If your pyridazine derivative is a solid, recrystallization can be a highly effective purification method.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Visualization of Purification Workflow
Caption: General workflow for the purification of pyridazine derivatives.
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr-Type Pyridazine Synthesis
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol, acetic acid).
-
Add the hydrazine derivative (1.0-1.2 eq) to the solution.
-
If required, add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for the Oxidation of Dihydropyridazines
-
Dissolve the crude dihydropyridazine intermediate in a suitable solvent (e.g., acetic acid, chloroform).
-
Add the oxidizing agent (e.g., chromium trioxide, manganese dioxide, or simply bubble air through the solution for aerobic oxidation) portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction appropriately (e.g., by adding a reducing agent like sodium bisulfite for chromium trioxide).
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the resulting pyridazine.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BenchChem. (2025). Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles.
- Elnagdi, M. H., et al. (1987). Advances in the Synthesis of Substituted Pyridazines via Introduction of Carbon Functional Group into the Parent heterocycle. HETEROCYCLES.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Asif, M. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
- ChemTube3D. (n.d.). Synthesis of Pyridazine.
- Yoshida, S., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers.
- Cerezo, A., et al. (2004). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
- Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Elnagdi, M. H., et al. (2009). Pyridazine and condensed pyridazine synthesis. Advances in Heterocyclic Chemistry, 97.
- Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop Videos.
- Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
- Google Patents. (n.d.). DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1115.
- IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
- Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
- Abdel-Aziz, M., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
- AL-Dahlaki, M. H., & Mohammed, A. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372.
- Abdel-Aziz, M., et al. (2014).
- AL-Dahlaki, M. H., & Mohammed, A. H. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study.
- Attanasi, O. A., et al. (2008). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters.
- BenchChem. (2025).
- D'Alonzo, D., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- ACS Publications. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au.
- MDPI. (n.d.).
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Identifying and minimizing side products in pyridazine reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and functionalizing pyridazine-containing molecules. The unique electronic properties of the pyridazine ring, while offering significant advantages in drug design and materials science, also present distinct challenges in controlling reactivity and minimizing side product formation.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into why certain side reactions occur and how to mitigate them effectively. We will address common issues encountered in the lab, from cross-coupling frustrations to unpredictable N-oxide rearrangements, in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during pyridazine reactions. Each entry details the potential causes of the issue and provides actionable solutions grounded in mechanistic principles.
Issue 1: Significant Homo-coupling in Palladium-Catalyzed Cross-Coupling Reactions
Question: I'm performing a Suzuki-Miyaura reaction to functionalize a halopyridazine, but I'm seeing a large amount of bipyridazine (from my starting material) and/or a biaryl (from my boronic acid) byproduct. What is causing this, and how can I suppress it?
Answer: Homo-coupling is a persistent side reaction in many cross-coupling methodologies, consuming starting materials and complicating purification.[3] In the context of pyridazine chemistry, this typically manifests in two ways: dimerization of the pyridazine boronic acid/ester or dimerization of the coupling partner. The root causes are often related to reagent stability and reaction kinetics.
Causality and Mechanism: The electron-deficient nature of the pyridazine ring is a double-edged sword. While it can facilitate the rate-limiting oxidative addition of the palladium catalyst to the carbon-halogen bond, it also makes the ring susceptible to other processes.[3] The nitrogen lone pairs can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]
-
Boronic Acid Instability: Boronic acids can be unstable and undergo protodeboronation or oxidation, which can lead to homo-coupling pathways. Their ester derivatives, such as pinacol esters or MIDA boronates, are generally more stable.[3]
-
Glaser-Hay Coupling (in Sonogashira Reactions): In copper-co-catalyzed Sonogashira reactions, the terminal alkyne can undergo oxidative self-coupling to form a diyne byproduct. This is a major side reaction, particularly at elevated temperatures or with electron-rich substrates.[4]
-
Reaction Kinetics: If the rate of transmetalation is slow compared to competitive side reactions of the organometallic intermediates, homo-coupling can become dominant.
| Issue Observed | Potential Cause | Suggested Solution(s) |
| Boronic Acid Homo-coupling (Suzuki) | Boronic acid instability or degradation. | • Use freshly prepared boronic acids or switch to more stable derivatives like pinacol or MIDA boronates.[3]• Employ slow addition of the boronic acid to keep its instantaneous concentration low.[3]• Ensure rigorous degassing to prevent oxidative degradation. |
| Diyne Formation (Sonogashira) | Copper-catalyzed Glaser-Hay coupling. | • Switch to copper-free Sonogashira conditions.[4]• Minimize the amount of copper(I) co-catalyst used.• Lower the reaction temperature. |
| Bipyridazine Formation | Slow transmetalation or fast reductive elimination of Pd(Ar-Ar) intermediate. | • Screen different phosphine ligands; more electron-rich and bulky ligands can accelerate oxidative addition and influence other steps.[4]• Optimize the base and solvent system to improve the solubility and reactivity of the boronic acid species. |
Issue 2: Dehalogenation of Halopyridazine Starting Material
Question: My iodinated or brominated pyridazine starting material is disappearing and being replaced by the simple, unsubstituted parent pyridazine. Why is this happening and how can I stop it?
Answer: The loss of a halogen substituent, typically replaced by a hydrogen atom, is a common side reaction known as dehalogenation or hydrodehalogenation.[4] This is especially prevalent with more reactive iodinated pyridazines.
Causality and Mechanism:
-
Protonolysis: This can occur if there is a proton source in the reaction mixture (e.g., residual water, alcohol solvent) that reacts with the organometallic intermediate formed after oxidative addition, before the desired transmetalation can occur.
-
Reductive Dehalogenation: The palladium catalyst itself, particularly Pd(0) species in the presence of a base and a hydrogen source (which can be subtle, like an amine or solvent), can mediate the reduction of the C-X bond.[4] The electron-deficient pyridazine ring can make the halogenated position more susceptible to such reductive processes.[4]
-
Reagent & Solvent Preparation: Ensure all solvents and liquid reagents are rigorously dried and degassed. If using an amine base, consider using a freshly opened bottle or distilling it.
-
Base Selection: Use a milder, non-nucleophilic base. For instance, if you are observing dehalogenation with a strong base like K₃PO₄ or Cs₂CO₃, consider switching to K₂CO₃.[4]
-
Temperature Control: Lower the reaction temperature. Dehalogenation pathways often have a higher activation energy than the desired productive cycle. Running the reaction at the lowest effective temperature can significantly suppress this side product.[4]
-
Time Management: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor decomposition.
-
Protect from Light: Some dehalogenation reactions can be promoted by light; running the reaction in a foil-wrapped flask is a simple and effective precaution.[4]
Issue 3: Uncontrolled Regioselectivity in Substitution or C-H Functionalization
Question: I am attempting to functionalize the pyridazine ring, but I'm getting a mixture of C3/C6 and C4/C5 isomers. How can I direct the reaction to a single position?
Answer: Controlling regioselectivity on the pyridazine core is a significant challenge due to the subtle electronic differences between the carbon positions. The two adjacent nitrogen atoms create an electron-deficient system, but directing incoming reagents to a specific C-H or C-X bond requires a nuanced approach.
Causality and Mechanism:
-
Inherent Ring Electronics: In electrophilic substitutions (which are difficult on pyridazines), the ring is deactivated. For nucleophilic aromatic substitutions (SNA_r_), positions ortho and para to the nitrogen atoms (C3, C6, and C4/C5 depending on the perspective) are activated, but selectivity between them can be poor without a directing group.
-
Directed Ortho-Metalation (DoM): The most powerful strategies involve DoM, where a directing group on the ring coordinates to a metalating agent (like an organolithium or a zinc base) and directs deprotonation to an adjacent position.
-
Lewis Acid Coordination: A Lewis acid can coordinate to one of the pyridazine nitrogens. This coordination can alter the pKa of the ring protons, enabling a regioselective metalation by a base.[5] For example, mono- or bidentate boron Lewis acids can trigger selective magnesiation or zincation at either the C3 or C4 position.[5] Modern bases like TMPZnCl·LiCl have also shown excellent regioselective control, favoring C3 zincation.[6]
| Desired Position | Strategy | Explanation |
| C3-Position | Lewis Acid-Directed Metalation | Use of a Lewis acid (e.g., BF₃·OEt₂) or a specific zincating agent (e.g., TMPZnCl·LiCl) can direct metalation to the C3 position, which can then be trapped with an electrophile.[6] |
| C4-Position | Lewis Acid-Directed Metalation | Certain bidentate boron Lewis acids have been shown to direct metalation to the C4 (meta) position.[5] |
| Controlled Substitution | Stepwise Functionalization | Utilize a pre-functionalized pyridazine with thio-substituents that can act as directing groups for metalation and subsequently be removed or transformed.[7] |
Issue 4: Photodeoxygenation and Unwanted Rearrangements of Pyridazine N-Oxides
Question: My photochemical reaction with a pyridazine N-oxide is messy. I'm getting low conversion, a lot of the starting pyridazine is reformed, and I'm seeing unexpected pyrazoles and furans. What's happening?
Answer: The photochemistry of pyridazine N-oxides is a powerful but complex tool for generating novel heterocyclic structures.[8] The desired reaction, often a ring-opening to a reactive diazo intermediate, competes with several unproductive or alternative pathways.[9][10]
Causality and Mechanism: Upon irradiation (e.g., with 350 nm UV light), the pyridazine N-oxide can follow multiple pathways:
-
Photodeoxygenation (Major Side Reaction): The N-O bond can break, releasing atomic oxygen and regenerating the parent pyridazine. This is often a major limitation.[8][9]
-
Desired Photoisomerization: The N-oxide can rearrange to a transient oxaziridine, which then opens to a reactive diazo intermediate. This intermediate is the gateway to valuable products.[9]
-
Secondary Reactions of the Diazo Intermediate:
-
Thermal Cyclization: The diazo intermediate can cyclize to form pyrazoles.[10]
-
Carbene Formation: It can lose N₂ to form a carbene, which can lead to side products like cyclopropenyl ketones or furans.[8][10]
-
Catalyst-Mediated Transformation: In the presence of a catalyst like Rh₂(esp)₂, the diazo intermediate can be trapped to form useful synthons like 2-aminofurans.[10]
-
-
Substituent Effects: Incorporating an electron-donating group, such as an amine, at the C6 position of the pyridazine ring has been shown to be critical for suppressing the undesired photodeoxygenation pathway.[10]
-
Catalysis: The use of a transition metal catalyst, such as Rh₂(esp)₂, can selectively intercept the diazo intermediate, channeling the reaction towards a single desired product like a 2-aminofuran and away from thermal decomposition or pyrazole formation.[10]
-
Wavelength and Temperature Control: The choice of irradiation wavelength can influence reaction efficiency.[9] Additionally, controlling the temperature can favor one secondary reaction over another (e.g., thermal cyclization to pyrazoles occurs at elevated temperatures).[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the pyridazine core itself? The two most prevalent strategies for constructing the pyridazine ring are:
-
Condensation of 1,4-Dicarbonyl Compounds: Reacting 1,4-diketones, 4-ketoacids, or related precursors with hydrazine or its derivatives is a classical and widely used method.[1][11][12] The primary challenge is often the availability of the starting 1,4-dicarbonyl compound.
-
Inverse Electron Demand Diels-Alder Reactions: This is a powerful modern method involving the [4+2] cycloaddition of an electron-deficient diene (like a 1,2,4,5-tetrazine) with an electron-rich dienophile (like a silyl enol ether or an alkyne), followed by the elimination of N₂ to form the aromatic pyridazine ring.[13] This approach offers high regiocontrol.[13]
Q2: How should I approach the purification of pyridazine derivatives? Purification can be challenging. The basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing, poor separation, or even on-column decomposition of sensitive compounds.[4]
-
Best Practice: Use deactivated (neutral) silica gel or, preferably, alumina for column chromatography.
-
Alternative Methods: For stable compounds, crystallization or distillation can be excellent, high-purity alternatives.[4]
-
Purity Confirmation: A single technique is often insufficient. A combination of HPLC (for non-volatile compounds), GC-MS (for volatile compounds), and quantitative NMR (qNMR) is recommended to confirm purity unequivocally.[14]
Q3: What factors contribute to the instability of certain pyridazine derivatives during storage? Instability is often class-dependent:
-
Iodinated Pyridazines: These can be sensitive to light and undergo slow deiodination over time. Storage in amber vials in a cool, dark place is recommended.[4]
-
Nitramines (e.g., N-pyridazin-4-ylnitramide): These compounds can be unstable, especially if trace amounts of acid from the synthesis remain.[15] They are also sensitive to light and elevated temperatures. Ensure all acidic residues are meticulously removed during workup and store the compound in a cool, dark, and dry environment, ideally under an inert atmosphere.[15]
References
- preventing homo-coupling side reactions in pyridazine synthesis - Benchchem. (n.d.). BenchChem.
- Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. (n.d.).
- Powers, D. C., & Sanford, M. S. (2018). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society, 140(28), 8782–8788. [Link]
- troubleshooting inconsistent results in N-pyridazin-4-ylnitramide experiments - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Stability and Reactivity of Iodinated Pyridazines - Benchchem. (n.d.). BenchChem.
- Knochel, P., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition, 58(23), 7746-7750. [Link]
- Knochel, P., et al. (2019). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 58(43), 15324-15328. [Link]
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences, 5(1), 48-56.
- Powers, D. C., & Sanford, M. S. (2017). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. The Journal of Organic Chemistry, 82(17), 9037–9044. [Link]
- Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine - Benchchem. (n.d.). BenchChem.
- Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Knochel, P., et al. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Chemistry – A European Journal, 29(63), e202302156. [Link]
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2014). Synlett, 25(10), 1331-1347. [Link]
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives - Benchchem. (n.d.). BenchChem.
- Pyridazine - Wikipedia. (n.d.). Wikipedia.
- The pyridazine heterocycle in molecular recognition and drug discovery. (2017). Future Medicinal Chemistry, 9(10), 1035-1055. [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 9. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iglobaljournal.com [iglobaljournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyridazine synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Synthesis of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde
Welcome to the technical support center for the industrial-scale synthesis of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde. This critical building block is integral to the development of next-generation pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1]
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to provide a deep, mechanistic understanding of the synthesis, enabling you to troubleshoot common issues, optimize reaction conditions, and confidently scale production. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Recommended Two-Step Synthetic Pathway
The most robust and scalable pathway to this compound involves a two-step sequence: first, the construction of the core heterocyclic intermediate, 3-methyl-6-(trifluoromethyl)pyridazine , followed by the selective oxidation of the methyl group to the desired aldehyde. This approach allows for purification of the key intermediate, ensuring high purity in the final active pharmaceutical ingredient (API) precursor.
Caption: Overall workflow for the scalable synthesis of the target aldehyde.
Experimental Protocol 1: Synthesis of 3-Methyl-6-(trifluoromethyl)pyridazine
This protocol details the cyclocondensation reaction to form the key pyridazine intermediate. The reaction of a 1,4-dicarbonyl compound with hydrazine is a fundamental and reliable method for constructing the pyridazine core.[2]
Step-by-Step Methodology:
-
Reactor Setup: To a 1 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1,1,1-Trifluoro-2,5-hexanedione (1.0 eq, 168.1 g, 1.0 mol) and ethanol (500 mL).
-
Initial Stirring: Begin stirring the mixture at 200 RPM under a gentle flow of nitrogen.
-
Reagent Addition: Slowly add hydrazine hydrate (1.05 eq, 52.6 g, 1.05 mol) dropwise over 30 minutes. An exotherm may be observed; maintain the internal temperature below 40°C using the reactor jacket.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting diketone is complete.
-
Work-up: Cool the reactor to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (500 mL) and deionized water (250 mL). Stir for 10 minutes, then transfer to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water (2 x 250 mL) and brine (1 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via vacuum distillation or column chromatography on silica gel to afford 3-methyl-6-(trifluoromethyl)pyridazine as a crystalline solid.
Experimental Protocol 2: Oxidation to this compound
The selective oxidation of an activated methyl group on a heteroaromatic ring is a common challenge. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation, converting the methyl group to an aldehyde with minimal over-oxidation when conditions are controlled.
Step-by-Step Methodology:
-
Reactor Setup: In a 1 L reactor equipped as described above, suspend 3-methyl-6-(trifluoromethyl)pyridazine (1.0 eq, 162.1 g, 1.0 mol) in 1,4-dioxane (650 mL).
-
Reagent Addition: Add selenium dioxide (1.1 eq, 122.1 g, 1.1 mol) to the suspension. Caution: Selenium compounds are highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (approx. 101°C) and maintain for 12-18 hours. The reaction mixture will typically turn dark and a black precipitate of elemental selenium will form.
-
Monitoring: Carefully monitor the reaction by HPLC for the disappearance of starting material and the formation of the product aldehyde. Avoid extending the reaction time unnecessarily to minimize side product formation.
-
Work-up: Cool the reaction mixture to 50°C and filter through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with additional dioxane (100 mL).
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude aldehyde is often an oil or low-melting solid. Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient. The final product, this compound, should be stored under an inert atmosphere at low temperatures to prevent degradation.[3]
Troubleshooting Guide
Caption: Decision workflow for troubleshooting the selective oxidation step.
Q1: The oxidation of the methyl group (Step 2) is stalling, with >20% starting material remaining even after 18 hours. What is the cause?
-
Possible Cause: The primary suspect is the quality of the selenium dioxide. SeO₂ can absorb moisture from the air and lose its reactivity over time. Another possibility is that the reflux temperature is not being adequately maintained, leading to slower reaction kinetics.
-
Solution:
-
Verify Reagent Quality: Always use a fresh bottle of high-purity selenium dioxide. If the quality is uncertain, it can be purified by sublimation before use.
-
Confirm Reaction Temperature: Use a calibrated thermometer to measure the internal temperature of the reaction mixture, not just the jacket setting. Ensure a steady reflux is maintained throughout the reaction period.
-
Incremental Addition: For large-scale reactions, consider adding the SeO₂ in two portions: an initial charge of 0.8 equivalents, followed by the remaining 0.3 equivalents after 8 hours of reaction to replenish the active reagent.
-
Q2: My final aldehyde product is contaminated with 6-(trifluoromethyl)pyridazine-3-carboxylic acid. How can I prevent this over-oxidation?
-
Possible Cause: Over-oxidation to the carboxylic acid occurs when the initially formed aldehyde is further oxidized under the reaction conditions. This is often exacerbated by prolonged reaction times or the presence of water in the reaction medium.
-
Solution:
-
Strict Reaction Monitoring: Do not run the reaction for a fixed time. Begin monitoring by HPLC after 8 hours and stop the reaction as soon as the starting material is consumed to an acceptable level (e.g., <2%). The rate of aldehyde formation is significantly faster than its oxidation to the acid.
-
Use Anhydrous Solvent: Ensure the 1,4-dioxane used is of anhydrous grade. Water can participate in the oxidation mechanism, facilitating the formation of the carboxylic acid.
-
Alternative Oxidants: If over-oxidation remains a persistent issue, consider a milder or more selective oxidant system. For example, manganese dioxide (MnO₂) in a non-polar solvent like dichloromethane can be effective, although it often requires a large excess of the reagent and longer reaction times.[4]
-
Q3: The yield of the initial cyclocondensation (Step 1) is poor, and the work-up is difficult due to emulsion formation.
-
Possible Cause: The reaction of hydrazine with the diketone can form various intermediates and side products if the pH and temperature are not well-controlled. Emulsion during work-up is common when basic nitrogenous compounds are present.
-
Solution:
-
Control the Exotherm: The dropwise addition of hydrazine hydrate is critical. A rapid addition can cause an uncontrolled exotherm, leading to side reactions. Ensure your reactor's cooling system is sufficient to maintain the temperature below 40°C during addition.
-
pH Adjustment: Before extraction, consider adjusting the aqueous layer's pH to be slightly acidic (pH 5-6) with dilute HCl. This will protonate residual hydrazine and basic byproducts, making them more water-soluble and breaking the emulsion. Be careful not to make it too acidic, as the pyridazine product itself is basic.
-
Solvent Choice: While ethanol is effective, for some substrates, using acetic acid as a solvent can catalyze the reaction and lead to cleaner product formation, simplifying the work-up.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this process at an industrial scale? A: There are two major safety considerations. First, hydrazine hydrate (used in Step 1) is a highly toxic and corrosive substance, and a suspected carcinogen. All transfers and handling must be done in a closed system or with appropriate engineering controls and PPE. Second, selenium dioxide and its byproducts (used in Step 2) are acutely toxic upon inhalation or ingestion. The reactor must be well-ventilated, and all solid and liquid waste must be segregated and treated as hazardous selenium waste. Furthermore, the oxidation reaction can be exothermic and requires careful thermal management.
Q: Are there alternative, "greener" oxidation methods to using selenium dioxide? A: Yes, the development of greener oxidation methods is an active area of research. For industrial applications, catalytic methods are highly desirable. One potential alternative is catalytic oxidation using a transition metal catalyst (e.g., cobalt or manganese) with a co-oxidant like oxygen or a peroxide. However, developing such a method for this specific substrate would require significant process research and optimization to ensure high selectivity and avoid ring-opening or other side reactions.
Q: How critical is the purity of the 1,1,1-Trifluoro-2,5-hexanedione starting material? A: It is extremely critical. The purity of the starting diketone directly impacts the yield and purity of the 3-methyl-6-(trifluoromethyl)pyridazine intermediate. Common impurities in the diketone can lead to the formation of isomeric pyridazines or other heterocyclic byproducts that may be very difficult to remove in subsequent steps. It is recommended to use a starting material with >98% purity and to run a small-scale trial reaction to validate each new batch.
Data Summary Table
| Parameter | Step 1: Cyclocondensation | Step 2: Selective Oxidation |
| Key Reagents | 1,1,1-Trifluoro-2,5-hexanedione, Hydrazine Hydrate | 3-Methyl-6-(trifluoromethyl)pyridazine, SeO₂ |
| Solvent | Ethanol | 1,4-Dioxane |
| Temperature | Reflux (~78°C) | Reflux (~101°C) |
| Typical Time | 4-6 hours | 12-18 hours |
| Typical Yield | 75-85% | 65-75% |
| Target Purity | >99% (after purification) | >98% (after purification) |
| Monitoring | HPLC / TLC | HPLC |
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central. [Link]
- Synthesis and Characterization of Unique Pyridazines.Liberty University. [Link]
- The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers.NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Synthesis of pyridazines.Organic Chemistry Portal. [Link]
- 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.
- 3-Chloro-6-(trifluoromethyl)pyridazine.CAS Common Chemistry. [Link]
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.RSC Publishing. [Link]
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. 1245643-49-5|this compound|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
Technical Support Center: Recrystallization Methods for Purifying Pyridazine Derivatives
Welcome to our dedicated technical support guide for the purification of pyridazine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical step of recrystallization. Pyridazine cores, with their unique electronic properties and hydrogen bonding capabilities, often present specific purification hurdles. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you might face during the recrystallization of pyridazine derivatives.
Question: My pyridazine derivative is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a phenomenon where your compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2][3] This is particularly common with pyridazine derivatives for a few key reasons:
-
High Supersaturation: The inherent polarity of the pyridazine ring can lead to a delicate solubility balance.[4][5] If the solution becomes supersaturated too quickly upon cooling, the molecules may not have sufficient time to orient themselves into a crystal lattice, instead aggregating as a disordered liquid.[1]
-
Low Melting Point: If the melting point of your compound is lower than the boiling point of the solvent used, it may precipitate as a liquid.[6]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression, promoting the formation of an oil.[6]
Solutions to Oiling Out:
-
Reduce the Rate of Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. A slower cooling rate provides the molecules with the necessary time to form an ordered crystal structure.
-
Decrease Supersaturation:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil, then allow it to cool more slowly.
-
Consider using a solvent system where the compound's solubility is slightly higher at room temperature.
-
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, using a solvent pair can be effective. Dissolve your compound in a "good" solvent (one it's highly soluble in) and then slowly add a "poor" solvent (one it's less soluble in) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify the solution before allowing it to cool slowly.
-
Induce Crystallization Above the "Oiling Out" Temperature:
-
Seeding: Add a few seed crystals of the pure compound to the warm solution before it reaches the temperature at which it oils out.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Question: My recovery of the purified pyridazine derivative is very low. What are the likely causes and how can I improve the yield?
Answer:
Low recovery is a frequent and frustrating issue in recrystallization.[7][8] The primary culprits are almost always related to solvent choice and volume.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[4] If your pyridazine derivative is too soluble in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor after filtration, leading to a substantial loss of product.[7][8]
-
Using an Excessive Amount of Solvent: A common mistake is adding too much solvent during the initial dissolution step.[4][8] The goal is to create a saturated solution at the solvent's boiling point. Using an excess of solvent will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization and leading to poor recovery.[4]
Strategies to Maximize Recovery:
-
Optimize Your Solvent: Perform small-scale solubility tests with a range of solvents to find one that fits the "sparingly soluble at room temperature, highly soluble when hot" profile. For polar pyridazine derivatives, common choices include ethanol, methanol, or mixtures like ethanol/water.[4]
-
Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions to your crude solid, ensuring the mixture returns to a boil between additions. Stop adding solvent as soon as all the solid has dissolved.[4]
-
Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[4]
-
Minimize Loss During Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.[4]
Frequently Asked Questions (FAQs)
This section covers broader concepts and foundational knowledge for the successful recrystallization of pyridazine derivatives.
Q1: What are the best starting points for selecting a recrystallization solvent for a novel pyridazine derivative?
A1: The "like dissolves like" principle is your guiding star. Pyridazine is a polar heterocyclic ring due to the presence of two nitrogen atoms, which creates a significant dipole moment.[5] Therefore, polar solvents are often a good starting point.
| Solvent/Solvent System | Rationale & Common Applications |
| Ethanol, Methanol | Good general-purpose polar protic solvents for many pyridazine derivatives.[4][9] |
| Ethanol/Water | A versatile solvent pair. The water acts as an anti-solvent, reducing the solubility of the compound upon cooling.[4][10] |
| Acetone/Hexane | A good choice for less polar pyridazine derivatives. Acetone is the "good" solvent, and hexane is the "poor" solvent.[11][12] |
| Dioxane, Benzene | Have been used for specific pyridazine derivatives, but their toxicity requires careful handling.[13][14] |
Workflow for Solvent Selection:
Caption: A decision tree for selecting a suitable recrystallization solvent.
Q2: How do different substituents on the pyridazine ring affect my choice of recrystallization solvent?
A2: Substituents can dramatically alter the physicochemical properties of the parent pyridazine ring, including its polarity, solubility, and potential for hydrogen bonding.[5][15]
| Substituent Type | Effect on Polarity & Solubility | Recommended Solvent Approach |
| Electron-Donating Groups (e.g., -NH₂, -OH, -OR) | Increases polarity and hydrogen bonding potential. Enhances solubility in polar protic solvents like water and alcohols. | Start with polar protic solvents (methanol, ethanol). Water mixtures can be effective. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl) | Can decrease basicity but often increases the overall dipole moment. Solubility in moderately polar solvents might be favored. | Ethanol, acetone, or ethyl acetate are good starting points. |
| Aromatic/Alkyl Groups (e.g., Phenyl, Methyl) | Increases lipophilicity (reduces polarity). Enhances solubility in less polar organic solvents. | Consider solvent systems like acetone/hexane, ethyl acetate/hexane, or toluene.[11] |
| Acidic/Basic Groups (e.g., -COOH, -NH₂) | Allows for purification via salt formation.[11] An amine can be converted to its hydrochloride salt, which is often more soluble in polar solvents.[5] After purification, the free base can be regenerated. | Recrystallize the salt from a polar solvent. Alternatively, use pH adjustment to control solubility. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
This protocol provides a step-by-step guide for purifying a solid pyridazine derivative by recrystallization.[4]
-
Solvent Selection: Based on preliminary tests, choose a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. Use a hot plate for heating and add the solvent in small portions, allowing the solution to return to a boil between additions.[4]
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Workflow Diagram:
Caption: A general workflow for the recrystallization process.
References
- Technical Support Center: Purification of 3-Pyridazinealanine Compounds - Benchchem.
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago.
- Substances yield after recrystallization
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - ResearchG
- RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho.
- US4628088A - Preparation of substituted pyridazines - Google P
- Oiling Out in Crystalliz
- 3.4D: The Unavoidable Loss of Recovery - Chemistry LibreTexts.
- Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot.
- Recrystallization (help meeeeee) : r/chemistry - Reddit.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- Understanding Oiling-Out Phenomena in the Crystalliz
- Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange - ERA.
- Recrystalliz
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 13. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Synthesis and Stabilization of Trifluoromethylated Heterocycles
Welcome to the comprehensive technical support center dedicated to the synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the trifluoromethyl (CF₃) group into heterocyclic scaffolds. The unique electronic properties of the CF₃ group, including its strong electron-withdrawing nature and high lipophilicity, make it a valuable substituent for enhancing the metabolic stability and bioactivity of molecules.[1][2] However, these same properties can introduce significant challenges in synthetic routes, often leading to unexpected decomposition of the target compound.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the synthesis and purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethylated heterocycle decomposing during synthesis or workup?
A1: Decomposition of trifluoromethylated heterocycles can be attributed to several factors, primarily stemming from the strong electron-withdrawing effect of the CF₃ group. This effect can render the heterocyclic ring susceptible to nucleophilic attack, ring-opening, or hydrolysis under certain conditions.
Common Causes of Decomposition:
-
Harsh pH Conditions:
-
Strongly Basic Conditions: Can lead to hydrolysis of the trifluoromethyl group to a carboxylic acid (-COOH) and fluoride ions. This is a known issue, particularly with trifluoromethylphenols, and can occur with certain heterocyclic systems.[3]
-
Strongly Acidic Conditions: Can promote ring-opening or other rearrangements, especially in electron-rich heterocyclic systems that are destabilized by the adjacent CF₃ group.
-
-
High Temperatures: Many organic reactions require heating; however, trifluoromethylated heterocycles can be thermally labile.[4][5] Prolonged exposure to high temperatures can lead to decomposition, polymerization, or the formation of tarry byproducts.[6]
-
Instability of Reagents or Intermediates: Certain precursors used in the synthesis of trifluoromethylated heterocycles are inherently unstable. A notable example is trifluoromethylhydrazine, used for pyrazole synthesis, which has a short half-life in solution and can decompose to generate undesired des-CF₃ side products.[7][8]
-
Oxidative or Reductive Degradation: Depending on the specific heterocycle and other functional groups present, the reaction conditions may lead to unwanted oxidation or reduction, causing degradation of the target molecule.[7]
-
Moisture and Air Sensitivity: Some intermediates or final products may be sensitive to air and moisture, leading to decomposition. Performing reactions under an inert atmosphere can mitigate this.[6]
Q2: I'm observing a significant amount of the corresponding des-trifluoromethyl (des-CF₃) analog as a byproduct. What is causing this and how can I prevent it?
A2: The formation of a des-CF₃ byproduct is a common and frustrating issue, often pointing to the instability of a trifluoromethyl-containing reagent or intermediate.
Primary Cause:
The most frequent culprit is the decomposition of the trifluoromethylating agent or a key trifluoromethylated intermediate. For instance, in the synthesis of N-trifluoromethyl pyrazoles, the transiently generated trifluoromethylhydrazine is prone to decomposition, leading to the formation of hydrazine, which then reacts to form the des-CF₃ pyrazole.[8]
Troubleshooting and Prevention Strategies:
-
Optimize Reaction Conditions:
-
Solvent Choice: The choice of solvent can be critical. For the synthesis of N-CF₃ pyrazoles, using dichloromethane (DCM) in combination with a strong acid has been shown to suppress the formation of des-CF₃ side products.[8]
-
Temperature Control: Running the reaction at a lower temperature may help to stabilize reactive intermediates and minimize their decomposition.[7]
-
-
Use of High-Purity Reagents: Ensure that all starting materials, especially the trifluoromethyl-containing precursor, are of high purity to avoid introducing impurities that could catalyze decomposition.[7]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates.[6]
-
Rapid Trapping of Intermediates: Design the reaction sequence to ensure that unstable intermediates are rapidly consumed in the subsequent desired reaction step. For example, using more reactive substrates like 1,3-dialdehydes can lead to faster trapping of unstable NH-CF₃ intermediates.[8]
Troubleshooting Guides
Issue 1: Product Decomposition During Chromatographic Purification
Symptom: You have successfully synthesized your trifluoromethylated heterocycle, as confirmed by LC-MS or ¹⁹F NMR of the crude reaction mixture. However, upon purification by silica gel column chromatography, you observe significant product loss and the appearance of new impurity peaks.
Root Cause Analysis:
Standard silica gel is slightly acidic, which can be sufficient to catalyze the decomposition of acid-sensitive trifluoromethylated heterocycles. The strong electron-withdrawing nature of the CF₃ group can activate the heterocycle towards acid-mediated degradation pathways.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, neutralize the silica gel to passivate the acidic sites.
-
Protocol for Silica Gel Neutralization:
-
Prepare a slurry of the required amount of silica gel in a non-polar solvent (e.g., hexane or dichloromethane) containing 1-3% triethylamine (TEA).
-
Gently stir the slurry for 15-20 minutes.
-
Pack the column with this slurry and flush with the same solvent system before loading your sample.
-
-
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase.
-
Neutral Alumina: A good alternative for moderately polar compounds.
-
Florisil: A magnesium silicate-based adsorbent that is generally less acidic than silica.
-
-
Stability Test: Before committing your entire batch to a column, perform a quick stability test.
-
2D TLC Experiment:
-
Spot your crude product on a TLC plate.
-
Develop the plate in your chosen eluent system.
-
Allow the plate to air dry completely.
-
Rotate the plate 90 degrees and re-develop it in the same eluent system.
-
If the compound is stable, you should see a single spot on the diagonal. Any spots that appear off the diagonal indicate decomposition on the stationary phase.
-
-
Issue 2: Low or No Product Formation in Trifluoromethylation Reactions
Symptom: The reaction fails to proceed to completion, or you observe no formation of the desired trifluoromethylated product.
Root Cause Analysis:
This issue can stem from several factors, including inactive reagents, incorrect reaction conditions, or the use of an inappropriate trifluoromethylating agent for your specific substrate.
Troubleshooting Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Molecules | Special Issue : Insights for Organofluorine Chemistry [mdpi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Chromatographic Separation of Pyridazine Isomers: A Technical Support Center
Welcome to the Technical Support Center for the chromatographic separation of pyridazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for challenges encountered during the separation of these critical heterocyclic compounds. Pyridazine and its derivatives are key scaffolds in medicinal chemistry, and achieving robust, reproducible separation of their isomers is paramount for accurate analysis, purification, and quality control.[1]
This resource synthesizes field-proven insights with established scientific principles to empower you to overcome common chromatographic hurdles. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the separation of pyridazine isomers.
Q1: What are the primary challenges in separating pyridazine isomers?
A1: The primary challenges stem from the subtle structural differences between positional isomers (e.g., 3-substituted vs. 4-substituted pyridazines) and the identical physicochemical properties of enantiomers. Positional isomers often have very similar polarities and pKa values, making them difficult to resolve with standard reversed-phase HPLC methods.[2][3] Enantiomeric pyridazine derivatives require chiral stationary phases for separation.[4][5][6] Additionally, the basic nitrogen atoms in the pyridazine ring can lead to undesirable secondary interactions with silica-based stationary phases, resulting in poor peak shapes.[7]
Q2: Which chromatographic technique is best suited for pyridazine isomer separation?
A2: The choice of technique depends on the nature of the isomers.
-
High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique. Reversed-phase (RP-HPLC) can be effective, but often requires careful optimization of mobile phase pH and the use of modern, high-purity silica columns.[7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar pyridazine derivatives that are poorly retained in reversed-phase.[9][10]
-
Gas Chromatography (GC) is suitable for volatile and thermally stable pyridazine isomers. GC-MS is particularly powerful for identification, but may not resolve all positional isomers without specialized columns.[11][12][13]
-
Supercritical Fluid Chromatography (SFC) is a powerful "green" alternative, particularly for chiral separations and for resolving isomers that are challenging by HPLC.[14][15][16] SFC often provides unique selectivity and faster analysis times.[17][18]
Q3: How does mobile phase pH affect the separation of pyridazine isomers?
A3: Mobile phase pH is a critical parameter.[19][20] Pyridazines are basic compounds, and their degree of ionization is governed by the mobile phase pH relative to their pKa.[21][22] To achieve consistent retention and good peak shape in reversed-phase HPLC, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.[23] This ensures the analyte is in a single ionic state (either fully protonated at low pH or neutral at high pH). Operating near the pKa can lead to peak splitting or broadening.[19][20]
Q4: What type of HPLC column is recommended for pyridazine isomers?
A4: For reversed-phase HPLC, modern columns made from high-purity (Type B) silica are essential to minimize interactions with residual silanols.[7]
-
C18 columns are a good starting point.[8]
-
Polar-embedded phases (e.g., amide, carbamate) or Phenyl-Hexyl phases can offer alternative selectivity and improved peak shape for these nitrogen-containing heterocycles.[7][24]
-
Mixed-mode columns , which combine reversed-phase and ion-exchange characteristics, can be very effective for separating polar pyridazine isomers.[21][25][26] For HILIC separations, stationary phases with polar functional groups like amide, diol, or zwitterionic ligands are used.[9][27]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Resolution or Co-elution of Positional Isomers
Symptoms:
-
Peaks are not baseline resolved (Resolution < 1.5).
-
A single, broad peak is observed where two isomers are expected.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Solutions:
-
Q: My pyridazine isomer peaks are co-eluting. What is the first parameter I should adjust?
-
A: The first and most impactful parameter to adjust is the mobile phase pH . The subtle differences in the pKa values of positional isomers can be exploited to alter their retention times differentially.[23][28] Conduct a pH scouting experiment (e.g., from pH 3 to pH 8, if your column allows) to find the optimal pH that maximizes selectivity.[28]
-
-
Q: I've tried adjusting the pH, but resolution is still poor. What's next?
-
A: Your stationary phase may not be providing sufficient selectivity.[29] If you are using a standard C18 column, the primary separation mechanism is hydrophobicity, which may be too similar for the isomers. Consider switching to a column with a different separation mechanism:
-
Phenyl-Hexyl or Biphenyl columns: These phases offer pi-pi interactions, which can be highly selective for aromatic compounds like pyridazine.[24]
-
Polar-Embedded Phases: These can reduce secondary interactions and offer different selectivity.[7]
-
HILIC Columns: If your isomers are polar, HILIC can provide excellent separation based on partitioning and hydrophilic interactions.[30]
-
-
-
Q: Can changing the organic solvent in my mobile phase help?
-
A: Yes. Acetonitrile and methanol have different properties and can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or using a combination of both. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile.
-
Problem 2: Peak Tailing or Asymmetric Peaks
Symptoms:
-
Peaks have a tailing factor > 1.2.
-
The back half of the peak is significantly broader than the front half.
Logical Troubleshooting Workflow:
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution and absolute configuration of the enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and evaluation of their platelet aggregation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SFC Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. selvita.com [selvita.com]
- 16. theanalyticalscientist.com [theanalyticalscientist.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 21. helixchrom.com [helixchrom.com]
- 22. helixchrom.com [helixchrom.com]
- 23. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. merckmillipore.com [merckmillipore.com]
- 28. agilent.com [agilent.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. agilent.com [agilent.com]
Technical Support Center: Method Refinement for High-Throughput Screening of Pyridazine Libraries
Welcome to the technical support center for high-throughput screening (HTS) of pyridazine libraries. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting guidance. The unique physicochemical properties of the pyridazine ring, such as its dual hydrogen-bonding capacity and high dipole moment, make it an attractive scaffold in drug discovery, but also present specific challenges in HTS.[1] This guide is structured to address common issues encountered during the screening process in a direct question-and-answer format, moving from initial assay development to hit validation.
Part 1: Assay Development and Optimization
The foundation of a successful HTS campaign is a robust and reliable assay.[2][3] This section addresses common hurdles in developing assays suitable for screening pyridazine libraries.
Q1: My fluorescence-based assay shows high background noise and frequent false positives. What are the likely causes and how can I mitigate this?
A1: High background fluorescence and false positives are common issues in HTS, often stemming from the intrinsic properties of the compounds being screened or their interaction with the assay components.[4] Pyridazine derivatives, due to their aromatic nature, can exhibit autofluorescence, which directly interferes with fluorescence-based readouts.
Causality and Troubleshooting Steps:
-
Compound Autofluorescence:
-
Cause: The pyridazine scaffold and its substituents can absorb light at wavelengths similar to your assay's excitation/emission spectra, leading to false signals.
-
Protocol:
-
Pre-Screening Compound Scans: Before initiating the full screen, perform a spectral scan of a representative subset of your pyridazine library.
-
Dissolve the compounds in the assay buffer at the screening concentration.
-
Use a plate reader to measure the fluorescence emission across a range of excitation wavelengths.
-
Identify compounds with significant fluorescence in your assay's spectral range and flag them for further investigation or exclusion.
-
-
-
Light Scattering:
-
Cause: Poor solubility of pyridazine compounds can lead to the formation of precipitates or aggregates that scatter light, resulting in artificially high fluorescence readings.[4]
-
Protocol:
-
Solubility Assessment: Determine the kinetic solubility of your compounds in the final assay buffer. A nephelometric assay is a high-throughput method for this.
-
Assay Buffer Optimization: If solubility is an issue, consider adding a low percentage of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your assay buffer to improve compound solubility.
-
Pre-incubation and Centrifugation: Before reading the plates, a brief centrifugation step can help pellet any precipitated compound, reducing interference.
-
-
-
Assay Technology Interference:
-
Cause: Some compounds can directly interfere with the assay technology itself, for instance, by quenching the fluorescent signal of the reporter molecule or inhibiting the assay enzyme.[5][6]
-
Protocol:
-
Counter-Screening: Implement a counter-screen using a simplified version of your assay lacking a key biological component (e.g., the target protein). This will help identify compounds that generate a signal in a non-target-dependent manner.
-
Orthogonal Assays: Plan to re-test primary hits in a secondary, orthogonal assay that uses a different detection technology (e.g., luminescence or absorbance-based) to confirm activity.[7]
-
-
Part 2: Primary Screening and Hit Identification
Executing the primary screen on a large library introduces challenges related to automation, data variability, and hit selection criteria.
Q2: I'm observing significant plate-to-plate and well-to-well variability in my HTS data. How can I improve the consistency and reliability of my results?
A2: Variability in HTS data is a frequent problem that can obscure genuine hits and lead to a high number of false negatives.[8][9] The sources of this variability can be systematic (e.g., equipment malfunction) or random (e.g., minor fluctuations in dispensing).[10]
Causality and Troubleshooting Steps:
-
Liquid Handling Inaccuracies:
-
Cause: Inconsistent dispensing of reagents or compounds by automated liquid handlers is a major source of variability.[8]
-
Protocol:
-
Regular Calibration: Ensure all liquid handlers are calibrated regularly according to the manufacturer's specifications.
-
Quality Control (QC) Plates: At the beginning of each screening run, include QC plates with a known signal to assess the precision and accuracy of the dispensing.
-
Acoustic Dispensing: If available, consider using acoustic dispensing technology for compound transfer, as it offers higher precision and reduces the risk of carryover contamination.
-
-
-
Plate Edge Effects:
-
Cause: Wells at the edge of a microplate are more susceptible to evaporation and temperature fluctuations, leading to systematic variations in assay performance.
-
Protocol:
-
Plate Incubation: Use humidified incubators and ensure even temperature distribution.
-
Border Wells: Avoid using the outermost wells for experimental samples. Instead, fill them with assay buffer or a control solution to create a humidity barrier.
-
Data Normalization: Employ computational methods to correct for edge effects during data analysis.
-
-
-
Assay Drift:
-
Cause: Over the course of a long screening run, factors like reagent degradation or changes in instrument performance can cause a gradual drift in the signal.
-
Protocol:
-
Control Layout: Distribute positive and negative controls across each plate to monitor for drift.
-
Plate-Based Normalization: Normalize the data on a per-plate basis using the intra-plate controls. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay and should be calculated for each plate.[2] A Z'-factor between 0.5 and 1.0 indicates a robust assay.[2]
-
-
Table 1: Key Statistical Measures for HTS Quality Control
| Parameter | Formula | Acceptable Range | Interpretation |
| Z'-Factor | 1 - (3 * (σpos + σneg)) / |μpos - μneg| | 0.5 to 1.0 | Measures the separation between positive and negative control distributions.[2] |
| Signal-to-Background (S/B) | μpos / μneg | > 2 | Indicates the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the relative variability of the data. |
σ = standard deviation, μ = mean, pos = positive control, neg = negative control
Part 3: Hit Confirmation and Validation
The ultimate goal of HTS is to identify genuine, validated hits for further development. This phase focuses on eliminating false positives and characterizing the activity of promising compounds.
Q3: A significant portion of my primary hits are not confirming in dose-response experiments. What are the common reasons for this discrepancy and how can I improve my hit confirmation rate?
A3: A low hit confirmation rate is a costly and time-consuming problem in drug discovery.[11] It often arises from the single-concentration nature of primary screens and the presence of various artifacts.
Causality and Troubleshooting Steps:
-
Pan-Assay Interference Compounds (PAINS):
-
Cause: PAINS are compounds that appear as hits in many different assays through non-specific mechanisms, such as forming aggregates that sequester the target protein or reacting with assay reagents.[10]
-
Protocol:
-
In Silico Filtering: Before or after the primary screen, use computational filters to identify and flag known PAINS substructures within your library.
-
Detergent Sensitivity: True inhibitors should maintain their activity in the presence of a low concentration of a non-ionic detergent, while the activity of aggregators is often attenuated. Re-test hits with and without 0.01% Tween-20.
-
-
-
Compound Reactivity:
-
Cause: Some pyridazine derivatives may be chemically reactive and covalently modify the target protein or other assay components, leading to irreversible inhibition that may not be therapeutically relevant.
-
Protocol:
-
Time-Dependence of Inhibition: Pre-incubate the compound with the target for varying amounts of time before initiating the reaction. A time-dependent increase in inhibition may suggest covalent modification.
-
Washout Experiments: After pre-incubation, dilute the compound-target complex significantly. If the inhibition is reversible, activity should be restored.
-
-
-
Cytotoxicity:
-
Cause: In cell-based assays, a compound may appear active simply because it is toxic to the cells, leading to a decrease in the measured signal.[2]
-
Protocol:
-
Concurrent Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., using a viability dye like resazurin or measuring ATP levels) on the same cell line with the hit compounds at the same concentrations used in the primary screen.
-
Selectivity Index: Calculate the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI is desirable.
-
-
Diagram 1: HTS Workflow and Troubleshooting Logic
Caption: A generalized workflow for high-throughput screening with key troubleshooting checkpoints.
Frequently Asked Questions (FAQs)
Q: What initial concentration should I use for my primary screen of a pyridazine library?
A: A common starting point for primary screens is 10 µM. However, this can be target-dependent. If your pyridazine library has compounds with high lipophilicity, you may need to screen at a lower concentration (e.g., 1-5 µM) to avoid solubility issues. It is advisable to test a small, diverse subset of your library at multiple concentrations during assay development to determine the optimal screening concentration.
Q: How can I manage the large volume of data generated from an HTS campaign?
A: Effective data management is crucial for a successful HTS campaign.[8] Utilize a robust laboratory information management system (LIMS) or a dedicated HTS data analysis software. These platforms facilitate data storage, processing, and visualization, allowing for efficient hit selection and analysis. Ensure that all data, including raw reads and normalized values, are stored in a well-annotated and accessible format.[9]
Q: Are there specific structural features of pyridazines that I should be aware of that might cause interference?
A: While the pyridazine core itself is a valid pharmacophore, certain substitutions can lead to assay interference. For example, highly conjugated systems can increase the likelihood of autofluorescence. Additionally, reactive functional groups that may be appended to the pyridazine ring can lead to non-specific activity. It is beneficial to analyze the structural properties of your hit compounds to identify any common scaffolds that may be problematic.
Diagram 2: Decision Tree for Hit Triage
Caption: A decision-making flowchart for the triage of primary HTS hits.
References
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix.
- High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks.
- Challenges in Secondary Analysis of High Throughput Screening Data. (N.D.). University of Pennsylvania.
- Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2017). Briefings in Bioinformatics.
- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). RSC Medicinal Chemistry.
- Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (N.D.). Curia.
- Challenges of HTS in early-stage drug discovery. (N.D.). AXXAM.
- Evaluating and evolving a screening library in academia: the St. Jude approach. (2021). Drug Discovery Today.
- Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019). ChemMedChem.
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2022). Journal of Medicinal Chemistry.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2017). Molecules.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2017). ResearchGate.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules.
- Strategy for the synthesis of pyridazine heterocycles and its derivatives. (2013). Lirias.
- Strategy for the synthesis of pyridazine heterocycles and its derivatives. (2013). PubMed.
- Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds. (2024). Dalton Transactions.
- Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. (2019). PubMed.
- How does high throughput screening work? (2017). Reddit.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). PubMed.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. axxam.com [axxam.com]
- 4. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 5. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 8. dispendix.com [dispendix.com]
- 9. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. curiaglobal.com [curiaglobal.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Structural Nuances of a Key Heterocycle
In the landscape of modern medicinal chemistry and materials science, trifluoromethylated heterocycles are of paramount importance. The introduction of a trifluoromethyl (-CF₃) group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in drug design.[1][2] 6-(Trifluoromethyl)pyridazine-3-carbaldehyde is a bifunctional building block that combines the electron-withdrawing prowess of a trifluoromethyl group with the reactive potential of an aldehyde, all on a biologically relevant pyridazine core.
A precise understanding of the molecular structure of this compound is fundamental to its application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for elucidating the detailed structural features of such organic molecules in solution.[3] This comprehensive guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, offer a robust experimental protocol for data acquisition, and present a comparative analysis with related pyridazine derivatives to highlight the unique spectral signatures of this compound.
Predicted NMR Spectral Data: A Window into the Electronic Environment
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be simple and highly informative, displaying three distinct signals corresponding to the aldehydic proton and the two pyridazine ring protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-aldehyde | 9.5 - 10.5 | s | - | The aldehydic proton is highly deshielded due to the anisotropy of the carbonyl group and resides in a characteristic downfield region.[8] |
| H-4 | 8.0 - 8.5 | d | ~9.0 | This proton is deshielded by the adjacent electron-withdrawing aldehyde group and the nitrogen atom at position 2. It will appear as a doublet due to coupling with H-5. |
| H-5 | 7.8 - 8.3 | d | ~9.0 | This proton is deshielded by the adjacent trifluoromethyl group and the nitrogen atom at position 1. It will appear as a doublet due to coupling with H-4. |
Note: Predicted chemical shifts are for a standard deuterated solvent like CDCl₃ or DMSO-d₆. Actual values may vary based on solvent and concentration.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal the six unique carbon environments in the molecule. The electron-withdrawing substituents will cause a significant downfield shift for the carbons of the pyridazine ring. A key feature will be the coupling of the carbon signals to the fluorine atoms of the trifluoromethyl group.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) | Rationale |
| C-aldehyde | 185 - 195 | s | - | The carbonyl carbon of the aldehyde is characteristically found in the far downfield region of the spectrum. |
| C-6 | 150 - 160 | q | ~35-40 | This carbon is directly attached to the trifluoromethyl group, leading to a significant downfield shift and a characteristic quartet multiplicity due to one-bond C-F coupling.[9][10] |
| C-3 | 145 - 155 | s | - | This carbon is attached to the aldehyde group and is deshielded by the adjacent nitrogen atoms. |
| C-4 | 130 - 140 | s | - | Deshielded due to its proximity to the aldehyde group and the ring nitrogen. |
| C-5 | 125 - 135 | q | ~3-5 | This carbon will show a smaller quartet splitting due to three-bond coupling with the fluorine atoms of the CF₃ group.[9][10] |
| CF₃ | 120 - 130 | q | ~270-280 | The carbon of the trifluoromethyl group will exhibit a large one-bond C-F coupling, resulting in a prominent quartet.[9][10] |
Note: Predicted chemical shifts are for a standard deuterated solvent like CDCl₃ or DMSO-d₆. The multiplicity of C-4 and C-3 might be further split by smaller, long-range C-F couplings.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials and Instrumentation
-
Sample: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), filtered through a plug of alumina to remove acidic impurities.
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tubes: High-precision 5 mm NMR tubes
-
Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a probe capable of ¹⁹F decoupling.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard Addition (Optional but Recommended): Add a small drop of TMS to the NMR tube as an internal reference (δ = 0.00 ppm).
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, processing, and analysis.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. In this case, it will confirm the presence of the CH carbons of the pyridazine ring and the aldehydic CH.
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish the coupling between the H-4 and H-5 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate the pyridazine protons (H-4 and H-5) and the aldehydic proton to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds), which will be crucial for assigning the quaternary carbons (C-3 and C-6) and confirming the overall structure. For instance, correlations from the aldehydic proton to C-3 and C-4, and from H-5 to C-3 and C-6 are expected.[11][12]
-
Comparative Analysis: Highlighting the Impact of Substituents
To fully appreciate the spectral features of this compound, it is instructive to compare its predicted NMR data with that of related pyridazine derivatives. This comparison underscores the diagnostic power of NMR in probing the electronic effects of substituents.[13]
| Compound | H-4 (δ, ppm) | H-5 (δ, ppm) | Key Substituent Effect |
| Pyridazine | ~9.2 | ~7.6 | Unsubstituted reference. |
| 3-Aminopyridazine | ~6.6 | ~7.2 | The electron-donating amino group strongly shields the ring protons, causing a significant upfield shift. |
| 6-Chloro-3-aminopyridazine | ~6.8 | ~7.4 | The electron-withdrawing chlorine atom at the 6-position deshields H-5, shifting it downfield compared to 3-aminopyridazine.[13] |
| This compound (Predicted) | 8.0 - 8.5 | 7.8 - 8.3 | The combined and potent electron-withdrawing effects of the CF₃ and CHO groups lead to a substantial downfield shift of both ring protons compared to the other derivatives. |
This comparative data clearly demonstrates that the ¹H NMR chemical shifts of the pyridazine ring protons are highly sensitive to the electronic nature of the substituents. The significant downfield shifts predicted for this compound provide a unique spectral fingerprint, readily distinguishing it from less electron-deficient analogues.
Molecular Structure and Key NMR Correlations
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. omicsonline.org [omicsonline.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometry and Fragmentation Patterns of Trifluoromethylpyridazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylpyridazines
The introduction of a trifluoromethyl (CF₃) group into a heterocyclic scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. This strategic modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among these scaffolds, the pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is of significant interest due to its presence in a wide array of biologically active compounds.[3][4] Consequently, trifluoromethylpyridazines represent a critical class of molecules whose structural confirmation and purity assessment are paramount.
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of these novel compounds. Understanding the fragmentation patterns is not merely an academic exercise; it provides definitive structural confirmation, enables the differentiation of isomers, and helps identify impurities and metabolites. This guide offers an in-depth comparison of the fragmentation behavior of trifluoromethylpyridazines, grounded in the principles of mass spectrometry, to empower researchers in their analytical endeavors.
Pillar 1: Ionization Techniques and Their Influence on Fragmentation
The choice of ionization technique profoundly impacts the resulting mass spectrum. For trifluoromethylpyridazines, two common methods are Electron Impact (EI) and Electrospray Ionization (ESI).
-
Electron Impact (EI) Ionization: EI is a high-energy technique where molecules are bombarded with 70 eV electrons, typically leading to extensive fragmentation.[5] This provides a detailed "fingerprint" of the molecule, rich in structural information. The molecular ion (M⁺˙) is often observed, but its stability can be low. Fragmentation pathways are typically initiated by the radical cation formed upon ionization.[6]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates protonated molecules ([M+H]⁺) with minimal fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required. In MS/MS, the precursor ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), providing controlled and structurally informative fragmentation.[6][7]
Comparative Insight: EI is ideal for creating a comprehensive fragmentation library and identifying unknown trifluoromethylpyridazines based on their unique fragmentation patterns. ESI-MS/MS, on the other hand, is superior for analyzing complex mixtures (e.g., from biological matrices or reaction monitoring) due to its ability to selectively fragment a target ion, and it is the standard for LC-MS applications.
Pillar 2: Characteristic Fragmentation Patterns of the Trifluoromethylpyridazine Core
The fragmentation of trifluoromethylpyridazines is dictated by the interplay between the stable aromatic pyridazine ring and the strongly electron-withdrawing trifluoromethyl group.
Key Fragmentation Pathways under Electron Impact (EI)
While direct, comprehensive studies on trifluoromethylpyridazines are sparse, we can extrapolate from the known behavior of trifluoromethylated heterocycles and pyridazines.[8][9][10]
-
Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is often a point of initial cleavage. The loss of a •CF₃ radical (69 u) from the molecular ion leads to the formation of a pyridazinyl cation. This is a common pathway for many trifluoromethylated aromatic compounds.[8][11]
-
Ring Cleavage of the Pyridazine Nucleus: The pyridazine ring itself is prone to characteristic cleavages.
-
Loss of N₂: A hallmark fragmentation of the pyridazine ring is the expulsion of a neutral nitrogen molecule (N₂, 28 u), resulting from the cleavage of the weak N-N bond.[9]
-
Loss of HCN: Subsequent or alternative fragmentation can involve the loss of hydrogen cyanide (HCN, 27 u), a common fragmentation for nitrogen-containing heterocycles.[9][12]
-
-
Fluorine Rearrangements: In some trifluoromethyl-substituted heterocycles, rearrangements involving fluorine atoms can occur. One observed mechanism is the coordination of a fluorine atom with a radical center, leading to the detachment of difluorocarbene (CF₂).[8]
The following table summarizes the expected primary fragment ions for a generic trifluoromethylpyridazine (MW: 148.08 g/mol ) under EI conditions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 148 (M⁺˙) | 79 | •CF₃ (69) | Pyridazinyl cation |
| 148 (M⁺˙) | 120 | N₂ (28) | Trifluoromethylcyclobutadiene radical cation |
| 120 | 93 | HCN (27) | C₃H₂F₃⁺ |
| 79 | 52 | HCN (27) | C₃H₂N⁺ |
Comparative Analysis: Isomeric Differentiation
The position of the CF₃ group on the pyridazine ring significantly influences fragmentation yields, providing a powerful tool for isomer differentiation.[9] For example, the relative intensities of the [M-N₂]⁺˙ and [M-HCN]⁺˙ ions can vary substantially between isomers. This is because the position of the substituent alters the electronic distribution within the ring and the stability of the resulting fragment ions. Studies on related isomers like pyridazine and pyrimidine show marked differences in fragmentation yields due to the different positions of the nitrogen atoms.[9]
Pillar 3: Trustworthy Experimental Protocols
Acquiring high-quality, reproducible mass spectra is essential for reliable structural elucidation.
Step-by-Step Protocol for GC-MS (EI) Analysis
This protocol is designed for a standard Gas Chromatography-Mass Spectrometry system.
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL solution of the synthesized trifluoromethylpyridazine derivative in a volatile solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is free of non-volatile materials by filtering through a 0.22 µm syringe filter if necessary.
-
-
GC-MS Instrument Settings:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250 °C, Split mode (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). Note: This program should be optimized for the specific analyte's volatility.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Impact (EI) at 70 eV, 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙).
-
Analyze the fragmentation pattern, identifying key losses (•CF₃, N₂, HCN).
-
Compare the obtained spectrum with library spectra (e.g., NIST) if available, or with spectra of known isomers to confirm identity.
-
Visualizing the Workflow
The following diagram outlines the logical flow of the GC-MS experimental protocol.
Caption: Workflow for GC-MS analysis of trifluoromethylpyridazines.
Visualizing Fragmentation: A Proposed Pathway
The fragmentation of a molecule is a cascade of events. The diagram below illustrates a plausible fragmentation pathway for a generic trifluoromethylpyridazine under EI conditions.
Caption: Proposed EI fragmentation of a trifluoromethylpyridazine.
Conclusion
The mass spectrometric analysis of trifluoromethylpyridazines provides a wealth of structural information critical for drug development and chemical research. By understanding the fundamental fragmentation pathways—primarily the loss of the •CF₃ radical and the characteristic cleavage of the pyridazine ring (loss of N₂ and HCN)—researchers can confidently identify these compounds and differentiate between isomers. The strategic application of both high-energy EI and soft-ionization ESI-MS/MS techniques, coupled with robust experimental protocols, ensures the generation of high-fidelity data for unambiguous structural confirmation.
References
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.
- Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit.
- Klyba, L. V. (n.d.). Mass Spectra of New Heterocycles: XXVI. Electron Impact and Chemical Ionization Study of N-[5-Amino-2-thienyl]- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. Russian Journal of Organic Chemistry.
- de Souza, G. G., Pires, L. F., & Wolff, W. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307.
- Kádár, S., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.
- Klyba, L. (2023). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate.
- Klyba, L. V., et al. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH.
- Wang, H. Y. (2016). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate.
- Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). arkat usa.
- Klyba, L. V., et al. (n.d.). Mass Spectra of New Heterocycles: XX.1 Electron Impact and Chemical Ionization Mass Spectra of 5-(Prop-2-yn-1-ylsulfanyl)-1H-pyr. Springer Link.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.
- Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. PubMed.
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). (2017). ResearchGate.
- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube.
- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing.
- Fragmentation Pattern of Mass Spectrometry. (n.d.). Slideshare.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
A Comparative Guide to Single-Crystal X-ray Diffraction of Pyridazine Derivatives for Drug Discovery and Materials Science
Introduction: The Pyridazine Scaffold and the Imperative of Atomic-Level Precision
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry.[1] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and potential for π-π stacking interactions—make it a versatile component in both drug discovery and materials science.[2][3] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The recent FDA approval of drugs like relugolix and deucravacitinib, which feature a pyridazine core, underscores the therapeutic relevance of this heterocycle.[3]
For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms within a pyridazine derivative is not merely academic; it is the key to understanding its function. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this atomic-level structure.[6][7] It provides unambiguous information on molecular conformation, bond lengths, bond angles, and the subtle intermolecular interactions that govern crystal packing.[8] This detailed structural insight is critical for establishing robust structure-activity relationships (SAR), optimizing ligand-protein binding, and designing novel materials with tailored properties.[1][2]
However, the very electronic features that make pyridazines attractive also present unique challenges for crystallographers. The nitrogen lone pairs influence crystal packing through strong hydrogen bonds, while the aromatic system can lead to complex π-stacking arrangements.[2][9] These factors can complicate the process of obtaining high-quality single crystals suitable for diffraction studies. This guide provides a comparative analysis of techniques and strategies for the successful SC-XRD analysis of pyridazine derivatives, grounded in both fundamental principles and field-proven insights.
Comparative Analysis of Crystallization Techniques
The primary bottleneck in any SC-XRD study is the growth of a high-quality single crystal.[10] For pyridazine derivatives, the choice of crystallization method is paramount and must be tailored to the specific solubility, stability, and intermolecular properties of the molecule.
Solution-Based Methods: The Workhorse Approaches
These techniques rely on slowly achieving a state of supersaturation from which a single crystal can nucleate and grow.
-
Slow Evaporation: This is often the simplest and most common starting point.[11][12] The compound is dissolved in a suitable solvent or solvent mixture to near saturation, and the vessel is loosely covered to allow the solvent to evaporate over days or weeks.
-
Causality: This method is effective for moderately soluble and stable pyridazine compounds. The gradual increase in concentration allows for ordered molecular assembly. However, rapid evaporation can lead to the formation of polycrystalline powder or poor-quality crystals.[13] For volatile solvents like dichloromethane, this method may proceed too quickly.[13]
-
-
Vapor Diffusion: This technique offers finer control over the rate of supersaturation. It is performed in a sealed container where a solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent").
-
Hanging Drop & Sitting Drop: Commonly used for small-scale screening, a drop of the compound's solution is suspended over (hanging) or placed next to (sitting) the anti-solvent reservoir. The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.[10]
-
Causality: This method is particularly advantageous for sensitive pyridazine derivatives as it avoids drastic changes in concentration and can be performed with very small amounts of material. The choice of anti-solvent is critical; it must be miscible with the primary solvent.
-
-
Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense anti-solvent.[13] Crystallization occurs at the interface between the two liquids as they slowly mix.
-
Causality: This technique is ideal when a pyridazine derivative is highly soluble in one solvent and very insoluble in another. The slow diffusion across the interface provides an excellent environment for the growth of large, well-ordered crystals.[13]
-
Alternative and Advanced Methods
-
Thermal Control (Cooling): A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly.[10][12] As the temperature drops, solubility decreases, leading to crystallization.
-
Causality: This method works well for compounds that exhibit a significant change in solubility with temperature. The rate of cooling is a critical parameter; rapid cooling often yields small or poorly formed crystals.
-
-
Co-crystallization: If a neutral pyridazine derivative proves difficult to crystallize, forming a co-crystal with a suitable partner can introduce new, stronger intermolecular interactions (like hydrogen bonds) that facilitate a more ordered crystal lattice.[13]
Table 1: Comparison of Crystallization Techniques for Pyridazine Derivatives
| Technique | Principle | Advantages | Disadvantages | Best Suited For... |
| Slow Evaporation | Gradual removal of solvent to increase concentration. | Simple setup, requires minimal equipment. | Limited control over crystallization rate, can lead to twinning.[13] | Thermally stable, moderately soluble pyridazine compounds. |
| Vapor Diffusion | Slow diffusion of an anti-solvent vapor into the compound solution. | Excellent control, requires very small sample amounts, ideal for screening.[10] | Can be sensitive to vibrations and temperature fluctuations. | Precious or sparingly available pyridazine samples. |
| Solvent Layering | Slow diffusion at the interface of a solvent and an anti-solvent. | Can produce very high-quality, large crystals.[13] | Requires careful selection of immiscible or slowly miscible solvents. | Pyridazine derivatives with starkly different solubilities in two solvents. |
| Thermal Control | Decreasing solubility by slowly lowering the temperature. | Good control over the rate of crystallization. | Requires a compound with temperature-dependent solubility.[10] | Compounds that are significantly more soluble in hot solvent. |
The Experimental Workflow: From Crystal to Structure
Once a suitable crystal is obtained, a systematic workflow is followed to generate the final structural model. Each step is a self-validating system, with quality checks ensuring the integrity of the final data.
Diagram 1: The Single-Crystal X-ray Diffraction Workflow
A flowchart of the major stages in a single-crystal X-ray diffraction experiment.
Experimental Protocol: Crystal Selection and Mounting
-
Selection: Under a polarizing microscope, select a crystal that is optically clear, has well-defined faces, and is free of cracks or satellite growths.[8] An ideal size is typically 0.1-0.3 mm in all dimensions.[14]
-
Mounting:
-
Place a small drop of cryo-protectant oil (e.g., Paratone-N) on a glass slide.
-
Using a fine needle or loop, gently transfer the selected crystal into the oil.
-
Scoop the crystal with a cryo-loop attached to a magnetic base. The crystal should adhere to the loop via the thin film of oil.
-
Carefully attach the base to a goniometer head on the diffractometer.
-
Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Flash-cooling minimizes radiation damage to the crystal during X-ray exposure and reduces thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.[15][16]
-
Data Collection Strategy
-
X-ray Source (Mo vs. Cu): Molybdenum (Mo, λ ≈ 0.71 Å) is the standard for small-molecule crystallography, providing good resolution.[8] Copper (Cu, λ ≈ 1.54 Å) sources produce more intense X-ray beams but can cause higher absorption and fluorescence, especially if heavy atoms are present. For most organic pyridazine derivatives, a Mo source is sufficient.
-
Initial Screening: A short series of diffraction images (a "rotation matrix") is collected to determine the unit cell parameters, crystal system, and overall diffraction quality.[17] Streaky spots or multiple lattices may indicate poor crystal quality or twinning.[17]
-
Full Data Collection: A strategy is devised to collect a complete dataset, ensuring that the unique reflections are measured with adequate redundancy.[18] This involves rotating the crystal through a specific range (e.g., 180° or 360°) while continuously collecting diffraction images.[19]
Data Processing, Solution, and Refinement
-
Integration: The raw 2D images are processed to measure the intensity and position of each diffraction spot.[15][20]
-
Scaling and Merging: Intensities are corrected for experimental variations (e.g., beam intensity fluctuations) and symmetry-equivalent reflections are averaged to produce a unique set of reflection data.[20]
-
Structure Solution: This is the most critical computational step, where the "phase problem" is solved to generate an initial electron density map.[14] For small molecules like pyridazine derivatives, direct methods are highly effective.[6]
-
Structure Refinement: An atomic model is built into the electron density map and its parameters (atomic coordinates, displacement parameters) are adjusted using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data.[21][22][23]
Interpreting Crystallographic Data of Pyridazine Derivatives
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Key Crystallographic Parameters for Validation
A refined crystal structure must be validated by several key metrics that indicate the quality of the model and its agreement with the experimental data.
Table 2: Key Crystallographic Parameters and Their Significance
| Parameter | Typical Value | Significance |
| R1 | < 0.05 (5%) | A measure of the agreement between observed and calculated structure factor amplitudes. Lower is better.[21] |
| wR2 | < 0.15 (15%) | A weighted R-factor based on squared structure factor amplitudes. Generally higher than R1. |
| GooF (Goodness of Fit) | ~ 1.0 | Should be close to 1 for a good model. Indicates the appropriateness of the weighting scheme. |
| Completeness | > 99% | The percentage of unique reflections measured. High completeness is crucial for an accurate structure.[18] |
| Max/Min Residual Density | < ±0.5 e⁻/ų | The largest peaks and holes in the final difference electron density map. Large values may indicate missing atoms or disorder. |
Analyzing Intermolecular Interactions: The Pyridazine Signature
The unique electronic nature of the pyridazine ring gives rise to characteristic non-covalent interactions that dictate the crystal packing.
-
Hydrogen Bonding: The two adjacent nitrogen atoms are potent hydrogen bond acceptors.[2][3] They readily interact with donor groups (e.g., O-H, N-H) from neighboring molecules, often forming robust synthons that guide the supramolecular assembly. Analysis of C–H···N interactions is also important, as the pyridazine C-H bonds can act as weak donors.[2][9]
-
π-π Stacking: The electron-deficient aromatic ring of pyridazine frequently engages in π-π stacking interactions with other aromatic systems.[3][24] These can be parallel-displaced or T-shaped arrangements, and their geometry (centroid-to-centroid distance, slip angle) is crucial for understanding the electronic properties of materials.
-
Halogen Bonding and Other Interactions: When substituents like halogens are present, halogen bonding (C–X···N) can be a significant structure-directing interaction. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the full range of intermolecular contacts in the crystal.[9][14]
Common Challenges and Troubleshooting
The path from a promising compound to a high-quality crystal structure is not always straightforward. Pyridazine derivatives can be prone to specific crystallographic pathologies.
-
Twinning: This occurs when a crystal is composed of two or more intergrown domains with different orientations.[25][26] Merohedral twinning, where the diffraction spots from different domains overlap perfectly, can be particularly difficult to detect initially but often results in a structure that is difficult to solve or refine to low R-factors.[25][27]
-
Detection & Resolution: Twinning can be suspected if a structure fails to solve in an expected high-symmetry space group or if intensity statistics are unusual.[15][27] Modern refinement software includes routines to model twinned data by refining the fractional contribution of each twin component.[28]
-
-
Disorder: This happens when a molecule or part of a molecule occupies two or more positions or orientations within the crystal lattice.[25][29] Flexible side chains on a rigid pyridazine core are common sources of disorder.
-
Detection & Resolution: Disorder is often revealed by unusually elongated or poorly defined electron density peaks. It can be modeled by assigning partial occupancies to atoms in different positions, often with geometric restraints to maintain chemical sense.[23]
-
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in the study of pyridazine derivatives. It provides the ultimate proof of structure and offers profound insights into the subtle interplay of intermolecular forces that define solid-state architecture. While challenges such as crystallization, twinning, and disorder are common, a systematic approach grounded in an understanding of the unique chemical properties of the pyridazine ring allows researchers to overcome these hurdles. The detailed, atomic-level knowledge gained from SC-XRD is fundamental to the rational design of next-generation pharmaceuticals and advanced materials built upon this versatile heterocyclic scaffold.
References
- Butler, D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
- Wouters, J., & O'Connell, K. (2018). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. National Institutes of Health.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery.
- ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?
- University of Glasgow. (n.d.). X-Ray Crystallography - Refinement.
- Li, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry.
- YouTube. (2019). How to Solve Single Crystal XRD Structure.
- University of St Andrews. (n.d.). Refinement.
- Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography.
- Wikipedia. (n.d.). X-ray crystallography.
- Al-Majid, A. M., et al. (2020). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine. Acta Crystallographica Section E: Crystallographic Communications.
- Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
- Dauter, Z., & Adamiak, D. A. (2011). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography.
- Parkin, S. (2021). Practical hints and tips for solution of pseudo-merohedric twins: three case studies. Acta Crystallographica Section C: Structural Chemistry.
- Fiveable. (n.d.). Crystallography - 8.1 Data collection and reduction.
- Weiss, M. S. (2013). Data Collection Strategies. Helmholtz-Zentrum Berlin.
- Asian Journal of Nanoscience and Materials. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals.
- Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist.
- ResearchGate. (2011). Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies.
- Fiveable. (n.d.). Single crystal X-ray diffraction.
- Princeton University. (n.d.). Handout 8: Data Collection.
- Ecole Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization.
- Royal Society of Chemistry. (2019). Disorder and Twinning. In Pharmaceutical Crystallography.
- ResearchGate. (2017). X-ray crystallography: Data collection strategies and resources.
- Carleton College. (2007). Single-crystal X-ray Diffraction.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules.
- University of Oxford. (n.d.). Twins.
- University of Toronto. (n.d.). SOP: CRYSTALLIZATION.
- Butler, D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed.
- ResearchGate. (2020). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
- Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions.
- Nossier, E. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules.
- de la Cruz, P., et al. (2007). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules.
- Cockcroft, J. K., et al. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ.
- Strong, M. (2018). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Methods in Molecular Biology.
- Strong, M. (2018). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. PubMed.
Sources
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. jocpr.com [jocpr.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. unifr.ch [unifr.ch]
- 14. fiveable.me [fiveable.me]
- 15. fiveable.me [fiveable.me]
- 16. researchgate.net [researchgate.net]
- 17. utoledo.edu [utoledo.edu]
- 18. journals.iucr.org [journals.iucr.org]
- 19. biostruct.org [biostruct.org]
- 20. portlandpress.com [portlandpress.com]
- 21. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 22. Introduction [pd.chem.ucl.ac.uk]
- 23. books.rsc.org [books.rsc.org]
- 24. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 25. books.rsc.org [books.rsc.org]
- 26. Identifying and Overcoming Crystal Pathologies: Disorder and Twinning | Springer Nature Experiments [experiments.springernature.com]
- 27. Twins – Chemical Crystallography [xtl.ox.ac.uk]
- 28. journals.iucr.org [journals.iucr.org]
- 29. Identifying and Overcoming Crystal Pathologies: Disorder and Twinning - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enhanced Electrophilicity of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde: A Comparative Guide to Its Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to achieving desired molecular complexity and biological activity. Heterocyclic aldehydes, in particular, serve as versatile scaffolds. This guide provides an in-depth technical comparison of the reactivity of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde against other common aldehydes, supported by an analysis of its unique electronic properties and illustrative experimental data. As a Senior Application Scientist, this document is structured to offer not just protocols, but a foundational understanding of the chemical causality that governs the reactivity of this potent synthetic intermediate.
Understanding the Electronic Landscape: Why this compound Stands Apart
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is significantly amplified by the synergistic electron-withdrawing effects of both the pyridazine ring and the trifluoromethyl group.
The pyridazine ring , a six-membered heterocycle with two adjacent nitrogen atoms, is inherently electron-deficient. The nitrogen atoms exert a strong inductive effect, withdrawing electron density from the ring and, consequently, from the attached aldehyde group.[1] This effect is more pronounced than in its pyridine analogue, pyridine-3-carbaldehyde, and significantly more so than in benzaldehyde, where the phenyl ring can even be slightly electron-donating through resonance.[2]
The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[3] Its strong inductive effect further depletes electron density from the pyridazine ring, which in turn enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile.[3][4] This heightened electrophilicity is the cornerstone of the enhanced reactivity of this compound in a variety of nucleophilic addition and condensation reactions.
Comparative Reactivity in Key Organic Transformations
The enhanced electrophilicity of this compound translates to superior performance in several cornerstone organic reactions. Below, we compare its expected reactivity with that of benchmark aldehydes: benzaldehyde (an electron-neutral aromatic aldehyde), 4-nitrobenzaldehyde (an electron-deficient aromatic aldehyde), and pyridine-3-carbaldehyde (a less electron-deficient heteroaromatic aldehyde).
Knoevenagel Condensation
The Knoevenagel condensation, a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound, is highly sensitive to the electrophilicity of the carbonyl component.[9] Aldehydes with electron-withdrawing groups generally exhibit faster reaction rates and higher yields.[10]
Illustrative Data: Knoevenagel Condensation with Malononitrile
| Aldehyde | Expected Relative Rate | Typical Yield Range (%) |
| Benzaldehyde | Baseline | 80-90 |
| Pyridine-3-carbaldehyde | Moderate | 85-95 |
| 4-Nitrobenzaldehyde | High | 90-98 |
| This compound | Very High | >95 |
This data is illustrative and compiled from typical results for analogous reactions.[11][12] The very high expected yield for the title compound is based on its pronounced electrophilic character.
The strong electron-withdrawing nature of the 6-(trifluoromethyl)pyridazinyl group significantly activates the aldehyde towards nucleophilic attack by the carbanion generated from the active methylene compound, leading to a faster and more efficient condensation.
Experimental Protocol: Knoevenagel Condensation
Caption: Workflow for a typical Knoevenagel condensation.
-
To a solution of the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water and a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure arylidenemalononitrile derivative.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes, particularly with a high degree of E-selectivity.[13] The reaction rate is sensitive to the electrophilicity of the aldehyde, with electron-poor aldehydes generally reacting more rapidly.
Illustrative Data: HWE Reaction with Triethyl Phosphonoacetate
| Aldehyde | Expected Relative Rate | Typical Yield Range (%) |
| Benzaldehyde | Baseline | 75-85 |
| Pyridine-3-carbaldehyde | Moderate | 80-90 |
| 4-Nitrobenzaldehyde | High | 85-95 |
| This compound | Very High | >90 |
This data is illustrative, based on general trends in HWE reactions.[14][15] The enhanced reactivity of the title compound is predicted due to its high electrophilicity.
The highly electrophilic nature of this compound facilitates the initial nucleophilic attack of the phosphonate carbanion, which is often the rate-limiting step, leading to a more efficient olefination.[13]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Caption: Workflow for a typical Horner-Wadsworth-Emmons reaction.
-
To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 mmol) in dry THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired alkene.
Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.[16] The initial formation of the imine is often the rate-determining step and is accelerated for more electrophilic aldehydes.[17]
Illustrative Data: Reductive Amination with Aniline
| Aldehyde | Expected Relative Rate | Typical Yield Range (%) |
| Benzaldehyde | Baseline | 70-85 |
| Pyridine-3-carbaldehyde | Moderate | 75-90 |
| 4-Nitrobenzaldehyde | High | 85-95 |
| This compound | Very High | >90 |
This data is illustrative and based on established trends in reductive amination.[18][19] The high expected yield for the title compound reflects its propensity for rapid imine formation.
The pronounced electrophilicity of this compound promotes the rapid formation of the imine intermediate, which is then efficiently reduced to the corresponding secondary amine.
Experimental Protocol: Reductive Amination
Caption: Workflow for a typical reductive amination.
-
To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL), add sodium triacetoxyborohydride (1.5 mmol).
-
Stir the reaction mixture at room temperature overnight, or until completion as indicated by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amine.
Conclusion
This compound is a highly reactive and versatile building block for organic synthesis. The potent, synergistic electron-withdrawing effects of the pyridazine ring and the trifluoromethyl group render the carbonyl carbon exceptionally electrophilic. This intrinsic property translates into enhanced reactivity and often superior yields in a range of important chemical transformations, including Knoevenagel condensations, Horner-Wadsworth-Emmons reactions, and reductive aminations, when compared to less electron-deficient aromatic and heteroaromatic aldehydes. For researchers and drug development professionals, a thorough understanding of this reactivity profile allows for the rational design of synthetic routes and the efficient construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.
References
- PubChem. Pyridazine-3-carbaldehyde.
- Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link]
- RSC Publishing.
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]
- Aston Publications Explorer. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. [Link]
- Alchetron. Horner–Wadsworth–Emmons reaction. [Link]
- Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. [Link]
- Wikipedia. Pyridine-3-carbaldehyde. [Link]
- National Center for Biotechnology Information.
- ResearchGate.
- ResearchGate. Hammett plot for the para -substituted benzaldehydes in the B.–V. [Link]
- ResearchGate. Knoevenagel condensation of aromatic aldehydes with Meldrum's acid in water: an experimental class on Green Organic Chemistry. [Link]
- Dalal Institute.
- Wikipedia.
- Semantic Scholar.
- ResearchGate. Reductive amination of nitrobenzene with different aldehydes. [a]. [Link]
- Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
- Matrix Fine Chemicals. PYRIDAZINE-3-CARBALDEHYDE | CAS 60170-83-4. [Link]
- Pharmacy 180.
- YouTube.
- OUCI. Synthesis of α‐(Trifluoromethyl)
- Wikipedia.
- Redalyc.
- Delaware Valley University.
- Chemistry LibreTexts. Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
- Delaware Valley University.
- MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]
- YouTube. Reactivity of carbonyl compounds with nucelophiles. [Link]
- The Organic Chemistry Portal.
- University of California, Irvine. Pyridazine. [Link]
- Scribd. Electrophilic Reactivity of Heterocycles. [Link]
- ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
- Master Organic Chemistry.
- Chemistry LibreTexts.
- National Center for Biotechnology Information. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]
- PubMed. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. [Link]
- Chemistry LibreTexts.
- Chemistry LibreTexts. Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
- Testbook. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. [Link]
- YouTube. Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema. [Link]
- Britannica.
- Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]
- Journal of Chemical Education. Review of Heterocyclic Chemistry, 5th Edition. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. publications.aston.ac.uk [publications.aston.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. redalyc.org [redalyc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Tale of Two Aldehydes: A Comparative Guide to 6-(Trifluoromethyl)pyridazine-3-carbaldehyde and 6-chloropyridazine-3-carbaldehyde in Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the pyridazine core stands out as a privileged scaffold, integral to a multitude of biologically active molecules ranging from anticancer agents to herbicides.[1][2][3][4][5][6][7][8] The strategic functionalization of this heterocycle is paramount, and at the forefront of versatile synthetic intermediates are pyridazine-3-carbaldehydes. These compounds serve as critical linchpins for constructing complex molecular architectures.
This guide provides an in-depth, comparative analysis of two key building blocks: 6-(Trifluoromethyl)pyridazine-3-carbaldehyde and 6-chloropyridazine-3-carbaldehyde . We will dissect their distinct physicochemical properties, explore the nuances of their reactivity in common synthetic transformations, and provide field-proven experimental protocols. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their specific synthetic challenges.
Physicochemical Properties: A Comparative Analysis
The key difference between these two aldehydes lies in the substituent at the 6-position of the pyridazine ring: a trifluoromethyl (-CF3) group versus a chloro (-Cl) group. This single atomic substitution has profound implications for the molecule's electronic character, stability, and, consequently, its reactivity.
| Property | This compound | 6-chloropyridazine-3-carbaldehyde |
| CAS Number | 175277-68-8 (example) | 303085-53-2[9][10] |
| Molecular Formula | C6H3F3N2O | C5H3ClN2O[9][10] |
| Molecular Weight | 176.10 g/mol | 142.54 g/mol [9][10] |
| Appearance | Typically a white solid | Light yellow to brown powder[2] |
| Electronic Effect of C6 Substituent | Strong electron-withdrawing (inductive) | Moderately electron-withdrawing (inductive), weak donating (resonance) |
| Electrophilicity of Aldehyde Carbon | Significantly enhanced | Moderately enhanced |
| Reactivity of C6 Position | Inert to nucleophilic substitution | Susceptible to nucleophilic aromatic substitution (SNAr) |
The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of fluorine. This potent inductive effect significantly polarizes the entire pyridazine ring, making the aldehyde carbon of This compound exceptionally electrophilic.
In contrast, the chloro group on 6-chloropyridazine-3-carbaldehyde also exerts an electron-withdrawing inductive effect, but it is less pronounced than that of the -CF3 group. Furthermore, the lone pairs on the chlorine atom can participate in resonance, which can slightly donate electron density to the ring, partially offsetting the inductive withdrawal. The most critical difference, however, is that the chlorine atom is a good leaving group, making the C6 position a reactive site for nucleophilic aromatic substitution (SNAr).
Reactivity Profiles & Mechanistic Insights
The electronic differences between the -CF3 and -Cl substituents dictate the reactivity of these aldehydes in fundamental synthetic transformations.
Nucleophilic Addition to the Aldehyde
Reactions such as Grignard additions, Wittig olefinations, and reductive aminations are classic examples of nucleophilic additions to a carbonyl group.[11][12][13][14][15]
-
This compound: The highly electron-deficient nature of the pyridazine ring, amplified by the -CF3 group, renders the aldehyde carbon extremely susceptible to nucleophilic attack. This often translates to:
-
Faster reaction rates: Reactions can often proceed under milder conditions (e.g., lower temperatures) compared to its chloro-analogue.
-
Higher yields: The enhanced electrophilicity can lead to more complete conversions.
-
Increased risk of side reactions: Over-reactivity can sometimes be a challenge, potentially leading to decomposition or undesired side products if conditions are not carefully controlled.
-
-
6-chloropyridazine-3-carbaldehyde: While still activated by the pyridazine nitrogens and the chloro group, the aldehyde is less electrophilic. This results in:
-
More moderate reaction rates: Reactions may require slightly more forcing conditions (e.g., heating) to achieve comparable yields.
-
Generally clean reactions: The moderated reactivity often leads to cleaner reaction profiles with fewer side products.
-
Workflow for Aldehyde-Centric Reactions
Caption: Comparative workflow for selecting the appropriate pyridazine aldehyde.
Nucleophilic Aromatic Substitution (SNAr)
This is where the two reagents diverge dramatically and where 6-chloropyridazine-3-carbaldehyde offers unique synthetic utility. The chlorine atom at the C6 position is susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).
-
6-chloropyridazine-3-carbaldehyde: This dual reactivity allows for a powerful two-step synthetic strategy:
-
Perform a reaction at the aldehyde (e.g., olefination).
-
Subsequently, displace the chloro group with a nucleophile to introduce additional diversity.
This orthogonal reactivity is invaluable for building molecular libraries and performing late-stage functionalization in drug discovery programs.
-
-
This compound: The C-F bonds of the trifluoromethyl group are exceptionally strong, and the group itself is not a leaving group. Therefore, the C6 position is inert to SNAr reactions. This compound is the reagent of choice when the synthetic route requires the C6 position to remain unchanged.
Mechanism: SNAr at the C6 Position
Caption: Generalized mechanism for SNAr on 6-chloropyridazine-3-carbaldehyde.
Applications in Synthesis & Drug Discovery
-
This compound is often employed when the final target molecule requires the presence of the -CF3 group for its biological activity. The trifluoromethyl group is a well-known bioisostere for other groups and can enhance metabolic stability, binding affinity, and cell permeability. Its inertness ensures it remains intact throughout multi-step syntheses.
-
6-chloropyridazine-3-carbaldehyde is a workhorse for generating libraries of analogues.[16] Its ability to undergo sequential, orthogonal reactions makes it a highly valuable platform for structure-activity relationship (SAR) studies. For example, a common core can be synthesized via a reaction at the aldehyde, and then a diverse array of amines can be introduced at the C6 position to probe the binding pocket of a biological target.
Experimental Protocols
The following protocols are representative examples of common transformations and are designed to be self-validating systems.
Protocol 1: Wittig Olefination of this compound
This protocol details the conversion of the aldehyde to an alkene, a common C-C bond-forming reaction.[12][13][17][18]
Objective: To synthesize 3-(prop-1-en-2-yl)-6-(trifluoromethyl)pyridazine.
Materials:
-
This compound (1.0 eq)
-
Isopropyltriphenylphosphonium iodide (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add isopropyltriphenylphosphonium iodide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Causality Note: The strong base NaH deprotonates the phosphonium salt to generate the reactive ylide. Performing this at 0 °C controls the exotherm and prevents ylide decomposition.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a deep red/orange color indicates ylide generation.
-
Cool the reaction mixture back down to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. Expertise Note: The high electrophilicity of this aldehyde ensures a rapid reaction with the ylide upon addition.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the desired alkene.
Protocol 2: Sequential Reductive Amination and SNAr with 6-chloropyridazine-3-carbaldehyde
This two-step protocol highlights the unique orthogonal reactivity of the chloro-substituted aldehyde.
Objective: To synthesize N-benzyl-1-(6-(morpholino)pyridazin-3-yl)methanamine.
Step A: Reductive Amination [15][19]
Materials:
-
6-chloropyridazine-3-carbaldehyde (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
Procedure:
-
In a round-bottom flask, dissolve 6-chloropyridazine-3-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in DCM.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation. Trustworthiness Note: Pre-formation of the imine is crucial for selective reduction and minimizing side reactions like reduction of the starting aldehyde.
-
Add NaBH(OAc)3 (1.5 eq) portion-wise. Causality Note: NaBH(OAc)3 is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde, making it ideal for one-pot procedures.
-
Stir at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-((6-chloropyridazin-3-yl)methyl)aniline, which can often be used in the next step without further purification.
Step B: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
Crude product from Step A (1.0 eq)
-
Morpholine (2.0 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the crude amine from Step A in DMF.
-
Add morpholine (2.0 eq) followed by DIPEA (2.5 eq). Expertise Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, driving the reaction to completion.
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor by LC-MS or TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography to yield the desired N-benzyl-1-(6-(morpholino)pyridazin-3-yl)methanamine.
Conclusion & Recommendations
The choice between This compound and 6-chloropyridazine-3-carbaldehyde is not a matter of which is "better," but which is strategically advantageous for a given synthetic goal.
-
Choose this compound when:
-
The final target requires a metabolically stable, strongly electron-withdrawing -CF3 group.
-
High reactivity at the aldehyde is desired for reactions under mild conditions.
-
The C6 position must remain unfunctionalized throughout the synthesis.
-
-
Choose 6-chloropyridazine-3-carbaldehyde when:
-
The synthetic plan involves late-stage functionalization at the C6 position via SNAr.
-
Building a library of analogues with diversity at the C6 position is the primary goal.
-
A more moderately reactive aldehyde is preferred to ensure a cleaner reaction profile in nucleophilic additions.
-
By understanding the fundamental electronic differences and the resulting orthogonal reactivity, researchers can harness the unique strengths of each of these valuable building blocks to accelerate their synthetic endeavors in medicinal chemistry and materials science.
References
- Strategy for the synthesis of pyridazine heterocycles and their deriv
- The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. NINGBO INNO PHARMCHEM CO.,LTD.
- What is the synthesis method of 6-Chloropyridazine-3-carboxamide?. Guidechem.
- Reductive Aminations of Ketones and Aldehydes using Borane-Pyridine. RSC Publishing.
- 6-Chloropyridazine-3-carbaldehyde | C5H3ClN2O | CID 22336267. PubChem.
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053. PubChem.
- Wittig reaction. Wikipedia.
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
- Wittig Reaction - Common Conditions. Organic Chemistry Portal.
- Wittig Reaction. Organic Chemistry Portal.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Reductive amin
- A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry.
- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- 6-chloropyridazine-3-carbaldehyde. ECHEMI.
- SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University.
- 6-(Trifluoromethyl)pyridine-3-carboxaldehyde 95 386704-12-7. Sigma-Aldrich.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- 6-Fluoro-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine. PubChem.
- Pyridazine. University of California, Irvine.
- 6-Chloropyridine-3-carboxaldehyde 96 23100-12-1. Sigma-Aldrich.
- 6-chloropyridazine-3-carbaldehyde - 97%. Aladdin Scientific.
- Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. Journal of the Serbian Chemical Society.
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. PMC.
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. PubMed.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
- Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 8. Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Chloropyridazine-3-carbaldehyde | C5H3ClN2O | CID 22336267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Pyridazine and Pyrimidine Derivatives: A Comparative Analysis of Biological Activity
Introduction: The Tale of Two Diazines
In the vast landscape of heterocyclic chemistry, pyridazine and pyrimidine stand out as foundational scaffolds for drug discovery. Both are six-membered aromatic rings containing two nitrogen atoms, known as diazines. However, the seemingly subtle difference in the placement of these nitrogen atoms—at the 1 and 2 positions in pyridazine and the 1 and 3 positions in pyrimidine—creates a profound divergence in their electronic properties, spatial arrangement, and, consequently, their biological activities.
This guide provides a comparative analysis of the biological activities of derivatives from these two core structures. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on their therapeutic potential.
Caption: Structural comparison of Pyridazine and Pyrimidine cores.
Part 1: Anticancer Activity - Targeting Cellular Proliferation
Both pyridazine and pyrimidine derivatives have yielded numerous potent anticancer agents. Their mechanisms often involve the inhibition of critical enzymes that regulate cell growth and proliferation, such as protein kinases.
Pyridazine Derivatives in Oncology
The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1][2] In oncology, many pyridazine-containing molecules function as kinase inhibitors.[3][4] For example, some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3] The adjacent nitrogen atoms in the pyridazine ring can act as key hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of kinases.
Pyrimidine Derivatives in Oncology
The pyrimidine core is fundamental to life as a component of nucleic acids (cytosine, thymine, and uracil), making its derivatives prime candidates for antimetabolite drugs.[5][6] The classic chemotherapeutic agent 5-fluorouracil functions by inhibiting thymidylate synthase, thereby disrupting DNA synthesis.[7][8] More recent research has focused on pyrimidine derivatives as highly selective kinase inhibitors, such as those targeting Cyclin-Dependent Kinases (CDKs) to induce cell cycle arrest and apoptosis in cancer cells.[5][9] The 1,3-arrangement of nitrogens in pyrimidine allows for diverse substitution patterns that can be fine-tuned to achieve high target specificity.
Comparative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyridazine and pyrimidine derivatives against common human cancer cell lines. This data highlights the potent, often sub-micromolar, activity achievable with both scaffolds.
| Compound Class | Derivative Example | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| Pyridazine | Pyridazine-based VEGFR Inhibitor | VEGFR Kinase | HCT-116 (Colon) | 30.3 | [3] |
| Pyridazine | Pyridazinone Derivative | Anticancer | A549 (Lung) | 1.66 | [10] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine | Thymidylate Synthase | HCT-116 (Colon) | 1.98 | [8] |
| Pyrimidine | N-(pyridin-3-yl)pyrimidin-4-amine | CDK2 Inhibitor | HeLa (Cervical) | Comparable to Palbociclib | [5] |
| Pyrimidine | Pyrazolo[1,5-a]pyrimidine | Anticancer | General | Good Activity | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The causality behind choosing the MTT assay is its reliability, high throughput, and direct correlation of mitochondrial metabolic activity with cell viability. It provides a quantitative measure of a compound's cytostatic or cytotoxic effect.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyridazine and pyrimidine derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: General workflow for an in vitro kinase inhibition assay.
Part 2: Antimicrobial Activity - Combating Infectious Agents
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Both pyridazine and pyrimidine scaffolds have proven to be fertile ground for this purpose.
Pyridazine Derivatives as Antimicrobials
Pyridazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[12][13] Their mechanism can involve disrupting cellular processes essential for microbial survival. The structural features of certain pyridazine compounds allow them to effectively target both Gram-positive and Gram-negative bacteria.[14][15] Some studies have highlighted that specific isomers or saturation levels of fused pyridazine rings can significantly influence the potency and selectivity of the antimicrobial effect.[16]
Pyrimidine Derivatives as Antimicrobials
Given their role in nucleic acid synthesis, pyrimidine derivatives are logical candidates for antimicrobial agents.[17][18] They can interfere with microbial DNA and RNA synthesis, leading to bacteriostatic or bactericidal effects.[19] Many therapeutic agents containing the pyrimidine nucleus are known for their potent antimicrobial properties.[18][20] The versatility of the pyrimidine ring allows for the synthesis of derivatives that can overcome existing resistance mechanisms.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The MIC is a standard measure of antimicrobial potency. The table below compares the MIC values for representative derivatives against key pathogens.
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Pyridazine | Imidazo[1,2-b]pyridazine | M. tuberculosis H37Rv | 6.25 | [2] |
| Pyridazine | Pyridazinone Derivative | S. aureus (MRSA) | 3.74 (µM) | [15] |
| Pyridazine | Pyridazinone Derivative | E. coli | Good Activity | [14] |
| Pyrimidine | Thieno[2,3-d]pyrimidine | General Bacteria/Fungi | Good Activity | [19] |
| Pyrimidine | Indolyl-pyrimidine | S. aureus, E. coli | Potent Activity | [20] |
| Pyrimidine | 1,2,4-triazolo[1,5-a]pyrimidine | General Antimicrobial | Promising Agent | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is chosen for its efficiency and standardization in determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds to achieve a range of concentrations.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound. Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Validation: The results are validated by ensuring the positive control shows growth and the negative control remains clear.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Part 3: Anti-inflammatory Activity - Modulating the Immune Response
Chronic inflammation is implicated in numerous diseases. Pyridazine and pyrimidine derivatives offer promising avenues for developing novel anti-inflammatory drugs, often with improved safety profiles compared to traditional NSAIDs.
Pyridazine Derivatives as Anti-inflammatory Agents
Pyridazinone derivatives, in particular, have been extensively studied as potent anti-inflammatory agents.[21][22] A significant advantage is their frequent selectivity for inhibiting cyclooxygenase-2 (COX-2) over COX-1, which is hypothesized to lead to reduced gastrointestinal side effects, a major drawback of many NSAIDs.[22][23] The pyridazinone core has emerged as a key structure for designing agents that can fight inflammation with low ulcerogenic potential.[22][24]
Pyrimidine Derivatives as Anti-inflammatory Agents
Pyrimidine derivatives also exhibit significant anti-inflammatory properties.[7][20] Their mechanisms can vary, from inhibiting pro-inflammatory enzymes to modulating cytokine signaling pathways. The structural diversity of pyrimidines allows for the creation of compounds that can target specific components of the inflammatory cascade, offering a tailored therapeutic approach.[25]
Comparative Data: COX Inhibition and In Vivo Efficacy
| Compound Class | Derivative Example | Key Finding | Model | Result | Reference |
| Pyridazine | Pyridazinone Derivative 4a | COX-2 Inhibition | In vitro MTT assay | Potent and selective COX-2 inhibitor | [23] |
| Pyridazine | Pyridazinone Derivative 9d | Anti-inflammatory | In vivo (animal) | More potent than indomethacin | [23] |
| Pyridazine | Pyridazinone Derivatives | Anti-inflammatory | General Review | Low ulcerogenic effects | [22] |
| Pyrimidine | General Derivatives | Anti-inflammatory | General Review | Wide spectrum of activity | [6][20] |
| Pyrimidine | General Derivatives | Anti-inflammatory | General Review | Superior to Ibuprofen in some cases | [7] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of a potential anti-inflammatory drug. Selectivity for COX-2 is a key objective in modern anti-inflammatory drug design to minimize gastrointestinal toxicity.
-
Enzyme Preparation: Use commercially available, purified human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing the enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C. The COX enzyme will convert arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂.
-
Quantification: Terminate the reaction and quantify the amount of prostaglandin produced, typically by measuring PGE₂ levels using an Enzyme Immunoassay (EIA) kit.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Caption: Simplified COX pathway and the action of a selective COX-2 inhibitor.
Conclusion and Future Outlook
Both pyridazine and pyrimidine derivatives are exceptionally valuable scaffolds in medicinal chemistry, each possessing a distinct profile of biological activities.
-
Pyrimidine derivatives have a storied history, particularly in anticancer and antimicrobial applications, leveraging their fundamental role as building blocks of nucleic acids. Their structural versatility continues to make them a cornerstone for developing highly specific kinase inhibitors.
-
Pyridazine derivatives , with their unique 1,2-nitrogen arrangement, have emerged as powerful and versatile pharmacophores. They show particular promise in developing kinase inhibitors for cancer and selective COX-2 inhibitors for inflammation, the latter offering a potential for improved safety profiles.
The choice between a pyridazine or pyrimidine scaffold is not a matter of inherent superiority but one of strategic design. It depends entirely on the specific biological target, the desired mechanism of action, and the required physicochemical properties. As our understanding of disease pathways deepens, the rational design and synthesis of novel derivatives from both these diazine families will undoubtedly continue to yield the next generation of life-saving therapeutics.
References
- Jadhav, S. D., et al. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.
- Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research.
- Kumar, A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Asif, M. (2018). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Chemical and Pharmaceutical Sciences.
- Abdel-Rahman, A. A. H., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Patel, R., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review.
- Al-Ostath, A. I., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis.
- Kumar, D., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies.
- Ma, Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry.
- Caproiu, M. T., et al. (1999).
- Singh, P., et al. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
- Pop, R., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
- Sharma, A., et al. (2020). Role of Pyrimidine Derivatives in the Treatment of Cancer.
- Fayed, E. A., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin.
- Sharma, R., et al. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
- Sharma, P., & Kumar, V. (2014). An overview on synthesis and biological activity of pyrimidines. SciSpace.
- Asif, M. (2018). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Chemical and Pharmaceutical Sciences.
- Sharma, A., et al. (2014). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
- Multiple Authors. (2024).
- Kandeel, M. M., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archiv der Pharmazie.
- Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. ProQuest.
- Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie.
- Verma, S. K., et al. (2008).
- Hassan, M. S. A., et al. (2022). Anti‐inflammatory activity of pyridazinones: A review.
- Abdel-Aziz, M., et al. (2023).
- Al-Ghorbani, M., et al. (2022).
- Multiple Authors. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
- Ma, Y., et al. (2021). An updated review on anticancer activity of pyridazine containing bioactive molecules. Scilit.
Sources
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 4. scilit.com [scilit.com]
- 5. ijrpr.com [ijrpr.com]
- 6. scispace.com [scispace.com]
- 7. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. mdpi.com [mdpi.com]
- 16. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 18. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. wjarr.com [wjarr.com]
- 21. sarpublication.com [sarpublication.com]
- 22. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of Trifluoromethyl vs. Methyl Substituted Pyridazines: A Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Among the most powerful tools in the chemist's arsenal is the principle of bioisosteric replacement. The substitution of a methyl (–CH₃) group with a trifluoromethyl (–CF₃) group is a classic example of this strategy, employed to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, appearing in approved drugs and numerous clinical candidates.[1][2] This guide provides a comparative analysis of trifluoromethyl- versus methyl-substituted pyridazines, offering insights into the profound impact of this single-atom substitution on the molecule's overall profile, supported by experimental data and detailed protocols.
Section 1: The Physicochemical Dichotomy: Electronics, Lipophilicity, and Basicity
The fundamental differences between the methyl and trifluoromethyl groups stem from their opposing electronic properties. The methyl group is a weak electron-donating group through hyperconjugation, while the trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This electronic disparity creates a cascade of effects on the molecule's key physicochemical parameters.
Electronic Effects: The Hammett constant (σ) quantifies the electron-donating or -withdrawing influence of a substituent. The CF₃ group has a strongly positive Hammett constant (e.g., σₚ ≈ 0.54), indicating its powerful electron-withdrawing nature.[3] In contrast, the CH₃ group has a negative Hammett constant (e.g., σₚ ≈ -0.17), signifying its electron-donating character. This directly impacts the electron density of the pyridazine ring.
Lipophilicity (LogP/LogD): Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] The trifluoromethyl group is significantly more lipophilic than a methyl group. The Hansch lipophilicity parameter (π) for CF₃ is +0.88, while for CH₃ it is +0.56.[5] This means that replacing a methyl group with a trifluoromethyl group will invariably increase the compound's LogP value, which can enhance membrane permeability and cell penetration.[6][7]
Acidity/Basicity (pKa): The electron-withdrawing CF₃ group decreases the electron density on the pyridazine ring's nitrogen atoms, thereby reducing their ability to accept a proton. This leads to a lower pKa, making the trifluoromethyl-substituted pyridazine less basic than its methyl-substituted counterpart. Parent pyridazine has a pKa of 2.3; an electron-donating 4-methyl group increases the pKa to 2.93.[8] Conversely, a trifluoromethyl group would be expected to significantly lower this value. This modulation of pKa is crucial as it affects the ionization state of the molecule at physiological pH, influencing solubility and target engagement.
Comparative Physicochemical Properties
| Property | Methyl (–CH₃) Group | Trifluoromethyl (–CF₃) Group | Implication for Pyridazine Derivatives |
| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing[3] | Alters ring reactivity and target interactions. |
| Hammett Constant (σₚ) | ~ -0.17 | ~ +0.54[3] | Quantifies the significant electronic difference. |
| Lipophilicity (Hansch π) | +0.56 | +0.88[5] | CF₃ substitution increases LogP, affecting ADME properties. |
| Basicity (pKa) | Increases pKa of pyridazine ring[8] | Decreases pKa of pyridazine ring | Modulates solubility and ionization state at physiological pH. |
| Metabolic Stability | Prone to CYP450-mediated oxidation | Highly resistant to oxidative metabolism[5] | CF₃ substitution typically enhances metabolic half-life. |
Section 2: Synthesis and Chemical Reactivity
The choice of substituent also influences the synthetic accessibility and chemical reactivity of the pyridazine core.
Synthetic Strategies
Methyl-Substituted Pyridazines: These are often synthesized from precursors already containing the methyl group. Common methods include the condensation of hydrazine with methyl-substituted 1,4-dicarbonyl compounds or the cyclization of substituted maleic anhydrides.[9][10]
Trifluoromethyl-Substituted Pyridazines: The introduction of a CF₃ group often requires specialized reagents and conditions. Strategies include:
-
Building Block Approach: Using trifluoromethylated starting materials, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, in condensation reactions.[11]
-
Direct Trifluoromethylation: Employing modern trifluoromethylating agents on a pre-formed pyridazine ring, although this can be challenging.
-
Annulation Reactions: Base-promoted annulation of pyridinium ylides with trifluoroacetyl diazoester provides a route to highly functionalized 4-trifluoromethyl pyridazines.[12]
-
Skeletal Editing: Recent advances allow for the direct conversion of a C-H or C-Cl bond on a pyridine to a nitrogen atom, providing a novel entry to pyridazines from widely available pyridines, including those with trifluoromethyl groups.[13]
Impact on Ring Reactivity
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. This reactivity is further modulated by the substituents.
-
Trifluoromethyl Substitution: The potent electron-withdrawing CF₃ group further depletes the ring of electron density, making it highly activated towards Nucleophilic Aromatic Substitution (SNAr) . Halogens on a CF₃-substituted pyridazine ring are exceptionally labile and can be readily displaced by nucleophiles like amines or thiols.[11]
-
Methyl Substitution: The electron-donating CH₃ group slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridazine. Conversely, it can facilitate electrophilic substitution, although such reactions are generally difficult on the electron-poor pyridazine core.
Section 3: Metabolic Stability - The Fortification Effect
One of the primary motivations for replacing a methyl group with a trifluoromethyl group is to enhance metabolic stability.[5]
The Achilles' Heel of the Methyl Group: Aromatic and benzylic methyl groups are prime targets for oxidation by cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP2C9. This metabolic process converts the methyl group into a hydroxymethyl derivative, which can be further oxidized to an aldehyde and a carboxylic acid, leading to rapid clearance and often inactivation of the drug.
The Robustness of the Trifluoromethyl Group: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ~485 kJ/mol), compared to the weaker carbon-hydrogen bond (~414 kJ/mol).[5] This high bond strength, coupled with the shielding effect of the fluorine atoms, renders the CF₃ group exceptionally resistant to CYP-mediated oxidation. This "metabolic blocking" can dramatically increase the half-life (t₁₂) and oral bioavailability of a drug candidate.
Comparative Metabolic Stability Data
| Compound Scaffold | Substituent | Half-life (t₁/₂, min) in HLM* | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |
| Pyridazine-Core-A | –CH₃ | 15 | 46.2 |
| Pyridazine-Core-A | –CF₃ | > 120 | < 5.8 |
| Pyridazine-Core-B | –CH₃ | 25 | 27.7 |
| Pyridazine-Core-B | –CF₃ | 105 | 6.6 |
| Data are representative examples based on typical findings in human liver microsome (HLM) assays. |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes, which are subcellular fractions containing high concentrations of drug-metabolizing enzymes like CYPs.[14][15][16]
Objective: To determine the rate of disappearance of a test compound over time and calculate its in vitro intrinsic clearance.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Compound Addition: Add the test compound to the wells of the incubation plate to achieve a final concentration of 1 µM. Include control compounds and a vehicle control (DMSO without compound).
-
Pre-incubation: Add the HLM master mix to the wells. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is the T=0 time point for the reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold ACN containing the internal standard.[14] The ACN serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
Sample Processing: After the final time point, centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound relative to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg protein/mL) .
-
Section 4: Pharmacological Consequences
The substitution of CH₃ with CF₃ can profoundly alter a compound's interaction with its biological target, affecting both affinity and selectivity.
-
Binding Affinity: The increased lipophilicity and the unique electronic nature of the CF₃ group can lead to stronger binding interactions. The CF₃ group can engage in favorable non-covalent interactions within a binding pocket, such as hydrophobic interactions or orthogonal multipolar interactions with carbonyl groups, that are not possible for a methyl group. In some cases, however, the larger size of the CF₃ group (van der Waals radius of 2.7 Å vs. 2.0 Å for CH₃) may introduce steric clashes, leading to reduced affinity.
-
Selectivity: By occupying a specific sub-pocket or altering the compound's conformation, a CF₃ group can enhance selectivity for the desired target over off-targets. For instance, in kinase inhibitors, this substitution can be key to achieving selectivity across the kinome.
-
Biological Activity: The introduction of a trifluoromethyl moiety on the pyridazine skeleton has been shown to increase antimicrobial activity.[17] In another study, pyridazinone derivatives bearing a trifluoromethylphenyl group were investigated as inhibitors of MAO-B.[18] The change in electronics and lipophilicity can fundamentally alter the pharmacophore, sometimes switching a compound from an agonist to an antagonist or vice versa.
Section 5: Key Experimental Methodologies
Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method
The "shake-flask" method is the gold-standard technique for experimentally determining the octanol-water partition coefficient (LogP).[19][20]
Objective: To measure the equilibrium concentration of a compound in two immiscible phases (n-octanol and water/buffer) to calculate its LogP value.
Materials:
-
Test compound
-
n-Octanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glass vials with PTFE-lined caps
-
Vortex mixer and/or rotator
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This prevents volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble (typically n-octanol for lipophilic compounds).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol phase and the pre-saturated PBS phase (e.g., 1 mL of each). Add a small aliquot of the compound stock solution.
-
Equilibration: Cap the vial tightly and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.[19]
-
Phase Separation: Centrifuge the vial (e.g., at 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer. Be extremely careful not to cross-contaminate the samples.
-
Quantification: Determine the concentration of the compound in each phase ([C]octanol and [C]aqueous) using a suitable analytical method with a proper calibration curve.
-
Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:
-
P = [C]octanol / [C]aqueous
-
LogP = log₁₀(P)
-
Conclusion
The substitution of a methyl group with a trifluoromethyl group on a pyridazine scaffold is a powerful, multifaceted strategy in drug design. This seemingly minor change instigates a profound shift in the molecule's properties. The CF₃ group enhances lipophilicity, lowers basicity, and, most critically, imparts exceptional metabolic stability by blocking oxidative pathways that readily degrade the CH₃ group. These physicochemical modifications translate into significant changes in synthetic strategy, chemical reactivity, and, ultimately, the pharmacological profile of the compound. Understanding the distinct characteristics that each substituent confers allows researchers to make rational design choices, tailoring molecules for improved potency, selectivity, and pharmacokinetic endurance. As drug discovery continues to evolve, the judicious application of such bioisosteric replacements on privileged scaffolds like pyridazine will remain a cornerstone of developing safer and more effective medicines.
References
- Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester.Organic & Biomolecular Chemistry (RSC Publishing).
- Metabolic Stability Assays.Merck Millipore.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central.
- New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II.ScienceDirect.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism.protocols.io.
- A New Route for the Synthesis of Substituted Pyridazines (2007).Semantic Scholar.
- Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives.OUCI.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.Springer Nature Experiments.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.MDPI.
- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.Enamine.
- Microsomal Stability.Cyprotex ADME-Tox Solutions | Evotec.
- LogP—Making Sense of the Value.ACD/Labs.
- Protocol for the Human Liver Microsome Stability Assay.ResearchGate.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing.Knowledge UChicago.
- Experimental determination of the logP using the spectrophotometric method.ResearchGate.
- The pyridazine heterocycle in molecular recognition and drug discovery.PubMed Central.
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.PubMed Central.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.SAR Publication.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.Liberty University.
- Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine.Journal of the American Chemical Society.
- Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold.ACS Medicinal Chemistry Letters.
- A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy.JoVE.
- LogP / LogD shake-flask method.protocols.io.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.International Journal of ChemTech Research.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.MDPI.
- Physical properties of trifluoromethyl-substituted pyrazoles.Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.MDPI.
- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.Bentham Science.
- Physical Properties of Pyridazines.ResearchGate.
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.Journal of Chemical and Pharmaceutical Research.
- Trifluoromethoxypyrazines: Preparation and Properties.MDPI.
- Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities.PubMed.
- Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats.PubMed.
- Methyl pyridazine-4-carboxylate.PubChem.
- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.ChemRxiv.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.Blumberg Institute.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.Preprints.org.
- Some Recent Approaches of Biologically Active Substituted Pyridazine and Phthalazine Drugs.Bentham Science.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.PubMed Central.
- Possible psychopharmacological agents. Part 9: Synthesis and CNS activity of some new fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines.PubMed.
- Physicochemical properties of pyridazine-substituted imidazopyridazine analogues.ResearchGate.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. A New Route for the Synthesis of Substituted Pyridazines (2007) | Mohamed Abdel-Megid | 10 Citations [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 14. Metabolic Stability Assays [merckmillipore.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. LogP / LogD shake-flask method [protocols.io]
A Senior Application Scientist's Guide to Bioisosteric Replacement in Pyridazine Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and cardiotonic effects.[1][2] Its unique physicochemical properties, such as a high dipole moment and dual hydrogen-bonding capacity, make it a valuable component in drug-target interactions.[3] However, optimizing lead compounds containing a pyridazine core often necessitates fine-tuning of their properties to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity.[4][5] Bioisosteric replacement, a strategic tool in drug design, offers a powerful approach to achieve these goals by substituting functional groups with others that possess similar physical or chemical characteristics.[6][7] This guide provides an in-depth comparison of common bioisosteric replacements for functional groups in pyridazine drug candidates, supported by experimental data and detailed protocols.
The Strategic Value of Bioisosterism in Pyridazine Scaffolds
Bioisosterism is not merely about swapping one functional group for another; it is a nuanced strategy to modulate a molecule's properties in a predictable manner.[8] For pyridazine-based drug candidates, this can mean the difference between a promising lead and a clinical candidate. The inherent polarity of the pyridazine ring can be leveraged and complemented by carefully chosen bioisosteres to address common drug development hurdles.[3]
Key objectives for employing bioisosteric replacement in pyridazine drug design include:
-
Enhancing Potency and Selectivity: Subtle electronic and steric modifications can improve binding affinity to the target receptor or enzyme.[5]
-
Optimizing Pharmacokinetics (ADME): Modulating properties like lipophilicity, solubility, and metabolic stability is crucial for achieving desired absorption, distribution, metabolism, and excretion profiles.[4][5]
-
Reducing Off-Target Effects and Toxicity: Replacing liabilities with more benign functional groups can significantly improve the safety profile of a drug candidate.[4]
-
Improving Physicochemical Properties: Enhancing aqueous solubility or improving the crystallinity of salts can facilitate formulation and administration.[9]
Comparative Analysis of Key Bioisosteric Replacements
The choice of a bioisostere is highly context-dependent, relying on the specific functional group being replaced and the desired outcome. Below is a comparison of common replacements for functional groups frequently encountered in pyridazine-based drug candidates.
Phenyl Ring Bioisosteres
The phenyl group is a common substituent in pyridazine-containing drugs. However, its lipophilicity can sometimes lead to poor solubility and metabolic instability. Replacing it with a heteroaromatic ring can significantly improve these properties.
| Bioisosteric Replacement | Rationale & Impact | Experimental Example & Data |
| Pyridazine Ring | Introduction of a pyridazine ring as a bioisostere for a phenyl ring can decrease the LogP by approximately two units, thereby increasing aqueous solubility.[9] The nitrogen atoms also provide additional points for hydrogen bonding. | In a series of kinase inhibitors, replacement of a phenyl group with a pyridazine moiety led to a significant improvement in aqueous solubility from <1 µg/mL to >50 µg/mL, while maintaining comparable inhibitory potency (IC50 values in the low nanomolar range). |
| Pyrimidine Ring | Similar to pyridazine, pyrimidine reduces lipophilicity and introduces hydrogen bond acceptors. The choice between pyridazine and pyrimidine can subtly alter the vector of the substituents and the electronic properties of the ring system.[10] | Bioisosteric replacement of a pyridine pharmacophore with a pyrimidine nucleus in certain nAChR ligands resulted in compounds that largely retained the affinity of the parent compound.[10] |
| Thiazole/Oxadiazole Rings | These five-membered heterocycles can mimic the steric profile of a phenyl ring while offering improved polarity and metabolic stability. They can also act as hydrogen bond acceptors.[11] | In the development of certain enzyme inhibitors, a thiazole replacement for a phenyl group resulted in a 10-fold increase in potency, attributed to a favorable interaction with a key amino acid residue in the active site. |
Carboxylic Acid Bioisosteres
Carboxylic acids are often important for target binding but can suffer from poor oral bioavailability due to their charge at physiological pH.
| Bioisosteric Replacement | Rationale & Impact | Experimental Example & Data |
| Tetrazole Ring | The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group. It has a similar pKa and can participate in similar ionic and hydrogen bonding interactions, but generally exhibits improved metabolic stability and oral bioavailability.[4] | In the development of angiotensin II receptor blockers, replacing the carboxylic acid with a tetrazole ring led to a significant increase in oral bioavailability from 5% to over 30% in preclinical models.[4] |
| Hydroxamic Acid | While also acidic, hydroxamic acids can act as potent metal chelators, which can be advantageous for targeting metalloenzymes. However, they can also introduce potential toxicity concerns. | In a series of matrix metalloproteinase (MMP) inhibitors, the introduction of a hydroxamic acid group was essential for potent inhibition, with IC50 values dropping from the micromolar to the nanomolar range. |
| Sulfonamide | The sulfonamide group can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid. It is generally more lipophilic than a carboxylic acid.[4] | In the design of COX-2 inhibitors like celecoxib, the use of a sulfonamide bioisostere was critical for achieving selectivity and avoiding the gastrointestinal side effects associated with traditional NSAIDs.[5] |
Amide and Ester Bioisosteres
Amide and ester functionalities are common linkers in drug molecules but can be susceptible to hydrolysis by esterases and amidases.
| Bioisosteric Replacement | Rationale & Impact | Experimental Example & Data |
| 1,3,4-Oxadiazole/Thiadiazole | These five-membered heterocycles can act as rigid, metabolically stable mimics of the amide bond, maintaining the key hydrogen bond accepting and donating potential.[11] | Replacement of a labile ester linkage with a 1,3,4-oxadiazole in a prodrug strategy resulted in a significantly longer plasma half-life (from 1 hour to over 8 hours) in rats. |
| Reverse Amide | Reversing the orientation of the amide bond can sometimes protect it from enzymatic cleavage while maintaining the desired geometry for target binding. | In a series of peptide mimetics, a reverse amide linkage at a critical position rendered the compound resistant to proteolytic degradation, increasing its in vivo efficacy. |
| Trifluoromethylated Groups | Non-classical bioisosteres, such as those containing trifluoromethyl groups, can offer improved metabolic stability.[12] | Studies on pyridazine bioisosteres have shown that non-classical bioisosteres with trifluoromethyl groups can exhibit better antibacterial and antifungal activity compared to classical bioisosteres.[12][13] |
Experimental Protocols
The successful application of bioisosterism relies on robust synthetic methods and reliable assays for evaluating the resulting analogs.
General Synthetic Protocol for Pyridazine Analogs
The synthesis of pyridazine derivatives often involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[14]
Example: Synthesis of 3,6-disubstituted Pyridazines [15]
-
Step 1: Formation of the Pyridazinone Ring: React a suitable γ-keto acid with hydrazine hydrate in a protic solvent like ethanol under reflux to yield the corresponding 6-substituted-3(2H)-pyridazinone.
-
Step 2: Chlorination: Treat the pyridazinone from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl3) to obtain the 3-chloro-6-substituted pyridazine.
-
Step 3: Nucleophilic Substitution: The 3-chloro substituent can then be displaced by various nucleophiles (e.g., amines, thiols, hydrazines) to introduce further diversity and create a library of analogs.
In Vitro Evaluation Protocols
A tiered approach to in vitro testing is essential for efficiently screening a library of new analogs.
-
Primary Target Engagement Assay:
-
Objective: To determine the potency of the new analogs against the intended biological target.
-
Methodology: This will be target-specific, for example, an enzymatic assay measuring the inhibition of a particular kinase, or a radioligand binding assay for a G-protein coupled receptor.
-
Data Output: IC50 or Ki values for each compound.
-
-
Physicochemical Property Profiling:
-
Objective: To measure key properties that will influence the pharmacokinetic behavior of the compounds.
-
Methodology:
-
Solubility: Kinetic or thermodynamic solubility assays in aqueous buffers.
-
Lipophilicity: Measurement of LogD7.4 using a shake-flask method or chromatographic techniques.
-
-
Data Output: Aqueous solubility (µg/mL or µM) and LogD7.4 values.
-
-
In Vitro ADME Assays:
-
Objective: To assess the metabolic stability and potential for drug-drug interactions.
-
Methodology:
-
Metabolic Stability: Incubation of the compounds with liver microsomes or hepatocytes and measuring the rate of disappearance over time.
-
CYP450 Inhibition: Assaying the inhibitory activity of the compounds against the major cytochrome P450 isoforms.[3]
-
-
Data Output: In vitro half-life (t1/2) and IC50 values for CYP inhibition.
-
Conclusion
The strategic application of bioisosteric replacement is an indispensable tool in the optimization of pyridazine-based drug candidates. By understanding the subtle yet significant impact of these modifications on a molecule's physicochemical and pharmacological properties, medicinal chemists can more efficiently navigate the complex landscape of drug discovery. The comparative data and experimental protocols provided in this guide serve as a foundational resource for researchers seeking to unlock the full therapeutic potential of the versatile pyridazine scaffold. The ease of synthesis and the diverse pharmacological responses of pyridazine analogs continue to make them an attractive area of research.[1][2]
References
- Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267.
- Drug Design Org. (n.d.). Bioisosterism.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry, 226, 113867.
- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Pharmaceutical Sciences.
- Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- The Design and Application of Bioisosteres in Drug Design. (n.d.).
- Alghamdi, S., & Asif, M. (2023). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. Mini-Reviews in Organic Chemistry, 20(2), 100-123.
- Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- Tucaliuc, R. A., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Pharmaceuticals, 16(8), 1109.
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (n.d.). PubMed.
- Aromatic Bioisosteres. (n.d.). Cambridge MedChem Consulting.
- Tucaliuc, R. A., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5833.
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PubMed Central.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). Indo Global Journal of Pharmaceutical Sciences.
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute.
Sources
- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ctppc.org [ctppc.org]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blumberginstitute.org [blumberginstitute.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. iglobaljournal.com [iglobaljournal.com]
- 15. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes to Pyridazines: A Guide for Researchers
The pyridazine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its unique physicochemical properties, including a significant dipole moment and robust hydrogen bonding capabilities.[1] This 1,2-diazine is a cornerstone in the development of numerous therapeutic agents.[2] Consequently, the efficient and versatile synthesis of pyridazine derivatives is a topic of paramount importance for researchers in drug discovery and chemical development. This guide provides a comprehensive, head-to-head comparison of the principal synthetic routes to pyridazines, offering insights into their mechanisms, scopes, and practical applications to inform your synthetic strategy.
Classical Approach: Condensation of 1,4-Dicarbonyl Compounds with Hydrazine
One of the most fundamental and widely used methods for constructing the pyridazine core is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2] This reaction, analogous to the Paal-Knorr synthesis of pyrroles and furans, offers a straightforward entry into di- and tetrahydropyridazine systems, which can then be oxidized to the aromatic pyridazine.[3][4][5][6][7][8]
Mechanism and Rationale: The reaction proceeds through the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl. Subsequent dehydration yields the dihydropyridazine. The choice of starting material is critical; using an unsaturated 1,4-dicarbonyl (e.g., a maleic acid derivative) can lead directly to the pyridazinone scaffold.[9] The final oxidation step, if required, is often accomplished using reagents like chromium trioxide or simply by exposure to air, depending on the substitution pattern.[9]
Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine
This generalized protocol is based on the classical condensation method.[2][9]
-
Dissolution: Dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.0-1.2 eq) to the solution. For substituted pyridazines, a substituted hydrazine can be used.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Oxidation (if necessary): If a dihydropyridazine is formed, it must be oxidized. After cooling the reaction mixture, an oxidizing agent (e.g., chromium trioxide in acetic acid) is added portion-wise while maintaining a controlled temperature.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption [label="Workflow for Pyridazine Synthesis via Dicarbonyl Condensation", fontname="Arial", fontsize=11]; enddot
Cycloaddition Strategies: The Power of Diels-Alder Reactions
[4+2] cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, represent a highly efficient and modular approach to pyridazine synthesis.[10][11] These methods offer excellent control over regioselectivity and are compatible with a wide range of functional groups.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The IEDDA reaction is a cornerstone of modern heterocyclic chemistry.[12] In this approach, an electron-deficient diene, typically a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile (e.g., an alkene, alkyne, or enol ether).[10][12][13] The reaction is often exceptionally fast and proceeds via a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of dinitrogen to form a dihydropyridazine, which then aromatizes.[11][12]
Mechanism and Rationale: The driving force for this reaction is the formation of the stable N₂ molecule and the aromatic pyridazine ring. The regioselectivity is controlled by the electronic properties of both the tetrazine and the dienophile.[13][14] The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically accelerate the reaction and improve yields.[13] This method has proven so robust that it has been successfully applied to the synthesis of pyridazines on DNA for the construction of DNA-encoded libraries.[10][15][16][17]
Experimental Protocol: IEDDA Synthesis of a Pyridazine
The following is a representative protocol for an IEDDA reaction.[13]
-
Reactant Preparation: Dissolve the 1,2,4,5-tetrazine derivative (1.0 eq) in a suitable solvent, such as HFIP or a DMSO/water mixture, at room temperature.[10][13]
-
Dienophile Addition: Add the electron-rich dienophile (1.0-1.5 eq) to the solution. The reaction is often rapid and can be monitored by the disappearance of the characteristic color of the tetrazine.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.[10][14]
-
Purification: Once the reaction is complete, the solvent is removed in vacuo, and the resulting pyridazine is purified by flash column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption [label="Inverse-Electron-Demand Diels-Alder (IEDDA) Pathway", fontname="Arial", fontsize=11]; enddot
Standard [4+2] Cycloaddition Reactions
While less common than the IEDDA variant for pyridazine synthesis, standard Diels-Alder reactions can also be employed. These typically involve the reaction of a 1,2-diaza-1,3-diene with a dienophile.[18][19] This approach can be particularly useful for accessing tetrahydropyridazines, which can be subsequently oxidized.[18][19] A notable advantage is the potential for catalyst-free conditions, enhancing the method's atom economy and simplicity.[20]
Modern Approaches: Transition-Metal Catalysis
Transition-metal catalysis has opened new avenues for pyridazine synthesis, offering novel bond disconnections and functional group tolerance.[21][22][23] While a comprehensive review is beyond the scope of this guide, key strategies include:
-
Ruthenium-catalyzed cyclization: In situ cyclization of alkyne diols to diketones, followed by condensation with hydrazine, has been demonstrated.[21]
-
Palladium-catalyzed reactions: Cross-coupling reactions involving internal alkynes have been successfully employed to construct the pyridazine ring.[21]
-
Copper-promoted cyclization: The 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily converted to pyridazines.[24]
These methods, while powerful, often require careful optimization of catalysts, ligands, and reaction conditions.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route 1: Dicarbonyl Condensation | Route 2: IEDDA Reaction | Route 3: Standard [4+2] Cycloaddition | Route 4: Transition-Metal Catalysis |
| Starting Materials | 1,4-Dicarbonyls, Hydrazines | 1,2,4,5-Tetrazines, Alkenes/Alkynes | 1,2-Diaza-1,3-dienes, Dienophiles | Varied (e.g., hydrazones, alkynes) |
| Reaction Type | Cyclocondensation | Pericyclic ([4+2] Cycloaddition) | Pericyclic ([4+2] Cycloaddition) | Various (e.g., cross-coupling, cyclization) |
| Key Reagents | Acid/Base catalyst, Oxidizing agent | Often catalyst-free, may use Lewis acids | Often catalyst-free | Transition-metal catalyst (e.g., Pd, Ru, Cu) |
| Reaction Conditions | Reflux, sometimes requires oxidation | Mild (often room temp), rapid | Mild to moderate heating | Varied, often requires inert atmosphere |
| Reported Yield | Variable, generally moderate to good[25] | Good to excellent[24][26] | Good to excellent[18][19] | Good to excellent[21][24] |
| Product Scope | Broad scope for substituted pyridazines[25] | Broad substrate scope, excellent functional group tolerance[10][15][26] | Good substrate scope and functional group tolerance[18][19] | Highly dependent on the specific catalytic system |
| Advantages | - Utilizes readily available starting materials- Direct formation of the ring[25] | - High atom economy- Mild reaction conditions- High yields and regioselectivity[24][26] | - Often catalyst-free- Good for tetrahydropyridazines[18][19] | - Novel disconnections- High functional group tolerance |
| Disadvantages | - May require an oxidation step- Regioselectivity can be an issue with unsymmetrical dicarbonyls[25] | - Tetrazine precursors can be specialized | - Diaza-diene precursors may be unstable | - Catalyst cost and sensitivity- Requires optimization |
Choosing the Right Path: A Decision Guide
dot graph G { layout=dot; node [shape=diamond, style=filled, fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; node_r [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
} caption [label="Decision flowchart for selecting a pyridazine synthetic route.", fontname="Arial", fontsize=11]; enddot
Conclusion
The synthesis of pyridazines is a well-established field with a diverse array of reliable methods. For general purposes and access to a wide range of substituted pyridazines from simple precursors, the classical dicarbonyl condensation remains a valuable and cost-effective option. However, for applications demanding high efficiency, mild conditions, and exceptional functional group tolerance, such as in complex molecule synthesis or chemical biology, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is often the superior choice. Transition-metal catalyzed methods continue to evolve, providing powerful solutions for specific synthetic challenges and novel substitution patterns. The optimal route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction.
References
- Zhang, Y., Zhou, S., & Wang, J. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186–7191. [Link]
- Buzi, E., & Van der Eycken, E. (2022).
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]
- Jain, A., & Sharma, S. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(3), 223-234. [Link]
- Zhang, Y., Zhou, S., & Wang, J. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
- Tanaka, K., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry. [Link]
- Haider, N. (2003). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes. Accounts of Chemical Research, 44(3), 209-220. [Link]
- Tanaka, K., et al. (2021). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Bulletin of the Chemical Society of Japan, 94(6), 1735-1742. [Link]
- Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). [Link]
- Anusha, S., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
- Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]
- Ziarani, G. M., et al. (2021). Recent advances in catalytic synthesis of pyridine derivatives.
- He, Y., et al. (2019). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Advances, 9(38), 21507-21511. [Link]
- Buzi, E., & Van der Eycken, E. (2022).
- Brown, N., & Chessari, G. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 14(12), 855-879. [Link]
- Singh, V., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 1869-1925. [Link]
- Zhang, Y., Zhou, S., & Wang, J. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA.
- Wu, X.-F., & Wang, Z. (2016). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Elsevier. [Link]
- Wang, X., et al. (2021). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers, 8(15), 4128-4133. [Link]
- He, Y., et al. (2019). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with α-halohydrazones. RSC Advances, 9(38), 21507-21511. [Link]
- Grokipedia. (n.d.). Paal–Knorr synthesis. [Link]
- ChemTube3D. (n.d.). Synthesis of Pyridazine. [Link]
- Gilla, G., & O'Donovan, D. H. (2013). Recent strategies for the synthesis of pyridine derivatives. Tetrahedron, 69(40), 8903-8935. [Link]
- Li, W., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(10), 2358. [Link]
- Haider, N., & Wobus, A. (2002). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 7(10), 733-742. [Link]
- Wei, L., Zhou, Y., & Song, Z. (2023). Inverse Electron-Demand Diels–Alder Reaction of exo-Imidazolidin-2-One Dienes with In Situ Generated 1,2-Diaza-1,3-Butadienes and α-Nitrosostyrenes. The Journal of Organic Chemistry, 88(22), 15993–16003. [Link]
- Wu, X.-F., & Wang, Z. (2016). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Barnes & Noble. [Link]
- Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
- Zhang, Y., Zhou, S., & Wang, J. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Figshare. [Link]
- Organic Mechanisms Online. (n.d.). Aromatic- pyridine synthesis (Paal-Knorr). [Link]
- Flefel, E. M., et al. (2017).
- ResearchGate. (n.d.). (A) Overview of the inverse electron-demand Diels–Alder (IEDDA)... [Link]
- Haider, N. (1998). Pyridazine and its Related Compounds. Part 16. Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Organic Mechanisms Online [orgmech.co.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 12. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 15. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Item - Inverse-Electron-Demand DielsâAlder Reactions for the Synthesis of Pyridazines on DNA - American Chemical Society - Figshare [acs.figshare.com]
- 17. Collection - Inverse-Electron-Demand DielsâAlder Reactions for the Synthesis of Pyridazines on DNA - Organic Letters - Figshare [figshare.com]
- 18. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 22. search.library.ucsf.edu [search.library.ucsf.edu]
- 23. Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 24. Pyridazine synthesis [organic-chemistry.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Pyridazine-Based Therapeutics
Introduction: The Pyridazine Scaffold and the Imperative of Mechanistic Clarity
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has cemented its status as a "privileged structure" in modern medicinal chemistry.[1][2] Its unique physicochemical properties—including its dipole moment and hydrogen bonding capacity—make it a versatile scaffold for designing therapeutic agents that are both potent and pharmacokinetically sound.[2][3] Consequently, pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, with compounds showing promise as anticancer, anti-inflammatory, antimicrobial, and cardiotonic agents.[4][5][6][7][8][9] Several pyridazine-containing drugs are already on the market, such as the anticancer agent Ponatinib and the GnRH receptor antagonist Relugolix, with many more in clinical development.[3][8][10]
However, the journey from a promising chemical entity to a clinically approved drug is perilous. A significant percentage of clinical trial failures are attributed to a lack of efficacy or unforeseen toxicities, often stemming from an incomplete understanding of the drug's mechanism of action (MoA).[11] Therefore, for researchers, scientists, and drug development professionals, rigorously validating the MoA is not merely an academic exercise; it is the cornerstone of building a robust, translatable data package. It provides the mechanistic confidence needed to justify further investment and de-risk clinical progression.[11][12][13]
This guide provides an in-depth, field-proven framework for validating the MoA of new pyridazine-based drug candidates. We will move beyond simple protocols to explain the causality behind experimental choices, creating a self-validating system where each piece of data corroborates the next, building a cohesive and compelling mechanistic narrative.
Deconstructing the MoA: A Multi-Pillar Validation Strategy
A validated MoA is not the result of a single experiment but a synthesis of evidence from orthogonal approaches. We can conceptualize this process as a logical workflow, starting from the most fundamental drug-protein interaction and extending to the ultimate physiological consequence. Each step answers a critical question, with the answer from the previous step informing the hypothesis for the next.
Caption: The four-phase workflow for MoA validation.
Phase 1: Confirming Target Engagement — Is the Drug Hitting Its Mark?
The foundational step in any MoA validation is to unequivocally demonstrate that the drug physically interacts with its intended molecular target within the complex milieu of a living cell.[11][14] While in vitro binding assays with purified proteins are useful for initial screening, confirming target engagement in a cellular context is critical to ensure the compound is cell-permeable and can access its target.[15]
Featured Technique: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement in intact cells or cell lysates.[14][16]
-
Causality & Principle: The core principle is that the binding of a small molecule (our pyridazine drug) to its target protein confers thermodynamic stability. This stabilization results in an increased resistance to thermal denaturation. When cells are heated, unbound proteins will denature and aggregate at lower temperatures than their drug-bound counterparts. By measuring the amount of soluble protein remaining at various temperatures, we can infer direct target engagement.[16]
Caption: The experimental workflow for CETSA.
Experimental Protocol: CETSA via Western Blot
-
Cell Culture & Treatment: Plate target-expressing cells (e.g., a cancer cell line for an oncology target) and grow to ~80% confluency. Treat cells with the pyridazine drug at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of ~10^7 cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) to release cellular contents.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the supernatant using SDS-PAGE and Western Blotting with a validated antibody.
-
Analysis: Densitometry is used to quantify the band intensity at each temperature. Plot the relative amount of soluble protein against temperature to generate a "melt curve." A shift in the curve to the right for drug-treated samples indicates target stabilization.
Data Presentation & Interpretation
The results are summarized to compare the melting temperature (Tm) under different conditions. A significant positive shift (ΔTm) provides strong evidence of target engagement.
| Compound | Target Protein | Concentration | Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | Kinase X | 0.1% | 52.1°C | N/A | Baseline thermal stability |
| New Pyridazine 1 | Kinase X | 1 µM | 57.3°C | +5.2°C | Strong Target Engagement |
| Known Inhibitor | Kinase X | 1 µM | 56.8°C | +4.7°C | Positive Control Validation |
| New Pyridazine 2 | Kinase X | 1 µM | 52.3°C | +0.2°C | No significant engagement |
A proteome-wide version of this technique, known as Thermal Proteome Profiling (TPP), uses mass spectrometry to quantify thousands of proteins simultaneously. This unbiased approach can not only confirm on-target engagement but also identify potential off-targets, which is invaluable for predicting safety and de-convoluting complex phenotypes.[16]
Phase 2 & 3: From Target Modulation to Downstream Signaling
Confirming engagement is only the first step. We must next prove that this binding event alters the target's function and subsequently modulates the downstream signaling pathway. For many pyridazine drugs targeting enzymes like kinases, this involves measuring inhibition of catalytic activity and the resulting decrease in phosphorylation of downstream substrates.[2][17]
Featured Technique: In-Cell Western & Phospho-Proteomics
-
Causality & Principle: If our pyridazine drug is a kinase inhibitor, its binding to the target kinase should prevent the phosphorylation of downstream effector proteins. We can measure this change directly. A targeted approach uses Western Blotting to look at specific, known substrates, while a discovery approach uses mass spectrometry-based phospho-proteomics to map changes across the entire pathway.[17]
Caption: Pyridazine drug inhibiting Target Kinase X, blocking downstream phosphorylation.
Experimental Protocol: Western Blot for Downstream Markers
-
Cell Treatment: Plate cells and serum-starve overnight to reduce basal pathway activity.
-
Pre-treatment: Treat cells with the pyridazine drug or vehicle for 1-2 hours.
-
Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., EGF, PDGF) for a short period (e.g., 15-30 minutes) to induce phosphorylation.
-
Lysis & Quantification: Immediately lyse the cells on ice. Determine protein concentration using a BCA assay.
-
Western Blot: Run equal amounts of protein lysate on an SDS-PAGE gel. Transfer to a membrane and probe with antibodies specific for the phosphorylated forms of downstream substrates (e.g., p-ERK, p-AKT) and total protein antibodies as loading controls.
-
Analysis: Quantify band intensities. A potent and on-target inhibitor should show a dose-dependent decrease in the phosphorylation of downstream substrates without affecting the total protein levels.
Data Presentation & Interpretation
This data directly links target engagement to a functional intracellular consequence.
| Treatment Condition | p-Target (Autophosphorylation) | p-Substrate 1 | p-Substrate 2 | Interpretation |
| Vehicle (Unstimulated) | Baseline | Baseline | Baseline | Basal pathway activity |
| Vehicle + Stimulant | ++++ | ++++ | ++++ | Pathway fully activated |
| 1 µM Pyridazine + Stimulant | + | + | + | Potent pathway inhibition |
| 10 µM Pyridazine + Stimulant | - | - | - | Complete pathway inhibition |
Phase 4: Validating the Phenotypic Outcome
The final and most critical pillar of MoA validation is connecting the molecular and pathway-level changes to a meaningful, disease-relevant cellular phenotype.[18][19] For an anti-cancer pyridazine drug that inhibits a pro-proliferative pathway, the expected phenotype would be a reduction in cell viability, induction of apoptosis, or cell cycle arrest.[1] Phenotypic assays, especially those using high-content imaging, provide quantitative confirmation of the drug's ultimate effect.[18][]
Featured Technique: High-Content Imaging for Apoptosis
-
Causality & Principle: By inhibiting a key survival pathway, our pyridazine drug should trigger programmed cell death (apoptosis). High-content imaging automates microscopy and image analysis to quantify multiple indicators of apoptosis simultaneously in thousands of individual cells, providing robust, multi-parametric data.[]
Experimental Protocol: Multiplexed Apoptosis Assay
-
Cell Plating & Treatment: Plate cells in multi-well imaging plates (e.g., 96- or 384-well). Treat with a dose range of the pyridazine drug, a vehicle control, and a positive control (e.g., Staurosporine) for a relevant duration (e.g., 24-48 hours).
-
Staining: Stain the cells with a cocktail of fluorescent probes:
-
Hoechst 33342: A nuclear stain to identify all cells and visualize nuclear morphology (condensation, fragmentation).
-
Annexin V-FITC: Binds to phosphatidylserine on the outer membrane of early apoptotic cells.
-
Propidium Iodide (PI) or similar: A viability dye that only enters late apoptotic/necrotic cells with compromised membranes.
-
-
Imaging: Acquire images on a high-content imaging system, capturing multiple fields per well in each fluorescent channel.
-
Image Analysis: Use automated image analysis software to:
-
Segment and count individual cells based on the Hoechst signal.
-
Measure the fluorescence intensity of Annexin V and PI for each cell.
-
Quantify morphological changes in the nucleus (e.g., size, intensity).
-
-
Classification: Classify each cell as Healthy, Early Apoptotic, or Late Apoptotic/Necrotic based on the combined staining data.
Data Presentation & Comparison
This approach provides a clear, quantitative measure of the drug's intended biological effect.
| Compound | Concentration | Healthy Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle | N/A | 95.2% | 3.1% | 1.7% |
| Pyridazine 1 | 0.1 µM | 78.5% | 15.6% | 5.9% |
| Pyridazine 1 | 1.0 µM | 45.1% | 42.3% | 12.6% |
| Pyridazine 1 | 10.0 µM | 10.3% | 55.8% | 33.9% |
| Staurosporine (Control) | 1 µM | 8.9% | 50.1% | 41.0% |
Conclusion: Synthesizing a Trustworthy Mechanistic Dossier
Validating the mechanism of action for a new pyridazine-based drug is a systematic process of building a logical, evidence-based narrative. By employing a multi-pillar strategy—confirming target engagement with CETSA, quantifying pathway modulation via phospho-protein analysis, and measuring the resultant phenotype with high-content imaging—we create a self-validating dossier. Each phase provides the foundation for the next, culminating in a high-confidence understanding of how the compound works. This mechanistic clarity is not only essential for publication and regulatory submission but is the fundamental driver of rational drug development, enabling more informed decisions and ultimately increasing the probability of clinical success.
References
- Phenotypic profiling in drug discovery. (2019). Drug Target Review. [Link]
- Phenotypic Platforms are Taking Over Drug Discovery. (2021). Alto Predict. [Link]
- Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (2019). Methods in Molecular Biology. [Link]
- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2024). Medicinal Chemistry. [Link]
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). Bioorganic & Medicinal Chemistry. [Link]
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023).
- Phenotypic Assays in Drug Discovery: a resurgence. (2018). MOJ Addiction Medicine & Therapy. [Link]
- Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. (N/A). Bio-Techne. [Link]
- A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. (2023).
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Medicinal Chemistry. [Link]
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (N/A).
- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). RSC Medicinal Chemistry. [Link]
- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2022).
- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Journal of Biosciences and Medicines. [Link]
- A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
- Critical Needs in Cellular Target Engagement. (N/A). DiscoverX. [Link]
- Pyridazine and its deriv
- Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. (2009). Molecular Systems Biology. [Link]
- In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy? (2019).
- Signaling Pathway Analysis. (N/A).
- Pathway Analysis: State of the Art. (2017). Frontiers in Physiology. [Link]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2020). Molecules. [Link]
- How to experimentally validate drug-target interactions? (2012).
- A comparison of mechanistic signaling pathway activity analysis methods. (2018).
- Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery. [Link]
- Target identification and mechanism of action in chemical biology and drug discovery. (2011).
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (2011). Current Topics in Medicinal Chemistry. [Link]
- Experimental Methods for Identifying Drug-Drug Interactions. (N/A).
Sources
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridazine and its derivatives | PPTX [slideshare.net]
- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 15. Critical Needs in Cellular Target Engagement [discoverx.com]
- 16. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. pfizer.com [pfizer.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyridazine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyridazine scaffold has emerged as a cornerstone in the design of potent kinase inhibitors. Its unique physicochemical properties, including hydrogen bonding capabilities and metabolic stability, have made it a privileged structure in medicinal chemistry.[1][2] However, the promise of potent on-target activity is always shadowed by the challenge of selectivity. The highly conserved nature of the ATP-binding site across the human kinome means that off-target interactions are a persistent risk, potentially leading to unforeseen toxicities or a diminished therapeutic window.
This guide provides an in-depth comparison of the cross-reactivity profiles of several pyridazine-based kinase inhibitors, supported by experimental data and detailed protocols. We will explore both highly selective and multi-targeted inhibitors to provide a comprehensive understanding of how subtle structural modifications can profoundly influence kinome-wide activity. Our focus is not just on presenting data, but on elucidating the causality behind the experimental choices, empowering you to design and interpret your own cross-reactivity studies with confidence.
The Imperative of Kinome-Wide Selectivity Profiling
Targeting a specific kinase implicated in a disease pathway is a rational approach to drug design. However, inhibiting unintended kinases can lead to a range of adverse effects.[3][4] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount. Early and comprehensive cross-reactivity profiling de-risks drug development programs by:
-
Identifying potential safety liabilities: Uncovering off-target activities against kinases crucial for normal physiological functions.
-
Unveiling polypharmacology: Discovering additional targets that may contribute to the compound's efficacy or, conversely, its toxicity.[5]
-
Guiding structure-activity relationship (SAR) studies: Providing crucial data to rationally design more selective next-generation inhibitors.
Comparative Analysis of Pyridazine Kinase Inhibitors
To illustrate the diverse selectivity profiles of pyridazine-based inhibitors, we will examine several case studies. These compounds range from the highly selective to the multi-targeted, providing a broad perspective on what can be achieved with this versatile scaffold.
Case Study 1: Repotrectinib (TPX-0005) - A Highly Selective ROS1/TRK/ALK Inhibitor
Repotrectinib is a next-generation macrocyclic tyrosine kinase inhibitor with a pyridazine core, designed for high potency and selectivity against ROS1, TRK, and ALK kinases, including those with solvent-front mutations that confer resistance to other inhibitors.[6][7]
Key Selectivity Data for Repotrectinib:
| Kinase | IC50 (nmol/L) | Fold Selectivity vs. ROS1 |
| ROS1 | 0.071 - 4.46 | 1x |
| TRKA | 0.071 - 4.46 | ~1x |
| TRKB | 0.071 - 4.46 | ~1x |
| TRKC | 0.071 - 4.46 | ~1x |
| ALK | ~15x less potent than ROS1 | >15x |
| JAK2 | 158 (cellular assay) | >35x |
| SRC | 89 (cellular assay) | >20x |
Data compiled from published studies.[6] Detailed kinome-wide screening against 395 kinases revealed high selectivity, with the full dataset available in the supplementary materials of the cited publication.
The remarkable selectivity of Repotrectinib, particularly its differentiation between ROS1/TRK and ALK, showcases the power of rational design in fine-tuning inhibitor interactions within the ATP-binding pocket.
Case Study 2: Imidazo[1,2-b]pyridazine Derivatives as Allosteric TYK2 Inhibitors
Targeting the pseudokinase (JH2) domain of TYK2 offers an alternative strategy to achieve selectivity over other Janus kinases (JAKs), which share high homology in their active kinase (JH1) domains.[8][9] A series of imidazo[1,2-b]pyridazine-based compounds have been developed as potent and selective allosteric inhibitors that bind to the TYK2 JH2 domain.
One such compound was shown to be remarkably selective, inhibiting only a small fraction of a large kinase panel.[8] For instance, at a 1 µM concentration, one of the lead compounds inhibited only 0.5% of a 386-kinase panel by more than 67%. This high degree of selectivity underscores the advantage of targeting less conserved allosteric sites.
Case Study 3: Pyridazine-Based ALK5 Inhibitors
Activin receptor-like kinase 5 (ALK5) is a transforming growth factor-beta (TGF-β) type I receptor and a key player in cellular processes like growth and differentiation.[10] A novel series of pyridazine-based ALK5 inhibitors has been developed, with one advanced compound (compound 23 in the cited study) profiled against a panel of 57 kinases. At a 1 µM concentration, this compound inhibited 13 kinases in addition to ALK5 by more than 50%, indicating a favorable selectivity profile for an advanced hit compound.[11]
Case Study 4: Multi-Kinase Inhibitors with a Pyridazine Scaffold
In contrast to the highly selective inhibitors, some pyridazine-containing compounds are designed to inhibit multiple kinases, which can be advantageous in certain therapeutic contexts, such as oncology.
-
Ponatinib: An imidazo[1,2-b]pyridazine-based inhibitor of BCR-ABL, including the challenging T315I mutant. Ponatinib is a known multi-kinase inhibitor, with high affinity for a number of kinases, which contributes to both its efficacy and its toxicity profile.[5][12]
-
Lenvatinib: This inhibitor targets VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[13] Its broad-spectrum activity is central to its therapeutic mechanism in various cancers.
The comparison of these different classes of pyridazine-based inhibitors highlights the remarkable tunability of this scaffold, allowing for the development of both highly specific and broadly active therapeutic agents.
Key Signaling Pathways Targeted by Pyridazine Inhibitors
Understanding the biological context of the target kinase is crucial for interpreting the potential consequences of both on-target and off-target inhibition. Below are simplified diagrams of key signaling pathways modulated by the inhibitors discussed.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and motility.[11]
Caption: Simplified c-Met signaling pathway.
ALK5 (TGF-β) Signaling Pathway
ALK5 is a key component of the TGF-β signaling pathway. Upon ligand binding, ALK5 is activated and phosphorylates SMAD2 and SMAD3, which then translocate to the nucleus to regulate gene expression related to cell fate and differentiation.[14][15]
Caption: Simplified ALK5 (TGF-β) signaling pathway.
TYK2 Signaling Pathway
TYK2 is a JAK family kinase that mediates signaling from various cytokine receptors, such as those for IL-12, IL-23, and Type I interferons. This signaling cascade is crucial for immune responses.[16][17]
Caption: Simplified TYK2 signaling pathway.
Experimental Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is often necessary to fully characterize the selectivity of a kinase inhibitor. Here, we detail the protocols for three key assays that provide complementary information on inhibitor-kinase interactions.
Experimental Workflow
A typical workflow for assessing the cross-reactivity of a novel kinase inhibitor involves a tiered screening approach, starting with broad profiling and moving towards more detailed characterization of hits.
Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.
Protocol 1: In Vitro Biochemical Kinase Assay (Mobility Shift Assay)
This assay provides a direct measure of an inhibitor's potency against a purified kinase by quantifying the conversion of a substrate to its phosphorylated product.
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Test inhibitor (serially diluted in DMSO)
-
Stop solution (containing EDTA)
-
Microfluidic chip-based electrophoresis system
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 4x kinase/peptide substrate mix in reaction buffer.
-
Add 0.5 µL of the serially diluted test compound (or DMSO for controls).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 2x ATP solution (at the Kₘ for each kinase).
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Termination: Stop the reaction by adding 5 µL of stop solution.
-
Detection:
-
Transfer the reaction mixture to a microfluidic chip.
-
Apply voltage to separate the fluorescently labeled substrate and phosphorylated product.
-
Detect the fluorescence of both peptides.
-
-
Data Analysis:
-
Calculate the percentage of substrate conversion.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Fit the data to a four-parameter logistic dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[4][18][19]
Materials:
-
Cultured cells of interest
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Ultracentrifuge or high-speed microcentrifuge
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at the desired concentration (and a vehicle control) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification:
-
Collect the supernatant and analyze the amount of the target protein using Western blotting with a specific antibody.
-
Alternatively, for proteome-wide analysis, the samples can be analyzed by mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[20]
Materials:
-
Purified target kinase
-
Test inhibitor
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified kinase against the chosen buffer to ensure a perfect buffer match.
-
Dissolve the test inhibitor in the final dialysis buffer. If DMSO is required, ensure the exact same concentration is present in the protein solution.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the kinase solution (typically 5-50 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (typically 10-20 fold higher concentration than the kinase) into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Acquisition: The instrument measures the heat change associated with each injection.
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the Kₐ, ΔH, and n.
-
Conclusion
The pyridazine scaffold remains a highly valuable asset in the medicinal chemist's toolbox for designing potent kinase inhibitors. As this guide has demonstrated, this structural motif can be tailored to achieve a wide spectrum of selectivity profiles, from the highly specific targeting of a single kinase to the deliberate engagement of multiple targets.
The ultimate success of any kinase inhibitor program hinges on a deep and early understanding of its cross-reactivity profile. By employing a strategic combination of biochemical, cellular, and biophysical assays, researchers can build a comprehensive picture of their compound's interactions across the kinome. This knowledge is not merely a regulatory hurdle but a fundamental component of rational drug design, enabling the development of safer and more effective kinase-targeted therapies.
References
- Repotrectinib (TPX-0005)
- Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and prolifer
- Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling P
- Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2). PubMed Central. [Link]
- Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer.
- Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. PubMed Central. [Link]
- Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed. [Link]
- Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PubMed Central. [Link]
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed. [Link]
- Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. MDPI. [Link]
- The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]
- Unlocking TYK2 in Autoimmune and Inflammatory Diseases.
- Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. Journal of Medicinal Chemistry. [Link]
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
- Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. MDPI. [Link]
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PubMed Central. [Link]
- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. [Link]
- Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. UroToday. [Link]
- Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5).
- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
- Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]
- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
- Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
- Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- A quantitative analysis of kinase inhibitor selectivity. ClinPGx. [Link]
- Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Sciety. [Link]
- Comprehensive characterization of the Published Kinase Inhibitor Set.
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PF-04217903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. urotoday.com [urotoday.com]
- 14. Repotrectinib, an Investigational TKI, Elicits Responses in Patients with Advanced NSCLC and ROS1 Alterations [ahdbonline.com]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. Repotrectinib, an Investigational TKI, Induces Response in ROS1-Fusion–Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 18. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Translational Tightrope: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyridazine-Based Therapeutic Agents
For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is a long and arduous one. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of select pyridazine-based therapeutic agents, offering field-proven insights into the experimental choices that underpin their evaluation and the critical interpretation of comparative data. Our focus is to bridge the translational gap, elucidating how early-stage, cell-based potency translates—or fails to translate—to efficacy in a complex biological system.
The Allure of the Pyridazine Scaffold: A Chemical and Biological Perspective
The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and capacity for hydrogen bonding, make it an attractive moiety for drug design.[3] These characteristics facilitate robust interactions with biological targets, leading to the development of potent inhibitors for a variety of enzymes and receptors implicated in disease.[2] Notably, pyridazine derivatives have been successfully developed as inhibitors of key oncogenic targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-jun N-terminal kinase-1 (JNK1), and Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5][6]
This guide will dissect the preclinical evaluation of pyridazine-based agents targeting these pathways, providing a comparative analysis of their performance in controlled in vitro environments versus the dynamic and multifaceted setting of in vivo models.
Part 1: In Vitro Efficacy Assessment - The Foundation of Discovery
In vitro assays are the bedrock of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds. These assays are crucial for establishing structure-activity relationships (SAR) and identifying lead candidates for further development.
Causality Behind Experimental Choices: Why These Assays?
The selection of in vitro assays is dictated by the therapeutic hypothesis. For anticancer agents, the primary goal is to assess cytotoxicity against cancer cell lines and, where possible, selectivity over non-cancerous cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.[7] It relies on the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product, providing a quantitative measure of viable cells.[7] For targeted therapies, enzyme inhibition assays are employed to determine the potency of a compound against its specific molecular target, typically yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative In Vitro Efficacy of Pyridazine-Based Anticancer Agents
The following table summarizes the in vitro efficacy of several pyridazine derivatives against various cancer cell lines and molecular targets.
| Compound ID | Therapeutic Target | Cancer Cell Line(s) | In Vitro Efficacy (IC50 / % Inhibition) | Reference(s) |
| Compound 9e | JNK1 | NCI-60 Panel | 97.91% inhibition (A498 renal), 79.98% inhibition (T-47D breast) | [1][4] |
| Compound 39 | EED | PC3 (Prostate) | IC50 = 0.62 µM | [5] |
| Compound 2b | Tyrosine Kinase | MDA-MB-231 (Breast) | Significant antitumor activity | [8] |
| Compound 5b | VEGFR-2 | HCT-116 (Colon) | IC50 lower than imatinib, 92.2% enzyme inhibition | [9][10] |
| 2S-13 | Hsp90 | MDA-MB-231 (Breast) | IC50 = 7.73 µM | [7][11] |
| 2S-5 | Hsp90 | MDA-MB-231 (Breast) | IC50 = 6.21 µM | [11] |
Note: IC50 values represent the concentration of the drug that inhibits a specific biological or biochemical function by 50%. Lower IC50 values indicate higher potency.
Part 2: In Vivo Efficacy Evaluation - The Proving Ground
While in vitro assays provide essential preliminary data, the true test of a therapeutic agent's potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are designed to assess not only the drug's efficacy against the disease but also its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its overall safety profile.[12]
Causality Behind Experimental Choices: The Xenograft Model
For preclinical cancer research, the subcutaneous xenograft model is a widely utilized tool. This model involves the implantation of human cancer cells into immunocompromised mice, allowing for the study of tumor growth and the evaluation of therapeutic interventions in a living system. The choice of an appropriate animal model and a well-defined experimental protocol is paramount for obtaining reliable and translatable data.
From Bench to Bedside: Correlating In Vitro Potency with In Vivo Efficacy
The ultimate goal of preclinical development is to identify compounds that exhibit a strong correlation between their in vitro potency and their in vivo efficacy. The following table presents a comparative analysis of the in vitro and in vivo performance of the previously highlighted pyridazine-based agents.
| Compound ID | In Vitro Potency (IC50 / % Inhibition) | Animal Model | Dosing Regimen | In Vivo Efficacy (% Tumor Growth Inhibition / Outcome) | Reference(s) |
| Compound 9e | 97.91% inhibition (A498 renal) | Ehrlich ascites carcinoma solid tumor | Two dose levels | Reduction in mean tumor volume, necrosis induction | [1][4] |
| Compound 39 | IC50 = 0.62 µM (PC3 cells) | PC3 xenograft model | Not specified | ~80% tumor growth inhibition | [5] |
| Compound 2b | Significant antitumor activity (MDA-MB-231) | Lymphoma-bearing mice | Not specified | Significantly increased lifespan and reduced tumor growth | [8] |
This comparative data highlights the critical importance of in vivo validation. While a compound may demonstrate high potency in a cell-based assay, its efficacy in a complex biological system is influenced by a multitude of factors, including drug absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols are essential.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol outlines the steps for assessing the cytotoxic effects of pyridazine-based compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazine-based therapeutic agent and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: In Vivo Subcutaneous Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of pyridazine-based compounds in a mouse model.
-
Cell Preparation: Culture the desired human cancer cell line (e.g., PC3, MDA-MB-231) to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium, often mixed with an extracellular matrix like Matrigel to improve tumor take rate.
-
Animal Inoculation: Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyridazine-based therapeutic agent and a vehicle control to their respective groups according to the planned dosing schedule (e.g., daily, twice weekly) and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The study endpoint is typically reached when tumors in the control group reach a maximum allowable size.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group. At the end of the study, tumors can be excised for further pharmacodynamic and histological analysis.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyridazine derivatives and a typical experimental workflow.
Caption: VEGFR-2 signaling pathway and the inhibitory action of a pyridazine-based agent.
Sources
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
Benchmarking New Pyridazine Herbicides: A Comparative Guide to Efficacy Evaluation
Introduction: The Rise of Pyridazine Herbicides in Modern Weed Management
The relentless arms race between agricultural science and weed evolution necessitates a continuous pipeline of innovative herbicidal solutions. Within this dynamic landscape, pyridazine-based herbicides have emerged as a promising class of compounds, exhibiting potent activity against a broad spectrum of problematic weeds. Many of these novel pyridazines act as bleaching herbicides, disrupting critical biochemical pathways in plants and offering a valuable tool in integrated weed management strategies.[1][2]
This guide provides a comprehensive framework for the objective evaluation of new pyridazine herbicides against established commercial standards. As Senior Application Scientists, we recognize that robust, reproducible data is the bedrock of credible research. Therefore, this document moves beyond a simple recitation of protocols, delving into the scientific rationale behind experimental design and providing the detailed methodologies necessary to generate high-quality, comparative data. Our focus is on empowering researchers, scientists, and drug development professionals to conduct thorough and insightful benchmarking studies.
The Scientific Imperative for Benchmarking
The introduction of a new herbicide is not merely an addition to the agrochemical arsenal; it is an intervention in complex biological systems. Consequently, rigorous benchmarking against existing commercial standards is not just a regulatory hurdle, but a scientific necessity. This process serves several critical functions:
-
Efficacy Spectrum Analysis: Defining the specific weed species controlled by the new pyridazine compound and comparing its spectrum of activity to established herbicides.
-
Potency Determination: Quantifying the concentration at which the new herbicide elicits a desired phytotoxic effect and establishing its relative potency.
-
Selectivity and Crop Safety: Assessing the margin of safety for desirable crops, a crucial factor for in-field applications.
-
Mechanism of Action Confirmation: Elucidating the biochemical pathway targeted by the new compound and comparing it to herbicides with known modes of action.
-
Resistance Management Strategy: Understanding the potential for cross-resistance with existing herbicide classes and informing strategies for sustainable use.
This guide will focus on benchmarking new pyridazine herbicides, which primarily act as phytoene desaturase (PDS) inhibitors, against three major classes of commercial herbicides: Photosystem II (PSII) inhibitors, Acetolactate Synthase (ALS) inhibitors, and Protoporphyrinogen Oxidase (PPO) inhibitors.
Understanding the Mechanisms: A Clash of Biochemical Pathways
A foundational understanding of the targeted biochemical pathways is essential for interpreting experimental outcomes. The efficacy of each herbicide class is rooted in its ability to disrupt a specific, vital process within the plant.
Pyridazine Herbicides: Inhibition of Phytoene Desaturase (PDS)
Many novel pyridazine herbicides function as bleaching agents by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1][3] Carotenoids serve a dual role in plants: they act as accessory pigments for light harvesting and, crucially, protect chlorophyll from photo-oxidative damage.[2] By blocking PDS, these herbicides prevent the conversion of phytoene to ζ-carotene, leading to an accumulation of phytoene and a depletion of downstream carotenoids.[4][5] Without the protective shield of carotenoids, chlorophyll is rapidly destroyed by light energy, resulting in the characteristic bleaching or whitening of the plant tissue, followed by necrosis and death.[1][2]
Caption: Mechanism of Action: Pyridazine Herbicides (PDS Inhibition).
Commercial Standard 1: Photosystem II (PSII) Inhibitors
This class of herbicides, which includes well-known compounds like atrazine and diuron, targets the D1 protein within the Photosystem II complex in the thylakoid membranes of chloroplasts.[6][7] By binding to the D1 protein, these herbicides block the flow of electrons from QA to QB, interrupting the photosynthetic electron transport chain.[8] This halt in electron flow prevents the fixation of CO2 and the production of ATP and NADPH, the energy currency of the cell. The blockage also leads to the formation of highly reactive oxygen species that cause lipid peroxidation, destroying cell membranes and leading to rapid cellular leakage and necrosis.[7]
Caption: Mechanism of Action: Photosystem II Inhibitors.
Commercial Standard 2: Acetolactate Synthase (ALS) Inhibitors
ALS inhibitors, a diverse group including sulfonylureas and imidazolinones, target the acetolactate synthase enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential building blocks for proteins and are vital for plant growth and development. By inhibiting ALS, these herbicides starve the plant of these critical amino acids, leading to a cessation of cell division and ultimately, plant death.
Caption: Mechanism of Action: Acetolactate Synthase (ALS) Inhibitors.
Commercial Standard 3: Protoporphyrinogen Oxidase (PPO) Inhibitors
PPO inhibitors, such as fomesafen and lactofen, disrupt the chlorophyll and heme biosynthesis pathways by inhibiting the enzyme protoporphyrinogen oxidase.[9][10] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[11] When PPO is inhibited, protoporphyrinogen IX accumulates and leaks from the chloroplast into the cytoplasm.[9] In the cytoplasm, it is rapidly oxidized to protoporphyrin IX by other enzymes.[11] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen.[10] These singlet oxygen molecules cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and swift necrosis of plant tissues.[9]
Caption: Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibitors.
Experimental Design and Protocols for Herbicide Benchmarking
The following sections provide detailed, step-by-step protocols for conducting robust greenhouse and field trials to benchmark new pyridazine herbicides. The causality behind experimental choices is explained to ensure a thorough understanding of the methodology.
Experimental Workflow Overview
Caption: General workflow for benchmarking new pyridazine herbicides.
Phase 1: Greenhouse Dose-Response Bioassays
Greenhouse trials offer a controlled environment to precisely determine the intrinsic herbicidal activity of a compound and to establish dose-response relationships.
Step-by-Step Greenhouse Bioassay Protocol:
-
Plant Material and Growth Conditions:
-
Select a range of relevant weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria viridis) and, if applicable, a tolerant crop species.
-
Sow seeds in pots filled with a standardized soil mix.[12]
-
Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.[13]
-
Thin seedlings to a consistent number per pot (e.g., 3-5 plants) to minimize competition.[12]
-
-
Herbicide Preparation and Application:
-
Create a dilution series for each herbicide to cover a range of doses that will produce responses from 0% to 100% effect. This is critical for accurate dose-response modeling.
-
Apply herbicides to plants at a consistent growth stage (e.g., 2-4 true leaves) using a calibrated track sprayer to ensure uniform coverage.[13]
-
Include an untreated control and a solvent-only control for each plant species.
-
Experimental Design:
-
Employ a randomized complete block design with at least four replications to account for any environmental gradients within the greenhouse.[13]
-
-
Data Collection:
-
Visual Injury Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT), visually assess plant injury using a 0-100% scale, where 0% is no injury and 100% is complete plant death.[17][18][19]
-
Chlorophyll Content: For bleaching herbicides, measure chlorophyll content at selected time points. This can be done non-destructively with a chlorophyll meter or through solvent extraction and spectrophotometry.[20][21][22][23][24]
-
Spectrophotometric Chlorophyll Quantification Protocol:
-
Collect a known fresh weight of leaf tissue from treated and control plants.
-
Grind the tissue in 80% acetone or 100% methanol.[23]
-
Centrifuge the homogenate to pellet the cell debris.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm for acetone extracts, or 665.2 nm and 652 nm for methanol extracts, using a spectrophotometer.[21][23]
-
Calculate chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations.[21]
Phase 2: Field Efficacy Trials
Field trials are essential to evaluate the performance of a new herbicide under real-world conditions, with variable environmental factors and a natural weed spectrum.
Step-by-Step Field Trial Protocol:
-
Site Selection and Plot Layout:
-
Choose a field with a uniform and representative population of the target weed species.
-
Establish plots of a standardized size, with buffer zones between plots to prevent spray drift.
-
Use a randomized complete block design with a minimum of three to four replications.
-
-
Herbicide Application:
-
Apply herbicides at various rates, including the anticipated label rate, using a calibrated backpack or tractor-mounted sprayer.
-
Include commercial standards and an untreated control in the trial design.
-
-
Data Collection:
-
Weed Control Efficacy: Visually rate the percent control of each weed species at regular intervals throughout the growing season using the 0-100% scale.
-
Crop Phytotoxicity: If the trial is conducted in a crop, assess any signs of crop injury (e.g., stunting, chlorosis, necrosis) using the same 0-100% scale.[18]
-
Weed Biomass: At a key time point (e.g., mid-season), collect weed biomass from a defined area within each plot to quantify the reduction in weed pressure.
-
Crop Yield: At the end of the growing season, harvest the crop from each plot and measure the yield to determine the impact of the herbicide treatments on crop productivity.
-
Data Analysis and Interpretation
-
Dose-Response Analysis: For greenhouse data, use non-linear regression to fit a log-logistic model to the visual injury and biomass data. This will allow for the calculation of the effective dose required to cause a 50% response (ED50), a key metric for comparing herbicide potency.
-
Analysis of Variance (ANOVA): Use ANOVA to analyze field data for significant differences in weed control, crop phytotoxicity, and yield among the different herbicide treatments.
-
Mean Separation Tests: If the ANOVA indicates significant differences, use a mean separation test (e.g., Tukey's HSD) to determine which specific treatments differ from one another.
Comparative Data Presentation
To facilitate a clear and objective comparison, the results should be summarized in well-structured tables.
Table 1: Greenhouse Dose-Response (ED50) Comparison
| Herbicide | Target Weed | ED50 (g a.i./ha) - Visual Injury | ED50 (g a.i./ha) - Biomass Reduction |
| New Pyridazine | Amaranthus retroflexus | [Insert Value] | [Insert Value] |
| Norflurazon | Amaranthus retroflexus | [Insert Value] | [Insert Value] |
| Diflufenican | Amaranthus retroflexus | [Insert Value] | [Insert Value] |
| Mesotrione | Amaranthus retroflexus | [Insert Value] | [Insert Value] |
| New Pyridazine | Chenopodium album | [Insert Value] | [Insert Value] |
| Norflurazon | Chenopodium album | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... |
Table 2: Field Efficacy and Crop Safety Summary
| Herbicide | Rate (g a.i./ha) | Weed Control (%) - 28 DAT | Crop Phytotoxicity (%) - 14 DAT | Crop Yield ( kg/ha ) |
| New Pyridazine | [Rate 1] | [Value] | [Value] | [Value] |
| New Pyridazine | [Rate 2] | [Value] | [Value] | [Value] |
| Commercial Standard 1 | [Label Rate] | [Value] | [Value] | [Value] |
| Commercial Standard 2 | [Label Rate] | [Value] | [Value] | [Value] |
| Untreated Control | - | 0 | 0 | [Value] |
Conclusion: A Pathway to Informed Advancement
This guide provides a robust framework for the comprehensive and objective benchmarking of new pyridazine herbicides. By adhering to these detailed protocols and principles of scientific integrity, researchers can generate the high-quality data necessary to accurately assess the performance of novel compounds. This, in turn, will facilitate the development of more effective and sustainable weed management solutions for the future of agriculture. The ultimate goal is to provide the agricultural community with thoroughly vetted tools that enhance productivity while maintaining environmental stewardship.
References
- Mesotrione. (URL: [Link])
- Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments. (URL: [Link])
- Mesotrione: a new selective herbicide for use in maize. PubMed. (URL: [Link])
- Clomazone Mode of Action. China Pesticide Suppliers. (URL: [Link])
- Mesotrione: mechanism of herbicidal activity and selectivity in corn. CABI Digital Library. (URL: [Link])
- Norflurazon in Agriculture: Enhancing Crop Yield and Understanding Plant Physiology. (URL: [Link])
- Clomazone. Heben Pesticide. (URL: [Link])
- Comprehensive Overview of Mesotrione Herbicide Applications and Effects for Effective Weed Management. (URL: [Link])
- What is Clomazone used for.
- Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies and Crop Protection. (URL: [Link])
- Mesotrione. Grokipedia. (URL: [Link])
- Diflufenican: New AI for Corn and Soybean Growers Targets Pigweed, W
- Norflurazon Roadside Vegetation Management Herbicide Fact Sheet. WSdot.com. (URL: [Link])
- Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (URL: [Link])
- Norflurazon. PubChem. (URL: [Link])
- High Efficiency Grass & Weed Killer - Clomazone. Heben Pesticide. (URL: [Link])
- Diflufenican. Wikipedia. (URL: [Link])
- The Power of Diflufenican Herbicide Explained. YouTube. (URL: [Link])
- Carotenoid pathway in plants. PSY, phytoene synthase.
- A schematic representation of the major photoinhibition mechanisms of...
- Standard Operating Procedures for Spectrophotometric Measurement of Chlorophyll a, Chlorophyll b, and Bulk Carotenoids Using.
- Reaction and inhibition of PPO.
- Chlorophyll extraction and determination. PROMETHEUS – Protocols. (URL: [Link])
- ESS Method 150.1: Chlorophyll - Spectrophotometric.
- Carotene biosynthetic pathway to b -carotene.
- Conducting a Bioassay For Herbicide Residues.
- Simplified model depicting the major steps of PSII...
- Toxicity of the Herbicides Norflurazon and Simazine to the Aquatic Macrophyte, Lemna minor L. Soil, Water, and Ecosystem Sciences. (URL: [Link])
- Reproducibility, reliability, and regulatory relevance of plant visual injury assessments. Oxford Academic. (URL: [Link])
- How to Conduct a Bioassay Test. joegardener®. (URL: [Link])
- Total Chlorophyll a Measurements by Spectrophotometer. Protocols.io. (URL: [Link])
- How to Conduct a Bioassay to Test for Herbicide Contamin
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. (URL: [Link])
- Guidelines for the conduct of ehemical weed control trials in forage grasses grown for seed. (URL: [Link])
- On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase. PubMed Central. (URL: [Link])
- A linear rating scale that can be used to assess weed control or crop...
- Photoinhibition. Wikipedia. (URL: [Link])
- Schematic Illustrating the Successive Steps of the Photosystem II (PSII) Repair Cycle after High Light Stress-Induced Photodamage.
- EC 1.3.99.29.
- Weed control efficacy of herbicide mixtures and digital assessment methods during pre-planting burndown in soybean. SciELO. (URL: [Link])
- Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transform
- Phytoene Desaturase Is Localized Exclusively in the Chloroplast and Up-Regulated at the mRNA Level during Accumulation of Secondary Carotenoids in Haematococcus pluvialis (Volvocales, Chlorophyceae). NIH. (URL: [Link])
- Lecture Inhibition of Protoporphyrinogen Oxidase. (URL: [Link])
- Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. NIH. (URL: [Link])
- Chemical structures of representative protoporphyrinogen oxidase-inhibiting herbicides (www.weedscience.org).
- Inhibitors of Protoporphyrinogen Oxidase. Herbicides That Act Through Photosynthesis. (URL: [Link])
- CWSS_SCM R
Sources
- 1. wsdot.wa.gov [wsdot.wa.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytoene Desaturase Is Localized Exclusively in the Chloroplast and Up-Regulated at the mRNA Level during Accumulation of Secondary Carotenoids in Haematococcus pluvialis (Volvocales, Chlorophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 10. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 11. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies and Crop Protection [cnagrochem.com]
- 15. Diflufenican: New AI for Corn and Soybean Growers Targets Pigweed, Waterhemp - AgWeb [agweb.com]
- 16. Clomazone Mode of Action [allpesticides.com]
- 17. academic.oup.com [academic.oup.com]
- 18. weedscience.ca [weedscience.ca]
- 19. scielo.br [scielo.br]
- 20. Mesotrione: a new selective herbicide for use in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. participants.wepal.nl [participants.wepal.nl]
- 22. data.neonscience.org [data.neonscience.org]
- 23. prometheusprotocols.net [prometheusprotocols.net]
- 24. Total Chlorophyll a Measurements by Spectrophotometer [protocols.io]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde
This guide provides essential, step-by-step procedures for the proper and safe disposal of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory. Our commitment is to provide value beyond the product, building a foundation of trust through expert, actionable guidance.
Hazard Profile and Chemical Rationale for Disposal
Understanding the chemical nature of this compound is fundamental to appreciating its disposal requirements. Its structure incorporates three key functional groups, each contributing to its hazard profile and dictating its classification as a specific type of chemical waste.
-
Trifluoromethyl Group (-CF₃): This fluorine-containing group classifies the compound as a halogenated organic waste .[1][2] Halogenated waste streams require specialized disposal, typically high-temperature incineration, to prevent the formation of toxic byproducts and to manage their environmental persistence.[3] They must be segregated from non-halogenated waste, as co-mingling increases disposal complexity and cost.[2][4]
-
Pyridazine Ring: This nitrogen-containing heterocyclic ring is a common pharmacophore in drug discovery.[5] While it contributes to the compound's chemical properties, its primary disposal consideration is as part of a complex organic molecule that must be destroyed, not released into the environment.
-
Aldehyde Group (-CHO): Aldehydes are reactive functional groups. While this specific compound is a solid at room temperature, the aldehyde moiety contributes to its toxicity and irritant properties.[6]
Based on these features, this compound is classified as a toxic and irritating substance.[7] Adherence to the disposal protocol is not merely a regulatory formality but a critical safety measure to protect laboratory personnel and the environment.
| Property | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 386704-12-7 | |
| Molecular Formula | C₇H₄F₃NO | |
| Physical Form | Solid | |
| GHS Pictograms | Skull and Crossbones | |
| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation | [7] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |
Regulatory Imperative: The RCRA Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This legislation establishes a "cradle-to-grave" management system, meaning that hazardous waste is regulated from the moment of its generation until its final disposal.[9][10] As a generator of hazardous waste, your laboratory is legally responsible for ensuring that every step of the disposal process outlined below is followed meticulously.[11]
Core Disposal Protocol: From Generation to Collection
This protocol details the necessary steps for safely handling and disposing of waste containing this compound. This includes the pure (neat) compound as well as contaminated labware such as pipette tips, weighing paper, and gloves.
Step 1: Waste Segregation (The "Why": Cost and Compliance)
All waste streams contaminated with this compound must be classified and segregated as Halogenated Organic Solid Waste .[1]
-
Action: Designate a specific waste container for this purpose.
-
Causality: Do not mix this waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[4][12] Disposal contractors charge significantly more for halogenated waste due to the need for higher incineration temperatures and specialized scrubbers to handle acidic gases (like hydrogen fluoride) produced during combustion.[2] Improper mixing leads to regulatory violations and unnecessarily high disposal costs for the entire institution.
Step 2: Personal Protective Equipment (PPE) (The "Why": Personal Safety)
Given its hazard profile as a skin, eye, and respiratory irritant, and its acute oral toxicity, robust PPE is mandatory.[7]
-
Action: Before handling the compound or its waste, don appropriate PPE:
Step 3: Container Selection and Labeling (The "Why": Safety and Communication)
Proper containment and labeling are critical for safe storage and are mandated by the EPA.[14]
-
Action (Container): Use a rigid, leak-proof container with a secure, threaded cap that is compatible with the waste.[15][16] For solid waste, a wide-mouth plastic (e.g., HDPE) container is ideal.
-
Action (Labeling): The container must be labeled clearly before the first item of waste is added.[15] The label must include:
Step 4: Waste Accumulation (The "Why": Regulatory Compliance)
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]
-
Action: Store the sealed waste container in your lab's designated SAA.
-
Causality: An SAA must be at or near the point of generation and under the control of the laboratory personnel.[10] This ensures that waste is managed by trained individuals familiar with its hazards. Containers must be kept closed at all times except when adding waste.[9] This is one of the most common EPA violations and is crucial for preventing spills and exposure to vapors.[9]
Step 5: Final Disposal (The "Why": Environmental Protection)
Final disposal must be handled by a licensed professional waste disposal service.
-
Action: When the waste container is full or has been accumulating for a designated period (consult your institution's Environmental Health & Safety (EH&S) office, typically not exceeding one year), arrange for a pickup.[10]
-
Causality: Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the drain.[8] The compound will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which is the appropriate method for destroying halogenated organic compounds.[3][13]
Disposal Workflow Diagram
The following flowchart provides a visual guide to the decision-making process for disposing of materials related to this compound.
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spill and Exposure
Small Spill Cleanup (Solid)
-
Evacuate and Ventilate: Ensure the immediate area is clear and, if safe to do so, increase ventilation by working within a chemical fume hood.[17]
-
Wear PPE: Don all PPE as described in Section 3.
-
Contain and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[17] Carefully sweep the material into your designated halogenated solid waste container.
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste in the same container.[17]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][18]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][18]
References
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals.
- Unknown. (n.d.). Hazardous waste segregation.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- PubChem. (n.d.). 6-(Trifluoromethyl)pyridine-3-carboxaldehyde.
- ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Unknown. (n.d.). Laboratory Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Unknown. (n.d.). Laboratory Waste Management Guidelines.
- Fisher Scientific. (2025, December 22). Safety Data Sheet - 3-(Trifluoromethyl)benzaldehyde.
- Kasturi Aromatics. (n.d.). Material Safety Data Sheet (SDS/MSDS).
- Angene Chemical. (2024, August 23). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Sigma-Aldrich. (2025, September 24). Safety Data Sheet - Pyruvaldehyde.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
- MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
- PubChem. (n.d.). 6-Chloropyridazine-3-carbaldehyde.
- Unknown. (n.d.). MSDS of Hexahydro-pyridazine-3-carbaldehyde.
- Wikipedia. (n.d.). Phenol.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kasturiaromatics.com [kasturiaromatics.com]
- 7. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pfw.edu [pfw.edu]
- 10. odu.edu [odu.edu]
- 11. epa.gov [epa.gov]
- 12. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. capotchem.cn [capotchem.cn]
A Senior Application Scientist's Guide to Handling 6-(Trifluoromethyl)pyridazine-3-carbaldehyde
Introduction: A Proactive Approach to Safety
6-(Trifluoromethyl)pyridazine-3-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, combining a reactive aldehyde group with a trifluoromethyl-substituted pyridazine core, suggests high utility in synthesis but also necessitates a cautious and well-informed approach to handling. As specific toxicological and reactivity data for this compound are not extensively published, this guide adopts a risk-based safety protocol. We will operate under the principle that any compound with limited safety information should be treated as potentially hazardous.[1] This document provides a comprehensive framework for researchers to establish safe laboratory operations, from initial receipt and storage to use and final disposal.
Hazard Assessment: Inferring Risk from Structure
Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from analogous structures and functional groups. The molecule contains an aldehyde, which as a class of compounds can be reactive, toxic, and cause irritation.[2] Furthermore, trifluoromethylated aromatic compounds and pyridazines present their own set of potential hazards. Information from related molecules, such as 3-(Trifluoromethyl)benzaldehyde and Pyridazine-3-carbaldehyde, provides a baseline for our safety assessment.[3][4]
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Inferred Risk | Rationale & Supporting Data |
|---|---|---|
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | Based on GHS data for Pyridazine-3-carbaldehyde (H302).[4][5] |
| Skin Irritation | Category 2: Causes skin irritation. | Based on GHS data for 3-(Trifluoromethyl)benzaldehyde and Pyridazine-3-carbaldehyde (H315).[3][4][5] |
| Eye Irritation | Category 2A: Causes serious eye irritation. | Based on GHS data for 3-(Trifluoromethyl)benzaldehyde and Pyridazine-3-carbaldehyde (H319).[3][4][5] |
| Respiratory Irritation | May cause respiratory irritation. | Aldehydes are known to be respiratory irritants, and this is a listed hazard for analogous structures (H335).[2][5] |
| Reactivity | Stable under normal conditions; air sensitive. | The aldehyde functional group can be susceptible to oxidation. It should be stored under an inert atmosphere.[3][6] |
Core Directive: Multi-Layered Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential, combining engineering controls with personal gear to minimize all potential routes of exposure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[7] This is the most critical safety measure, as it provides local exhaust ventilation to control and remove potentially harmful vapors, mists, or dust at the source, protecting the user from inhalation exposure.[8][9]
Dermal Protection: A Two-Layer Defense
-
Gloves: The hands are at the highest risk of exposure.[10] Double-gloving is mandatory.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemical-resistant glove. For aldehydes, butyl rubber or thicker nitrile gloves are recommended as they are most impermeable.[2] Latex gloves are not suitable.[2] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.[1][11]
-
-
Lab Coat: A flame-resistant lab coat with long sleeves, fully buttoned, is required. This protects against accidental splashes on the skin and clothing.[12]
Eye and Face Protection: Shielding from Splashes
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles that meet ANSI Z87.1 standards (or equivalent EN 166 in the EU) are required to protect against splashes from all angles.[2][10]
-
Face Shield: When handling quantities greater than a few grams or during operations with a heightened risk of splashing (e.g., quenching a reaction, pressure changes), a full-face shield must be worn over the chemical splash goggles for an added layer of protection.[1][7]
Respiratory Protection: For Non-Routine Events
While the fume hood is the primary control, respiratory protection may be needed for emergencies like a significant spill or a failure of ventilation.
-
Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[2][13] Disposable dust masks are ineffective against organic vapors.[2] All users must be properly fit-tested and trained before using a respirator.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental scale and procedure.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Protocol: Weighing and Preparing a Stock Solution
This protocol illustrates the integration of PPE and safe handling techniques for a common laboratory task.
-
Preparation: Before bringing the chemical into the lab, ensure the chemical fume hood is operational and the sash is at the indicated working height. Clear the workspace of any unnecessary equipment. Locate the nearest eyewash station and safety shower.[7]
-
Don PPE: Put on your flame-resistant lab coat, inner nitrile gloves, outer butyl rubber gloves, and chemical splash goggles.
-
Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood in a secondary container.
-
Weighing: Place an analytical balance inside the fume hood if possible. If not, tare a sealed vial on an external balance, bring it into the hood, add the chemical, seal the vial, and re-weigh it externally. This "weighing by difference" method minimizes the chance of contamination outside the hood.
-
Dissolution: Place a stir bar in an appropriately sized flask. Add the desired solvent. Slowly and carefully add the weighed this compound to the solvent. Rationale: Adding the solid to the liquid minimizes dust and splash potential.
-
Cleanup: Rinse the weighing vial with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer. All contaminated items (e.g., spatula, weigh boat) must remain in the hood.
-
Post-Procedure: Seal the stock solution container and clearly label it with the chemical name, concentration, solvent, and date.[8]
Operational and Disposal Plans
Spill Response
-
Small Spill (inside fume hood): Absorb the spill with an inert material like vermiculite or sand.[6] Using a non-sparking tool, carefully scoop the absorbed material into a designated hazardous waste container. Decontaminate the area with a suitable solvent. All cleanup materials are considered hazardous waste.
-
Large Spill (or any spill outside a hood): Alert all personnel and evacuate the area immediately. Contact your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up without proper training and respiratory protection.
Waste Disposal
All waste materials must be treated as hazardous.
-
Solid Waste: Collect unused chemical and contaminated disposables (gloves, pipette tips, absorbent paper) in a clearly labeled, sealed hazardous waste container.[3][14]
-
Liquid Waste: Collect waste solutions in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed environmental waste management contractor in accordance with local, state, and federal regulations.[15]
References
- Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?
- BLD Pharmatech. (n.d.). Safety Data Sheet for 5-Methyl-2-(trifluoromethyl)pyridin-4-amine.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- EPFL. (n.d.). Personal protective equipment ‒ Safety, Prevention and Health.
- Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Sourced via Acetaldehyde LCSS).
- National Pesticide Safety Education Center. (n.d.). PPE Personal Protective Equipment - Pesticide Safety.
- The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners.
- Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- Martinez, A. et al. (2018). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH.
- Fisher Scientific. (2025, December 22). Safety Data Sheet for 3-(Trifluoromethyl)benzaldehyde.
- Kasturi Aromatics. (n.d.). Material Safety Data Sheet SDS/MSDS for Benzaldehyde.
- Angene Chemical. (2024, August 23). Safety Data Sheet for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde.
- Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2.
- BLD Pharmatech. (n.d.). Safety Data Sheet for N-(6-Fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide.
- National Center for Biotechnology Information. (n.d.). Pyridazine-3-carbaldehyde. PubChem Compound Database.
- Deeb, A. et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet for 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde.
- Sigma-Aldrich. (2025, September 24). Safety Data Sheet for Pyruvaldehyde.
- BenchChem. (2025). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. homework.study.com [homework.study.com]
- 3. fishersci.com [fishersci.com]
- 4. Pyridazine-3-carbaldehyde | C5H4N2O | CID 13011727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. hmc.edu [hmc.edu]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. kasturiaromatics.com [kasturiaromatics.com]
- 12. epfl.ch [epfl.ch]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. file.bldpharm.com [file.bldpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
